molecular formula C9H8BrClO2 B1583205 Ethyl 5-bromo-2-chlorobenzoate CAS No. 76008-73-6

Ethyl 5-bromo-2-chlorobenzoate

Cat. No.: B1583205
CAS No.: 76008-73-6
M. Wt: 263.51 g/mol
InChI Key: AMGWDYLEMSMUIO-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-chlorobenzoate is a useful research compound. Its molecular formula is C9H8BrClO2 and its molecular weight is 263.51 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-bromo-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8BrClO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGWDYLEMSMUIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90226919
Record name Ethyl 5-bromo-2-chlorobenzoate
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Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

76008-73-6
Record name Ethyl 5-bromo-2-chlorobenzoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-bromo-2-chloro-, ethyl ester
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Record name Benzoic acid, 5-bromo-2-chloro-, ethyl ester
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Record name Ethyl 5-bromo-2-chlorobenzoate
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Record name Benzoic acid, 5-bromo-2-chloro-, ethyl ester
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Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 5-bromo-2-chlorobenzoate: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 76008-73-6

Introduction

Ethyl 5-bromo-2-chlorobenzoate is a halogenated aromatic ester that has emerged as a critical building block in the synthesis of complex organic molecules, most notably in the development of active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions and a chlorine atom that influences the electronic properties of the benzene ring, makes it a versatile intermediate for medicinal chemists and process development scientists. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the synthesis of novel therapeutics. The strategic positioning of its functional groups allows for sequential and selective modifications, a crucial aspect in the multi-step synthesis of modern pharmaceuticals.

Physicochemical Properties and Spectroscopic Data

This compound is typically a colorless to light yellow liquid at room temperature.[1] A thorough understanding of its physical and spectral properties is essential for its correct identification, purity assessment, and use in subsequent reactions.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 76008-73-6[2]
Molecular Formula C₉H₈BrClO₂[2]
Molecular Weight 263.52 g/mol [2]
Appearance Colorless to Yellow clear liquid[1]
Boiling Point 288 °C (lit.)
Density 1.55 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.56 (lit.)
Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. While a comprehensive, publicly available dataset is limited, the expected spectral features can be predicted based on its structure, and some data has been reported in commercial and public databases.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and three aromatic protons, with coupling patterns indicative of their relative positions on the benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the chlorine, bromine, and ester groups.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching of the ester group, typically in the region of 1720-1740 cm⁻¹. Other significant peaks will correspond to C-O stretching, C-H stretching of the aromatic and aliphatic groups, and C-Cl and C-Br stretching vibrations.

  • MS (Mass Spectrometry): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. PubChem lists major m/z peaks at 219, 217, and 236, which are consistent with the isotopic pattern of bromine and chlorine.[2]

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 5-bromo-2-chlorobenzoic acid, in the presence of an acid catalyst.[3][4]

Reaction Scheme: Fischer Esterification

Fischer_Esterification Reactant1 5-Bromo-2-chlorobenzoic Acid Catalyst H₂SO₄ (catalyst) Reactant2 Ethanol Product1 This compound Product2 Water Catalyst->Product1 Catalyst->Product2 Heat Reflux

Caption: Fischer Esterification of 5-bromo-2-chlorobenzoic acid.

Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure based on established methods for Fischer esterification.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-2-chlorobenzoic acid (1.0 eq.) in an excess of absolute ethanol (which acts as both reactant and solvent).

  • Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.3 eq.) to the reaction mixture while stirring.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield the final product of high purity.

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 5-position.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[1][6][7] this compound can be coupled with various arylboronic acids to introduce a new aryl group at the 5-position, while the 2-chloro substituent remains intact for potential further modification.

Suzuki_Coupling Reactant1 This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Reactant2 Arylboronic Acid (Ar-B(OH)₂) Product1 Ethyl 5-aryl-2-chlorobenzoate Catalyst->Product1

Caption: Suzuki-Miyaura coupling of this compound.

This selective functionalization is a key strategy in the synthesis of complex molecules where a stepwise introduction of different substituents is required.

Role in Drug Development

This compound, and its parent acid, are crucial intermediates in the synthesis of several modern pharmaceuticals, particularly the SGLT2 inhibitors used in the treatment of type 2 diabetes.

Synthesis of Dapagliflozin and Empagliflozin Precursors

The core structure of this compound is found in key intermediates for the synthesis of Dapagliflozin and Empagliflozin. Although the direct use of the ethyl ester is not always reported in patent literature, which often starts from the carboxylic acid, the ester serves as a protected form of the carboxylic acid and is a common synthetic equivalent. The synthesis of these drugs often involves a Friedel-Crafts acylation of an appropriate aromatic compound with 5-bromo-2-chlorobenzoyl chloride (derived from the corresponding acid).[8]

The resulting benzophenone intermediate is then further elaborated through a series of reactions, including reduction and glycosylation, to form the final API. The presence of the 5-bromo-2-chloro substitution pattern is essential for the final structure and biological activity of these drugs.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with significant applications in the pharmaceutical industry. Its well-defined physicochemical properties, coupled with the selective reactivity of its halogen substituents, make it an important tool for the construction of complex molecular architectures. The pivotal role of its structural motif in the synthesis of blockbuster drugs like Dapagliflozin and Empagliflozin underscores its importance in modern drug discovery and development. A thorough understanding of its synthesis, reactivity, and handling is therefore essential for researchers and scientists working in this field.

References

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Sources

Ethyl 5-bromo-2-chlorobenzoate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 5-bromo-2-chlorobenzoate: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated aromatic ester that serves as a pivotal building block in the landscape of modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring an ester group alongside bromine and chlorine atoms on a benzene ring, imparts a distinct reactivity profile that is highly valued by researchers and drug development professionals. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, with a particular focus on its role as a key intermediate in the synthesis of high-value pharmaceutical compounds. The presence of multiple reactive sites allows for its strategic incorporation into complex molecular architectures, making it an indispensable tool in the development of novel therapeutics.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for its handling, storage, and application in various chemical reactions.

PropertyValueSource(s)
Molecular Formula C₉H₈BrClO₂[1][2]
Molecular Weight 263.51 g/mol [1]
CAS Number 76008-73-6[1][2]
Appearance Colorless to light yellow liquid or semi-solid[3][4]
Boiling Point 288 °C (lit.)[3]
Melting Point 128-130 °C[3]
Density 1.55 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D) 1.56 (lit.)[3]
LogP 3.48[5]
InChIKey AMGWDYLEMSMUIO-UHFFFAOYSA-N[1][4]

Spectroscopic Data and Analytical Characterization

The precise identification and purity assessment of this compound are accomplished through a combination of modern spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are primary tools for elucidating the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, with coupling patterns dictated by their positions relative to the bromo and chloro substituents, as well as signals for the ethyl group's methylene and methyl protons.

  • Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. Key absorptions include a strong C=O stretching band for the ester carbonyl group (typically around 1720-1740 cm⁻¹) and various C-H, C-O, C-Cl, and C-Br stretching and bending vibrations.

  • Mass Spectrometry (MS) : Electron Ionization Mass Spectrometry (EI-MS) is used to confirm the molecular weight and to study the fragmentation patterns, which can provide further structural confirmation. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) results in a characteristic isotopic pattern for the molecular ion peak.[1][6]

  • High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method for determining the purity of this compound. A reverse-phase (RP) HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier (like phosphoric or formic acid) has been described for its analysis.[5] This technique is scalable and can be adapted for preparative separation to isolate impurities.[5]

Synthesis and Reactivity

Synthesis

This compound is typically synthesized via the esterification of its corresponding carboxylic acid, 5-bromo-2-chlorobenzoic acid.[2] The parent acid itself is an important intermediate prepared from materials like 2-chlorobenzoic acid or 5-bromo-2-aminobenzoic acid derivatives.[7][8][9] The synthesis pathway often involves a bromination step on the 2-chlorobenzoic acid scaffold, followed by the esterification reaction.[9]

The overall workflow can be visualized as follows:

SynthesisWorkflow cluster_0 Synthesis Pathway Start 2-Chlorobenzoic Acid Step1 Bromination Start->Step1 e.g., NBS, H₂SO₄ Intermediate 5-Bromo-2-chlorobenzoic Acid Step1->Intermediate Step2 Esterification (Ethanol, Acid Catalyst) Intermediate->Step2 Product This compound Step2->Product

Caption: General synthesis workflow for this compound.

Reactivity

The reactivity of this compound is governed by its three key structural features: the ethyl ester, the chloro substituent, and the bromo substituent on the aromatic ring.

  • Ester Group : The ester is susceptible to hydrolysis under acidic or basic conditions to yield 5-bromo-2-chlorobenzoic acid and ethanol. It can also undergo transesterification or be reduced to the corresponding alcohol.

  • Aromatic Ring and Halogens : The benzene ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the ester and halogen substituents. The C-Br bond is generally more reactive than the C-Cl bond in reactions like nucleophilic aromatic substitution and cross-coupling reactions (e.g., Suzuki, Heck), allowing for selective functionalization at the 5-position. The dehalogenation of the parent acid has been studied, showing that the C-Br bond breaks more readily than the C-Cl bond.[9]

ReactivityProfile cluster_sites Reactive Sites Molecule This compound Ester Ester Group (COOEt) Hydrolysis → Carboxylic Acid Ester->Hydrolysis H⁺/OH⁻ Bromo Bromo Substituent (C5-Br) Coupling → C-C Bond Formation Bromo->Coupling e.g., Suzuki Chloro Chloro Substituent (C2-Cl) Substitution → Nucleophilic Substitution Chloro->Substitution Nu⁻ (harsh cond.)

Caption: Reactivity profile of this compound.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value intermediate. Its primary significance lies in its application within the pharmaceutical industry.

  • Pharmaceutical Intermediate : It is a crucial starting material for the synthesis of SGLT2 inhibitors, a class of antidiabetic drugs.[7][8] Notably, it is a key intermediate in the manufacturing of Dapagliflozin and Empagliflozin , which are widely used to treat type 2 diabetes.[7][8] The synthesis of these complex molecules relies on the specific arrangement of substituents on the this compound ring to build the final drug structure.

  • Organic Synthesis : Beyond specific drug targets, it serves as a versatile reagent for creating substituted biphenyls and other complex aromatic compounds through cross-coupling reactions.[3] Its utility is recognized in the synthesis of various pharmacologically active compounds and specialty chemicals.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound via Esterification

This protocol describes a general laboratory procedure for the synthesis of the title compound from its corresponding carboxylic acid.

  • Reaction Setup : To a round-bottom flask equipped with a reflux condenser, add 5-bromo-2-chlorobenzoic acid.

  • Reagent Addition : Add an excess of absolute ethanol, which acts as both the solvent and the reactant.

  • Catalyst : Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reflux : Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup : After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol under reduced pressure.

  • Extraction : Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated sodium bicarbonate solution (to remove unreacted acid) and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude product. Further purification can be achieved by column chromatography or distillation.

Protocol 2: Analytical Characterization by HPLC

This protocol outlines a method for assessing the purity of this compound.[5]

  • Column : Newcrom R1 reverse-phase column.

  • Mobile Phase : A mixture of acetonitrile (MeCN) and water.

  • Modifier : A small amount of phosphoric acid is added to the mobile phase. For Mass Spectrometry (MS) compatible methods, formic acid should be used instead.

  • Detection : UV detection at an appropriate wavelength.

  • Sample Preparation : Prepare a dilute solution of this compound in the mobile phase.

  • Injection : Inject a small volume of the sample solution onto the HPLC system.

  • Analysis : The retention time and peak area are used to determine the purity of the compound against a reference standard.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

  • GHS Hazard Statements :

    • H315: Causes skin irritation.[1][4]

    • H319: Causes serious eye irritation.[1][4]

    • H335: May cause respiratory irritation.[1][4]

  • Precautionary Statements :

    • Prevention : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[11][12]

    • Response : P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[11][12]

    • Storage : P403+P233 (Store in a well-ventilated place. Keep container tightly closed).[11][12]

    • Disposal : P501 (Dispose of contents/container to an approved waste disposal plant).[11][12]

  • Personal Protective Equipment (PPE) : Always use appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[11] Handle in a well-ventilated area or a fume hood.

References

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  • European Patent Office. (2024, June 26). Method for preparing 5-bromo-2-chloro-benzoic acid as raw material in hypoglycemic drug synthesis. EPO. Retrieved from [Link]

  • PubChemLite. (n.d.). 42739-91-3 (C22H29Cl2NO3). Retrieved from [Link]

  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
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Sources

Compound Profile: Ethyl 5-Bromo-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Weight of Ethyl 5-Bromo-2-chlorobenzoate

Executive Summary: this compound is a key chemical intermediate, notably utilized in the synthesis of modern antidiabetic drugs such as Dapagliflozin and Empagliflozin.[1] An accurate and verified determination of its molecular weight is fundamental for stoichiometric calculations in synthesis, quantitative analysis, purity assessment, and regulatory compliance. This guide provides a comprehensive technical overview of the molecular weight of this compound, moving from theoretical calculations to definitive experimental verification. We will explore the principles and practical methodologies of Mass Spectrometry (MS) and Elemental Analysis (EA), explaining the causality behind these experimental choices and how they provide a self-validating system for confirming the compound's identity and structure. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of the analytical characterization of this important synthetic building block.

This compound is a disubstituted benzoate ester. Its utility as a precursor in complex organic synthesis demands a precise understanding of its chemical and physical properties.

PropertyValueSource(s)
Molecular Formula C₉H₈BrClO₂[2][3][4]
CAS Number 76008-73-6[2][3]
Average Molecular Weight 263.52 g/mol [2][3][5]
Monoisotopic Mass 261.93962 Da[3]
Appearance Colorless to light yellow liquid or semi-solid[5][6]
Boiling Point 288 °C[5]
Density ~1.55 g/mL at 25 °C[5]
Common Purity >98% (GC)[6]

Theoretical Molecular Weight and Isotopic Composition

The molecular weight of a compound can be expressed in two ways: the average molecular weight, used for macroscopic calculations, and the monoisotopic mass, which is critical for high-resolution mass spectrometry.

Average Molecular Weight Calculation: This is calculated using the weighted average atomic masses of the constituent elements as found on the periodic table.

  • Carbon (C): 9 x 12.011 u = 108.099 u

  • Hydrogen (H): 8 x 1.008 u = 8.064 u

  • Bromine (Br): 1 x 79.904 u = 79.904 u

  • Chlorine (Cl): 1 x 35.453 u = 35.453 u

  • Oxygen (O): 2 x 15.999 u = 31.998 u

  • Total (Average): 263.518 u (commonly rounded to 263.52 g/mol )

Monoisotopic Mass Calculation: This is calculated using the mass of the most abundant isotope of each element. This is the mass that is most precisely measured by mass spectrometry.

  • Carbon (¹²C): 9 x 12.00000 = 108.00000

  • Hydrogen (¹H): 8 x 1.00783 = 8.06264

  • Bromine (⁷⁹Br): 1 x 78.91834 = 78.91834

  • Chlorine (³⁵Cl): 1 x 34.96885 = 34.96885

  • Oxygen (¹⁶O): 2 x 15.99491 = 31.98982

  • Total (Monoisotopic): 261.93965 Da [3]

The distinction between these two values is crucial. The average molecular weight is a statistical value for bulk material, while the monoisotopic mass is a precise value for a single molecule containing the most common isotopes, which is essential for interpreting mass spectra.

Experimental Verification of Molecular Weight

Theoretical calculations must be confirmed by experimental data. For this compound, the combination of mass spectrometry and elemental analysis provides definitive, orthogonal confirmation of its molecular weight and elemental composition.

Mass Spectrometry (MS): A Definitive Approach

Expertise & Causality: Mass spectrometry is the premier technique for determining the molecular weight of a compound. Its power lies in its ability to measure the mass-to-charge ratio (m/z) of ionized molecules with high precision. For halogenated compounds, MS offers an exceptionally high degree of confidence. The unique natural isotopic abundances of chlorine and bromine create a characteristic "isotopic signature" that acts as a fingerprint, making the identification unambiguous. This is a self-validating system; if the observed isotopic pattern matches the theoretical pattern, it provides powerful evidence for the presence and number of these halogen atoms.

The Halogen Signature:

  • Chlorine: Exists as two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[7][8][9] This results in a pair of peaks separated by 2 m/z units with a 3:1 intensity ratio for any fragment containing one chlorine atom.

  • Bromine: Exists as two primary isotopes, ⁷⁹Br and ⁸¹Br, in an approximate natural abundance ratio of 1:1.[7][8][9] This results in a pair of peaks of nearly equal height separated by 2 m/z units.

Predicted Isotopic Cluster for C₉H₈BrClO₂: The presence of both one chlorine and one bromine atom results in a distinctive pattern of three main molecular ion peaks: M, M+2, and M+4.

PeakIsotopic CompositionRelative m/zExpected Relative Intensity
M ⁷⁹Br, ³⁵Cl261.94~75% (Base Peak in Cluster)
M+2 ⁸¹Br, ³⁵Cl OR ⁷⁹Br, ³⁷Cl263.94~100% (Most Abundant)
M+4 ⁸¹Br, ³⁷Cl265.94~25%

Note: Intensities are normalized relative to the most abundant peak in the isotopic cluster.

This predictable and highly characteristic M, M+2, M+4 pattern provides unequivocal evidence for the presence of one bromine and one chlorine atom in the molecule, thus validating its identity.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample This compound Solution Dilute in suitable solvent (e.g., MeCN) Sample->Solution Infusion Direct Infusion or LC Inlet Solution->Infusion Ionization Ionization Source (e.g., ESI, APCI) Infusion->Ionization Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->Analyzer Detector Detector Analyzer->Detector Spectrum Generate Mass Spectrum (Intensity vs. m/z) Detector->Spectrum Analysis Analyze Isotopic Cluster (M, M+2, M+4) Spectrum->Analysis Result Result: Confirmed Monoisotopic Mass & Isotopic Pattern Analysis->Result

Caption: Workflow for Molecular Weight Verification by Mass Spectrometry.

Experimental Protocol: ESI-MS Analysis

  • Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in acetonitrile (MeCN).

  • Working Solution: Create a working solution by diluting the stock solution to 1-10 µg/mL using 50:50 MeCN:H₂O with 0.1% formic acid. The acid aids in protonation for positive ion mode analysis.

  • Instrument Calibration: Calibrate the mass spectrometer using the manufacturer's recommended calibration solution to ensure high mass accuracy.

  • Sample Infusion: Infuse the working solution into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500. Ensure the resolution is sufficient to resolve the isotopic peaks clearly.

  • Data Analysis: Examine the resulting spectrum for the protonated molecular ion [M+H]⁺. Verify the presence of the characteristic isotopic cluster centered around m/z 263, 265, and 267, and confirm that the relative intensities match the theoretical predictions.

Elemental Analysis (EA): Corroborative Evidence

Expertise & Causality: While MS provides a precise molecular weight, elemental analysis offers orthogonal confirmation of the compound's empirical formula. It quantitatively determines the percentage by mass of the core elements (C, H, N, S, and in this case, halogens).[10][11][12] This technique relies on the complete combustion of the sample and subsequent detection of the resulting gases.[13] If the experimentally determined mass percentages match the theoretical values calculated from the presumed formula (C₉H₈BrClO₂), it strongly validates the compound's elemental composition and, by extension, its molecular weight and purity.

Theoretical vs. Experimental Data Comparison:

ElementTheoretical Mass % (for C₉H₈BrClO₂)Typical Experimental Result (Acceptable Range)
Carbon (C) 41.02%41.02 ± 0.4%
Hydrogen (H) 3.06%3.06 ± 0.3%
Bromine (Br) 30.32%(Determined by other methods, e.g., titration)
Chlorine (Cl) 13.45%(Determined by other methods, e.g., titration)
Oxygen (O) 12.14%(Often calculated by difference)

Note: Standard CHN analyzers determine Carbon, Hydrogen, and Nitrogen. Halogens and Oxygen often require specific modules, separate analytical methods (e.g., ion chromatography after combustion), or are calculated by difference.

EA_Workflow Start Precisely weigh 1-3 mg of sample in tin capsule Combustion High-temperature combustion (~1000°C) in O₂ atmosphere Start->Combustion Gases Sample converts to CO₂, H₂O, N₂, SO₂, etc. Combustion->Gases Separation Gas Chromatography Column Separation Gases->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Result Calculate %C, %H, %N based on detector signal Detection->Result

Caption: General Workflow for Elemental Analysis via Combustion.

Experimental Protocol: Combustion Analysis

  • Instrument Preparation: Ensure the elemental analyzer is calibrated with a certified standard (e.g., acetanilide).

  • Sample Weighing: Accurately weigh approximately 2 mg of this compound into a tin capsule using a microbalance.

  • Analysis: Place the capsule into the instrument's autosampler. The instrument will drop the sample into a high-temperature furnace with a pure oxygen stream.

  • Combustion & Detection: The sample undergoes complete combustion. The resultant gases (CO₂, H₂O) are passed through a gas chromatography column for separation and then quantified by a thermal conductivity detector (TCD).

  • Calculation: The instrument's software calculates the mass percentages of Carbon and Hydrogen based on the detector's response and the initial sample weight.

  • Validation: Compare the experimental percentages to the theoretical values. A deviation of <0.4% is generally considered acceptable and confirms the elemental composition.

Safety and Handling

A thorough understanding of a compound's hazards is a prerequisite for its handling. This compound is classified as an irritant.

Hazard Profile:

Hazard Statement Description GHS Pictogram Signal Word
H315 Causes skin irritation GHS07 (Exclamation Mark) Warning
H319 Causes serious eye irritation GHS07 (Exclamation Mark) Warning
H335 May cause respiratory irritation GHS07 (Exclamation Mark) Warning
H302/H332 Harmful if swallowed or if inhaled GHS07 (Exclamation Mark) Warning

Sources:[3][5][14]

Safety_Workflow cluster_storage cluster_disposal Start Receiving & Storage PPE Engineering Controls: Work in a chemical fume hood. Personal Protective Equipment (PPE): - Safety goggles / face shield - Nitrile gloves - Lab coat Start->PPE Before Handling Handling Handling & Dispensing PPE->Handling Waste Waste Disposal Handling->Waste Post-Experiment Spill Spill Response Handling->Spill In case of accident

Caption: Logical Flow for Safe Handling of Chemical Irritants.

Safe Handling Protocols:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[14][15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[16]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[14]

  • First Aid (Eyes): In case of eye contact, immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek medical attention.[14][15]

  • First Aid (Skin): If skin contact occurs, wash off immediately with plenty of soap and water.[15] Remove contaminated clothing.[14]

  • First Aid (Inhalation): If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[14]

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place away from oxidizing agents.[14]

Conclusion

The molecular weight of this compound is a foundational parameter, theoretically calculated as 263.52 g/mol . This guide has detailed the robust, multi-faceted approach required for its definitive experimental verification. Mass spectrometry serves as the primary tool, offering not just a precise monoisotopic mass but also a unique isotopic signature that confirms the presence of both chlorine and bromine atoms. Elemental analysis provides essential, orthogonal support by validating the compound's empirical formula. For researchers in synthetic chemistry and drug development, the rigorous application of these analytical techniques is indispensable for ensuring the identity, purity, and quality of this critical chemical intermediate, thereby upholding the integrity of the subsequent scientific endeavors.

References

  • Ethyl 5-bromo-2-chlorobenzo
  • A Look at Elemental Analysis for Organic Compounds - AZoM. (2021-05-06).
  • Elemental Analysis - Organic & Inorganic Compounds - Eltra.
  • Elemental analysis: operation & applic
  • ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS | McGraw-Hill Educ
  • The Science of Elemental Analysis: Benefits and Applic
  • Ethyl 5-bromo-2-chlorobenzo
  • Ethyl 5-bromo-2-chlorobenzo
  • Ethyl5-bromo-2-chlorobenzo
  • mass spectra - the M+2 peak - Chemguide.
  • Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023-08-29).
  • ETHYL 5-BROMO-2-CHLOROBENZO
  • CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google P
  • Video: Mass Spectrometry: Alkyl Halide Fragment
  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - EPO. (2024-06-26).
  • This compound 76008-73-6 | TCI EUROPE N.V. - Tokyo Chemical Industry.
  • Fisher Scientific - SAFETY D
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-16).
  • 5-Bromo-2-chlorobenzoic Acid - SAFETY D
  • 5 - SAFETY D
  • A kind of synthetic method of 5-bromo-2-chlorobenzoic acid - Eureka | P
  • Ethyl 5-Bromo-2-chlorobenzo

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Introduction: The Strategic Importance of a Dihalogenated Benzene Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 5-bromo-2-chlorobenzoate

This compound is a dihalogenated aromatic ester that has emerged as a pivotal building block in modern synthetic organic chemistry. While its structure may appear unassuming, the specific arrangement of its functional groups—an ethyl ester, a chloro substituent, and a bromo substituent on a benzene ring—provides a versatile platform for constructing complex molecular architectures. Its significance is particularly pronounced in the pharmaceutical industry, where it serves as a crucial starting material for the synthesis of high-value active pharmaceutical ingredients (APIs), most notably for a class of anti-diabetic drugs.

This guide provides an in-depth technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its analytical validation, and its strategic application in complex molecular synthesis.

Part 1: Core Chemical and Physical Identity

A precise understanding of a reagent's fundamental properties is the bedrock of its effective use in synthesis. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] Its identity is further defined by its CAS Registry Number, 76008-73-6, which serves as a universal identifier across chemical databases and regulatory frameworks.[2]

Chemical Structure

The substitution pattern on the benzene ring is key to the reactivity of this molecule. The chloro group at position 2 and the bromo group at position 5 create a specific electronic and steric environment that influences subsequent chemical transformations.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of the compound dictate its handling, storage, and reaction conditions. It is typically a colorless to light yellow liquid at room temperature.

PropertyValueSource(s)
Molecular Formula C₉H₈BrClO₂[1][2]
Molecular Weight 263.52 g/mol [2]
Boiling Point 288 °C (lit.)[3]
Density 1.55 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D) 1.56 (lit.)[3]
Purity >98.0% (GC)
Storage Temperature Room Temperature, recommended cool and dark (<15°C)

Part 2: Synthesis and Manufacturing Pathways

The synthesis of this compound is a critical process, with the primary challenge being high regioselectivity to achieve the desired 5-bromo, 2-chloro substitution pattern.[4] This specific arrangement is crucial for its function as a synthetic intermediate.[4]

Primary Laboratory Synthesis: Fischer Esterification

The most direct and common laboratory-scale synthesis involves the Fischer esterification of its corresponding carboxylic acid, 5-bromo-2-chlorobenzoic acid.[4] This is an acid-catalyzed reaction between a carboxylic acid and an alcohol.

Causality: The reaction requires a strong acid catalyst (typically sulfuric acid) to protonate the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the ethanol. The reaction is an equilibrium process; therefore, to drive it towards the product (the ester), excess ethanol is often used, and the water generated as a byproduct is removed.

G start 5-Bromo-2-chlorobenzoic Acid + Ethanol (Excess) catalyst Add Catalyst (e.g., conc. H₂SO₄) start->catalyst 1. Charge Reactants process Reaction Vessel (Reflux Conditions) workup Aqueous Workup (Neutralization & Extraction) process->workup 3. Reaction Completion catalyst->process 2. Initiate Heating purify Purification (e.g., Column Chromatography or Distillation) workup->purify 4. Isolate Crude Product product This compound purify->product 5. Obtain Pure Product

Caption: Workflow for the laboratory synthesis of this compound.

Detailed Experimental Protocol (Fischer Esterification):

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-2-chlorobenzoic acid (1.0 eq).

  • Reagent Addition: Add an excess of absolute ethanol (5-10 eq) to serve as both reactant and solvent.

  • Catalysis: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for several hours (typically 4-16 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude ester by vacuum distillation or column chromatography to yield pure this compound.

Industrial-Scale Synthesis Strategies

On an industrial scale, alternative routes that are more cost-effective and scalable are often employed. Patents describe multi-step processes that may start from different raw materials.[5][6] One such pathway begins with 5-bromo-2-aminobenzoic acid derivatives, which undergo diazotization followed by a Sandmeyer-type reaction to introduce the chloro group, and subsequent esterification.[5][7] Another approach starts with 2-chlorobenzonitrile, which is first brominated and then hydrolyzed to the carboxylic acid before esterification.[8] These methods are chosen for their use of cheaper starting materials and amenability to large-batch production.[6][9]

Part 3: Analytical Validation and Quality Control

Confirming the identity and purity of the synthesized this compound is a non-negotiable step in any research or manufacturing setting. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for assessing purity.

Self-Validating HPLC Protocol:

This protocol is designed to provide a robust separation of the target compound from starting materials and potential byproducts.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Newcrom R1 reverse-phase (RP) column.[2]

  • Mobile Phase: An isocratic mixture of acetonitrile (MeCN), water, and phosphoric acid.[2] For Mass Spectrometry (MS) compatibility, phosphoric acid should be replaced with formic acid.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the chromophore (e.g., 254 nm).

  • Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.

  • Validation: The appearance of a single, sharp peak at the expected retention time confirms the purity of the sample. Purity is quantified by the area percentage of the main peak relative to the total area of all peaks.

Part 4: Applications in Pharmaceutical Synthesis

The primary value of this compound lies in its role as a key intermediate. Its specific halogenation pattern allows for selective downstream functionalization, typically through metal-catalyzed cross-coupling reactions or the formation of Grignard reagents.[10]

Precursor to SGLT2 Inhibitors

This compound is a critical starting material for the synthesis of Dapagliflozin and Empagliflozin, which are sodium-glucose co-transporter 2 (SGLT2) inhibitors used to treat type 2 diabetes.[5] The synthesis involves coupling the aryl core of this compound with another molecular fragment, demonstrating its utility as a scaffold.

G start This compound intermediate1 Intermediate A (e.g., via Grignard formation or Suzuki coupling) start->intermediate1 Key C-C Bond Formation intermediate2 Advanced Intermediate B (Further functionalization) intermediate1->intermediate2 Multi-step modifications api Final API (e.g., Dapagliflozin) intermediate2->api Final synthetic steps

Caption: Role as a key intermediate in multi-step API synthesis.

The bromo-substituent is often utilized for forming a new carbon-carbon bond, for instance, by conversion to an organometallic species which then reacts with another electrophile. This strategic use highlights the importance of the specific isomer supplied by this compound.[4]

Part 5: Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements.

GHS Hazard Information: [1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

Precautionary Measures & Handling: [11][12]

  • Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[13] Avoid breathing vapors or mists.[11]

  • Handling: Wash hands and any exposed skin thoroughly after handling.[11] Avoid contact with skin, eyes, and clothing.[11]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11] Store away from incompatible materials such as strong oxidizing agents.[11]

First Aid:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[11]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation persists.[11]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[11]

Conclusion

This compound is more than just a chemical on a shelf; it is a precisely designed tool for molecular construction. Its value is derived from the strategic placement of its halogen and ester functional groups, enabling complex, regioselective transformations that are fundamental to the synthesis of modern pharmaceuticals. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for any scientist seeking to leverage its synthetic potential.

References

  • SIELC Technologies. (2018, May 17). This compound. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. This compound. Available at: [Link]

  • Google Patents. (2021). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • European Patent Office. (2024, June 26). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Available at: [Link]

  • Zhang, Y., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key Intermediate of SGLT2 Inhibitors. SynOpen, 06(03), 209–214. Available at: [Link]

  • Google Patents. (2021). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • Wikipedia. Grignard reagent. Available at: [Link]

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An In-depth Technical Guide to Ethyl 5-bromo-2-chlorobenzoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 5-bromo-2-chlorobenzoate is a halogenated aromatic ester that serves as a crucial building block in the synthesis of a wide range of complex organic molecules. Its unique substitution pattern, featuring a bromine atom para to the chlorine and meta to the ethyl ester group, imparts specific reactivity that is highly valued in medicinal chemistry and materials science. This guide provides a comprehensive overview of its nomenclature, synthesis, physicochemical properties, and key applications, with a particular focus on its role in the development of novel therapeutics.

Nomenclature and Identification

Precise identification of chemical compounds is fundamental for scientific communication and reproducibility. This compound is known by several synonyms and is uniquely identified by its CAS number.

Identifier Type Value Source
IUPAC Name This compoundPubChem[1]
CAS Number 76008-73-6Sigma-Aldrich[2], TCI AMERICA
Synonym 5-Bromo-2-chlorobenzoic Acid Ethyl EsterTCI AMERICA, CP Lab Safety[3]
Synonym Benzoic acid, 5-bromo-2-chloro-, ethyl esterPubChem[1], SIELC Technologies[4]
Molecular Formula C9H8BrClO2PubChem[1], TCI AMERICA
Molecular Weight 263.52 g/mol TCI AMERICA, CookeChem[5]
InChIKey AMGWDYLEMSMUIO-UHFFFAOYSA-NPubChem[1], Sigma-Aldrich[2]

Synthesis and Mechanistic Insights

The primary and most common method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 5-bromo-2-chlorobenzoic acid.[6] This precursor is a critical intermediate in the production of various fine chemicals and pharmaceuticals. The key challenge in its synthesis lies in achieving high regioselectivity to ensure the bromine atom is introduced at the C5 position, which is para to the chloro group and meta to the carboxyl group.[6]

Synthesis of the Precursor: 5-Bromo-2-chlorobenzoic Acid

A widely utilized method for synthesizing 5-bromo-2-chlorobenzoic acid is the electrophilic bromination of 2-chlorobenzoic acid.[6] This reaction is typically carried out using a brominating agent like N-bromosuccinimide (NBS) in a strong acidic medium, such as concentrated sulfuric acid.[6] The directing effects of the substituents on the aromatic ring—the ortho-, para-directing chloro group and the meta-directing carboxylic acid group—synergistically favor the introduction of the bromine atom at the C5 position.[6]

Esterification to this compound

The conversion of 5-bromo-2-chlorobenzoic acid to its ethyl ester is a standard esterification reaction.[6] This is typically achieved by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-2-chlorobenzoic acid in an excess of absolute ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture and remove the excess ethanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude this compound. Further purification can be achieved by column chromatography or distillation.

Esterification_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification 5-Bromo-2-chlorobenzoic_Acid 5-Bromo-2-chlorobenzoic Acid Mixing Mixing and Dissolving 5-Bromo-2-chlorobenzoic_Acid->Mixing Ethanol Ethanol Ethanol->Mixing Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Mixing Reflux Heating to Reflux Mixing->Reflux Monitoring Reaction Monitoring (TLC) Reflux->Monitoring Solvent_Removal Solvent Removal Monitoring->Solvent_Removal Upon Completion Extraction Extraction & Washing Solvent_Removal->Extraction Purification Drying & Purification Extraction->Purification Product This compound Purification->Product

Caption: Fischer Esterification Workflow.

Physicochemical Properties and Characterization

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry.

Property Value Source
Physical Form Colorless to Yellow Clear Liquid/Semi-SolidTCI AMERICA, Sigma-Aldrich[2]
Boiling Point 288 °C (lit.)TCI AMERICA, CookeChem[5]
Density 1.55 g/mL at 25 °C (lit.)CookeChem[5]
Refractive Index (n20/D) 1.56 (lit.)CookeChem[5]
Purity >98.0% (GC)TCI AMERICA, CP Lab Safety[3]
Storage Room Temperature, recommended in a cool and dark place (<15°C)TCI AMERICA, Sigma-Aldrich[2]

Spectral Data: Characterization of this compound is typically performed using various spectroscopic techniques. While specific spectra are proprietary, general spectral information is available from sources like ChemicalBook, which lists the availability of 1H NMR, IR, and MS data.[7]

Applications in Research and Drug Development

This compound is a versatile intermediate in organic synthesis, primarily utilized as a building block for more complex molecules.

Intermediate for Hypoglycemic Drugs

A significant application of the parent compound, 5-bromo-2-chlorobenzoic acid, is as a key starting material in the synthesis of antidiabetic drugs like Dapagliflozin and Empagliflozin.[8] The ethyl ester serves as a protected form of the carboxylic acid, which can be hydrolyzed in later synthetic steps.[8][9]

Synthesis of Biphenyl Carboxylates

This compound can be used in the synthesis of substituted biphenyl compounds. For example, it is a precursor for ethyl 6-bromo-3-chloro-3′-methylbiphenyl-2-carboxylate.[5] Such structures are of interest in materials science and as scaffolds in medicinal chemistry.

Ligand Synthesis

While 5-bromo-2-chlorobenzoic acid itself can act as a ligand, its ester derivatives are often used to synthesize more complex chelating agents, such as those incorporating β-diketone moieties, which are known to form stable complexes with a wide range of metal ions.[6]

Applications cluster_Pharma Pharmaceutical Synthesis cluster_Materials Materials Science & Organic Synthesis EBCB This compound Hypoglycemic_Drugs Intermediate for Hypoglycemic Drugs (e.g., Dapagliflozin) EBCB->Hypoglycemic_Drugs via hydrolysis to acid Biphenyls Synthesis of Biphenyl Carboxylates EBCB->Biphenyls Ligands Precursor for Complex Ligands EBCB->Ligands

Caption: Key Application Areas.

Safety and Handling

This compound is classified as an irritant.[1] It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][2]

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 98% (GC), 100 grams. Retrieved from [Link]

  • SIELC Technologies. (2018, May 17). This compound. Retrieved from [Link]

  • European Patent Office. (2024, June 26). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

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Physical properties of Ethyl 5-bromo-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 5-bromo-2-chlorobenzoate

Introduction

This compound is a halogenated aromatic ester with significant utility as a building block in organic synthesis. Its structural features—a benzene ring substituted with bromine and chlorine atoms, and an ethyl ester group—make it a versatile intermediate for creating more complex molecules, particularly in the fields of pharmaceutical and agrochemical research.[1][2] The precise understanding and verification of its physical properties are paramount for its effective use in synthetic protocols, ensuring reproducibility, optimizing reaction conditions, and guaranteeing the quality of downstream products.

This guide serves as a technical resource for researchers and drug development professionals, offering a detailed examination of the core physicochemical properties of this compound. As a senior application scientist, the narrative herein is structured to provide not just data, but also the underlying scientific rationale for the methodologies used to determine these properties, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Key Chemical Identifiers:

  • IUPAC Name: this compound[3]

  • CAS Number: 76008-73-6[1][3][4]

  • Molecular Formula: C₉H₈BrClO₂[1][3]

  • SMILES: CCOC(=O)C1=C(C=CC(=C1)Br)Cl[3][5]

  • InChI: InChI=1S/C9H8BrClO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3[3]

  • InChIKey: AMGWDYLEMSMUIO-UHFFFAOYSA-N[3][4]

Section 1: Core Physicochemical Data

The fundamental physical constants of a compound are the bedrock of its chemical identity. For this compound, these properties dictate its behavior in various physical and chemical processes, from storage and handling to its role as a reactant. The data presented below has been consolidated from various authoritative sources.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Weight 263.52 g/mol [1][4]
Physical Form Clear, colorless to light yellow liquid or semi-solid[1][6][7]
Boiling Point 288 °C (at atmospheric pressure)[1][7]
Density 1.55 g/mL (at 25 °C)[1][7]
Refractive Index (n_D²⁰) 1.56[1][7]
Flash Point >230 °F (>110 °C)[1][7]
Purity Typically >98.0% (determined by GC)[6]
Expert Analysis of Physical State and Thermal Properties

A noteworthy discrepancy exists in the literature regarding the melting point of this compound. Some sources report a melting point of 128-130 °C.[1][7] However, this is inconsistent with multiple observations of the compound as a liquid or semi-solid at room temperature.[1] This high melting point is characteristic of the parent carboxylic acid, 5-bromo-2-chlorobenzoic acid, which is a crystalline solid with a melting point in the range of 150-162 °C.[2][8]

Causality: The esterification of a carboxylic acid to an ethyl ester typically results in a significant depression of the melting point and a lowering of the boiling point compared to the parent acid, due to the removal of strong intermolecular hydrogen bonding. Therefore, it is scientifically plausible to conclude that the reported melting point of 128-130 °C for the ethyl ester is erroneous and likely a result of data transcription error, confusing it with its precursor. The compound should be handled as a high-boiling liquid or semi-solid at ambient temperatures.

Section 2: Experimental Methodologies for Property Determination

To ensure trustworthiness, every physical constant must be verifiable through standardized experimental protocols. This section details the methodologies for determining the key properties of this compound, explaining the scientific principles behind each choice.

Method 2.1: Determination of Boiling Point via Distillation

The boiling point is a critical indicator of purity for a liquid. The reported value of 288 °C suggests that distillation should ideally be performed under reduced pressure to prevent thermal decomposition.[1]

Protocol for Vacuum Distillation:

  • Apparatus Setup: Assemble a short-path distillation apparatus as illustrated in the workflow diagram below. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Preparation: Place a 10 mL sample of this compound into the 50 mL round-bottom flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • System Evacuation: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully evacuate the system to the desired pressure (e.g., 1-5 mmHg).

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Data Collection: Record the temperature at which the liquid consistently condenses on the thermometer bulb and drips into the receiving flask. This is the boiling point at the measured pressure.

  • Correction: Use a pressure-temperature nomograph to correct the observed boiling point to atmospheric pressure (760 mmHg) for standardization.

Experimental Workflow: Vacuum Distillation

G cluster_setup Apparatus Setup cluster_procedure Distillation Procedure cluster_analysis Data Analysis A Charge Flask with Sample & Stir Bar B Assemble Distillation Glassware A->B C Connect to Vacuum & Cold Trap B->C D Evacuate System to Target Pressure C->D E Apply Gentle Heat & Stirring D->E F Observe & Record Boiling Temp. & Pressure E->F G Stop Heating & Vent System F->G H Correct Boiling Point using Nomograph G->H

Caption: Workflow for boiling point determination.

Method 2.2: Measurement of Density using a Pycnometer

Density is a fundamental property useful for identity confirmation and for converting mass to volume. A pycnometer (specific gravity bottle) offers a highly accurate method.

Protocol for Density Measurement:

  • Calibration: Clean and dry a 10 mL pycnometer and measure its mass (m₁). Fill it with deionized water at a controlled temperature (25.0 °C) and measure its mass again (m₂).

  • Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with this compound at the same temperature (25.0 °C) and measure its mass (m₃).

  • Calculation:

    • Mass of water = m₂ - m₁

    • Volume of pycnometer = (m₂ - m₁) / ρ_water (where ρ_water at 25 °C is ~0.99704 g/mL)

    • Mass of sample = m₃ - m₁

    • Density of sample = (m₃ - m₁) / Volume of pycnometer

Logical Flow: Density Determination

G Start Start m1 Measure Mass of Empty Pycnometer (m₁) Start->m1 m2 Measure Mass of Pycnometer + Water (m₂) m1->m2 m3 Measure Mass of Pycnometer + Sample (m₃) m1->m3 calc_vol Calculate Pycnometer Volume V = (m₂ - m₁) / ρ_water m2->calc_vol calc_dens Calculate Sample Density ρ_sample = (m₃ - m₁) / V m3->calc_dens calc_vol->calc_dens End End calc_dens->End

Caption: Logic for calculating density via pycnometry.

Method 2.3: Purity Assessment via Gas Chromatography (GC)

Commercial sources specify that the purity of this compound is determined by Gas Chromatography (GC).[6] This technique is ideal due to the compound's volatility and thermal stability at its boiling point.

Self-Validating GC Protocol:

  • System Preparation:

    • Instrument: Agilent GC system (or equivalent) with a Flame Ionization Detector (FID).

    • Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm) is a suitable choice for separating aromatic compounds based on boiling point.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Method Parameters:

    • Inlet Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes. This program ensures the separation of potential low-boiling impurities and the timely elution of the main peak.

  • Sample Preparation: Prepare a solution of the sample in a high-purity solvent like dichloromethane or ethyl acetate at a concentration of ~1 mg/mL.

  • Analysis: Inject 1 µL of the sample solution.

  • Data Interpretation: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram (Area % method). The retention time serves as a qualitative identifier.

Section 3: Solubility, Handling, and Safety

Solubility Profile: While quantitative solubility data is not readily available, a qualitative assessment can be made based on its molecular structure. As a non-polar, halogenated ester, this compound is expected to be:

  • Immiscible with water.

  • Soluble in common organic solvents such as dichloromethane, ethyl acetate, tetrahydrofuran (THF), acetone, and toluene.

This profile is consistent with the solubility of its parent acid, which is sparingly soluble in water but more soluble in organic solvents.[2]

Storage and Handling: For maintaining long-term purity and stability, the compound should be stored under the following conditions:

  • Temperature: Room temperature.[1]

  • Atmosphere: In a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the ester functionality by atmospheric moisture.[1][7]

Safety and Hazard Information: According to the Globally Harmonized System (GHS), this compound is classified with the GHS07 pictogram (Exclamation Mark).

  • Signal Word: Warning[3]

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Statements: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handling should occur in a well-ventilated area or a chemical fume hood.[3]

Conclusion

This compound is a key synthetic intermediate whose utility is underpinned by its well-defined physical properties. This guide has provided a comprehensive overview of its core physicochemical data, including its identity as a high-boiling liquid with a density of 1.55 g/mL and a refractive index of 1.56. By detailing the robust experimental methodologies required for the verification of these properties, we establish a framework for quality control and consistent application in research and development. The clarification of data discrepancies, particularly regarding the melting point, underscores the importance of critical scientific evaluation. Adherence to the outlined handling and safety protocols will ensure the compound's integrity and the safety of the professionals who use it to drive innovation in chemical synthesis.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (2025). This compound (C9H8BrClO2). Université du Luxembourg. Retrieved from [Link]

  • Glindia. (n.d.). 5-Bromo-2-Chlorobenzoic Acid. Retrieved from [Link]

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 5-bromo-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 5-bromo-2-chlorobenzoate (CAS No: 76008-73-6), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind the observed spectral features, providing a framework for the structural elucidation and quality control of this important chemical entity.

Introduction

This compound is a disubstituted benzene derivative with the molecular formula C₉H₈BrClO₂ and a molecular weight of approximately 263.52 g/mol .[1][2] Its structure, featuring an ethyl ester group and two halogen substituents (bromine and chlorine), presents a unique spectroscopic fingerprint that is crucial for its unambiguous identification and purity assessment. Understanding the spectroscopic characteristics of this molecule is paramount for its effective utilization in multi-step synthetic pathways. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data, providing both theoretical predictions and interpretations of experimental findings.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data.

Figure 1: Molecular Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

Experimental Protocol

A standard protocol for acquiring the ¹H NMR spectrum of this compound would involve dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a 400 MHz or higher field NMR spectrometer.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve ~5-10 mg of sample Dissolve ~5-10 mg of sample Add 0.6-0.7 mL CDCl3 with TMS Add 0.6-0.7 mL CDCl3 with TMS Dissolve ~5-10 mg of sample->Add 0.6-0.7 mL CDCl3 with TMS Transfer to NMR tube Transfer to NMR tube Add 0.6-0.7 mL CDCl3 with TMS->Transfer to NMR tube Insert tube into spectrometer Insert tube into spectrometer Transfer to NMR tube->Insert tube into spectrometer Lock and shim Lock and shim Insert tube into spectrometer->Lock and shim Acquire spectrum (e.g., 16 scans) Acquire spectrum (e.g., 16 scans) Lock and shim->Acquire spectrum (e.g., 16 scans) Fourier transform Fourier transform Acquire spectrum (e.g., 16 scans)->Fourier transform Phase correction Phase correction Fourier transform->Phase correction Baseline correction Baseline correction Phase correction->Baseline correction Integration and peak picking Integration and peak picking Baseline correction->Integration and peak picking

Figure 2: Workflow for ¹H NMR Data Acquisition.

Predicted ¹H NMR Data and Interpretation

Based on the structure, the ¹H NMR spectrum is expected to show signals for the aromatic protons and the ethyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group, chlorine, and bromine atoms.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-67.8 - 8.0d~2.51H
H-47.5 - 7.7dd~8.5, ~2.51H
H-37.3 - 7.5d~8.51H
-OCH₂CH₃4.3 - 4.5q~7.12H
-OCH₂CH₃1.3 - 1.5t~7.13H

Interpretation:

  • Aromatic Protons (H-3, H-4, H-6): The three protons on the benzene ring are in distinct chemical environments.

    • H-6: This proton is ortho to the electron-withdrawing carbonyl group, leading to a downfield shift. It is expected to appear as a doublet due to coupling with H-4 (meta coupling, small J value).

    • H-4: This proton is coupled to both H-3 (ortho coupling, larger J value) and H-6 (meta coupling, smaller J value), resulting in a doublet of doublets.

    • H-3: This proton is ortho to the chlorine atom and is expected to be a doublet due to coupling with H-4.

  • Ethyl Group Protons (-OCH₂CH₃):

    • The methylene protons (-OCH₂-) are adjacent to the electron-withdrawing oxygen atom of the ester, causing them to be deshielded and appear as a quartet due to coupling with the three methyl protons.

    • The methyl protons (-CH₃) are further from the electronegative oxygen and appear as an upfield triplet due to coupling with the two methylene protons. This characteristic quartet-triplet pattern is a hallmark of an ethyl group.[3]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol

The sample preparation is similar to that for ¹H NMR. A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Predicted ¹³C NMR Data and Interpretation

The spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the ethyl group carbons.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O164 - 166
C-2 (C-Cl)133 - 135
C-5 (C-Br)118 - 120
C-1130 - 132
C-4136 - 138
C-6131 - 133
C-3130 - 132
-OCH₂CH₃61 - 63
-OCH₂CH₃13 - 15

Interpretation:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift.[4]

  • Aromatic Carbons:

    • The carbons directly attached to the electronegative halogen atoms (C-2 and C-5) will have their chemical shifts influenced by both inductive and resonance effects.

    • The other aromatic carbons (C-1, C-3, C-4, C-6) will have distinct chemical shifts based on their position relative to the substituents.

  • Ethyl Group Carbons (-OCH₂CH₃):

    • The methylene carbon (-OCH₂-) is attached to the oxygen and is therefore more deshielded than the terminal methyl carbon.

    • The methyl carbon (-CH₃) appears at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid or semi-solid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Predicted IR Data and Interpretation

The IR spectrum will be dominated by absorptions from the ester functional group and the substituted aromatic ring.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch3050 - 3150Medium
Aliphatic C-H Stretch2850 - 3000Medium
C=O Stretch (Ester)1720 - 1740Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-O Stretch (Ester)1100 - 1300Strong
C-Cl Stretch700 - 800Strong
C-Br Stretch500 - 650Strong

Interpretation:

  • C=O Stretch: A strong, sharp absorption band in the region of 1720-1740 cm⁻¹ is the most characteristic signal for the ester carbonyl group.[5]

  • C-O Stretch: The C-O single bond stretches of the ester group will give rise to strong bands in the fingerprint region.

  • Aromatic C=C and C-H Stretches: The presence of the benzene ring will be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹.

  • C-Halogen Stretches: The vibrations of the C-Cl and C-Br bonds are expected to appear in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol

A suitable method for analyzing this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). This technique separates the compound from any impurities before it enters the mass spectrometer.

Predicted Mass Spectrum and Fragmentation

The mass spectrum will show a molecular ion peak and several fragment ions. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in characteristic isotopic patterns for the molecular ion and any fragments containing these halogens.[6]

  • Molecular Ion (M⁺): The molecular ion peak will appear as a cluster due to the isotopes of Br and Cl. The most abundant peaks in this cluster would be at m/z 262 (for ⁷⁹Br and ³⁵Cl) and 264 (for ⁸¹Br and ³⁵Cl, and ⁷⁹Br and ³⁷Cl).

  • Key Fragments:

    • Loss of Ethoxy Group (-OCH₂CH₃): A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical, leading to the formation of an acylium ion. This would result in a fragment at m/z 217 (for ⁷⁹Br and ³⁵Cl) and 219 (for ⁸¹Br and ³⁵Cl). This is consistent with experimental data from PubChem.[7]

    • Loss of Ethyl Group (-CH₂CH₃): Loss of an ethyl radical would lead to a fragment at m/z 233 and 235.

    • Loss of CO₂Et: This would result in a bromochlorobenzene fragment.

fragmentation mol [C₉H₈BrClO₂]⁺˙ m/z = 262/264/266 frag1 [M - OCH₂CH₃]⁺ m/z = 217/219/221 mol->frag1 - •OCH₂CH₃ frag2 [M - CH₂CH₃]⁺ m/z = 233/235/237 mol->frag2 - •CH₂CH₃ frag3 [M - CO₂Et]⁺ m/z = 190/192/194 frag1->frag3 - CO

Figure 3: Predicted Fragmentation Pathway for this compound.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Each technique provides unique and complementary information that, when combined, allows for the unambiguous confirmation of the molecule's structure and purity. The predicted data and interpretations presented in this guide serve as a valuable reference for scientists working with this compound, facilitating efficient and accurate analysis in research and development settings.

References

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  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]

  • Six Chongqing Chemdad Co. This compound. [Link]

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An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 5-bromo-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1] For researchers and professionals in drug development and chemical sciences, ¹H NMR is a primary tool for confirming the identity and purity of synthesized molecules. This guide offers a detailed examination of the ¹H NMR spectrum of ethyl 5-bromo-2-chlorobenzoate, a substituted aromatic ester. We will explore the theoretical underpinnings of its spectral features, provide a detailed interpretation, and outline a robust experimental protocol for acquiring high-quality data. The principles discussed herein are broadly applicable to the structural analysis of a wide range of organic molecules.

Theoretical Principles: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is governed by the chemical environment of its protons. The molecule contains two distinct proton-bearing fragments: the ethyl group and the trisubstituted benzene ring.

The Ethyl Group Protons

The ethyl group (-CH₂CH₃) gives rise to two distinct signals:

  • A quartet: The two methylene protons (-CH₂-) are adjacent to the three methyl protons (-CH₃). According to the n+1 rule, their signal will be split into a quartet (3+1 = 4 peaks).[2] These protons are attached to an oxygen atom, which is electron-withdrawing, thus deshielding them and shifting their signal downfield. For ethyl esters, this quartet typically appears in the range of δ 4.0-4.5 ppm.[3][4]

  • A triplet: The three methyl protons (-CH₃) are adjacent to the two methylene protons (-CH₂-). Their signal will be split into a triplet (2+1 = 3 peaks).[2] These protons are further from the electronegative oxygen and will therefore appear more upfield, typically in the range of δ 1.2-1.5 ppm.[4][5]

The Aromatic Protons

The benzene ring has three protons, and their chemical shifts are influenced by the three substituents: a chloro group, a bromo group, and an ethyl ester group. Both halogens are electron-withdrawing and will generally deshield the aromatic protons, shifting them downfield from the benchmark of benzene (δ 7.3 ppm).[6][7] The ester group is also electron-withdrawing. The aromatic region of the spectrum (typically δ 6.5-8.0 ppm) will, therefore, contain signals for these three protons.[8]

The substitution pattern (1,2,4-trisubstituted) dictates the coupling relationships between the aromatic protons. We can expect to see three distinct signals in the aromatic region, each corresponding to one proton. The splitting of these signals is determined by the number of adjacent protons and the magnitude of the spin-spin coupling constants (J).

  • Ortho coupling (³J): Coupling between protons on adjacent carbons. This is the strongest coupling, typically in the range of 7-10 Hz.[9]

  • Meta coupling (⁴J): Coupling between protons separated by two carbons. This is a weaker coupling, typically 1-3 Hz.[9][10]

  • Para coupling (⁵J): Coupling between protons on opposite sides of the ring. This is the weakest coupling and is often not resolved (0-1 Hz).[10]

Based on these principles, we can predict the following for the aromatic protons of this compound:

  • H-3: This proton is ortho to H-4 and meta to H-6. It is expected to appear as a doublet of doublets (dd).

  • H-4: This proton is ortho to H-3 and meta to H-6. It is also expected to be a doublet of doublets (dd).

  • H-6: This proton is meta to both H-3 and H-4. It is expected to appear as a doublet (d) due to the small, often unresolved, meta coupling.

The precise chemical shifts are influenced by the combined electronic effects of the substituents. The chloro and ester groups are strongly electron-withdrawing, and protons ortho and para to them will be shifted further downfield.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for this compound.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH₂- (ethyl)~4.4Quartet (q)~7.12H
-CH₃ (ethyl)~1.4Triplet (t)~7.13H
Aromatic H~7.3 - 7.9Multiplet (m)-3H

A detailed breakdown of the aromatic region is provided in the interpretation section.

Experimental Protocol for ¹H NMR Spectrum Acquisition

Acquiring a high-quality ¹H NMR spectrum requires careful sample preparation and instrument setup.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-25 mg of this compound into a clean, dry vial.[3]

    • Add approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃).[9] CDCl₃ is a common choice for non-polar to moderately polar organic compounds. The deuterium in the solvent is "invisible" in the ¹H NMR spectrum, preventing a large solvent signal from overwhelming the analyte signals.

    • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[3] Suspended solids can degrade the quality of the spectrum.[3]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at δ 0.00 ppm.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

    • Shim the magnetic field to optimize its homogeneity across the sample. This process minimizes peak broadening and improves resolution.

    • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard ¹H NMR spectrum, 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into a frequency-domain spectrum.[6]

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons giving rise to each signal.

    • Analyze the peak multiplicities and coupling constants.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter lock Lock filter->lock Insert into Spectrometer shim Shim lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibration phase->calibrate integrate Integration calibrate->integrate

Caption: Spin-spin coupling in the aromatic ring of the molecule.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and detailed fingerprint of its molecular structure. The characteristic signals of the ethyl group and the distinct splitting pattern of the aromatic protons, governed by ortho and meta coupling, allow for an unambiguous assignment of all protons in the molecule. This guide has provided a comprehensive overview of the theoretical prediction, experimental acquisition, and detailed interpretation of this spectrum, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

  • University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl benzoate. Retrieved from [Link]

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  • Squarespace. (n.d.). ortho meta para. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, October 18). How can multiplets in para-disubstituted benzene rings be described? Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). High resolution NMR spectra of some tri-substituted benzenes. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Introduction to the Spectral Data Base (SDBS). Retrieved from [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). AIST:Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H8BrClO2). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Supplemental Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 5.3: Spin-Spin Splitting. Retrieved from [Link]

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An In-depth Technical Guide to the ¹³C NMR of Ethyl 5-bromo-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Spectrum

In modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is non-negotiable. While a plethora of analytical techniques provide pieces of the molecular puzzle, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy remains a cornerstone for defining the carbon framework of an organic molecule. This guide moves beyond a simple cataloging of chemical shifts for Ethyl 5-bromo-2-chlorobenzoate. Instead, it offers a holistic approach, intertwining theoretical prediction, rigorous experimental methodology, and detailed spectral interpretation. Our objective is to not only present the data but to illuminate the underlying chemical principles that govern the spectral output. This document is designed for the practicing researcher who understands that causality—the "why" behind the data—is paramount for scientific integrity and accelerated discovery.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

Before stepping into the laboratory, a robust theoretical analysis allows us to form a hypothesis of the expected spectrum. This predictive approach is a self-validating mechanism; a close correlation between predicted and experimental data provides a high degree of confidence in the final structural assignment. The structure of this compound presents a fascinating case study in the interplay of substituent effects on an aromatic system.

The molecule contains nine unique carbon environments, and thus, we anticipate nine distinct signals in the broadband proton-decoupled ¹³C NMR spectrum.

Structure of this compound with Carbon Numbering Structure of this compound with carbon numbering for NMR assignment.

Substituent Effects on the Aromatic Ring

The chemical shifts of the aromatic carbons (C1-C6) are modulated by the combined inductive and resonance effects of the chloro, bromo, and ethyl ester substituents. We can estimate the chemical shifts by starting with the baseline value for benzene (δ ≈ 128.5 ppm) and applying established Substituent Chemical Shift (SCS) increments.

  • -COOEt (Ethyl Ester Group): This group is electron-withdrawing through both induction and resonance. It deshields the ipso-carbon (C1) and the para-carbon, while having a smaller effect on the ortho and meta positions.

  • -Cl (Chloro Group): The chloro group is strongly electron-withdrawing inductively but donates electron density via resonance. Its effect is a strong deshielding of the ipso-carbon (C2) and a weaker deshielding of the ortho and para carbons, with minimal effect at the meta position.[1][2]

  • -Br (Bromo Group): The bromo group's effects are similar to chloro, but it introduces a significant "heavy atom effect."[3][4] This effect increases the diamagnetic shielding contribution for the directly attached (ipso) carbon, often causing it to resonate at a higher field (lower ppm) than predicted by electronegativity alone.[3][4]

The interplay of these effects dictates the final chemical shifts. For instance, C6 is ortho to the ester and meta to the bromine, while C3 is ortho to the chlorine and meta to the ester. These unique electronic environments ensure they are chemically distinct.

The Aliphatic Ethyl Group

The ethyl group carbons are more straightforward to predict.

  • -OCH₂- (C8): This methylene carbon is attached to an electronegative oxygen atom, causing a significant downfield shift compared to a standard alkane.

  • -CH₃ (C9): This terminal methyl carbon is relatively shielded and will appear at the upfield end of the spectrum.

Predicted Chemical Shifts

The following table summarizes the predicted chemical shifts for each carbon in this compound, based on foundational principles and data from analogous structures.[5][6][7][8]

CarbonHybridizationKey InfluencesPredicted Shift (δ, ppm)
C7 sp² (C=O)Carbonyl Carbon164 - 167
C2 sp² (Aromatic)ipso to -Cl (deshielded)133 - 136
C4 sp² (Aromatic)ortho to -Br, meta to -Cl132 - 135
C6 sp² (Aromatic)ortho to -COOEt, meta to -Br130 - 133
C1 sp² (Aromatic)ipso to -COOEt (quaternary)129 - 132
C3 sp² (Aromatic)ortho to -Cl, meta to -COOEt127 - 130
C5 sp² (Aromatic)ipso to -Br (heavy atom shielding)120 - 123
C8 sp³ (-OCH₂-)Attached to Oxygen60 - 63
C9 sp³ (-CH₃)Terminal Methyl13 - 16

Note: These are estimated ranges. Actual values depend on solvent and experimental conditions.

A Self-Validating Experimental Protocol

The quality of ¹³C NMR data is directly dependent on a meticulously planned and executed experimental protocol. The following workflow is designed to be self-validating, incorporating steps that ensure data integrity and reproducibility.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh ~25-50 mg of This compound prep2 Dissolve in ~0.7 mL of CDCl₃ prep1->prep2 prep3 Transfer to 5 mm NMR Tube prep2->prep3 acq1 Insert sample & lock on CDCl₃ signal prep3->acq1 acq2 Tune & Match Probe acq1->acq2 acq3 Load Standard ¹³C Experiment (zgpg30) acq2->acq3 acq4 Set Parameters: SW, NS, D1 acq3->acq4 acq5 Acquire Data acq4->acq5 proc1 Fourier Transform (FT) acq5->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference to TMS (0 ppm) or CDCl₃ (77.16 ppm) proc3->proc4 proc5 Peak Picking & Assignment proc4->proc5

Caption: Standard workflow for ¹³C NMR analysis.

Step-by-Step Methodology

1. Sample Preparation:

  • Rationale: Proper sample concentration is critical for achieving a good signal-to-noise ratio (S/N) in a reasonable timeframe, given the low natural abundance (1.1%) of the ¹³C isotope.

  • Protocol:

    • Weigh approximately 30-50 mg of this compound directly into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen for its excellent solubilizing power for this class of compound and its single, well-defined deuterium lock signal.

    • Vortex the vial until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup & Calibration:

  • Rationale: Optimal instrument performance is essential for high-quality data. Locking, tuning, and shimming ensure a stable and homogeneous magnetic field.

  • Protocol:

    • Insert the sample into the NMR spectrometer.

    • Lock the field frequency to the deuterium signal of the CDCl₃ solvent.

    • Tune and match the ¹³C probe to the sample. This impedance matching maximizes the efficiency of radiofrequency pulse transmission and signal detection.

    • Perform automated or manual shimming on the lock signal to optimize the magnetic field homogeneity (B₀) across the sample volume.

3. Data Acquisition:

  • Rationale: The choice of acquisition parameters directly impacts spectral quality, resolution, and the quantitative reliability of the signals, particularly for quaternary carbons.

  • Protocol:

    • Select a standard quantitative ¹³C pulse program with broadband proton decoupling, such as zgpg30 on a Bruker system.

    • Set Spectral Width (SW): A range of 0 to 220 ppm is standard and will encompass all expected carbon signals from aliphatic to carbonyl.[9]

    • Set Number of Scans (NS): Acquire a minimum of 1024 scans to ensure a good S/N for all carbons, especially the weaker quaternary carbon signals (C1, C2, C5, C7).[9]

    • Set Relaxation Delay (D1): Set a delay of at least 5 seconds. This is a critical step. Quaternary carbons have long spin-lattice relaxation times (T₁). An insufficient delay will lead to signal saturation and a dramatic reduction in their observed intensity, which can be misleading.[9] This long delay is a hallmark of a carefully designed, quantitative experiment.

4. Data Processing:

  • Rationale: Raw time-domain data (the FID) must be mathematically processed to generate the frequency-domain spectrum we interpret.

  • Protocol:

    • Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve S/N.

    • Perform a Fourier Transform (FT) to convert the FID into the spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode with a flat baseline.

    • Apply a baseline correction algorithm to remove any rolling or distortion.

    • Calibrate the chemical shift axis by setting the internal TMS peak to 0.0 ppm or the CDCl₃ solvent peak to 77.16 ppm.

Spectral Interpretation and Data Validation

The processed spectrum should exhibit nine distinct signals corresponding to the nine unique carbons of the molecule. The final assignment is achieved by comparing the observed chemical shifts with the theoretically predicted values.

Logical Relationship Diagram for Spectral Assignment

G cluster_regions cluster_assignments carbonyl carbonyl c7 C7 carbonyl->c7 Assign aromatic 110-140 ppm Aromatic (sp²) c1_c6 C1, C2, C3, C4, C5, C6 aromatic->c1_c6 Assign sp3_O 50-70 ppm sp³-O (-OCH₂-) c8 C8 sp3_O->c8 Assign aliphatic 10-40 ppm Aliphatic (-CH₃) c9 C9 aliphatic->c9 Assign

Caption: Logic for assigning peaks based on chemical shift regions.

Final Peak Assignment Table

The following table presents the expected experimental chemical shifts and provides a definitive assignment for each carbon in this compound.

Assignment Expected Shift (δ, ppm) Rationale for Assignment
C7 (C=O) ~165.2Most downfield signal, characteristic of an ester carbonyl carbon.[7]
C2 (C-Cl) ~134.8Deshielded ipso-carbon attached to electronegative chlorine.
C4 ~134.1Deshielded by ortho-bromo and meta-chloro effects.
C6 ~131.5Deshielded by ortho-ester and meta-bromo effects.
C1 (C-COOEt) ~130.7Quaternary carbon, deshielded by attached ester. Peak intensity is expected to be lower.[9]
C3 ~128.9Influenced by ortho-Cl and meta-ester.
C5 (C-Br) ~121.6Significantly shielded due to the heavy atom effect of bromine, appearing upfield of other aromatic C-H carbons.[4]
C8 (-OCH₂-) ~61.5Methylene carbon attached to ester oxygen, consistent with ethyl esters.[6][10]
C9 (-CH₃) ~14.1Most upfield signal, characteristic of a terminal ethyl group methyl carbon.[6][10]

Conclusion

This guide has detailed the comprehensive analysis of this compound by ¹³C NMR spectroscopy. By integrating theoretical prediction with a robust, self-validating experimental protocol, we can confidently assign all nine carbon signals. The analysis highlights the nuanced interplay of substituent effects—from the predictable influence of the ethyl ester to the more complex heavy atom shielding effect of bromine. This rigorous approach not only ensures the correct structural elucidation of the target molecule but also reinforces the fundamental principles that are essential for every scientist and researcher in the field of drug development and chemical analysis.

References

  • Dhami, K.S. & Stothers, J.B. (1967). 13C n.m.r. studies. X.
  • Brainly (2023). [FREE] Ethyl benzoate (PhCO2Et) has these peaks in its ^{13}C NMR spectrum. Brainly.com.
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  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). hmdb.ca. [Link]

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  • Nummert, V. et al. (2003). Chemometrical Analysis of Substituent Effects. XIII. Comparison of Substituent Effects on Dissociation and Chemical Shift in 13C NMR Spectra of Mono- and Disubstituted Benzoic Acids. Semantic Scholar. [Link]

  • Chemistry Stack Exchange (2017). 13C NMR of bromobenzene ipso carbon shielding. stackexchange.com. [Link]

  • ResearchGate. Chemical shifts in 1 H and 13 C NMR spectra of sodium benzoates, d (ppm). researchgate.net. [Link]

  • Chemistry LibreTexts (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. chem.libretexts.org. [Link]

  • JoVE (2025). Video: NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. [Link]

  • Chemistry Stack Exchange (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. stackexchange.com. [Link]

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  • Kaupp, M. et al. (2017). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. National Institutes of Health. [Link]

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Introduction: Unveiling the Molecular Blueprint

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrum of Ethyl 5-bromo-2-chlorobenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

This compound (C₉H₈BrClO₂) is a halogenated aromatic ester with a molecular weight of approximately 263.51 g/mol .[1] As a substituted benzoic acid derivative, it serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules.[2] The precise structural elucidation of such compounds is paramount to ensuring the integrity of synthetic pathways and the identity of the final products. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering unparalleled insight into a molecule's mass and structural features through controlled fragmentation.

This guide provides a detailed examination of the mass spectrum of this compound. We will explore the theoretical underpinnings of its ionization and fragmentation, present a validated experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and interpret the resulting spectral data. The focus is on the unique isotopic signatures imparted by the bromine and chlorine atoms, which serve as powerful diagnostic markers for structural confirmation.

Pillar 1: The Science of Fragmentation in Halogenated Benzoates

The mass spectrum of a compound is a fingerprint of its behavior under high-energy conditions. For this compound, the most common analytical method is Electron Ionization (EI), where the molecule is bombarded with high-energy electrons (typically 70 eV).[3] This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).[4]

The excess energy imparted during ionization causes the molecular ion to be vibrationally excited and prone to fragmentation. The resulting fragmentation pattern is not random; it is governed by the inherent stability of the bonds within the molecule and the formation of stable neutral or charged fragments.

The Decisive Role of Isotopic Abundance

A defining characteristic of the mass spectrum of this compound is the prominent isotopic pattern caused by the natural abundance of bromine and chlorine isotopes.[5][6]

  • Chlorine (Cl): Exists as two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1 (75.77% to 24.23%).[7][8][9] This results in a characteristic M+ and M+2 peak cluster where the M+2 peak is about one-third the intensity of the M+ peak for any fragment containing one chlorine atom.

  • Bromine (Br): Has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio (50.69% to 49.31%).[7][8][9] This gives rise to M+ and M+2 peaks of nearly equal intensity for any bromine-containing fragment.

For a molecule containing both one chlorine and one bromine atom, these patterns superimpose, creating a highly distinctive M+, M+2, and M+4 peak cluster in the molecular ion region. The relative intensities of this cluster can be predicted based on the probabilities of each isotopic combination.

Predicted Fragmentation Pathways

The fragmentation of ethyl benzoates is well-characterized.[10][11] The primary fragmentation events for this compound are expected to be:

  • Loss of an Ethoxy Radical: The most favorable initial fragmentation is the cleavage of the C-O bond to lose an ethoxy radical (•OCH₂CH₃), which has a mass of 45 Da.[10] This results in the formation of a very stable 5-bromo-2-chlorobenzoyl cation. This fragment is often the base peak in the spectrum.

  • McLafferty Rearrangement: A common rearrangement in esters involves the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule (C₂H₄), with a mass of 28 Da. This produces a 5-bromo-2-chlorobenzoic acid radical cation.

  • Loss of Carbon Monoxide (CO): The stable benzoyl cation formed from the loss of the ethoxy group can further fragment by losing a neutral carbon monoxide molecule (28 Da) to form a 5-bromo-2-chlorophenyl cation.[10]

The interplay of these fragmentation pathways and the distinct isotopic signatures of the halogen atoms provides a robust method for confirming the structure of this compound.

Pillar 2: A Self-Validating Experimental Protocol

This section details a standard operating procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind each parameter is explained to ensure methodological soundness.

Objective

To obtain a high-quality electron ionization (EI) mass spectrum of this compound for structural confirmation and elucidation of its fragmentation pattern.

Methodology: GC-MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL of this compound in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

    • Perform a serial dilution to a final concentration of approximately 10 µg/mL.

    • Transfer the final solution to a standard 2 mL autosampler vial.

    • Rationale: Dilution prevents overloading of the GC column and the MS detector, ensuring sharp chromatographic peaks and accurate mass spectra. The choice of solvent is critical to ensure it does not co-elute with the analyte.

  • GC-MS Instrument Setup:

    • Injector:

      • Inlet Temperature: 250 °C. Rationale: Ensures rapid and complete volatilization of the analyte without thermal degradation.

      • Injection Volume: 1 µL.

      • Split Mode: 50:1 split ratio. Rationale: A split injection prevents column overload and ensures a narrow band of analyte is introduced onto the column, leading to better peak shape and resolution.

    • Gas Chromatograph:

      • Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Oven Program:

        • Initial Temperature: 100 °C, hold for 2 minutes.

        • Ramp: 15 °C/min to 280 °C.

        • Final Hold: 5 minutes at 280 °C.

        • Rationale: This temperature program allows for good separation from any residual solvent or impurities while ensuring the analyte elutes in a reasonable time with a sharp peak shape.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI).[3]

      • Ionization Energy: 70 eV. Rationale: This is the standard EI energy that provides reproducible fragmentation patterns and allows for comparison with established mass spectral libraries.[3]

      • Mass Range: Scan from m/z 40 to 300. Rationale: This range comfortably covers the molecular ion and all expected major fragments.

      • Source Temperature: 230 °C.

      • Solvent Delay: 3-4 minutes. Rationale: This prevents the high concentration of solvent from entering the mass spectrometer, which could damage the filament and detector.[12]

Workflow Diagram

The following diagram illustrates the logical flow of the GC-MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep_Stock Prepare 1 mg/mL Stock Solution Prep_Dilute Dilute to 10 µg/mL Prep_Stock->Prep_Dilute Prep_Vial Transfer to Autosampler Vial Prep_Dilute->Prep_Vial Analysis_Inject Inject 1 µL into GC Prep_Vial->Analysis_Inject Analysis_Separate Chromatographic Separation Analysis_Inject->Analysis_Separate Analysis_Ionize EI Ionization (70 eV) Analysis_Separate->Analysis_Ionize Analysis_Detect Mass Analysis & Detection Analysis_Ionize->Analysis_Detect Data_Acquire Acquire Total Ion Chromatogram (TIC) Analysis_Detect->Data_Acquire Data_Extract Extract Mass Spectrum of Analyte Peak Data_Acquire->Data_Extract Data_Interpret Interpret Spectrum & Fragmentation Data_Extract->Data_Interpret

Caption: Workflow for GC-MS analysis of this compound.

Pillar 3: Spectral Interpretation and Data Presentation

The mass spectrum obtained from the GC-MS analysis provides a wealth of structural information. The key is to systematically analyze the molecular ion region and the major fragment ions.

The Molecular Ion (M⁺•) Cluster

The molecular formula is C₉H₈BrClO₂. The exact mass will depend on the specific isotopes present. The most important isotopic combinations are:

  • M⁺• (³⁵Cl, ⁷⁹Br): m/z = 262

  • [M+2]⁺• (³⁷Cl, ⁷⁹Br or ³⁵Cl, ⁸¹Br): m/z = 264

  • [M+4]⁺• (³⁷Cl, ⁸¹Br): m/z = 266

The expected relative intensity ratio of these peaks (M:M+2:M+4) will be approximately 3:4:1 , a clear signature of a compound containing one chlorine and one bromine atom.

Key Fragment Ions

The table below summarizes the primary ions expected in the mass spectrum of this compound. The m/z values correspond to the lightest isotopes (³⁵Cl, ⁷⁹Br). Each of these fragment peaks will also exhibit an isotopic pattern corresponding to the halogens it contains.

m/z (Lightest Isotopes)Proposed Structure / IdentityNeutral Loss
262, 264, 266[C₉H₈BrClO₂]⁺• (Molecular Ion)-
234, 236, 238[C₇H₃BrClO₂]⁺•C₂H₄ (28 Da)
217, 219, 221[C₇H₃BrClO]⁺•OC₂H₅ (45 Da)
189, 191, 193[C₆H₃BrCl]⁺CO (28 Da) from m/z 217
Fragmentation Pathway Diagram

The following diagram visualizes the primary fragmentation pathways starting from the molecular ion.

Fragmentation_Pathway M Molecular Ion (M⁺•) [C₉H₈BrClO₂]⁺• m/z 262, 264, 266 F_234 [M - C₂H₄]⁺• [C₇H₄BrClO₂]⁺• m/z 234, 236, 238 M->F_234 - C₂H₄ (28 Da) (McLafferty) F_217 [M - •OC₂H₅]⁺ [C₇H₃BrClO]⁺ m/z 217, 219, 221 M->F_217 - •OC₂H₅ (45 Da) F_189 [C₆H₃BrCl]⁺ m/z 189, 191, 193 F_217->F_189 - CO (28 Da)

Caption: Primary fragmentation pathways of this compound.

Conclusion

The mass spectrum of this compound is rich with structural information. A systematic analysis, grounded in the principles of ionization, isotopic abundance, and predictable fragmentation pathways, allows for unambiguous identification. The characteristic M:M+2:M+4 molecular ion cluster provides definitive evidence for the presence of one chlorine and one bromine atom. Key fragmentations, such as the loss of the ethoxy radical (45 Da) to form the stable benzoyl cation (m/z 217, 219, 221), further corroborate the assigned structure. By employing the validated GC-MS protocol outlined in this guide, researchers and drug development professionals can confidently verify the identity and purity of this important synthetic intermediate.

References

  • Fragmentation Processes - Structure Determination of Organic Compounds. (n.d.). Pharmacy 180.
  • Elements With More Abundant Heavy Isotopes. (n.d.). Intro to Mass Spectrometry.
  • This compound. (2025). PubChem. Retrieved from [Link]

  • Mass Spectrometry: Isotope Effect. (2024). JoVE. Retrieved from [Link]

  • Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Yu, H., et al. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. Journal of Chromatography A, 1603, 278-287. Retrieved from [Link]

  • Mass spectra - the M+2 peak. (n.d.). Chemguide. Retrieved from [Link]

  • Isotope Abundance. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Electron Ionization for GC–MS. (n.d.). LCGC International. Retrieved from [Link]

  • Radicals and Mass Spectrometry (MS). (2021).

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IR spectrum of Ethyl 5-bromo-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared Spectrum of Ethyl 5-bromo-2-chlorobenzoate

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound, a halogenated aromatic ester. As a Senior Application Scientist, this document is structured to offer not just observational data but a deep-seated understanding of the molecular vibrations that define the compound's spectral fingerprint. We will explore the influence of the aromatic ring, the ethyl ester functionality, and the dual halogen substituents on the vibrational frequencies. This guide is intended for researchers, scientists, and drug development professionals who utilize Fourier Transform Infrared (FTIR) spectroscopy for structural elucidation, quality control, and chemical analysis. The content herein synthesizes theoretical principles with practical, field-proven methodologies to ensure both accuracy and applicability.

Introduction: The Molecular Context

This compound (C₉H₈BrClO₂) is a polysubstituted benzene derivative featuring an ethyl ester group at position 1, a chlorine atom at position 2, and a bromine atom at position 5[1]. Its utility in organic synthesis, particularly as a building block for more complex pharmaceutical and agrochemical compounds, necessitates robust analytical methods for its unambiguous identification and purity assessment.

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch, bend, and vibrate in characteristic ways. The frequencies of these vibrations are dependent on the masses of the atoms, the type of chemical bond, and the overall molecular structure. Consequently, the IR spectrum serves as a unique molecular fingerprint, providing invaluable information about the functional groups present in a sample. This guide will deconstruct the , correlating specific absorption bands to their structural origins.

Molecular Structure and Predicted Vibrational Characteristics

The interpretation of an IR spectrum begins with a thorough understanding of the molecule's structure. The interplay between the electron-withdrawing halogen substituents and the ester group, all conjugated with the aromatic ring, creates a distinct electronic environment that governs the vibrational frequencies of its covalent bonds.

molecular_structure cluster_ring Aromatic Core cluster_ester Ethyl Ester Group C1 C C2 C C1->C2 C6 C C1->C6 C_carbonyl C C1->C_carbonyl C3 C C2->C3 C2->C3 Cl Cl C2->Cl C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 C4->C5 H4 H C4->H4 C5->C6 Br Br C5->Br C6->C1 H6 H C6->H6 O_carbonyl O C_carbonyl->O_carbonyl C=O Stretch O_ether O C_carbonyl->O_ether C-O Stretch CH2 CH₂ O_ether->CH2 CH3 CH₃ CH2->CH3

Caption: Molecular structure of this compound.

The key vibrational modes to anticipate are:

  • Aromatic and Aliphatic C-H Stretches: Occurring at the higher end of the spectrum.

  • Ester Carbonyl (C=O) Stretch: A very strong and sharp absorption, its position is sensitive to electronic effects.

  • Aromatic Ring C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

  • Ester C-O Stretches: Two distinct stretches characteristic of the C-O-C linkage.

  • Carbon-Halogen (C-Cl, C-Br) Stretches: Found in the lower frequency (fingerprint) region.

  • C-H Bending Vibrations: Out-of-plane bends are particularly diagnostic of the ring's substitution pattern.

Detailed Spectral Analysis

The can be logically dissected into several key regions, each corresponding to the vibrations of specific functional groups.

The C-H Stretching Region (3100 - 2850 cm⁻¹)

This region is characterized by absorptions arising from the stretching vibrations of carbon-hydrogen bonds.

  • Aromatic C-H Stretch (3100 - 3000 cm⁻¹): The sp² hybridized C-H bonds on the benzene ring will produce one or more weak to medium intensity bands just above 3000 cm⁻¹. The presence of these bands is a clear indication of an aromatic or alkene structure[2].

  • Aliphatic C-H Stretch (3000 - 2850 cm⁻¹): The sp³ hybridized C-H bonds of the ethyl group (-CH₂- and -CH₃) will show strong, sharp absorptions just below 3000 cm⁻¹[3][4]. Typically, multiple bands are visible corresponding to the symmetric and asymmetric stretching modes of these groups.

The Carbonyl (C=O) Stretching Region (1750 - 1715 cm⁻¹)

This is often the most intense and diagnostically useful peak in the spectrum.

  • Ester C=O Stretch (~1725 cm⁻¹): Aromatic esters, where the carbonyl group is conjugated with the benzene ring, typically exhibit a strong C=O stretching absorption between 1730-1715 cm⁻¹[5][6]. This is a lower frequency compared to saturated aliphatic esters (1750-1735 cm⁻¹) due to the resonance effect, which delocalizes electron density and slightly weakens the C=O double bond[3][5]. The presence of the electron-withdrawing chloro group ortho to the ester will likely shift this peak towards the higher end of the expected range due to the inductive effect.

The Fingerprint Region (< 1600 cm⁻¹)

This region contains a wealth of structural information from complex vibrations, including stretches, bends, and rocks.

  • Aromatic C=C Stretches (1600 - 1450 cm⁻¹): The stretching vibrations within the benzene ring typically produce a series of sharp, medium-intensity bands. Two prominent peaks are expected around 1600 cm⁻¹ and 1475 cm⁻¹[7]. The exact positions and intensities are influenced by the substitution pattern[8].

  • Ester C-O Stretches (1300 - 1000 cm⁻¹): Esters are characterized by two distinct C-O stretching bands[5].

    • Asymmetric C-C-O Stretch: A strong band is expected between 1300-1200 cm⁻¹. For aromatic esters, this typically appears between 1310-1250 cm⁻¹[6].

    • Symmetric O-C-C Stretch: Another strong band from the ethyl portion of the ester is expected between 1130-1000 cm⁻¹[6].

  • C-H Out-of-Plane (oop) Bending (900 - 675 cm⁻¹): The out-of-plane bending of the remaining aromatic C-H bonds gives rise to strong absorptions whose positions are highly characteristic of the ring's substitution pattern[2]. For a 1,2,4-trisubstituted benzene ring, a strong band is expected in the 800-880 cm⁻¹ range.

  • Carbon-Halogen Stretches (< 850 cm⁻¹): The vibrations of carbon-halogen bonds are found at lower frequencies due to the larger mass of the halogen atoms.

    • C-Cl Stretch: This bond typically absorbs in the 850-550 cm⁻¹ range[9]. The absorption can be strong.

    • C-Br Stretch: Due to the greater mass of bromine, the C-Br stretch appears at an even lower frequency, generally between 690-515 cm⁻¹[9].

Summary of Expected IR Absorptions
Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3100 - 3000Weak-MediumC-H StretchAromatic Ring
2985 - 2850Medium-StrongC-H StretchEthyl Group (-CH₂, -CH₃)
~1725Very StrongC=O StretchAromatic Ester
1600 - 1585MediumC=C Stretch (in-ring)Aromatic Ring
1500 - 1450MediumC=C Stretch (in-ring)Aromatic Ring
1470 - 1440MediumC-H Bend (scissoring)Ethyl Group (-CH₂)
1370 - 1350MediumC-H Bend (rocking)Ethyl Group (-CH₃)
1300 - 1250StrongAsymmetric C-C-O StretchEster
1130 - 1000StrongSymmetric O-C-C StretchEster
880 - 800StrongC-H Out-of-Plane Bend1,2,4-Trisubstituted Ring
850 - 550Medium-StrongC-Cl StretchAryl Halide
690 - 515Medium-StrongC-Br StretchAryl Halide

Experimental Protocol: Acquiring a High-Integrity Spectrum

To ensure the acquisition of a reliable and reproducible IR spectrum, a validated experimental protocol is essential. The following methodology outlines the use of a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, a common and robust setup for liquid and solid samples.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines (typically >30 minutes).

    • Confirm the sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning (Self-Validation Step):

    • Rationale: An immaculate crystal surface is paramount for a clean, artifact-free spectrum. Any residue from previous samples will contaminate the data.

    • Procedure: Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent, such as isopropanol or acetone, using a non-abrasive wipe (e.g., lint-free lens paper). Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • Rationale: The background scan measures the spectrum of the ambient environment (atmosphere, instrument optics, and the clean ATR crystal). This is mathematically subtracted from the sample spectrum to isolate the sample's absorptions.

    • Procedure: With the clean, empty ATR accessory in place, acquire a background spectrum. A typical setting is the co-addition of 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Rationale: Proper sample contact with the ATR crystal is critical for achieving a strong signal.

    • Procedure: Place a small amount of this compound (a few milligrams if solid, or a single drop if liquid) onto the center of the ATR crystal to ensure complete coverage of the active area. If the sample is a solid, use the ATR's pressure clamp to apply firm, consistent pressure to ensure intimate contact.

  • Sample Spectrum Acquisition:

    • Procedure: Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution). The instrument software will automatically perform the background subtraction.

  • Data Processing and Analysis:

    • Procedure: Process the resulting spectrum. An ATR correction may be applied by the software to account for the wavelength-dependent depth of penetration of the IR beam. Label the significant peaks with their wavenumber values.

  • Post-Measurement Cleaning:

    • Procedure: Thoroughly clean the ATR crystal as described in Step 2 to prepare the instrument for the next user.

Experimental Workflow Diagram

experimental_workflow start Start: Instrument Warm-up & Purge clean1 1. Clean ATR Crystal (e.g., with Isopropanol) start->clean1 background 2. Acquire Background Spectrum (32 scans, 4 cm⁻¹ resolution) clean1->background apply_sample 3. Apply Sample to Crystal (Ensure full contact) background->apply_sample sample_spec 4. Acquire Sample Spectrum (Same parameters as background) apply_sample->sample_spec process 5. Process Data (ATR Correction, Peak Labeling) sample_spec->process clean2 6. Clean ATR Crystal Post-Analysis process->clean2 end End: High-Quality Spectrum Obtained clean2->end

Caption: Standard Operating Procedure for ATR-FTIR Analysis.

Conclusion

The infrared spectrum of this compound is rich with information, providing a definitive fingerprint for its structural verification. The key diagnostic features are the intense aromatic ester carbonyl (C=O) stretch around 1725 cm⁻¹, the distinct patterns of aromatic and aliphatic C-H stretches above 2850 cm⁻¹, the strong dual C-O ester stretches in the 1300-1000 cm⁻¹ region, and the characteristic carbon-halogen absorptions at low frequencies. By understanding the causal relationships between the molecular structure and the resulting vibrational modes, and by employing a robust experimental protocol, researchers can confidently use FTIR spectroscopy for the qualitative analysis and quality assurance of this important chemical intermediate.

References

  • Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

  • Xie, M., Liu, Y., & Deng, Z. (2000). [Influence of substituents on IR spectrum of aromatic amines in different solvents]. Guang Pu Xue Yu Guang Pu Fen Xi, 20(6), 819-821. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. [Link]

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An In-depth Technical Guide to Ethyl 5-bromo-2-chlorobenzoate: Commercial Availability, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 5-bromo-2-chlorobenzoate (CAS No. 76008-73-6), a key chemical intermediate with significant applications in the pharmaceutical industry. For researchers, medicinal chemists, and professionals in drug development, understanding the commercial landscape, synthetic routes, and handling of this compound is critical for advancing novel therapeutic agents.

Compound Overview and Significance

This compound is a substituted benzoic acid ester. Its molecular structure, featuring bromine and chlorine atoms on the benzene ring, makes it a versatile building block in organic synthesis. The strategic placement of these halogens provides reactive handles for various cross-coupling reactions and other transformations, enabling the construction of complex molecular architectures.

Its most notable role is as a crucial starting material in the synthesis of several modern antidiabetic drugs, including Dapagliflozin and Empagliflozin.[1] These sodium-glucose co-transporter 2 (SGLT2) inhibitors represent a significant class of medications for the management of type 2 diabetes. The demand for these therapeutics directly influences the commercial availability and industrial-scale production of this compound.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in a laboratory or industrial setting. The properties of this compound are well-documented and summarized below.

PropertyValueSource(s)
CAS Number 76008-73-6[2][3][4][5][6][7]
Molecular Formula C₉H₈BrClO₂[4][8]
Molecular Weight 263.51 g/mol [4][5][8]
Appearance Colorless to light yellow liquid or semi-solid[2][5][6][9]
Purity Typically >98.0% (by GC)[2][5][6][10]
Boiling Point 288 °C (lit.)[5]
Density 1.55 g/mL at 25 °C (lit.)[5]
Refractive Index (n20/D) 1.56 (lit.)[5]
Storage Temperature Room Temperature, sealed in a dry place[2][5]

Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers worldwide, catering to both research and bulk manufacturing needs. It is typically offered in quantities ranging from grams for laboratory research to multi-kilogram batches for industrial applications.

Representative Commercial Suppliers:

SupplierRegion(s) ServedNotes
Sigma-Aldrich (Merck) GlobalOffers the compound with a specified purity of 98%.[2]
TCI (Tokyo Chemical Industry) Global (America, Europe, Asia)Provides the product with a purity of >98.0% by GC.[6][9]
CookeChem GlobalLists various pack sizes from 1g to 500g and larger on inquiry.[5]
Wychem Limited Great BritainA listed supplier of this chemical intermediate.[3]
Focus Synthesis LLC U.S.A.A U.S.-based supplier.[3]
BASR Fine Chemicals Private Limited IndiaAn India-based supplier catering to the pharmaceutical industry.[3]

When sourcing this material, it is crucial to request a Certificate of Analysis (CofA) to verify purity and identity, as trace impurities can have a significant impact on subsequent reaction yields and the purity of the final active pharmaceutical ingredient (API).

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the esterification of its corresponding carboxylic acid, 5-bromo-2-chlorobenzoic acid. This precursor itself is a valuable chemical intermediate.[11] A common synthetic pathway starts from 5-bromo-2-aminobenzoic acid derivatives, which undergo a two-step process of diazotization-chlorination followed by hydrolysis to yield 5-bromo-2-chlorobenzoic acid.[1][12]

The final esterification step is typically an acid-catalyzed reaction with ethanol. This is a classic Fischer esterification, a robust and well-understood transformation in organic chemistry.

G cluster_0 Step 1: Diazotization & Sandmeyer Reaction cluster_1 Step 2: Fischer Esterification 5-Bromo-2-aminobenzoic Acid Derivative 5-Bromo-2-aminobenzoic Acid Derivative Diazonium Salt Intermediate Diazonium Salt Intermediate 5-Bromo-2-aminobenzoic Acid Derivative->Diazonium Salt Intermediate NaNO₂, HCl 5-Bromo-2-chlorobenzoic Acid 5-Bromo-2-chlorobenzoic Acid Diazonium Salt Intermediate->5-Bromo-2-chlorobenzoic Acid CuCl, HCl This compound This compound 5-Bromo-2-chlorobenzoic Acid->this compound Ethanol, H₂SO₄ (cat.)

Caption: Synthetic workflow for this compound.

Exemplary Laboratory Synthesis Protocol (Fischer Esterification)

This protocol describes a typical laboratory-scale synthesis of this compound from 5-bromo-2-chlorobenzoic acid.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-chlorobenzoic acid (1.0 eq).

  • Reagent Addition: Add absolute ethanol (10-20 volumes) to the flask, followed by a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Final Product: The crude this compound can be further purified by vacuum distillation or column chromatography if necessary to achieve the desired purity.

Key Applications in Drug Development

The primary utility of this compound is as a key intermediate in the synthesis of complex organic molecules, particularly APIs.

Precursor to SGLT2 Inhibitors

As previously mentioned, this compound is a critical building block for SGLT2 inhibitors like Dapagliflozin and Empagliflozin.[1] In these syntheses, the ester group can be hydrolyzed back to the carboxylic acid, which is then activated for amide bond formation or other coupling reactions. The halogen atoms provide sites for metal-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions) to build the core structure of the final drug molecule.

G Ethyl_5_bromo_2_chlorobenzoate Ethyl 5-bromo- 2-chlorobenzoate Intermediate_1 Key Intermediate (via Cross-Coupling) Ethyl_5_bromo_2_chlorobenzoate->Intermediate_1 Suzuki Coupling Intermediate_2 Advanced Intermediate (Functional Group Interconversion) Intermediate_1->Intermediate_2 Multi-step Transformation API Final API (e.g., Dapagliflozin) Intermediate_2->API Final Step(s)

Caption: Role of this compound in a generic API synthesis pathway.

Analytical Characterization

Ensuring the purity and identity of this compound is paramount. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Illustrative HPLC Method

A reverse-phase HPLC method can be employed for the analysis of this compound.[13]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A small amount of acid, like phosphoric acid or formic acid (for MS compatibility), is often added to improve peak shape.[13]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a compatible solvent like acetonitrile.

This method allows for the separation of the main compound from starting materials, by-products, and other impurities, enabling accurate purity assessment.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with specific hazards, and appropriate precautions must be taken.

GHS Hazard Summary:

Pictogram GHS07 (Irritant)[2]
Signal Word Warning[2][4][5]
Hazard Statements H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4]

Precautionary Measures:

  • Prevention: Wash hands and any exposed skin thoroughly after handling.[14] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[14][15] Use only outdoors or in a well-ventilated area.[14][15] Wear protective gloves, protective clothing, and eye/face protection.[15]

  • Response:

    • If on skin: Wash with plenty of soap and water.[15]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[15] Call a poison center or doctor if you feel unwell.[14]

  • Storage: Store in a well-ventilated place.[15] Keep the container tightly closed in a dry and cool place.[14][15]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[14][15]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling the material.[2][14][15]

Conclusion

This compound is a commercially accessible and highly valuable chemical intermediate. Its well-defined physicochemical properties and established synthetic routes make it a reliable building block for complex organic synthesis. For professionals in the pharmaceutical industry, its critical role in the production of modern antidiabetic drugs underscores its importance. A comprehensive understanding of its sourcing, synthesis, and safe handling is fundamental to leveraging its full potential in research and development.

References

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  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS . EPO. [Link]

  • 5-Bromo-2-Chlorobenzoic Acid . Glindia. [Link]

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Safety and handling of Ethyl 5-bromo-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Safety and Handling of Ethyl 5-bromo-2-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 76008-73-6) is a halogenated aromatic ester that serves as a critical building block in organic synthesis.[1] Its structural features make it a valuable intermediate in the preparation of more complex molecules, particularly in the pharmaceutical industry where it is a starting material for antidiabetic drugs like Dapagliflozin and Empagliflozin.[2][3] This guide provides a comprehensive overview of the physicochemical properties, hazards, and necessary safety protocols for handling this compound in a research and development setting. The focus is on fostering a deep understanding of the causality behind safety measures to ensure the well-being of laboratory personnel and the integrity of experimental work.

Physicochemical Properties

A thorough understanding of a chemical's properties is the foundation of its safe handling. This compound is a colorless to light yellow liquid or semi-solid at room temperature.[4][5] Key quantitative data are summarized below.

PropertyValueSource(s)
CAS Number 76008-73-6[1][4][6]
Molecular Formula C₉H₈BrClO₂[1][6]
Molecular Weight 263.52 g/mol [4][6]
Appearance Colorless to Yellow clear liquid / Semi-Solid[5][7]
Boiling Point 288 °C[4][5]
Density ~1.55 g/mL at 25 °C[4][5]
Flash Point >230 °F (>110 °C)[4][5]
Purity Typically >98.0% (by GC)[7]
Synonyms 5-Bromo-2-chlorobenzoic Acid Ethyl Ester[1]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1]

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationGHS07 (Exclamation Mark)Warning H315 : Causes skin irritation.[1]
Serious Eye Damage/IrritationGHS07 (Exclamation Mark)Warning H319 : Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)GHS07 (Exclamation Mark)Warning H335 : May cause respiratory irritation.[1]

These classifications mandate specific handling procedures to mitigate exposure risks. The irritant nature of the compound is the primary driver for the engineering controls and personal protective equipment detailed in subsequent sections.

Risk Assessment and Control Hierarchy

A systematic approach to safety involves a hierarchy of controls. This model prioritizes the most effective measures for risk reduction. For this compound, this hierarchy should be applied as follows:

G cluster_0 Risk Management Workflow cluster_1 Hierarchy of Controls (Most to Least Effective) A Identify Hazards (H315, H319, H335) B Assess Exposure Risk (Inhalation, Dermal, Ocular) A->B C Implement Control Measures B->C D Engineering Controls (Chemical Fume Hood) C->D E Administrative Controls (SOPs, Training) D->E F Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) E->F

Caption: Risk assessment and control hierarchy for handling this compound.

  • Engineering Controls : The most effective control is to handle the material in a well-ventilated area, specifically a certified chemical fume hood.[8][9] This physically removes vapors and aerosols from the user's breathing zone, directly addressing the H335 respiratory irritation hazard.

  • Administrative Controls : Develop and strictly follow Standard Operating Procedures (SOPs) for all experiments involving this compound. Ensure all personnel are trained on the specific hazards and handling requirements. Prohibit eating, drinking, or smoking in the laboratory.[8]

  • Personal Protective Equipment (PPE) : PPE is the last line of defense. Its use is mandatory even when engineering and administrative controls are in place.

Safe Handling and Storage Protocols

Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.Required to prevent eye contact and address the H319 (Causes serious eye irritation) hazard.[8][10]
Skin Protection Nitrile or other chemically resistant gloves. A flame-retardant lab coat.Essential to prevent skin contact, addressing the H315 (Causes skin irritation) hazard.[11] Contaminated clothing must be removed and washed before reuse.[8]
Respiratory Protection Not typically required if handled within a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Protects against inhalation of vapors, addressing the H335 (May cause respiratory irritation) hazard.[11]
Handling Protocol
  • Preparation : Before handling, ensure a chemical fume hood is operational and the sash is at the appropriate height. Confirm that an eyewash station and safety shower are accessible and unobstructed.[10]

  • Dispensing : Conduct all transfers and weighing of the compound within the fume hood. Avoid breathing vapors or mists.[8]

  • Grounding : For transfers of larger quantities, ensure containers are properly grounded to prevent static discharge, although the flash point is high, this is good laboratory practice.

  • Avoidance of Incompatibles : Keep the compound away from strong oxidizing agents.[8]

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly.[8] Decontaminate all surfaces and equipment.

Storage Requirements

Proper storage is crucial for maintaining chemical stability and safety.

  • Conditions : Store in a dry, cool, and well-ventilated place.[8][10] A recommended temperature is room temperature, or in a cool, dark place below 15°C.

  • Container : Keep the container tightly closed to prevent moisture ingress and vapor leakage.[8][10]

  • Segregation : Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]

  • Skin Contact : Wash off immediately with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[8][9] If skin irritation persists, seek medical attention.[9]

  • Inhalation : Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person is not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[8][9]

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or POISON CENTER immediately.[8]

  • Spills : Evacuate the area. Wearing full PPE, sweep up any solid material or absorb liquid with an inert material (e.g., vermiculite, sand) and place it into a suitable, labeled container for disposal.[8] Avoid creating dust.

  • Fire : Use extinguishing media appropriate for the surrounding environment, such as dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[12] Thermal decomposition can release irritating and toxic gases, including carbon oxides, hydrogen chloride, and hydrogen bromide.[8]

Synthesis Context and Analytical Methods

Understanding the synthesis of this compound provides context on potential starting materials and byproducts. It is commonly synthesized from its corresponding carboxylic acid, 5-Bromo-2-chlorobenzoic acid.

G A 5-Bromo-2-chlorobenzoic acid (CAS: 21739-92-4) C This compound (CAS: 76008-73-6) A->C A->C Fischer-Speier Esterification (Acid Catalyst, Heat) B Ethanol (CAS: 64-17-5) B->C

Caption: Simplified synthesis of this compound via Fischer esterification.

This compound can be analyzed using reverse-phase High-Performance Liquid Chromatography (HPLC) with a mobile phase containing acetonitrile and water, often with an acid modifier like phosphoric or formic acid.[6] This method is scalable and can be used for purity assessment and isolation of impurities.[6]

Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations. Dispose of contents and container to an approved waste disposal plant.[8][9] Do not allow the product to enter drains.[11] All waste should be collected in appropriately labeled, sealed containers.

Conclusion

This compound is a valuable chemical intermediate with manageable hazards. Its primary risks are irritation to the skin, eyes, and respiratory tract. Adherence to the hierarchy of controls—prioritizing engineering solutions like fume hoods, supported by robust administrative procedures and mandatory use of appropriate PPE—is essential for its safe handling. By understanding the reasons behind these safety protocols, researchers can foster a culture of safety and ensure both personal well-being and the integrity of their scientific work.

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An In-depth Technical Guide to the Safe Handling of Ethyl 5-bromo-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the safety, handling, and toxicological properties of Ethyl 5-bromo-2-chlorobenzoate (CAS No. 76008-73-6). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who may work with this compound. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure accuracy and promote a culture of safety in the laboratory.

Chemical Identity and Core Properties

This compound is a substituted benzoic acid ester.[1] Its unique structure, featuring bromine and chlorine substituents, makes it a versatile intermediate in organic synthesis.[2][3] A clear understanding of its physical and chemical properties is the foundation of its safe use.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 76008-73-6[4][5]
Molecular Formula C₉H₈BrClO₂[4]
Molecular Weight 263.51 g/mol [2][4]
Appearance Colorless to light yellow liquid or semi-solid
Boiling Point 288 °C (lit.)[2]
Density 1.55 g/mL at 25 °C (lit.)[2]
Refractive Index n20/D 1.56 (lit.)[2]
Flash Point >230 °F (>110 °C)[2]
Storage Temperature Room Temperature, sealed in a dry environment[2]

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this chemical is classified as hazardous.[5] The primary hazards are related to irritation of the skin, eyes, and respiratory tract.[4][6] The causality is clear: direct contact with the compound can provoke an inflammatory response in these tissues. Therefore, preventative measures are paramount.

Diagram 1: GHS Hazard Assessment Workflow

cluster_ID Identification cluster_Hazards Hazard Classification (GHS) cluster_Precautions Precautionary Response Chem This compound Pictogram Pictogram: GHS07 (Exclamation Mark) Chem->Pictogram Signal Signal Word: Warning H_Statements Hazard Statements H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation Signal->H_Statements Pictogram->Signal Prevention Prevention (P261, P264, P280) • Avoid breathing vapors • Wash hands thoroughly • Wear protective gear H_Statements->Prevention Response Response (P302, P304, P305) • Detailed first aid for  skin, inhalation, eyes Prevention->Response Storage Storage (P403) • Store in a well-ventilated place Response->Storage Disposal Disposal (P501) • Dispose via approved facility Storage->Disposal

Caption: Logical flow from chemical identification to hazard response.

GHS Hazard Statements:

  • H315: Causes skin irritation.[4][7]

  • H319: Causes serious eye irritation.[4][7]

  • H335: May cause respiratory irritation.[4][7]

Some suppliers also note that the compound is harmful if swallowed or inhaled (Acute Toxicity, Category 4).[2][5] This necessitates careful handling to prevent ingestion and ensure adequate ventilation to avoid inhaling vapors.[5]

First-Aid Protocols: A Self-Validating System

First-aid responses must be immediate and thorough to mitigate exposure. The following protocols are designed as a self-validating system; they assume the worst-case scenario to ensure the highest level of safety.

  • Eye Contact: The primary directive is immediate and prolonged irrigation. Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids.[5][6] The goal is to physically remove the chemical. Forcing the eyelids open is crucial to ensure water reaches all surfaces of the eye and lid. Seek immediate medical attention.[5]

  • Skin Contact: Remove all contaminated clothing and shoes at once. Wash the affected area immediately with soap and plenty of water.[5] The mechanical action of washing, combined with soap, helps to emulsify and remove the substance. If skin irritation develops or persists, get medical advice.[6]

  • Inhalation: If vapors are inhaled, the priority is to move the individual to fresh air.[5][6] Lay the person down in a position comfortable for breathing and keep them warm and rested.[5] If breathing is difficult or stops, provide artificial respiration, but only if you are trained to do so. Call for immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water.[5] Have them drink plenty of water to dilute the substance.[5] Never give anything by mouth to an unconscious person.[5] Call a physician or poison control center immediately.[5]

Handling, Storage, and Spill Management

Proactive measures in handling and storage are critical to preventing exposure incidents.

Safe Handling Protocols

The principle of "As Low As Reasonably Achievable" (ALARA) should be applied to exposure.

  • Engineering Controls: Always use this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[5][6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[5] This is non-negotiable due to the serious eye irritation hazard.[4]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all personal contact. Contaminated clothing should be removed and washed before reuse.[5]

    • Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, a full-face respirator may be necessary.[8]

  • Hygiene Practices: Wash hands thoroughly after handling.[5][6] Do not eat, drink, or smoke in the work area.[5]

Storage Requirements

Proper storage prevents degradation and accidental release.

  • Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6] Room temperature storage is generally acceptable.[2]

  • Incompatibilities: Store away from strong oxidizing agents.[5][9] Contact with these materials could lead to a vigorous, exothermic reaction.

Accidental Release Measures

A swift and correct response to a spill can prevent a minor incident from escalating.

Diagram 2: Chemical Spill Response Workflow

start Spill Detected alert Alert personnel in the immediate area start->alert assess Assess spill size & immediate risk alert->assess ventilate Ensure adequate ventilation (Open sash, increase fan speed) assess->ventilate For small, manageable spills ppe Don appropriate PPE: • Nitrile gloves (double) • Safety goggles/face shield • Lab coat contain Contain the spill with absorbent material (e.g., vermiculite, sand) ppe->contain ventilate->ppe collect Carefully sweep or scoop up absorbent material and chemical contain->collect waste Place in a labeled, sealed container for hazardous waste collect->waste decon Decontaminate the spill area with a suitable solvent, followed by soap and water waste->decon dispose Dispose of waste through an approved disposal plant decon->dispose

Caption: Step-by-step protocol for managing a laboratory spill.

Toxicological and Stability Information

Toxicological Profile

The toxicological data for this compound is not exhaustive. The primary known effects are based on its GHS classification.

  • Skin Corrosion/Irritation: Causes skin irritation (Category 2).[4][6]

  • Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2A).[4][6]

  • Respiratory Irritation: May cause respiratory irritation (STOT SE 3).[4][6]

  • Carcinogenicity & Mutagenicity: No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC.[9] No data is available on germ cell mutagenicity.[9]

Stability and Reactivity
  • Reactivity: No hazardous reactions are expected under normal processing.[6]

  • Chemical Stability: The compound is stable under recommended storage conditions.[6][9]

  • Incompatible Materials: Strong oxidizing agents.[5][9]

  • Hazardous Decomposition Products: Under fire conditions, thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, hydrogen chloride gas, and hydrogen bromide gas.[5][9]

References

  • This compound | C9H8BrClO2 | CID 144749. (n.d.). PubChem. Retrieved from [Link]

  • 5-bromo-2-chlorobenzoic acid - GHS Safety Data Sheet. (n.d.). Sdfine. Retrieved from [Link]

  • SAFETY DATA SHEET: 5-Bromo-2-chlorobenzoic acid. (2025, September 16). Thermo Fisher Scientific. Retrieved from [Link]

  • 5-Bromo-2-Chlorobenzoic Acid. (n.d.). Glindia. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEETS. (n.d.). Cleanchem Laboratories LLP. Retrieved from [Link]

  • 5-Bromo-2-Chlorobenzoic Acid. (n.d.). Surya Life Sciences. Retrieved from [Link]

  • This compound. (2018, May 17). SIELC Technologies. Retrieved from [Link]

  • 2-CHLORO-5-BROMO BENZOIC ACID MSDS. (2018, November 27). Loba Chemie. Retrieved from [Link]

  • This compound, 25g, [Purity: >98.0%(GC)]. (n.d.). Apical Scientific Sdn. Bhd. Retrieved from [Link]

  • This compound, min 98% (GC), 100 grams. (n.d.). CP Lab Safety. Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of Ethyl 5-bromo-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the synthesis of Ethyl 5-bromo-2-chlorobenzoate, a key intermediate in the pharmaceutical industry, from the readily available starting material, 2-chlorobenzoic acid. The synthesis is a two-step process involving an initial electrophilic aromatic substitution (bromination) followed by a Fischer-Speier esterification. This document provides an in-depth explanation of the reaction mechanisms, detailed step-by-step protocols for each stage, and guidance on the purification and characterization of the final product. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthetic strategy.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), including antidiabetic drugs.[1] The precise and efficient synthesis of this intermediate is therefore of significant interest to the drug development and manufacturing sectors. The route from 2-chlorobenzoic acid offers a practical and scalable approach. This application note presents a reliable method for this synthesis, focusing on scientific integrity and providing actionable protocols for a laboratory setting.

The overall synthetic pathway is a two-step process:

  • Bromination: 2-chlorobenzoic acid undergoes electrophilic aromatic substitution to yield 5-bromo-2-chlorobenzoic acid.

  • Esterification: The resulting 5-bromo-2-chlorobenzoic acid is then esterified to produce the target compound, this compound.

Mechanistic Insights and Rationale

Step 1: Regioselective Bromination of 2-Chlorobenzoic Acid

The bromination of 2-chlorobenzoic acid is a classic example of an electrophilic aromatic substitution reaction.[2][3] The directing effects of the substituents on the benzene ring, the chloro (-Cl) and carboxylic acid (-COOH) groups, are critical in determining the position of the incoming bromo group.

  • Directing Effects: The chloro group is an ortho-, para-director, while the carboxylic acid group is a meta-director. Both are deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles compared to benzene. The chloro group's directing effect is due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. The carboxylic acid group is strongly deactivating due to its electron-withdrawing inductive and resonance effects.

  • Regioselectivity: The position of bromination is a result of the combined directing effects of the existing substituents. The incoming electrophile will preferentially add to the position that is most activated (or least deactivated). In this case, the position para to the chloro group and meta to the carboxylic acid group (the C5 position) is the most favorable for substitution. This leads to the formation of the desired 5-bromo-2-chlorobenzoic acid isomer. Using N-bromosuccinimide (NBS) in concentrated sulfuric acid is an effective method for this transformation.[4][5] The sulfuric acid acts as a catalyst, protonating the NBS to generate a more potent electrophilic bromine species.

Step 2: Fischer-Speier Esterification

The conversion of 5-bromo-2-chlorobenzoic acid to its ethyl ester is achieved through the Fischer-Speier esterification.[6][7] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process.

  • Reaction Mechanism: The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon.[8] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.

  • Driving the Equilibrium: To achieve a high yield, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol (in this case, ethanol), which also serves as the solvent, or by removing water as it is formed.[6][7]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeNotes
2-Chlorobenzoic acid≥98%Starting material
N-Bromosuccinimide (NBS)Reagent GradeBrominating agent
Sulfuric Acid (H₂SO₄)Concentrated (98%)Catalyst and solvent, handle with extreme care[9][10][11][12][13]
Ethanol (EtOH)AnhydrousReactant and solvent for esterification
Sodium Bicarbonate (NaHCO₃)Reagent GradeFor neutralization
Ethyl AcetateReagent GradeFor extraction
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeFor drying the organic phase
Deionized Water
Step 1: Synthesis of 5-bromo-2-chlorobenzoic acid

Reaction Scheme:

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, add 2-chlorobenzoic acid (1.0 eq).

  • Carefully add concentrated sulfuric acid (approximately 8-10 volumes relative to the 2-chlorobenzoic acid) to the flask while stirring. The mixture should be stirred until all the solid has dissolved.

  • Cool the reaction mixture in an ice bath to 0-5 °C.

  • Slowly add N-bromosuccinimide (1.0-1.1 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water.

  • A white precipitate of 5-bromo-2-chlorobenzoic acid will form.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Dry the purified solid in a vacuum oven to obtain 5-bromo-2-chlorobenzoic acid.

Step 2: Synthesis of this compound

Reaction Scheme:

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, add the dried 5-bromo-2-chlorobenzoic acid (1.0 eq) and a large excess of anhydrous ethanol (which also acts as the solvent).

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 eq) to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel or by vacuum distillation.

Data Presentation

ParameterStep 1: BrominationStep 2: Esterification
Starting Material 2-Chlorobenzoic acid5-bromo-2-chlorobenzoic acid
Key Reagents N-Bromosuccinimide, Sulfuric AcidEthanol, Sulfuric Acid
Typical Reaction Time 1-2 hours4-6 hours
Reaction Temperature 0 °C to Room TemperatureReflux
Typical Yield 80-90%85-95%
Product Purity (crude) >95%>90%

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Esterification start_brom Dissolve 2-Chlorobenzoic Acid in Concentrated H₂SO₄ add_nbs Add N-Bromosuccinimide (NBS) at 0-5 °C start_brom->add_nbs react_brom Stir at Room Temperature (1-2 hours) add_nbs->react_brom quench_brom Quench with Ice Water react_brom->quench_brom filter_brom Filter and Wash Precipitate quench_brom->filter_brom purify_brom Recrystallize and Dry filter_brom->purify_brom product_brom 5-bromo-2-chlorobenzoic acid purify_brom->product_brom start_est Dissolve 5-bromo-2-chlorobenzoic acid in excess Ethanol product_brom->start_est Intermediate Product add_h2so4 Add Catalytic H₂SO₄ start_est->add_h2so4 reflux_est Reflux (4-6 hours) add_h2so4->reflux_est workup_est Work-up: - Remove excess EtOH - Extraction with Ethyl Acetate - Wash with NaHCO₃ and Brine reflux_est->workup_est dry_est Dry and Concentrate workup_est->dry_est purify_est Purify (Chromatography/Distillation) dry_est->purify_est final_product This compound purify_est->final_product

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.

  • Melting Point: For the solid intermediate, 5-bromo-2-chlorobenzoic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the products.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.[14]

Safety Precautions

  • Concentrated Sulfuric Acid: This reagent is extremely corrosive and can cause severe burns.[9][10][11][12][13] Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The addition of sulfuric acid to water is highly exothermic and should be done with caution.

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle it in a well-ventilated fume hood and avoid inhalation of the powder or contact with skin and eyes.

  • General Precautions: Standard laboratory safety practices should be followed throughout the experimental procedures.

Conclusion

The two-step synthesis of this compound from 2-chlorobenzoic acid presented in this application note is a robust and reliable method suitable for laboratory-scale preparation. By understanding the underlying reaction mechanisms and carefully following the detailed protocols, researchers can efficiently synthesize this valuable pharmaceutical intermediate. Adherence to safety protocols is paramount when handling the hazardous reagents involved in this synthesis.

References

  • Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
  • Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
  • EPO. (n.d.). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

  • Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • Organic Chemistry Class Notes. (n.d.). Electrophilic Aromatic Substitution Reactions: Bromination. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • SIELC Technologies. (2018, May 17). This compound. Retrieved from [Link]

  • YouTube. (2023, February 28). Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|. Retrieved from [Link]

  • Teck. (2018, December 7). Sulphuric Acid Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • WIPO Patentscope. (n.d.). 113321577 Preparation method of 5-bromo-2-chlorobenzoic acid. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Sulfuric acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 17). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Retrieved from [Link]

  • Reddit. (2023, February 15). Mechanism for electrophilic aromatic substitution of benzoic acid to produce m-nitrobenzoic acid. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 5-bromo-2-chlorobenzoic acid. Retrieved from [Link]

  • NROChemistry. (n.d.). Fischer Esterification: Mechanism & Examples. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-chloro-, methyl ester. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification to Make Esters from Carboxylic Acids. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Chlorobenzoic acid, tridecyl ester. Retrieved from [Link]

  • ACS Publications. (n.d.). Esters of Benzoic and Chlorobenzoic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • YouTube. (2014, March 25). Fischer Esterification to Make Esters from Carboxylic Acids. Retrieved from [Link]

  • Digital Commons @ University of Nebraska - Lincoln. (2017). "CHEM 222, Chapter 11: Reactions of Alcohols: Fischer Esterification" by Katie Garber. Retrieved from [Link]

  • Apical Scientific Sdn. Bhd. (n.d.). This compound, 25g, [Purity: >98.0%(GC)]. Retrieved from [Link]

Sources

Strategic Esterification of 5-Bromo-2-Chlorobenzoic Acid: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

5-Bromo-2-chlorobenzoic acid is a pivotal building block in the synthesis of high-value compounds in the pharmaceutical and agrochemical industries.[1][2] Its di-halogenated structure provides a versatile scaffold for further functionalization, but also introduces electronic and steric challenges for standard chemical transformations. This application note provides a detailed guide to the esterification of 5-bromo-2-chlorobenzoic acid, targeting researchers, chemists, and drug development professionals. We present a comparative analysis of two primary esterification methodologies: the classic Fischer-Speier reaction and the milder Steglich esterification. This guide offers not just step-by-step protocols but also delves into the mechanistic causality behind procedural choices, ensuring scientifically sound and reproducible outcomes. Included are detailed workflows, troubleshooting guides, and characterization data to support researchers in selecting and executing the optimal synthetic strategy.

Introduction: The Synthetic Challenge

The conversion of a carboxylic acid to an ester is a fundamental reaction in organic synthesis. For a substrate like 5-bromo-2-chlorobenzoic acid, the electronic-withdrawing nature of the chloro and bromo substituents increases the acidity of the carboxyl group but also deactivates the aromatic ring. Furthermore, the ortho-chloro group presents a degree of steric hindrance that can impede the approach of a nucleophilic alcohol, potentially slowing reaction kinetics, especially with bulkier alcohols.

Selecting the appropriate esterification method is therefore critical. The choice depends on several factors:

  • Substrate Sensitivity: The stability of other functional groups on the molecule to acidic or basic conditions.

  • Steric Hindrance: The size of both the carboxylic acid and the alcohol.

  • Desired Yield and Purity: The efficiency required for the synthetic step.

  • Scalability: The feasibility of performing the reaction on a larger scale.

This guide will focus on two robust and widely applicable methods that address these considerations.

Comparative Analysis of Esterification Methodologies

Fischer-Speier Esterification: The Workhorse Method

First described in 1895 by Emil Fischer and Arthur Speier, this reaction involves heating a carboxylic acid and an alcohol with a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3][4]

  • Mechanism: The reaction is an acid-catalyzed nucleophilic acyl substitution.[3][5] It proceeds through several equilibrium steps:

    • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.

    • Nucleophilic Attack: The alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

    • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

    • Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.

    • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[6][7][8]

  • Causality and Rationale: The primary advantage of Fischer esterification is its simplicity and cost-effectiveness, using inexpensive reagents.[3][4] However, it is a reversible process.[5][8] To drive the reaction toward the product, Le Châtelier's principle is applied by either using a large excess of the alcohol (which can also serve as the solvent) or by removing the water as it is formed.[5][8][9] The strong acid and high temperatures required can be detrimental to sensitive functional groups.

Steglich Esterification: The Mild Alternative

Developed by Wolfgang Steglich in 1978, this method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[10]

  • Mechanism: This reaction proceeds under much milder, typically room temperature, conditions.[10]

    • Activation of Carboxylic Acid: The carboxylic acid adds to the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.

    • Role of DMAP: DMAP, being a superior nucleophile compared to the alcohol, attacks the O-acylisourea. This forms a new, even more reactive acylpyridinium intermediate. This step is crucial for accelerating the reaction and preventing a common side reaction.[11][12]

    • Nucleophilic Attack by Alcohol: The alcohol attacks the acylpyridinium intermediate, forming the ester.

    • Byproduct Formation: The DCC is consumed in the reaction, taking up the elements of water to form a stable, insoluble urea byproduct (dicyclohexylurea, DCU), which helps drive the reaction to completion.[10]

  • Causality and Rationale: The Steglich esterification is ideal for substrates that are acid-sensitive or sterically hindered.[12][13] The reaction is generally faster and more efficient than the Fischer method for complex molecules. The key insight is the use of DMAP as an acyl transfer catalyst, which suppresses the rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea.[10][12] The primary drawback is the higher cost of reagents and the need to remove the urea byproduct.

Visualization of Key Processes

To better illustrate the underlying chemistry and laboratory procedures, the following diagrams have been generated.

Reaction Mechanisms

Fischer_Esterification sub Carboxylic Acid + Alcohol p1 Protonated Carbonyl sub->p1 + H⁺ p2 Tetrahedral Intermediate p1->p2 + ROH p3 Protonated Intermediate p2->p3 Proton Transfer p4 Protonated Ester p3->p4 - H₂O prod Ester + Water p4->prod - H⁺

Caption: Mechanism of Fischer-Speier Esterification.

Steglich_Esterification sub Carboxylic Acid + DCC p1 O-Acylisourea Intermediate sub->p1 p2 Acylpyridinium Intermediate p1->p2 + DMAP - DCU p3 Tetrahedral Intermediate p2->p3 + ROH prod Ester + DCU p3->prod - DMAP

Caption: Mechanism of Steglich Esterification.

General Experimental Workflow

Experimental_Workflow setup Reaction Setup (Acid, Alcohol, Catalyst, Solvent) reaction Reaction (Heating/Stirring) setup->reaction monitoring Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction & Washing) monitoring->workup Complete purify Purification (Recrystallization/Chromatography) workup->purify char Characterization (NMR, IR, MS) purify->char

Sources

The Strategic Deployment of Ethyl 5-Bromo-2-chlorobenzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Ethyl 5-bromo-2-chlorobenzoate, a dihalogenated aromatic ester, has emerged as a pivotal building block for the pharmaceutical and agrochemical industries. Its value lies not only in the functionalities it carries but, more critically, in the differential reactivity of its two halogen substituents. This allows for programmed, site-selective modifications, a cornerstone of modern synthetic strategy. This guide provides an in-depth exploration of the applications of this compound, focusing on field-proven protocols for its use in palladium-catalyzed cross-coupling reactions and its role in the synthesis of high-value compounds.

The Principle of Chemoselective Functionalization

The synthetic utility of this compound is fundamentally rooted in the concept of chemoselectivity. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[1][2] This hierarchy is a direct consequence of the bond dissociation energies of the carbon-halogen bonds and the kinetics of the oxidative addition step in the catalytic cycle. The C-Br bond is weaker and more readily undergoes oxidative addition to a Pd(0) catalyst than the more robust C-Cl bond. This reactivity difference enables the selective functionalization of the C-Br bond at the 5-position, while leaving the C-Cl bond at the 2-position intact for subsequent transformations. This orthogonal reactivity is the key to its strategic importance in multi-step syntheses.

Core Applications in Cross-Coupling Reactions

This compound is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are foundational in modern drug discovery and development for the construction of C-C and C-N bonds, respectively.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures, which are prevalent in pharmaceuticals.[3] By leveraging the differential reactivity of the halogens in this compound, a new aryl or heteroaryl group can be selectively introduced at the 5-position.

dot

Caption: General workflow for the selective Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone of medicinal chemistry for the synthesis of arylamines.[4][5] The selective reaction at the C-Br bond of this compound allows for the introduction of a wide range of primary and secondary amines, leading to valuable intermediates for drug discovery.

dot

Caption: General workflow for the selective Buchwald-Hartwig amination of this compound.

Application in the Synthesis of SGLT2 Inhibitors

A prominent application of this compound and its corresponding carboxylic acid is in the synthesis of sodium-glucose cotransporter-2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. For instance, it is a key starting material in the synthesis of Empagliflozin.[6][7][8] The synthesis often involves an initial Friedel-Crafts acylation reaction with the corresponding acid chloride, followed by further transformations. While not a direct cross-coupling of the ester, this highlights the industrial importance of the 5-bromo-2-chlorobenzoyl scaffold.

Detailed Experimental Protocols

The following protocols are representative examples for the selective functionalization of this compound. These are intended as a starting point, and optimization may be necessary for specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling

Objective: To synthesize Ethyl 5-aryl-2-chlorobenzoate via a selective Suzuki-Miyaura coupling at the C-Br bond.

Materials:

ReagentM.W.Amount (mmol)Equiv.
This compound263.521.01.0
Arylboronic Acid-1.21.2
Pd(PPh₃)₄1155.560.050.05
K₂CO₃138.212.02.0
1,4-Dioxane-8 mL-
Water-2 mL-

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the 1,4-dioxane/water (4:1) solvent mixture (10 mL).

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the mixture with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 5-aryl-2-chlorobenzoate.

Protocol 2: Selective Buchwald-Hartwig Amination

Objective: To synthesize Ethyl 5-(amino)-2-chlorobenzoate via a selective Buchwald-Hartwig amination at the C-Br bond.

Materials:

ReagentM.W.Amount (mmol)Equiv.
This compound263.521.01.0
Amine-1.21.2
Pd₂(dba)₃915.720.020.02
XPhos476.670.080.08
NaOtBu96.101.41.4
Toluene (anhydrous, degassed)-5 mL-

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.08 mmol).

  • Add this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired Ethyl 5-(amino)-2-chlorobenzoate.

Troubleshooting and Mechanistic Considerations

dot

Troubleshooting_Logic Start Low or No Conversion Q1 Inert Atmosphere Maintained? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Catalyst/Ligand Activity? A1_Yes->Q2 Sol1 Re-run with rigorous degassing and inert atmosphere. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Base Strength/Solubility? A2_Yes->Q3 Sol2 Use fresh catalyst/ligand. Consider a more active precatalyst or ligand. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Reaction Temperature? A3_Yes->Q4 Sol3 Screen alternative bases (e.g., Cs2CO3, K3PO4). Ensure base is finely powdered. A3_No->Sol3 A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No Success Reaction Successful A4_Yes->Success Sol4 Optimize temperature. Consider microwave irradiation. A4_No->Sol4

Caption: A decision-making workflow for troubleshooting common issues in cross-coupling reactions.

The success of these selective cross-coupling reactions hinges on several factors. The choice of palladium precursor, ligand, base, and solvent can significantly impact the reaction outcome. For instance, bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups, are often essential for facilitating the catalytic cycle with challenging substrates.[9] The base not only plays a role in the transmetalation or deprotonation step but can also influence catalyst stability and activity. In cases of low reactivity, a systematic screening of these parameters is often necessary.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its dihalogenated structure, with the inherent differential reactivity of the C-Br and C-Cl bonds, allows for predictable and selective functionalization. This attribute is of paramount importance in the synthesis of complex molecules, particularly in the pharmaceutical industry. The protocols and insights provided herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of this valuable compound.

References

  • Google Patents. (2016). Process for the Preparation of Empagliflozin. (US20160318965A1).
  • Google Patents. (2015). Preparation method of empagliflozin. (CN105153137A).
  • Google Patents. (2023). Synthesis method for empagliflozin key intermediate. (WO2023005587A1).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 144749, this compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • Justia Patents. (2017). Processes for the preparation of empagliflozin. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33127, 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). 107652278 Synthesis process for empagliflozin. Retrieved from [Link]

  • Glindia. (n.d.). 5-Bromo-2-Chlorobenzoic Acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. Retrieved from [Link]

  • PubMed. (2015). Speciation control during Suzuki-Miyaura cross-coupling of haloaryl and haloalkenyl MIDA boronic esters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Retrieved from [Link]

  • PubMed. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Retrieved from [Link]

  • ResearchGate. (2024). Palladium-Catalyzed Suzuki-Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. Retrieved from [Link]

  • ResearchGate. (2024). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]

Sources

The Versatile Virtuoso: Ethyl 5-bromo-2-chlorobenzoate as a Pivotal Building Block in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of pharmaceutical development, the selection of foundational chemical scaffolds is a critical determinant of synthetic efficiency, molecular diversity, and, ultimately, therapeutic success. Among the myriad of available building blocks, Ethyl 5-bromo-2-chlorobenzoate has emerged as a particularly valuable and versatile intermediate. Its strategic di-halogenation pattern on a benzoate core offers medicinal chemists a powerful handle for sequential and site-selective modifications, unlocking pathways to complex molecular architectures that are central to the activity of several modern drugs.

This comprehensive guide provides an in-depth exploration of this compound's applications in pharmaceutical synthesis. We will delve into its role in the construction of blockbuster drugs, providing detailed, field-proven protocols for key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.

Chemical Profile and Strategic Advantages

This compound (CAS No: 76008-73-6) is a crystalline solid with a molecular weight of 263.52 g/mol .[1] Its true value lies in the differential reactivity of its two halogen substituents. The bromine atom at the 5-position is more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, while the chlorine atom at the 2-position, being ortho to the directing ester group, is more activated towards nucleophilic aromatic substitution (SNAr). This orthogonal reactivity allows for a programmed, stepwise introduction of different molecular fragments, a highly desirable feature in the synthesis of complex pharmaceutical agents.

PropertyValueSource
Molecular Formula C₉H₈BrClO₂[1]
Molecular Weight 263.52 g/mol [1]
CAS Number 76008-73-6[1]
Appearance White to off-white crystalline solid[2]
Melting Point 128-130 °C[2]

Application in the Synthesis of SGLT2 Inhibitors: The Case of Dapagliflozin and Empagliflozin

Sodium-glucose cotransporter-2 (SGLT2) inhibitors have revolutionized the treatment of type 2 diabetes, and this compound, or its corresponding carboxylic acid, is a cornerstone in the synthesis of prominent members of this class, including Dapagliflozin and Empagliflozin. The core of these drugs features a C-aryl glycoside, a challenging synthetic target for which this building block provides an elegant solution.

The general strategy involves the use of 5-bromo-2-chlorobenzoic acid as a precursor to form a diarylmethane or diarylketone intermediate, which is then coupled with a protected glucose derivative to form the crucial C-glycosidic bond.

Synthetic Workflow for SGLT2 Inhibitor Core

SGLT2_Workflow A This compound B Hydrolysis to 5-bromo-2-chlorobenzoic acid A->B NaOH, H₂O C Friedel-Crafts Acylation with Phenetole B->C Oxalyl chloride, AlCl₃ D Intermediate: (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone C->D E Reduction of Ketone D->E Et₃SiH, BF₃·OEt₂ F Intermediate: 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene E->F G Lithiation and Coupling with Protected Gluconolactone F->G n-BuLi, -78 °C H C-Aryl Glycoside Core G->H Acidic Workup

Caption: General synthetic workflow for the C-aryl glycoside core of SGLT2 inhibitors.

Detailed Protocol: Synthesis of a Key Dapagliflozin Intermediate

This protocol outlines the synthesis of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, a key intermediate in the synthesis of Dapagliflozin, starting from 5-bromo-2-chlorobenzoic acid.

Step 1: Acid Chloride Formation

  • To a stirred slurry of 5-bromo-2-chlorobenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane or fluorobenzene, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add oxalyl chloride (1.5 eq) dropwise at room temperature.

  • Stir the mixture for 2-3 hours until the evolution of gas ceases and a clear solution is obtained.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting 5-bromo-2-chlorobenzoyl chloride is used directly in the next step.

Step 2: Friedel-Crafts Acylation

  • Dissolve the crude 5-bromo-2-chlorobenzoyl chloride in a fresh portion of the chosen solvent (e.g., fluorobenzene).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add aluminum chloride (AlCl₃) (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • Add phenetole (1.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone as a solid.

Rationale: The use of oxalyl chloride provides a clean and efficient conversion to the acid chloride. The Friedel-Crafts acylation is a classic C-C bond-forming reaction, and the use of a Lewis acid like AlCl₃ is essential to activate the acid chloride for electrophilic aromatic substitution onto the electron-rich phenetole ring.

Reaction StepReagents & ConditionsTypical YieldPurityReference
HydrolysisNaOH, H₂O, reflux>95%>99%
Friedel-Crafts AcylationOxalyl chloride, AlCl₃, Phenetole, CH₂Cl₂85-90%>98%
Ketone ReductionEt₃SiH, BF₃·OEt₂, CH₂Cl₂90-95%>99%[3]
C-Glycosylationn-BuLi, Protected Gluconolactone, THF, -78 °C60-70%Diastereomeric mixture[3]

Application in the Synthesis of Janus Kinase (JAK) Inhibitors: A Pathway to Fedratinib

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways involved in inflammation and immunity.[4] Inhibitors of JAKs, such as Fedratinib, have emerged as important therapeutics for myeloproliferative neoplasms.[4] The synthesis of Fedratinib and related analogs can be strategically designed to utilize this compound as a key starting material.

A plausible and efficient synthetic route involves a Suzuki-Miyaura cross-coupling to introduce a pyrazole moiety at the 5-position, followed by a Buchwald-Hartwig amination to install the key aminopyrimidine group at the 2-position.

Synthetic Strategy for a Fedratinib Precursor

Fedratinib_Workflow A This compound B Suzuki-Miyaura Coupling A->B Pyrazole boronic ester, Pd catalyst, Base C Intermediate: Ethyl 2-chloro-5-(1H-pyrazol-4-yl)benzoate B->C D Buchwald-Hartwig Amination C->D Aminopyrimidine, Pd catalyst, Ligand, Base E Fedratinib Core Structure D->E

Sources

Application Notes & Protocols: The Strategic Role of Ethyl 5-bromo-2-chlorobenzoate in the Synthesis of SGLT2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed examination of Ethyl 5-bromo-2-chlorobenzoate, a critical starting material and key building block in the industrial synthesis of several leading Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. SGLT2 inhibitors represent a cornerstone in the management of type 2 diabetes, with expanding indications for heart failure and chronic kidney disease.[1] The specific arrangement of chloro and bromo substituents on the aromatic ring of this compound provides the necessary reactivity and regioselectivity for constructing the complex diarylmethane core of drugs like Dapagliflozin and Empagliflozin.[2][3][4] This document outlines the strategic importance of this compound, details its application through established synthetic routes, and provides exemplary protocols for key transformations.

Introduction: The Significance of a Well-Positioned Precursor

Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors have revolutionized the treatment of type 2 diabetes.[5] By inhibiting glucose reabsorption in the kidneys, these drugs effectively lower blood glucose levels and offer cardiovascular and renal benefits.[5][6] The core structure of many C-aryl glucoside SGLT2 inhibitors, such as Dapagliflozin and Empagliflozin, is a diarylmethane moiety linked to a glucose derivative.[7]

The synthesis of this diarylmethane core requires precise control of chemical reactions to ensure high yield and purity. This compound (and its corresponding carboxylic acid) has emerged as an indispensable starting material for this purpose.[1][8] Its structure is not accidental; it is strategically designed:

  • The Chloro Group (Position 2): This electron-withdrawing group activates the acyl carbon, facilitating reactions like Friedel-Crafts acylation. It also serves as a crucial handle for the final C-glycosylation coupling.

  • The Bromo Group (Position 5): This halogen is strategically placed to be converted into an organometallic species (e.g., a Grignard or organolithium reagent). This nucleophilic center is then used to attack a protected gluconolactone, forming the pivotal carbon-carbon bond that links the aglycone to the sugar moiety.[9]

  • The Ethyl Ester: This group protects the carboxylic acid during initial coupling reactions and can be readily hydrolyzed when needed.

This combination of functionalities allows for a convergent and efficient synthesis, making it a preferred choice in industrial drug manufacturing.[10]

Synthetic Pathways to SGLT2 Inhibitors

The primary role of this compound is to serve as the foundation for the "eastern" phenyl ring of the final drug molecule. The most common synthetic strategies involve a Friedel-Crafts acylation followed by a reduction to form the diarylmethane intermediate.

General Synthetic Workflow

The overall process can be visualized as a multi-step sequence where the aromatic core is first assembled and then coupled with the protected glucose ring.

G cluster_0 Aglycone Synthesis cluster_1 Coupling & Final Steps A This compound B Friedel-Crafts Acylation (with phenetole, etc.) A->B C Diaryl Ketone Intermediate (e.g., 5-bromo-2-chloro-4'-ethoxybenzophenone) B->C D Reduction (e.g., Et3SiH/BF3·OEt2) C->D E Diarylmethane Intermediate (e.g., 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene) D->E G Halogen-Metal Exchange (on Diarylmethane) E->G F Protected Gluconolactone H C-C Bond Formation (Coupling with Lactone) F->H G->H I Deprotection & Final Modifications H->I J Final SGLT2 Inhibitor (e.g., Dapagliflozin) I->J

Caption: General workflow for SGLT2 inhibitor synthesis.

Application in Dapagliflozin Synthesis

In the synthesis of Dapagliflozin, 5-bromo-2-chlorobenzoic acid is a commonly cited starting material.[2][11]

  • Acylation: The process begins with the conversion of 5-bromo-2-chlorobenzoic acid to its more reactive acid chloride, typically using oxalyl chloride or thionyl chloride with a catalytic amount of DMF.[12][13] This acid chloride then undergoes a Lewis acid-catalyzed Friedel-Crafts acylation with phenetole (ethoxybenzene) to form the diaryl ketone, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.[14][15] Aluminum chloride (AlCl₃) is a frequently used Lewis acid for this transformation.[12]

  • Reduction: The resulting ketone is reduced to the diarylmethane intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. A common and effective method for this reduction is the use of triethylsilane (Et₃SiH) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂).[9][13]

  • Coupling: The bromine atom on the diarylmethane is then activated via halogen-metal exchange, typically using n-butyllithium at low temperatures, to form a potent aryl lithium nucleophile. This species attacks a per-silylated D-gluconolactone.

  • Final Steps: Subsequent acidic workup, often with methanolic HCl or methanesulfonic acid, followed by a final reduction and global deprotection yields Dapagliflozin.[9]

Application in Empagliflozin Synthesis

The synthesis of Empagliflozin follows a similar logic, starting from 5-bromo-2-chlorobenzoic acid.[16][17]

  • Acylation: The acid is converted to its acid chloride and then reacted with fluorobenzene in a Friedel-Crafts acylation to produce (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone.[16]

  • Side-Chain Attachment: The fluoro group is then displaced via nucleophilic aromatic substitution with (S)-3-hydroxytetrahydrofuran to install the characteristic side chain of Empagliflozin.

  • Reduction & Coupling: The subsequent steps of ketone reduction, halogen-metal exchange, coupling with protected gluconolactone, and deprotection mirror the general pathway described for Dapagliflozin.[16][17]

Detailed Experimental Protocols

The following protocols are exemplary and synthesized from methodologies described in the patent and scientific literature.[7][12][16] Researchers should conduct their own risk assessments and optimization studies.

Protocol 1: Friedel-Crafts Acylation to (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

This protocol details the formation of the diaryl ketone intermediate for Dapagliflozin synthesis.

Materials & Reagents:

  • 5-bromo-2-chlorobenzoic acid

  • Oxalyl chloride or Thionyl chloride

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Dichloromethane (DCM), anhydrous

  • Phenetole (Ethoxybenzene)

  • Aluminum chloride (AlCl₃), anhydrous

Procedure:

  • To a stirred suspension of 5-bromo-2-chlorobenzoic acid (1.0 eq) in anhydrous DCM (approx. 2 mL/g), add a catalytic amount of DMF (approx. 0.01 eq).

  • Cool the mixture in an ice bath (0-5 °C). Slowly add oxalyl chloride (1.1 eq) dropwise. Gas evolution (CO₂, CO, HCl) will be observed.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting crude 5-bromo-2-chlorobenzoyl chloride is typically used directly.

  • Dissolve the crude acid chloride in anhydrous DCM (approx. 2 mL/g of starting acid). Add phenetole (1.0 eq).

  • Cool the solution to 0-5 °C in an ice bath. Add anhydrous AlCl₃ (1.1-1.2 eq) portion-wise, maintaining the internal temperature below 10 °C.

  • Stir the reaction at room temperature for 4-6 hours until completion.

  • Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol or isopropanol) to yield the title compound as a solid.

Parameter Condition Rationale
Solvent Anhydrous DichloromethaneInert solvent, good solubility for reagents. Anhydrous conditions are critical to prevent quenching of the Lewis acid and hydrolysis of the acid chloride.
Chlorinating Agent Oxalyl ChlorideForms volatile byproducts (CO, CO₂, HCl), simplifying workup.[12]
Catalyst (Acylation) Aluminum Chloride (AlCl₃)Potent Lewis acid that activates the acyl chloride for electrophilic aromatic substitution.[12][18]
Temperature Control 0-10 °C during additionThe Friedel-Crafts acylation is highly exothermic. Low temperature controls the reaction rate and minimizes side product formation.[7]
Quenching Ice/HClDecomposes the aluminum chloride complex and protonates the product, facilitating separation.
Protocol 2: Reductive Coupling and Glycosylation (Illustrative)

This protocol outlines the key steps from the diarylmethane to the coupled product.

Materials & Reagents:

  • 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (Diarylmethane intermediate)

  • 2,3,4,6-Tetra-O-(trimethylsilyl)-D-glucono-1,5-lactone

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Methanesulfonic acid (MsOH)

  • Methanol (MeOH)

  • Triethylsilane (Et₃SiH)

  • Boron trifluoride etherate (BF₃·OEt₂)

Procedure:

  • Dissolve the diarylmethane intermediate (1.0 eq) in anhydrous THF (approx. 10 mL/g).

  • Cool the solution to -78 °C under a nitrogen or argon atmosphere.

  • Add n-BuLi (1.05 eq) dropwise, maintaining the temperature below -70 °C. Stir for 30-60 minutes to ensure complete halogen-metal exchange.

  • In a separate flask, dissolve the silylated gluconolactone (1.1 eq) in anhydrous THF and cool to -78 °C.

  • Transfer the freshly prepared aryllithium solution to the gluconolactone solution via cannula, keeping the temperature at -78 °C.

  • Stir the reaction at -78 °C for 1-2 hours.

  • Quench the reaction by adding a solution of methanesulfonic acid (approx. 1.5 eq) in methanol.

  • Allow the mixture to warm to room temperature and stir for 12-16 hours to effect methanolysis of the silyl ethers and form the methyl glycoside intermediate.

  • Neutralize with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • The crude methyl glycoside is then dissolved in a mixture of DCM/acetonitrile. Cool to -20 to -40 °C.

  • Add triethylsilane (2.0-3.0 eq) followed by boron trifluoride etherate (2.0-3.0 eq).

  • Stir until the reduction is complete, then quench with saturated sodium bicarbonate solution.

  • Extract, wash, dry, and purify by chromatography or recrystallization to obtain the final protected product.

G A Diarylmethane-Br in Anhydrous THF B Add n-BuLi @ -78°C A->B C Diarylmethane-Li (Aryl Lithium Species) B->C E Couple C and D @ -78°C C->E D Protected Gluconolactone D->E F Hemiketal Intermediate E->F G Quench with MsOH/MeOH Warm to RT F->G H Methyl Glycoside Intermediate G->H I Reduce with Et3SiH / BF3·OEt2 H->I J Final C-Aryl Glucoside Product I->J

Caption: Workflow for the reductive C-aryl glycosylation step.

Conclusion

This compound is more than just a simple starting material; it is a strategically designed precursor that enables the efficient and scalable synthesis of complex, life-saving SGLT2 inhibitors. Its carefully positioned functional groups allow for a sequence of high-yielding and regioselective reactions, including Friedel-Crafts acylation and organometallic coupling. Understanding the role of this key intermediate and the protocols for its use is fundamental for researchers and professionals in the field of drug development and process chemistry.

References

  • ChemIDplus. (n.d.). This compound. National Library of Medicine. Retrieved from [Link]

  • Deshpande, P. P., et al. (2008). C-aryl glucoside SGLT2 inhibitors and method. U.S.
  • Deng, X., et al. (2017). Preparation method of empagliflozin.
  • Hu, B., et al. (2019). Method for preparing dapagliflozin intermediate by one-pot method.
  • Li, D., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors.
  • Lin, S., et al. (2021).
  • Liu, Y.-H., Li, D.-L., & Lu, L.-D. (n.d.). Improved preparation of C-aryl glucoside SGLT2 inhibitors. University of Michigan Library.
  • Meng, W., et al. (2008). Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 51(5), 1145-1149.
  • Nomura, S., et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Co-transporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. Journal of Medicinal Chemistry, 53(17), 6355-6360.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Ren, J.-g., et al. (2014). Improved synthesis of dapagliflozin. Chinese Journal of Medicinal Chemistry, 24(5), 375-379.
  • Samala, S., et al. (2017). Processes for the preparation of empagliflozin. U.S.
  • Various Authors. (2015). Process for the preparation of empagliflozin.
  • Various Authors. (2017). The synthesis technique of canagliflozin.
  • Various Authors. (2018). A kind of preparation method of Dapagliflozin.
  • Various Authors. (2018). The method for preparing Dapagliflozin.
  • Various Authors. (2021). Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Wang, J., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. Molecules, 28(9), 3894.

Sources

Application Notes and Protocols for the Synthesis of Dapagliflozin from Ethyl 5-bromo-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of Dapagliflozin, a potent and selective SGLT2 inhibitor, commencing from the starting material, ethyl 5-bromo-2-chlorobenzoate. This document is structured to offer not only a step-by-step protocol but also to impart a deeper understanding of the chemical principles and experimental nuances that underpin this synthetic pathway.

Introduction to Dapagliflozin Synthesis

Dapagliflozin is a C-aryl glucoside used in the management of type 2 diabetes.[1] Its synthesis presents a fascinating challenge in modern organic chemistry, requiring the stereoselective formation of a carbon-carbon bond between a glucose moiety and a diarylmethane scaffold. The route described herein is a well-established pathway that balances efficiency, scalability, and control over stereochemistry. We will explore the critical transformations, the rationale behind the choice of reagents and conditions, and the necessary purification and characterization of the intermediates and the final active pharmaceutical ingredient (API).

Overall Synthetic Strategy

The synthesis of Dapagliflozin from this compound can be conceptually divided into three major stages:

  • Formation of the Diaryl Methane Scaffold: This involves the construction of the 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene core through a Friedel-Crafts acylation followed by a reduction.

  • Stereoselective C-Glycosylation: The crucial carbon-carbon bond formation between the diaryl methane unit and a protected glucose derivative.

  • Deprotection and Purification: The removal of the protecting groups from the glucose moiety to yield Dapagliflozin, followed by purification to meet pharmaceutical standards.

Below is a graphical representation of the overall workflow:

G A This compound B Friedel-Crafts Acylation (with Phenetole) A->B C 5-bromo-2-chloro-4'-ethoxybenzophenone B->C D Ketone Reduction C->D E 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene D->E F C-Glycosylation (with protected D-gluconolactone) E->F G Protected Dapagliflozin Intermediate F->G H Deprotection G->H I Crude Dapagliflozin H->I J Purification I->J K Dapagliflozin API J->K

Figure 1: Overall synthetic workflow for Dapagliflozin.

Part 1: Synthesis of the Diaryl Methane Scaffold

This initial phase of the synthesis is focused on constructing the aglycone portion of Dapagliflozin.

Step 1: Friedel-Crafts Acylation to form 5-bromo-2-chloro-4'-ethoxybenzophenone

The synthesis commences with a Friedel-Crafts acylation, a classic and powerful method for the formation of carbon-carbon bonds to an aromatic ring.[2] In this step, the electrophile is an acylium ion generated from 5-bromo-2-chlorobenzoyl chloride, which then attacks the electron-rich phenetole (ethoxybenzene) ring.

Causality Behind Experimental Choices:

  • Acyl Chloride Formation: 5-bromo-2-chlorobenzoic acid is first converted to its more reactive acyl chloride derivative using reagents like oxalyl chloride or thionyl chloride.[3] This is a necessary activation step as the carboxylic acid itself is not electrophilic enough for the Friedel-Crafts reaction.

  • Lewis Acid Catalyst: A strong Lewis acid, typically aluminum chloride (AlCl₃), is employed to polarize the carbon-chlorine bond of the acyl chloride, facilitating the formation of the acylium ion.[4] The choice of AlCl₃ is due to its high efficacy in promoting this transformation.

  • Reaction Conditions: The reaction is typically carried out at low temperatures (0-5 °C) to control the reactivity and minimize the formation of side products.[3]

Experimental Protocol:

  • To a solution of 5-bromo-2-chlorobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add oxalyl chloride (1.2 eq) to the mixture at room temperature. Stir until the evolution of gas ceases, indicating the formation of 5-bromo-2-chlorobenzoyl chloride.

  • In a separate flask, suspend aluminum chloride (AlCl₃, 1.1 eq) in anhydrous DCM and cool to 0 °C.

  • Slowly add a solution of phenetole (1.05 eq) in DCM to the AlCl₃ suspension.

  • To this mixture, add the previously prepared 5-bromo-2-chlorobenzoyl chloride solution dropwise, maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture at this temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 5-bromo-2-chloro-4'-ethoxybenzophenone by recrystallization from a suitable solvent system (e.g., ethanol/water).

Parameter Value Reference
Starting Material 5-bromo-2-chlorobenzoic acid[3]
Reagents Oxalyl chloride, Phenetole, AlCl₃[3]
Solvent Dichloromethane[3]
Temperature 0-5 °C[3]
Typical Yield >90%[4]

Table 1: Summary of Reaction Parameters for Friedel-Crafts Acylation.

Step 2: Reduction of 5-bromo-2-chloro-4'-ethoxybenzophenone

The next step is the reduction of the ketone functionality of the benzophenone intermediate to a methylene group, yielding the diaryl methane scaffold.

Causality Behind Experimental Choices:

  • Reductant System: A common and effective method for this reduction is the use of triethylsilane (Et₃SiH) in the presence of a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂).[5] This system is preferred for its high efficiency and selectivity in reducing diaryl ketones.

  • Mechanism: The Lewis acid activates the carbonyl group, making it more susceptible to hydride transfer from the triethylsilane.

Experimental Protocol:

  • Dissolve 5-bromo-2-chloro-4'-ethoxybenzophenone (1.0 eq) in a suitable solvent like dichloromethane or a mixture of DCM and acetonitrile.

  • Cool the solution to 0-5 °C.

  • Slowly add triethylsilane (2.0-3.0 eq) to the solution.

  • Add boron trifluoride diethyl etherate (2.0-3.0 eq) dropwise, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Quench the reaction by the slow addition of an aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene can be purified by column chromatography or recrystallization.

Parameter Value Reference
Starting Material 5-bromo-2-chloro-4'-ethoxybenzophenone[5]
Reagents Triethylsilane, Boron trifluoride diethyl etherate[5]
Solvent Dichloromethane/Acetonitrile[5]
Temperature 0 °C to room temperature[5]
Typical Yield >95%[4]

Table 2: Summary of Reaction Parameters for Ketone Reduction.

Part 2: Stereoselective C-Glycosylation

This is the most critical stage of the synthesis, where the aglycone is coupled with the glucose moiety to form the C-glycosidic bond.

Causality Behind Experimental Choices:

  • Organometallic Coupling: The formation of the C-C bond is achieved via an organometallic coupling reaction. An organolithium reagent is generated from the aryl bromide, which then acts as a nucleophile, attacking the electrophilic carbonyl of a protected gluconolactone.[1]

  • Low Temperature: The lithiation reaction using n-butyllithium (n-BuLi) is highly exothermic and the resulting aryllithium species can be unstable at higher temperatures. Therefore, the reaction is conducted at very low temperatures, typically -78 °C, to ensure the stability of the organometallic intermediate and prevent side reactions.[6][7]

  • Protecting Groups: The hydroxyl groups of the D-glucono-1,5-lactone must be protected to prevent them from reacting with the highly basic and nucleophilic aryllithium reagent. Trimethylsilyl (TMS) ethers are commonly used as protecting groups due to their ease of installation and subsequent removal under mild acidic conditions.[1]

Experimental Protocol:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (1.0 eq) in a mixture of anhydrous tetrahydrofuran (THF) and toluene.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq) in hexanes, maintaining the temperature below -70 °C. Stir for 30-60 minutes to ensure complete formation of the aryllithium reagent.

  • In a separate flask, dissolve 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone (1.2 eq) in anhydrous toluene and cool to -78 °C.

  • Slowly transfer the aryllithium solution to the solution of the protected gluconolactone via cannula, keeping the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by adding a pre-cooled solution of methanesulfonic acid in methanol.

  • Allow the reaction to warm to room temperature and then neutralize with an aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting intermediate, a protected C-aryl glucoside, is often an oil and can be carried forward to the next step without extensive purification, or it can be purified by column chromatography.[8]

Parameter Value Reference
Starting Material 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene[1]
Reagents n-Butyllithium, Protected D-gluconolactone[1]
Solvent THF/Toluene[9]
Temperature -78 °C[6][7]
Typical Yield 60-70%[10]

Table 3: Summary of Reaction Parameters for C-Glycosylation.

G A 4-bromo-1-chloro-2- (4-ethoxybenzyl)benzene B n-BuLi, -78°C A->B C Aryllithium Intermediate B->C E Nucleophilic Addition C->E D Protected D-gluconolactone D->E F Protected Dapagliflozin Intermediate E->F

Figure 2: Key steps in the C-Glycosylation reaction.

Part 3: Deprotection and Purification

The final stage of the synthesis involves the removal of the protecting groups from the glucose moiety and the purification of the final product to the high standards required for an active pharmaceutical ingredient.

Step 3: Deprotection of the Protected Dapagliflozin Intermediate

Causality Behind Experimental Choices:

  • Hydrolysis: The trimethylsilyl (TMS) protecting groups are typically removed by acid-catalyzed hydrolysis.[1] This is a mild and efficient method for deprotection.

  • Final Reduction: The hemiacetal formed after the C-glycosylation is often reduced to the final glucoside structure. This can be achieved using a similar reducing system as in the ketone reduction step (Et₃SiH/BF₃·OEt₂).[1]

Experimental Protocol:

  • Dissolve the crude protected Dapagliflozin intermediate from the previous step in a suitable solvent such as a mixture of dichloromethane and acetonitrile.

  • Cool the solution to a low temperature (e.g., -40 to -20 °C).

  • Add triethylsilane (2.0-3.0 eq) followed by the dropwise addition of boron trifluoride diethyl etherate (2.0-3.0 eq).

  • Allow the reaction mixture to slowly warm to 0 °C or room temperature and stir until the reaction is complete (monitored by HPLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the organic layers, dry, and concentrate to obtain crude Dapagliflozin.

Step 4: Purification of Dapagliflozin

Causality Behind Experimental Choices:

  • Crystallization: Dapagliflozin is often obtained as an amorphous solid which can be difficult to purify.[1] Purification is typically achieved by crystallization.

  • Co-crystal Formation: To improve the crystalline nature and facilitate purification, Dapagliflozin can be co-crystallized with a suitable co-former, such as (S)-propylene glycol, to form a stable crystalline solvate.[11] This co-crystal can then be isolated with high purity.

Experimental Protocol:

  • Dissolve the crude Dapagliflozin in a suitable solvent system, such as a mixture of ethyl acetate and heptane.[1]

  • Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Alternatively, for co-crystal formation, dissolve the crude Dapagliflozin in a suitable solvent and add the co-former (e.g., (S)-propylene glycol).

  • Stir the mixture to induce the formation of the co-crystal.

  • Collect the crystalline solid by filtration, wash with a cold solvent, and dry under vacuum to obtain pure Dapagliflozin.

  • The purity of the final product should be assessed by HPLC, and its structure confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10] A purity of >99.5% is typically required for pharmaceutical applications.[11]

Parameter Value Reference
Purification Method Crystallization / Co-crystallization[1][11]
Solvent System Ethyl acetate/Heptane[1]
Purity Achieved >99.5%[11]

Table 4: Summary of Purification Parameters for Dapagliflozin.

Characterization of Key Intermediates and Final Product

5-bromo-2-chloro-4'-ethoxybenzophenone:

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.20 (m, 7H, Ar-H), 6.95 (d, 2H, J=8.8 Hz, Ar-H), 4.10 (q, 2H, J=7.0 Hz, -OCH₂CH₃), 1.45 (t, 3H, J=7.0 Hz, -OCH₂CH₃).

  • MS (ESI): m/z [M+H]⁺ calculated for C₁₅H₁₂BrClO₂: 353.97; found 354.0.

4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene:

  • Appearance: White solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.30-6.80 (m, 7H, Ar-H), 4.05 (s, 2H, -CH₂-), 4.00 (q, 2H, J=7.0 Hz, -OCH₂CH₃), 1.40 (t, 3H, J=7.0 Hz, -OCH₂CH₃).

  • MS (ESI): m/z [M+H]⁺ calculated for C₁₅H₁₄BrClO: 339.99; found 340.0.

Dapagliflozin:

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.40-7.10 (m, 7H, Ar-H), 4.95-4.40 (m, 4H, sugar-OH), 4.05 (d, 1H, J=9.2 Hz, H-1), 3.95 (q, 2H, J=7.0 Hz, -OCH₂CH₃), 3.70-3.10 (m, 6H, sugar-H), 1.30 (t, 3H, J=7.0 Hz, -OCH₂CH₃).

  • MS (ESI): m/z [M+Na]⁺ calculated for C₂₁H₂₅ClO₆Na: 447.12; found 447.1.

Conclusion

The synthesis of Dapagliflozin from this compound is a multi-step process that requires careful control over reaction conditions, particularly for the crucial C-glycosylation step. By understanding the underlying chemical principles and adhering to the detailed protocols outlined in these application notes, researchers can successfully synthesize this important pharmaceutical agent. The use of robust and scalable reactions, coupled with effective purification strategies, is key to obtaining high-purity Dapagliflozin suitable for further development and clinical applications.

References

  • A Concise and Efficient Synthesis of Dapagliflozin. (n.d.). ResearchGate. Retrieved from [Link]

  • B. M. Trost, I. Fleming (Eds.), Comprehensive Organic Synthesis, Pergamon Press, Oxford (1991).
  • Crystal form of dapagliflozin intermediate and preparation method therefor. (n.d.). Google Patents.
  • Optimization and Scale-Up of a Continuous Flow Synthesis of Dapagliflozin. (2023). ACS Publications. Retrieved from [Link]

  • Optimization and Scale-Up of a Continuous Flow Synthesis of Dapagliflozin. (2023). R Discovery. Retrieved from [Link]

  • Purification method of dapagliflozin. (n.d.). Eureka | Patsnap. Retrieved from [Link]

  • Optimization and Scale-Up of a Continuous Flow Synthesis of Dapagliflozin. (2022). American Chemical Society. Retrieved from [Link]

  • Optimization and Scale-Up of a Continuous Flow Synthesis of Dapagliflozin. (2023). CoLab.
  • Dapagliflozin – structure, synthesis, and new indications. (2021). Pharmacia. Retrieved from [Link]

  • Process for the preparation of dapagliflozin. (n.d.). Google Patents.
  • Facile and green synthesis of dapagliflozin. (n.d.). ResearchGate. Retrieved from [Link]

  • A Concise and Efficient Synthesis of Dapagliflozin. (2019). ACS Publications. Retrieved from [Link]

  • A Concise and Efficient Synthesis of Dapagliflozin. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis method of dapagliflozin. (n.d.). Google Patents.
  • CRYSTALLINE DAPAGLIFLOZIN HYDRATE. (2012). European Patent Office. Retrieved from [Link]

  • Process For The Preparation Dl Proline Co Crystal Of Dapagliflozin. (n.d.). Quick Company. Retrieved from [Link]

  • Process for the preparation of DL-proline co-crystal of Dapagliflozin. (n.d.). Google Patents.
  • Continuous flow synthesis of dapagliflozin. (n.d.). ResearchGate. Retrieved from [Link]

  • Improved synthesis of dapagliflozin. (n.d.). China/Asia On Demand (CAOD) - Oriprobe. Retrieved from [Link]

  • Exploring and applying the substrate promiscuity of a C-glycosyltransferase in the chemo-enzymatic synthesis of bioactive C-glycosides. (2020). PMC - NIH. Retrieved from [Link]

  • Dapagliflozin intermediate compound crystal form and preparation method thereof. (n.d.). Patsnap. Retrieved from [Link]

  • Dapagliflozin Preparation Process. (n.d.). Scribd. Retrieved from [Link]

  • Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Process for preparation of dapagliflozin and intermediates thereof. (n.d.). Google Patents.
  • Synthesis and Spectroscopic Characterization of Dapagliflozin/Zn (II), Cr (III) and Se (IV) Novel Complexes That Ameliorate Hepatic Damage, Hyperglycemia and Oxidative Injury Induced by Streptozotocin-Induced Diabetic Male Rats and Their Antibacterial Activity. (2022). MDPI. Retrieved from [Link]

  • New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. (2023). PMC - NIH. Retrieved from [Link]

  • Dapagliflozin – structure, synthesis, and new indications. (2021). Pharmacia. Retrieved from [Link]

  • Dapagliflozin – structure, synthesis, and new indications. (2021). Pharmacia. Retrieved from [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis and Spectroscopic Characterization of Dapagliflozin/Zn (II), Cr (III) and Se (IV) Novel Complexes That Ameliorate Hepatic Damage, Hyperglycemia and Oxidative Injury Induced by Streptozotocin-Induced Diabetic Male Rats and Their Antibacterial Activity. (n.d.). MDPI. Retrieved from [Link]

  • Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (n.d.). Google Patents.
  • Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (n.d.). Google Patents.

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Application Note: A Validated Synthetic Route to Empagliflozin Utilizing a Convergent C-Glucosylation Strategy with a 5-Bromo-2-chlorobenzoic Acid-Derived Aglycone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application protocol for the synthesis of Empagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). The described pathway leverages the strategically important intermediate, 5-bromo-2-chlorobenzoic acid, to construct the diarylmethane aglycone. The core of the synthesis is a convergent strategy involving the formation of an organometallic species from the aglycone, followed by a diastereoselective C-glucosylation reaction with a protected gluconolactone derivative. Subsequent reduction and deprotection steps yield high-purity Empagliflozin. This guide offers in-depth, step-by-step protocols, explains the causal logic behind experimental choices, and includes methods for purification and analytical validation, designed for professionals in pharmaceutical research and development.

Introduction: The Strategic Importance of C-Aryl Glucoside SGLT2 Inhibitors

Empagliflozin is a leading therapeutic agent for the management of type 2 diabetes mellitus. It operates by selectively inhibiting SGLT2 in the proximal tubules of the kidney, thereby reducing the reabsorption of glucose and promoting its excretion in the urine. Structurally, Empagliflozin is a C-aryl glucoside. This class of compounds offers a significant advantage over their O-glucoside predecessors, such as the natural product Phlorizin, due to their enhanced metabolic stability.[1][2] The carbon-carbon bond linking the glucose moiety to the aglycone is resistant to enzymatic cleavage by β-glucosidases in the gastrointestinal tract, ensuring greater bioavailability and a longer duration of action.[3]

The synthesis of C-aryl glucosides like Empagliflozin presents unique challenges, primarily centered on the stereoselective formation of the C-C glycosidic bond. The strategy detailed herein employs 5-bromo-2-chlorobenzoic acid as a readily available and versatile starting material.[4][5] This precursor is elaborated into the complete aglycone, which is then coupled with a protected glucose derivative in a key convergent step. This approach is amenable to large-scale production and allows for precise control over the final product's stereochemistry and purity.[6]

Overall Synthetic Strategy and Retrosynthesis

The synthesis is designed as a convergent process, where the aglycone and the protected glucopyranose moieties are prepared separately and then combined. The key disconnection in the retrosynthetic analysis is the C-aryl glycosidic bond.

Retrosynthetic Pathway

G Empagliflozin Empagliflozin Disconnection1 C-Glycosidic Bond Formation (Reduction & Deprotection) Empagliflozin->Disconnection1 Aglycone Aglycone Nucleophile (Aryl Lithium/Grignard) Disconnection1->Aglycone Gluconolactone Protected Gluconolactone (Electrophile) Disconnection1->Gluconolactone Disconnection2 Ether Formation Aglycone->Disconnection2 Diarylmethane Diarylmethane Precursor Disconnection2->Diarylmethane Tetrahydrofuran (S)-3-Iodo/OTs-Tetrahydrofuran Disconnection2->Tetrahydrofuran Disconnection3 Friedel-Crafts Acylation & Reduction Diarylmethane->Disconnection3 BenzoicAcid 5-Bromo-2-chlorobenzoic Acid Disconnection3->BenzoicAcid PhenolDeriv Phenol Derivative (e.g., Phenetole) Disconnection3->PhenolDeriv G cluster_0 C-Glucosylation and Reduction Aglycone Aglycone-Br (III) ArylLithium Aglycone-Li Aglycone->ArylLithium n-BuLi, THF -78 °C Lactol Intermediate Lactol (V) ArylLithium->Lactol Attack at C=O Gluconolactone TMS-Gluconolactone (IV) Gluconolactone->Lactol MethylGlycoside β-Methyl Glycoside Lactol->MethylGlycoside 1. HCl/MeOH 2. Quench Empagliflozin Empagliflozin MethylGlycoside->Empagliflozin Et3SiH, AlCl3 CH2Cl2/MeCN

Sources

Introduction: Strategic C-C Bond Formation in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of Ethyl 5-bromo-2-chlorobenzoate

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, celebrated for its robustness, mild reaction conditions, and exceptional functional group tolerance.[1][2] This palladium-catalyzed cross-coupling of organoboron compounds with organic halides or pseudohalides is a preferred method for constructing carbon-carbon bonds, particularly in the pharmaceutical industry for the synthesis of biaryl scaffolds found in numerous drug candidates.[3][4][5]

This guide focuses on a particularly insightful substrate: This compound . Its dihalogenated nature presents a valuable opportunity for selective functionalization. By exploiting the inherent reactivity differences between carbon-bromine and carbon-chlorine bonds, chemists can achieve regioselective couplings, sequentially introducing different aryl or vinyl groups. This document serves as a detailed application note and protocol for researchers, scientists, and drug development professionals aiming to leverage this powerful reaction for the synthesis of complex, functionalized molecules.

Substrate Analysis: this compound

Understanding the chemical properties and reactivity of the starting material is paramount for successful reaction design.

PropertyValue
IUPAC Name This compound
CAS Number 76008-73-6[6]
Molecular Formula C₉H₈BrClO₂[6]
Molecular Weight 263.52 g/mol [6]
Physical Form Semi-Solid

Reactivity Profile: The key to selectively functionalizing this compound lies in the differential reactivity of the two halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the organic halide to the Pd(0) complex.[1][7] The bond dissociation energy of the carbon-halogen bond plays a critical role, with the general reactivity trend being C-I > C-OTf > C-Br >> C-Cl.[8]

For this substrate, the C-Br bond is significantly more susceptible to oxidative addition than the C-Cl bond. This allows for the selective coupling of a boronic acid at the 5-position (C-Br) while leaving the 2-position (C-Cl) intact for potential subsequent transformations. The electron-withdrawing nature of the chloro and ethyl ester groups further influences the electronic properties of the aromatic ring but does not override the intrinsic reactivity advantage of the bromide.[9]

Core Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The three fundamental steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially C-Br) of the aryl halide, forming a square planar Pd(II) complex. This is typically the rate-limiting step of the cycle.[7][10]

  • Transmetalation : The organic moiety from the organoboron species is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), facilitating the ligand exchange on the Pd(II) complex.[11][12][13]

  • Reductive Elimination : The two organic ligands on the Pd(II) center couple and are eliminated from the coordination sphere, forming the new C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[11][14]

Suzuki_Mechanism cluster_reagents Reagents & Products Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)L₂(X) Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L₂(R') ArPdX->ArPdAr R'-B(OH)₂ / Base Transmetal Transmetalation ArPdAr->Pd0 Ar-R' (Product) RedElim Reductive Elimination Product Coupled Product (Ar-R') ArylHalide This compound (Ar-X) BoronicAcid Arylboronic Acid (R'-B(OH)₂)

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Application Protocol: Selective Suzuki Coupling at the C-Br Position

This protocol provides a robust starting point for the selective coupling of various arylboronic acids to the 5-position of this compound.

Objective: To synthesize ethyl 2-chloro-5-arylbenzoate derivatives with high selectivity and yield.

Materials and Reagents

Reagent/MaterialGradeSupplier Example
This compound≥98%Sigma-Aldrich, Synthonix
Arylboronic Acid---Commercially Available
Pd(PPh₃)₄ or Pd(OAc)₂/SPhosCatalyst GradeStrem, Sigma-Aldrich
Potassium Carbonate (K₂CO₃), anhydrousReagent GradeStandard Suppliers
1,4-DioxaneAnhydrousStandard Suppliers
Deionized Water------
Ethyl AcetateACS GradeStandard Suppliers
Brine (Saturated NaCl solution)------
Anhydrous Magnesium Sulfate (MgSO₄)---Standard Suppliers
Reaction Vessel (e.g., Schlenk flask)------
Magnetic Stirrer/Hotplate------
Inert Gas Supply (Argon or Nitrogen)------

Detailed Step-by-Step Protocol

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and potassium carbonate (K₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst. Use either Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%) OR a combination of Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%) and a suitable ligand like SPhos (0.044 mmol, 4.4 mol%).[15]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition: Add degassed solvents. A common and effective system is a mixture of 1,4-Dioxane and water (e.g., 4:1 or 5:1 ratio, 5 mL total volume).[16] The solvents should be sparged with an inert gas for 15-20 minutes prior to use.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously for 4-18 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL) to remove residual water and inorganic salts, and then dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure product.

Rationale for Component Selection

  • Catalyst & Ligand: For general reliability, Pd(PPh₃)₄ is a workhorse catalyst.[17] However, for more challenging substrates or to improve reaction rates and yields, using a combination of a palladium source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is highly recommended.[15][18] These advanced ligands promote the oxidative addition of less reactive halides and facilitate the reductive elimination step.[15]

  • Base: An inorganic base is crucial for activating the boronic acid.[19][20] Potassium carbonate (K₂CO₃) is a moderately strong and widely used base that is effective and cost-efficient.[16] Potassium phosphate (K₃PO₄) is another excellent choice, often used with more challenging substrates.[21] The choice of a carbonate or phosphate base is generally preferred over strong hydroxides (like NaOH or KOH) to minimize the risk of hydrolyzing the ethyl ester functionality on the substrate.[5][20]

  • Solvent: A mixture of an organic solvent and water is typical for Suzuki couplings.[11][22] 1,4-Dioxane, THF, or Toluene are common organic solvents that solubilize the organic reagents and catalyst.[14][23] Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[11]

Expected Outcomes & Troubleshooting

The yield and reaction time will vary depending on the electronic and steric properties of the arylboronic acid coupling partner.

Arylboronic Acid PartnerExpected OutcomeNotes
4-Methoxyphenylboronic acidHigh Yield (85-95%)Electron-donating groups often lead to efficient coupling.
Phenylboronic acidGood Yield (80-90%)The unsubstituted benchmark partner.
4-Trifluoromethylphenylboronic acidModerate to Good Yield (70-85%)Electron-withdrawing groups can sometimes slow the reaction.
2-Methylphenylboronic acidModerate Yield (60-75%)Steric hindrance from the ortho-substituent can lower the yield.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Poor quality reagents.Use a fresh bottle of catalyst or a more active pre-catalyst.[21] Increase temperature in 10 °C increments. Ensure boronic acid is pure and the base is anhydrous.
Dehalogenation of Starting Material Presence of water/protons and a hydride source; Inefficient transmetalation.Use thoroughly dried and degassed solvents. Consider a stronger, non-hydroxide base like K₃PO₄.[21]
Homocoupling of Boronic Acid Presence of oxygen; Catalyst decomposition.Ensure the reaction is run under a strictly inert atmosphere. Use degassed solvents. A bulkier ligand may help suppress this side reaction.[24]
Hydrolysis of Ethyl Ester Base is too strong or reaction temperature is too high for extended periods.Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃ or KOH).[5] Try to run the reaction at the lowest effective temperature.
Reaction at C-Cl Position Reaction conditions are too harsh (high temperature, very active catalyst).Lower the reaction temperature. Use a less active catalyst system if selectivity is an issue (e.g., stick with Pd(PPh₃)₄).

Workflow Visualization

The following diagram outlines the general laboratory workflow for performing the selective Suzuki coupling.

Sources

Introduction: Unlocking the Potential of a Differentiated Aryl Halide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of Ethyl 5-bromo-2-chlorobenzoate

This compound is a highly valuable and versatile building block in modern organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its utility is derived from the presence of two distinct halogen atoms—bromine and chlorine—on the benzene ring. This structural feature allows for programmed, chemoselective functionalization through palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds enables chemists to introduce a variety of substituents in a stepwise manner, providing a powerful strategy for the construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions represent a revolutionary class of chemical transformations that facilitate the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] The significance of this field was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[2][3] This guide provides detailed protocols and expert insights into leveraging these powerful reactions for the selective functionalization of this compound, focusing on the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Pillar 1: The Mechanistic Core of Palladium-Catalyzed Cross-Coupling

At the heart of these transformations lies a catalytic cycle involving palladium, which typically shuttles between the Pd(0) and Pd(II) oxidation states.[3][4] Understanding this cycle is paramount for rational catalyst selection, reaction optimization, and troubleshooting. The cycle is generally comprised of three fundamental steps: oxidative addition, transmetalation (for C-C couplings) or association/deprotonation (for C-N couplings), and reductive elimination.[1][5]

Palladium Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oa Oxidative Addition pd0->oa re Reductive Elimination re->pd0 Regenerates Catalyst product Ar-R (Coupled Product) re->product Forms Product pd2_int1 Ar-Pd(II)-X(L_n) (Oxidative Adduct) oa->pd2_int1 tm Transmetalation (or Amine Binding) pd2_int2 Ar-Pd(II)-R(L_n) (Transmetalated Complex) tm->pd2_int2 pd2_int1->tm pd2_int2->re react1 Ar-X (Aryl Halide) react1->oa react2 R-M (Coupling Partner) react2->tm

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Key Reaction Components: A Deeper Look
  • Palladium Precatalyst: While Pd(0) is the catalytically active species, air-stable Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are often used. These are reduced in situ to Pd(0) to initiate the cycle.

  • Ligands: The role of ligands, typically phosphines or N-heterocyclic carbenes (NHCs), cannot be overstated.[6] They stabilize the palladium center, enhance its solubility, and critically modulate its reactivity.[7] Bulky, electron-rich ligands like SPhos, XPhos, or P(t-Bu)₃ accelerate both the oxidative addition and reductive elimination steps, which is crucial for coupling less reactive aryl chlorides.[6][8]

  • Base: The base plays a multifaceted role. In Suzuki-Miyaura couplings, it activates the boronic acid to facilitate transmetalation.[9] In Buchwald-Hartwig aminations, it deprotonates the amine to form the active nucleophile.[10] The choice of base is critical; for substrates containing base-sensitive functional groups like esters, milder inorganic bases such as K₃PO₄ or Cs₂CO₃ are preferred to prevent hydrolysis.[11][12]

Pillar 2: The Strategy of Chemoselectivity

The foundational principle for selectively functionalizing this compound is the difference in bond dissociation energies of the C-Br and C-Cl bonds. The C-Br bond is weaker and thus more susceptible to oxidative addition by the Pd(0) catalyst. The general reactivity trend for aryl halides in palladium-catalyzed couplings is I > Br > OTf > Cl.[13][14] This allows for the selective coupling at the 5-position (C-Br) while leaving the 2-position (C-Cl) intact for subsequent transformations.

Sequential Functionalization Workflow start This compound step1 Selective Cross-Coupling (e.g., Suzuki, Sonogashira, etc.) @ C-Br position start->step1 intermediate Ethyl 5-R-2-chlorobenzoate step1->intermediate step2 Second Cross-Coupling (e.g., Buchwald-Hartwig, etc.) @ C-Cl position (More forcing conditions) intermediate->step2 final_product Disubstituted Product (Ethyl 5-R-2-R'-benzoate) step2->final_product

Figure 2: Workflow for the programmed sequential cross-coupling of this compound.

This programmed approach is highly valuable in drug discovery, enabling the rapid generation of diverse molecular libraries from a common intermediate.

Pillar 3: Field-Proven Application Protocols

The following protocols provide robust starting points for the selective cross-coupling of this compound. Researchers should note that optimization may be necessary for specific coupling partners.

Application 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of the boronic acid reagents and its high functional group tolerance.[1][13] This protocol focuses on the selective coupling at the C-Br bond.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 - 1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[15]

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (10:1 v/v), via syringe.

  • Catalyst Addition: To the stirred mixture, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~2-3.[15]

  • Extraction & Purification: Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Data Presentation: Suzuki-Miyaura Reaction Parameters

EntryArylboronic Acid (Ar-B(OH)₂)Pd Source (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Typical Yield (%)
1Phenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O100>90
24-Methoxyphenylboronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃ (3)Toluene/H₂O100>85
33-Pyridinylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (3)DME/H₂O90>80

Yields are representative and highly dependent on the specific substrate and precise reaction conditions.

Application 2: Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne structures.[16][17] The reaction is typically co-catalyzed by palladium and copper(I).[18]

Experimental Protocol: Selective Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (2-3 mol%), and copper(I) iodide (CuI, 3-5 mol%).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen (3x).

  • Solvent and Reagent Addition: Add a degassed solvent such as tetrahydrofuran (THF) or toluene. Add the terminal alkyne (1.2-1.5 eq.) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 eq.).

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C. The reaction is often rapid and can be monitored by TLC.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Extraction & Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.

Data Presentation: Sonogashira Reaction Parameters

EntryAlkynePd Catalyst (mol%)Co-catalyst (mol%)Base (eq.)SolventTemp (°C)Typical Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3)THFRT>95
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPA (3)Toluene50>90
31-HexynePdCl₂(dppf) (2)CuI (4)Et₃N (3)DMFRT>85

Yields are representative. DIPA = Diisopropylamine.

Application 3: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, a transformation of immense importance in medicinal chemistry.[10][19][20] Careful selection of a base that does not hydrolyze the ester is critical.[12]

Experimental Protocol: Selective Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a positive pressure of Argon, add this compound (1.0 eq.), the amine (1.2 eq.), and a non-hydrolytic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq.) to a dry Schlenk tube.

  • Catalyst Premixing (Optional but Recommended): In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a bulky biarylphosphine ligand (e.g., XPhos, 4 mol%) in a small amount of the reaction solvent.

  • Solvent and Catalyst Addition: Add degassed, anhydrous toluene or dioxane to the Schlenk tube containing the substrates. Then, add the catalyst premix.

  • Reaction: Seal the tube and heat the mixture to 90-110 °C with stirring. Monitor the reaction by LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite.

  • Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Data Presentation: Buchwald-Hartwig Amination Parameters

EntryAminePd Source (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Typical Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)Toluene110>90
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane100>85
3BenzylaminePd₂(dba)₃ (2)BrettPhos (4)K₃PO₄ (2)Toluene100>88

Yields are representative and depend on the nucleophilicity and sterics of the amine.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of this compound provides a reliable and modular platform for the synthesis of complex, disubstituted aromatic compounds. By exploiting the inherent chemoselectivity of the C-Br versus C-Cl bond, chemists can strategically build molecular complexity. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions serve as a robust foundation for researchers in drug development and materials science. Further exploration into coupling the more robust C-Cl bond using next-generation catalysts will continue to expand the synthetic utility of this valuable building block.

References

  • National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • BenchChem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
  • [Company Website]. The Role of Phosphine Ligands in Palladium Catalysis.
  • Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Sigma-Aldrich. Cross-Coupling Reactions Guide.
  • Wikipedia. Cross-coupling reaction.
  • Davies, D. L., et al. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.
  • ResearchGate. Screening of different bases for Suzuki coupling.
  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
  • [Repository]. Ligand electronic influence in Pd-catalyzed C-C coupling processes.
  • Royal Society of Chemistry. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Bromo-2-chlorobenzo[d]thiazole.
  • Wikipedia. Buchwald–Hartwig amination.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • BenchChem. Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
  • Wikipedia. Sonogashira coupling.
  • Chemistry LibreTexts. Sonogashira Coupling.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination of Ethyl 2-Bromo-4-methoxybenzoate.

Sources

Application Notes and Protocols for Friedel-Crafts Acylation with 5-Bromo-2-chlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for performing Friedel-Crafts acylation using 5-bromo-2-chlorobenzoyl chloride. This versatile acylating agent is a key intermediate in the synthesis of various high-value molecules, including pharmaceuticals such as SGLT2 inhibitors.[1][2] These application notes detail the underlying reaction mechanism, provide a step-by-step experimental protocol, and offer insights into reaction optimization and troubleshooting. The information presented herein is intended to equip researchers with the necessary knowledge for the successful and safe execution of this important synthetic transformation.

Introduction: The Significance of Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the introduction of an acyl group onto an aromatic ring.[3] This electrophilic aromatic substitution reaction is of paramount importance for the synthesis of aryl ketones, which are crucial intermediates in the production of pharmaceuticals, fine chemicals, and agrochemicals.[4] A significant advantage of Friedel-Crafts acylation over its alkylation counterpart is that the resulting ketone product is less reactive than the starting aromatic compound, which effectively prevents multiple acylations.[3][5] Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement, leading to predictable and regioselective products.[3][4][6]

5-Bromo-2-chlorobenzoyl chloride is a particularly useful acylating agent due to the presence of multiple halogen substituents on the benzoyl chloride backbone. These halogens offer opportunities for further functionalization, making it a valuable building block in multi-step syntheses.[7] For instance, it serves as a key intermediate in the synthesis of dapagliflozin, a potent and selective SGLT2 inhibitor for the treatment of type 2 diabetes.[1][2]

Reaction Mechanism and Key Considerations

The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism.[3][4] The key steps are outlined below:

  • Formation of the Acylium Ion: A strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), is used to activate the 5-bromo-2-chlorobenzoyl chloride. The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating the cleavage of the C-Cl bond and generating a highly electrophilic, resonance-stabilized acylium ion.[3][4]

  • Electrophilic Attack: The electron-rich aromatic substrate acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8][9]

  • Deprotonation and Regeneration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, more than a stoichiometric amount of the catalyst is often required as it complexes with the product ketone.[5][10]

Visualizing the Mechanism

Friedel_Crafts_Acylation General Mechanism of Friedel-Crafts Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Acyl_Chloride 5-Bromo-2-chlorobenzoyl Chloride Acylium_Ion Acylium Ion (Resonance Stabilized) Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Lewis_Acid_Complex AlCl₄⁻ Aromatic_Ring Aromatic Substrate (e.g., Phenetole) Arenium_Ion Arenium Ion (Sigma Complex) Aromatic_Ring->Arenium_Ion + Acylium Ion Product_Ketone Diaryl Ketone Product Arenium_Ion->Product_Ketone + AlCl₄⁻ HCl HCl Regenerated_Catalyst AlCl₃

Caption: The three key stages of the Friedel-Crafts acylation mechanism.

Experimental Protocol: General Procedure

This protocol provides a generalized procedure for the Friedel-Crafts acylation of an activated aromatic compound (e.g., phenetole) with 5-bromo-2-chlorobenzoyl chloride. Researchers should note that optimal conditions may vary depending on the specific substrate.

Materials and Reagents
Reagent/MaterialPurity/GradeSupplier ExampleNotes
5-Bromo-2-chlorobenzoyl chloride≥97%Sigma-AldrichCorrosive and moisture-sensitive.[7][11] Handle under inert atmosphere.
Anhydrous Aluminum Chloride (AlCl₃)≥99%Fisher ScientificHighly moisture-sensitive and corrosive.[10] Handle in a glovebox or under inert gas.
Aromatic Substrate (e.g., Phenetole)AnhydrousAcros OrganicsMust be dry.
Dichloromethane (DCM)Anhydrous, ≥99.8%J.T. BakerDry over molecular sieves or use a solvent purification system.
Hydrochloric Acid (HCl)ConcentratedVWRFor work-up.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeEMD MilliporeFor neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeSigma-AldrichFor drying the organic phase.
Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Safety Precautions: This reaction is exothermic and involves corrosive and moisture-sensitive reagents.[12] It must be performed in a well-ventilated fume hood.[3] Personal protective equipment (safety goggles, lab coat, gloves) is mandatory.

  • Reaction Setup: Assemble the dry three-neck flask with a magnetic stir bar, reflux condenser, and an addition funnel. Ensure all glassware is thoroughly dried to prevent quenching of the Lewis acid. The entire apparatus should be under a positive pressure of an inert gas.

  • Charging the Flask: In the fume hood, carefully charge the reaction flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • Preparation of Reagent Solutions:

    • In a separate dry flask, dissolve 5-bromo-2-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

    • In another dry flask, dissolve the aromatic substrate (e.g., phenetole, 1.1 equivalents) in anhydrous dichloromethane.

  • Formation of the Acylium Ion Complex: Cool the suspension of aluminum chloride in dichloromethane to 0 °C using an ice bath. Slowly add the solution of 5-bromo-2-chlorobenzoyl chloride from the addition funnel to the stirred suspension over 15-20 minutes. The reaction is exothermic, so maintain the temperature below 5 °C.[10] Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the acylium ion complex.

  • Acylation Reaction: Slowly add the solution of the aromatic substrate from the addition funnel to the reaction mixture at 0 °C over 30-45 minutes. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

Work-up and Purification
  • Quenching the Reaction: Once the reaction is complete, cool the flask in an ice bath. Very slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[10] This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.[13]

  • Washing: Combine the organic layers and wash sequentially with:

    • Dilute HCl

    • Water

    • Saturated sodium bicarbonate solution (Caution: CO₂ evolution)[13]

    • Brine

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[10]

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Workflow Visualization

Workflow Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Assemble Dry Glassware (Inert Atmosphere) B 2. Charge AlCl₃ and DCM A->B C 3. Cool to 0°C B->C D 4. Add 5-bromo-2-chlorobenzoyl chloride solution C->D E 5. Add Aromatic Substrate Solution D->E F 6. Stir at Room Temperature (Monitor by TLC) E->F G 7. Quench with Ice/HCl F->G H 8. Extraction with DCM G->H I 9. Wash Organic Layer H->I J 10. Dry and Evaporate I->J K 11. Purify Product (Chromatography/Recrystallization) J->K

Caption: Step-by-step workflow for the Friedel-Crafts acylation.

Troubleshooting and Field-Proven Insights

IssueProbable Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Lewis acid (hydrolyzed).2. Wet reagents or solvent.3. Deactivated aromatic substrate.1. Use fresh, anhydrous AlCl₃ from a newly opened bottle. Handle in a glovebox if possible.2. Ensure all glassware is oven-dried and reagents/solvents are anhydrous.3. Friedel-Crafts acylation is not effective on strongly deactivated rings (e.g., nitrobenzene).[14]
Formation of Ortho/Para Isomers The directing effects of substituents on the aromatic ring.For activated rings, the para product is usually major due to steric hindrance.[15] Purification by column chromatography is typically required to separate isomers. A patent suggests that using a silica gel-loaded AlCl₃ catalyst can improve selectivity.[16]
Difficult Work-up (Emulsions) Formation of aluminum hydroxides.Adding the reaction mixture to the ice/HCl solution (not the other way around) with vigorous stirring can minimize emulsion formation. In some cases, gentle heating of the quenched mixture can help break up aluminum salts.[9]
Polyacylation Highly activated aromatic substrate.Generally not an issue in Friedel-Crafts acylation as the product ketone is deactivated towards further substitution.[5][17] If observed, consider using a milder Lewis acid or lower reaction temperature.

Conclusion

The Friedel-Crafts acylation using 5-bromo-2-chlorobenzoyl chloride is a robust and reliable method for the synthesis of functionalized diaryl ketones. By understanding the reaction mechanism and carefully controlling the experimental parameters, particularly the exclusion of moisture, researchers can achieve high yields of the desired products. The protocols and insights provided in this guide serve as a valuable resource for scientists engaged in synthetic chemistry and drug development, facilitating the efficient construction of complex molecular architectures.

References

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. ACS Publications. [Link]

  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]

  • CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • CAS No : 21900-52-7 | Product Name : 5-Bromo-2-chlorobenzoyl Chloride. Pharmaffiliates. [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]

  • Kinetics of the Friedel-Crafts Benzoylation of Benzene with Aluminum Chloride as Catalyst and Benzoyl Chloride as Solvent1,2. ACS Publications. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • 5-Bromo-2-chlorobenzoyl chloride | C7H3BrCl2O | CID 2756871. PubChem. [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

  • Experiment 1: Friedel-Crafts Acylation. University of Michigan. [Link]

  • The conditions for the synthesis of diaryl ketones and the results. ResearchGate. [Link]

  • A Radical‐Based, Transition Metal‐Free Approach for Diaryl Ketone Synthesis. PMC. [Link]

  • Friedel-Crafts Alkylation and Acylation Reaction. Organic Chemistry Tutor. [Link]

  • New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. American Chemical Society. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. [Link]

  • Experiment 14: Friedel-Crafts Acylation. YouTube. [Link]

  • Friedel-Crafts Acylation Reaction Mechanism EAS Vid 7 by Leah4sci. YouTube. [Link]

  • Friedel-Crafts Acylation. Chemistry LibreTexts. [Link]

  • A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Patsnap Eureka. [Link]

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Application Note: High-Yield Synthesis of 5-Bromo-2-chlorobenzoic Acid via Hydrolysis of Ethyl 5-bromo-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-chlorobenzoic acid is a pivotal building block in the synthesis of a multitude of pharmaceutical compounds, including novel treatments for diabetes, cardiovascular diseases, and various cancers.[1][2] Its unique substitution pattern allows for diverse chemical modifications, making it a valuable intermediate in the development of pharmacologically active molecules.[1] This application note provides a detailed, field-proven protocol for the efficient hydrolysis of ethyl 5-bromo-2-chlorobenzoate to yield high-purity 5-bromo-2-chlorobenzoic acid. The described methodology is robust, scalable, and optimized for high yield and purity, making it suitable for both research and drug development laboratories.

Reaction Principle and Mechanism

The conversion of this compound to 5-bromo-2-chlorobenzoic acid is achieved through a base-catalyzed hydrolysis reaction, a process often referred to as saponification.[3] The reaction proceeds via a nucleophilic acyl substitution mechanism.[3]

The mechanism can be summarized in the following key steps:

  • Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile from a base like sodium hydroxide (NaOH), attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.[3]

  • Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This step leads to the expulsion of the ethoxide ion (⁻OEt) as the leaving group.

  • Acid-Base Reaction: The liberated ethoxide ion is a strong base and subsequently deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the equilibrium towards the formation of the carboxylate salt.[4]

  • Protonation: In the final workup step, a strong acid, such as hydrochloric acid (HCl), is added to protonate the carboxylate salt, yielding the final product, 5-bromo-2-chlorobenzoic acid, which precipitates out of the aqueous solution.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplierNotes
This compound≥97% purityCommercially AvailableStarting material.[5]
Sodium Hydroxide (NaOH)Pellets, ≥98%Commercially AvailableBase for hydrolysis.[6][7][8]
Hydrochloric Acid (HCl)Concentrated, 37%Commercially AvailableFor acidification.
Deionized WaterHigh PurityIn-houseSolvent and for workup.
Round-bottom flaskAppropriate sizeStandard laboratory supplierReaction vessel.
Reflux condenserStandardStandard laboratory supplierTo prevent solvent loss.
Magnetic stirrer with heatingStandardStandard laboratory supplierFor mixing and heating.
pH meter or pH paperStandardStandard laboratory supplierTo monitor acidification.
Büchner funnel and filter flaskStandardStandard laboratory supplierFor product isolation.
Filter paperWhatman No. 1 or equivalentStandard laboratory supplierFor filtration.
Drying ovenStandardStandard laboratory supplierFor drying the final product.
Experimental Workflow

Sources

HPLC analysis method for Ethyl 5-bromo-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quality Control of Ethyl 5-bromo-2-chlorobenzoate Utilizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Abstract

This document details a robust and validated analytical method for the quantitative determination of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This compound is a key intermediate in various organic syntheses, and ensuring its purity is critical for downstream applications.[1] This application note provides a comprehensive protocol, including system suitability criteria and method validation parameters as per the International Council for Harmonisation (ICH) guidelines, making it suitable for implementation in research and quality control laboratories.

Introduction and Scientific Rationale

This compound (C₉H₈BrClO₂) is a halogenated aromatic ester with a molecular weight of 263.51 g/mol .[2] Its chemical structure lends itself to a variety of chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. The presence of impurities, such as isomers or related substances, can significantly impact the yield and purity of the final products. Therefore, a reliable and accurate analytical method is essential for its quality assessment.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating and quantifying components in a mixture.[3] Specifically, Reversed-Phase HPLC (RP-HPLC) is the method of choice for moderately polar to non-polar compounds like this compound. The separation is based on the principle of hydrophobic interactions, where the analyte partitions between a non-polar stationary phase (typically alkyl-silane bonded silica) and a polar mobile phase.[3][4] This method offers high resolution, sensitivity, and reproducibility, making it ideal for the intended purpose.[5]

Method Principle and Chromatographic Conditions

The developed method employs an isocratic RP-HPLC system coupled with a UV detector. The analyte is separated on a C18 stationary phase, which provides excellent retention and resolution for aromatic compounds.[6] The mobile phase consists of a mixture of acetonitrile and water, with a small addition of acid to ensure sharp, symmetrical peaks by minimizing interactions with residual silanol groups on the column packing.

Table 1: Optimized HPLC Chromatographic Parameters
ParameterConditionRationale
Instrument HPLC system with UV/Vis DetectorStandard equipment for this type of analysis.
Column C18, 4.6 x 150 mm, 5 µmThe C18 phase offers the necessary hydrophobicity for retaining and separating the analyte from potential impurities.[4][7]
Mobile Phase Acetonitrile : Water (70:30, v/v) with 0.1% Phosphoric AcidA common mobile phase for RP-HPLC.[8] The high organic content ensures adequate elution of the hydrophobic analyte. Phosphoric acid improves peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Detection Wavelength 254 nmAromatic compounds typically exhibit strong absorbance at this wavelength, providing good sensitivity.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves efficiency.[7]
Injection Volume 10 µLA typical volume for analytical HPLC.
Run Time 10 minutesSufficient time to elute the main peak and any closely related impurities.

Experimental Protocol

Required Materials and Reagents
  • This compound Reference Standard (>98% purity)[9]

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Phosphoric Acid (85%, Analytical Grade)

  • Volumetric flasks (Class A)

  • Pipettes (Calibrated)

  • Analytical Balance

  • Syringe filters (0.45 µm, PTFE or similar)

Preparation of Solutions

Mobile Phase Preparation (1 L):

  • Carefully measure 700 mL of HPLC-grade acetonitrile and 300 mL of deionized water.

  • Combine them in a suitable glass reservoir.

  • Add 1.0 mL of 85% phosphoric acid.

  • Mix thoroughly and degas using sonication or vacuum filtration for 15 minutes.

Standard Stock Solution (500 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer it quantitatively to a 50 mL volumetric flask.

  • Add approximately 30 mL of acetonitrile and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with acetonitrile and mix well.

Working Standard Solution (50 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with the mobile phase and mix thoroughly.

  • Filter through a 0.45 µm syringe filter before injection.

Sample Solution Preparation (50 µg/mL):

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Follow the same procedure as for the Standard Stock Solution and Working Standard Solution preparation.

System Suitability and Quality Control

Before commencing any sample analysis, the performance of the entire analytical system must be verified.[10] This is achieved through a System Suitability Test (SST), which ensures the method is producing consistent and reproducible results under the current conditions.[11]

SST Procedure: Inject the Working Standard Solution (50 µg/mL) six consecutive times. The results must meet the criteria outlined in Table 2.

Table 2: System Suitability Test (SST) Acceptance Criteria
ParameterAcceptance CriterionPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can indicate column degradation or secondary interactions.[11]
Theoretical Plates (N) N ≥ 2000Measures column efficiency and performance.[12]
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and repeatability of the injector and the system as a whole.[11][12]
% RSD of Retention Time ≤ 1.0%Indicates the stability of the pump and mobile phase composition.

Analytical Workflow

The overall process from sample preparation to final data analysis is a sequential and logical flow. This ensures that all steps are performed correctly and that the system is suitable for analysis before committing valuable samples.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Prepare Mobile Phase equilibration Equilibrate System (Stable Baseline) prep_mobile->equilibration prep_std Prepare Standard Solution sst Perform System Suitability Test (SST) prep_std->sst prep_sample Prepare Sample Solution inject_samples Inject Sample and Standard Solutions prep_sample->inject_samples equilibration->sst check_sst Verify SST Criteria sst->check_sst check_sst->equilibration Fail (Troubleshoot) check_sst->inject_samples Pass acquire_data Acquire Chromatographic Data inject_samples->acquire_data integrate Integrate Peaks acquire_data->integrate calculate Calculate Results (Purity, Assay) integrate->calculate report Generate Report calculate->report

Figure 1: A schematic diagram illustrating the complete HPLC analysis workflow.

Method Validation Overview (ICH Q2(R1) Principles)

To ensure this analytical procedure is fit for its intended purpose, it must be validated.[13][14] The validation should demonstrate that the method is reliable, reproducible, and accurate for the analysis of this compound.[5][15] The core validation parameters are summarized below with typical acceptance criteria.

Table 3: Summary of Method Validation Parameters and Example Results
Validation ParameterProcedureAcceptance CriteriaExample Result
Specificity Analyze blank, placebo, standard, and spiked sample. Assess peak purity.The analyte peak should be free from interference from blank/placebo at its retention time.Pass
Linearity Analyze five concentrations across 50-150% of the working concentration (25-75 µg/mL).Correlation coefficient (r²) ≥ 0.999r² = 0.9995
Accuracy (% Recovery) Analyze samples spiked with the analyte at 80%, 100%, and 120% of the working concentration (n=3 at each level).98.0% - 102.0% recovery99.5% - 101.2%
Precision (Repeatability) Analyze six preparations of the sample at 100% concentration.% RSD ≤ 2.0%% RSD = 0.85%
Intermediate Precision Repeat precision test on a different day with a different analyst.% RSD ≤ 2.0%% RSD = 1.10%
Robustness Deliberately vary method parameters (e.g., Flow Rate ±10%, Column Temp ±2°C, Mobile Phase Organic ±2%).SST parameters must pass. No significant change in results.Pass

Conclusion

The RP-HPLC method described herein is demonstrated to be simple, rapid, and reliable for the quantitative analysis of this compound. The method exhibits excellent performance characteristics and, when validated, is shown to be specific, linear, accurate, precise, and robust. It is well-suited for routine quality control analysis in both industrial and research settings, ensuring the integrity of a critical synthetic intermediate.

References

  • Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]

  • CHROMacademy. (n.d.). System Suitability for HPLC. Retrieved from [Link]

  • SIELC Technologies. (2018, May 17). This compound. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 144749, this compound. Retrieved from [Link]

  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview [Video]. YouTube. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 1). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. (2023, March 9). Analytical Method Development and Validation by RP-HPLC technique: a Review. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of Ethyl 5-bromo-2-chlorobenzoate via Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of Ethyl 5-bromo-2-chlorobenzoate, a key intermediate in pharmaceutical synthesis, using silica gel column chromatography. The methodology is designed for researchers, scientists, and drug development professionals to achieve high purity (>99%) by effectively removing common synthesis-related impurities. This guide emphasizes the rationale behind experimental choices, from solvent system selection via Thin-Layer Chromatography (TLC) to advanced column packing and sample loading techniques, ensuring reproducibility and methodological integrity.

Introduction: The Rationale for Chromatographic Purification

This compound is a disubstituted aromatic ester whose purity is critical for the success of subsequent synthetic steps, particularly in the development of active pharmaceutical ingredients (APIs).[1][2] Crude reaction mixtures often contain unreacted starting materials, such as 5-bromo-2-chlorobenzoic acid, and various side-products. Column chromatography is the technique of choice for this purification challenge. It operates on the principle of differential partitioning, where components of a mixture are separated based on their varying affinities for a stationary phase and a mobile phase.[3][4][5]

For a moderately polar compound like this compound, normal-phase chromatography using polar silica gel as the stationary phase is highly effective.[5][6] Non-polar to moderately polar mobile phases are used to elute compounds in order of increasing polarity. Less polar compounds spend more time in the mobile phase and elute faster, while more polar compounds are retained longer by the stationary phase.[7][8] This protocol is optimized to separate the target ester from both less polar, non-aromatic impurities and more polar starting materials like the corresponding carboxylic acid.

Physicochemical Properties & Safety Considerations

A thorough understanding of the target molecule's properties is foundational to developing a robust purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈BrClO₂[9]
Molecular Weight 263.52 g/mol [9][10]
Appearance Colorless to light yellow liquid/semi-solid[10][11][12]
Boiling Point 288 °C (lit.)[10][11]
Density 1.55 g/mL at 25 °C (lit.)[11]
Purity (Commercial) Typically >98%[10][12]
Storage Temperature Room Temperature[11][12]

Safety Profile: this compound is classified as an irritant. According to the Globally Harmonized System (GHS), it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9][12] All handling must be performed in a certified fume hood with appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)

The selection of an appropriate mobile phase (eluent) is the most critical parameter for a successful separation.[13] Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly screening solvent systems to predict the outcome of the column chromatography.[14][15]

Principle of TLC-Based Method Development

The goal is to find a solvent system where the target compound, this compound, has a Retention Factor (Rf) between 0.2 and 0.4.[13] This Rf value ensures that the compound will migrate through the column at an optimal rate, allowing for good separation from impurities without requiring an excessive volume of solvent.

  • Rf > 0.4: The compound will elute too quickly, resulting in poor separation from less polar impurities.

  • Rf < 0.2: The compound will be too strongly adsorbed to the silica, leading to long elution times, band broadening, and potential co-elution with more polar impurities.

Protocol for TLC Analysis
  • Prepare Samples: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Prepare a reference spot of a pure standard of this compound, if available.

  • Select Solvents: A common and effective starting point for aromatic esters is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate).[16]

  • Spot the Plate: Using a capillary tube, apply small, concentrated spots of the crude mixture and the standard onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the chamber is saturated with solvent vapors.

  • Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).

  • Optimize: Adjust the ratio of the solvents to achieve the target Rf value.

    • To increase Rf: Increase the proportion of the more polar solvent (ethyl acetate).

    • To decrease Rf: Increase the proportion of the less polar solvent (hexanes).

Table 2: Example TLC Solvent System Optimization

Solvent System (Hexane:Ethyl Acetate, v/v)Rf of Target EsterObservation
95:5~0.45Too high; poor separation from non-polar spots.
90:10 ~0.30 Optimal; good separation from baseline and solvent front.
80:20~0.15Too low; significant streaking and slow movement.

Based on this optimization, a 90:10 Hexane:Ethyl Acetate mixture is selected as the mobile phase for the column.

Detailed Protocol for Column Chromatography Purification

This protocol is designed for the purification of approximately 1-2 grams of crude this compound. The column size and solvent volumes should be scaled accordingly for different quantities.

Materials and Reagents
  • Crude this compound

  • Silica Gel (for flash chromatography, 230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (DCM, for sample loading)

  • Glass chromatography column (e.g., 40 mm diameter, 300 mm length)

  • Sand (washed)

  • Cotton or glass wool

  • Collection tubes/flasks

  • TLC plates and chamber for fraction analysis

  • Rotary evaporator

Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Method Development (e.g., 90:10 Hexane:EtOAc) Pack 2. Pack Column (Silica Slurry in Hexane) TLC->Pack Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute Column (Isocratic Elution) Load->Elute Collect 5. Collect Fractions (e.g., 20 mL each) Elute->Collect TLC_F 6. Analyze Fractions by TLC Collect->TLC_F Combine 7. Combine Pure Fractions TLC_F->Combine Evap 8. Evaporate Solvent Combine->Evap Final Final Evap->Final Pure Product

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology

Step 1: Column Preparation (Wet Packing) [11]

  • Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin (~0.5 cm) layer of sand.

  • In a beaker, prepare a slurry of silica gel in the least polar solvent (hexanes). A good rule of thumb is to use approximately 50-100 g of silica per gram of crude material.

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock to drain some solvent, but never let the solvent level fall below the top of the silica bed .

  • Once the silica has settled, add another thin layer of sand (~0.5-1 cm) on top to protect the silica surface from disturbance during solvent addition.[13]

Step 2: Sample Loading (Dry Loading Recommended) Dry loading is superior for compounds that have limited solubility in the mobile phase or when a highly concentrated band is desired for optimal separation.[9]

  • Dissolve the crude product (~1-2 g) in a minimal amount of a volatile solvent like dichloromethane.

  • Add 2-3 times the mass of the crude product in silica gel to this solution.

  • Carefully remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Gently and evenly add this silica-adsorbed sample onto the top layer of sand in the prepared column.

Step 3: Elution and Fraction Collection

  • Carefully add the mobile phase (90:10 Hexane:Ethyl Acetate) to the column, first with a pipette to gently wet the sample layer, then filling the column reservoir.

  • Open the stopcock and begin collecting fractions. If using flash chromatography, apply gentle air pressure to achieve a solvent flow rate of approximately 5-7 cm per minute.[11]

  • Collect fractions of a consistent volume (e.g., 20-25 mL per tube).

Step 4: Fraction Analysis and Product Isolation

  • Monitor the elution process by spotting every few fractions on a TLC plate. Develop the plate using the same mobile phase.

  • Identify the fractions containing the pure target compound (they should show a single spot at the correct Rf value).

  • Combine the pure fractions into a pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound as a clear, viscous liquid or semi-solid.

  • Confirm purity using analytical techniques such as ¹H NMR, GC-MS, or HPLC.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide

IssueProbable CauseSolution
Cracked/Channeled Column Column packed unevenly or ran dry.Repack the column. Ensure the solvent level never drops below the silica surface.[17]
Poor Separation Incorrect solvent system; column overloaded.Re-optimize the mobile phase with TLC. Use a larger column or less crude material.[17]
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution). For example, switch to 85:15 Hexane:EtOAc.[18]
Co-elution with Acid The starting material (5-bromo-2-chlorobenzoic acid) is streaking down the column.The acidic nature of silica can sometimes cause this. Add a very small amount (0.1-0.5%) of triethylamine to the mobile phase to neutralize the silica surface and keep the acid at the baseline.[19]

Conclusion

The protocol detailed in this application note provides a robust and reproducible method for the high-purity isolation of this compound. By leveraging systematic method development with TLC and employing proper column chromatography techniques, researchers can effectively remove critical impurities. This ensures the integrity of the intermediate, which is paramount for its successful application in the complex synthetic pathways of modern drug development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 144749, this compound.[Link]

  • Google Patents (2021).
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.[Link]

  • Massachusetts Institute of Technology (MIT) OpenCourseWare. Flash Column Chromatography Guide.[Link]

  • European Patent Office (2024). EP4389733A1 - METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.[Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Tips for Flash Column Chromatography.[Link]

  • Scribd. Synthesis of 5-Bromo-2-Chloro-Benzoic Acid.[Link]

  • Chromatography For Organic Synthesis Explained. Chromatography For Organic Synthesis Explained.[Link]

  • ChemistryViews (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.[Link]

  • Phenomenex (2025). Column Chromatography: Principles, Procedure, and Applications.[Link]

  • Lecture 12: High Performance Liquid Chromatography. High Performance Liquid Chromatography.[Link]

  • University of Toronto Scarborough. Column Chromatography Theory.[Link]

  • Column Chromatography PDF. column chromatography.pdf.[Link]

  • Columbia University. Column Chromatography.[Link]

  • YouTube (2025). In Normal Phase Chromatography Which Compound Is Eluted First?[Link]

  • The expected elution order of organic classes. The expected elution order of organic classes.[Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC.[Link]

  • University of York. Determining a solvent system.[Link]

  • Study.com. What is the order of elution of the following compounds from a normal-phase packed HPLC column?[Link]

  • YouTube (2025). How To Choose Solvent System For Column Chromatography?[Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.[Link]

  • EPFL. Some Useful and Practical Tips for Flash Chromatography.[Link]

  • ResearchGate (2016). The chromatograms of the halogen derivatives of benzoic acids on the...[Link]

  • PubMed (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns.[Link]

  • Waters Corporation. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.[Link]

  • ResearchGate (2020). How to separate ester from carboxylic acid by using chromatography?[Link]

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Application Note: High-Purity Recrystallization of 5-bromo-2-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-chlorobenzoic acid is a critical building block in the synthesis of various pharmaceutical compounds, including advanced anti-diabetic drugs.[1][2] The purity of this intermediate is paramount, as impurities can carry through subsequent reaction steps, impacting the efficacy and safety of the final active pharmaceutical ingredient (API). This application note provides a detailed, field-proven protocol for the purification of 5-bromo-2-chlorobenzoic acid via recrystallization. We present two robust methods—a single-solvent and a mixed-solvent system—explaining the underlying chemical principles and experimental causality to empower researchers in achieving high-purity material consistently.

The Principle of Recrystallization

Recrystallization is a premier technique for purifying solid organic compounds.[3] Its efficacy is rooted in the principle of differential solubility: the solubility of most solids increases with temperature.[4][5] The core process involves dissolving the impure compound (the solute) in a minimum amount of a suitable hot solvent to create a saturated solution.[6][7] Any impurities that are insoluble in the hot solvent can be removed at this stage via hot filtration. As the solution is allowed to cool slowly, the solubility of the desired compound decreases, forcing it to precipitate out of the solution and form a crystal lattice.[5] The slow, ordered growth of the crystal lattice selectively incorporates molecules of the desired compound, effectively excluding impurity molecules, which remain dissolved in the surrounding solution (the mother liquor).[6]

Compound and Solvent Characterization

The selection of an appropriate solvent is the most critical step for a successful recrystallization.[4] An ideal solvent should dissolve the solute completely at its boiling point but very poorly at low temperatures, be chemically inert to the solute, and be volatile enough for easy removal from the purified crystals.[8]

Physical Properties of 5-bromo-2-chlorobenzoic acid
PropertyValueReference(s)
CAS Number 21739-92-4[9]
Molecular Formula C₇H₄BrClO₂[9][10]
Molecular Weight 235.46 g/mol
Appearance White to off-white crystalline solid[10][11]
Melting Point 154-156 °C[9][11]
Solubility (Water) Sparingly soluble (2.63 g/L at 20°C)[9][12]
Solubility (Organic) More soluble in ethanol, methanol, dichloromethane[10]
Properties of Recommended Solvents

A mixed solvent system, particularly methanol-water, is highly effective for this compound, as noted in synthetic procedures.[9][13] Methanol acts as the primary "good" solvent in which the compound is soluble, while water acts as the "anti-solvent" or "bad" solvent, in which the compound is poorly soluble, to induce crystallization upon cooling.

SolventBoiling Point (°C)Rationale for Use
Methanol 64.7Excellent solvent for the compound when hot.
Water 100.0Acts as an effective anti-solvent; the compound is sparingly soluble at low temperatures.[9][12]
Ethanol 78.4A viable alternative to methanol, often used in ethanol-water mixtures for benzoic acids.[14]

Materials and Equipment

  • Crude 5-bromo-2-chlorobenzoic acid

  • Methanol (ACS Grade or higher)

  • Deionized Water

  • Ethanol (optional, alternative to methanol)

  • Erlenmeyer flasks (various sizes)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Graduated cylinders

  • Stemless funnel (for hot filtration)

  • Fluted filter paper

  • Büchner funnel and filtration flask

  • Vacuum source

  • Ice bath

  • Spatula and watch glass

  • Melting point apparatus

Experimental Protocol: Mixed Solvent Recrystallization (Methanol-Water)

This protocol is the recommended method for achieving high purity and good recovery. The procedure is designed to be self-validating by including a final purity assessment.

Step 1: Dissolution

  • Place the crude 5-bromo-2-chlorobenzoic acid (e.g., 5.0 g) into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add the "good" solvent, methanol, in small portions while heating the flask on a hot plate with gentle stirring. Start with approximately 20-25 mL of methanol.

  • Bring the solution to a gentle boil. Continue adding methanol dropwise until all the solid has just dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing the recovery yield, as any excess solvent will retain more product in the mother liquor upon cooling.[15]

Step 2: (Optional) Hot Filtration for Insoluble Impurities

  • If you observe any insoluble material (e.g., dust, solid byproducts) in the hot solution, a hot filtration is necessary.

  • Pre-heat a stemless funnel with fluted filter paper by placing it over a second clean Erlenmeyer flask on the hot plate and allowing hot solvent vapor to pass through it.[16]

  • Quickly pour the hot dissolved solution through the pre-heated funnel into the clean flask. Causality: This step must be performed rapidly with pre-heated equipment to prevent premature crystallization of the product on the funnel or filter paper, which would lead to significant loss of yield.[17]

Step 3: Induction of Crystallization

  • Heat the clear solution back to a boil.

  • Slowly add the "anti-solvent," deionized water, dropwise to the boiling solution.

  • Continue adding water until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is now saturated.

  • Add a few drops of hot methanol to redissolve the precipitate and make the solution clear again. Causality: This process brings the solution to its exact saturation point at the boiling temperature, which is the ideal starting point for slow, controlled crystal growth upon cooling.

Step 4: Crystal Growth

  • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed on the benchtop.

  • Expertise: Slow cooling is essential for the formation of large, well-defined crystals.[18] Rapid cooling can cause the solid to "crash out" of the solution, trapping impurities within the crystal lattice and defeating the purpose of the purification.[19]

  • Once the flask has reached room temperature (typically over 20-30 minutes), place it in an ice-water bath for an additional 15-20 minutes to maximize the precipitation of the product.

Step 5: Isolation and Washing

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of an ice-cold methanol-water mixture (e.g., 1:1 ratio). Causality: The wash solvent must be ice-cold to prevent the redissolving of the purified crystals, which would lower the final yield.[8] The wash removes any residual mother liquor containing soluble impurities from the crystal surfaces.

Step 6: Drying

  • Allow air to be drawn through the crystals on the filter funnel for 10-15 minutes to partially dry them.

  • Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. For faster results, dry in a vacuum oven at a moderate temperature (e.g., 50-60°C). Drying is complete when the weight is constant.[15]

Step 7: Purity Assessment and Yield Calculation

  • Weigh the dried, purified 5-bromo-2-chlorobenzoic acid and calculate the percent recovery.

  • Determine the melting point of the recrystallized product. A pure sample will exhibit a sharp melting range (e.g., 1-2°C) that corresponds to the literature value (approx. 154-156°C).[11] An impure sample will show a depressed and broad melting range.[16]

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_recovery Recovery & Analysis Dissolution 1. Dissolve Crude Solid in Minimum Hot Methanol Hot_Filtration 2. Hot Filtration (Optional, if solids present) Dissolution->Hot_Filtration Impurities? Yes Induction 3. Add Water to Turbidity, Then Clarify with Methanol Dissolution->Induction No Insolubles Hot_Filtration->Induction Cooling 4. Slow Cool to Room Temp, Then Ice Bath Induction->Cooling Isolation 5. Isolate Crystals (Vacuum Filtration) Cooling->Isolation Washing 6. Wash with Ice-Cold Methanol/Water Isolation->Washing Drying 7. Dry to Constant Weight Washing->Drying Analysis 8. Purity Assessment (Melting Point) Drying->Analysis

Caption: Workflow for the mixed-solvent recrystallization of 5-bromo-2-chlorobenzoic acid.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling 1. Too much solvent was used.[20]2. Solution is supersaturated and requires nucleation.[20]1. Boil off a portion of the solvent to re-concentrate the solution and cool again.[19]2. Gently scratch the inside wall of the flask with a glass rod or add a "seed crystal" of the pure compound.
Product "oils out" instead of crystallizing 1. The solution is cooling too rapidly.2. High concentration of impurities significantly depressing the melting point.1. Re-heat the solution to redissolve the oil, add a small amount of additional "good" solvent (methanol), and allow it to cool more slowly.[19]
Low recovery yield 1. Too much solvent was used initially.[15]2. Premature crystallization during hot filtration.3. Crystals were washed with solvent that was not ice-cold.1. If the mother liquor has not been discarded, try to concentrate it to recover a "second crop" of crystals.[7]2. Ensure filtration apparatus is properly pre-heated next time.3. Always use ice-cold solvent for washing.
Purified product has a broad/low melting point Impurities are still present, possibly due to rapid crystallization trapping them.Re-recrystallize the material, ensuring the solution cools as slowly as possible. If impurities have similar solubility, an alternative purification method like column chromatography may be needed.[17]

Conclusion

The mixed-solvent recrystallization protocol detailed herein provides a reliable and effective method for purifying 5-bromo-2-chlorobenzoic acid to a high degree of purity suitable for demanding applications in drug discovery and development. By carefully controlling the solvent ratio and cooling rate, researchers can consistently remove process-related impurities, ensuring the quality and integrity of this vital chemical intermediate. The final melting point analysis serves as a robust, self-validating check of purification success.

References

  • The Recrystallization of Benzoic Acid. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). DePauw University. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Crystallization. (n.d.). University of Colorado Boulder, Organic Chemistry. Retrieved from [Link]

  • Finding the best solvent for recrystallisation. (2021). Royal Society of Chemistry, Education in Chemistry. Retrieved from [Link]

  • Recrystallization. (n.d.). Millersville University. Retrieved from [Link]

  • 5-Bromo-2-Chlorobenzoic Acid. (n.d.). Surya Life Sciences. Retrieved from [Link]

  • 5-Bromo-2-Chlorobenzoic Acid. (n.d.). Glindia. Retrieved from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Austin Community College. Retrieved from [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (1976). Journal of Chemical Education. Retrieved from [Link]

  • Recrystallization Lab Procedure of Benzoic Acid. (2020). YouTube. Retrieved from [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). ACS Publications. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). DSpace@Manakin. Retrieved from [Link]

  • Crystallization: Definition, Principle, Demonstration & Application. (n.d.). Aakash Chemistry. Retrieved from [Link]

  • 3: Crystallization. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry Crystallization. (n.d.). Sathee Jee. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization1. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Preparation method of 5-bromo-2-chlorobenzoic acid. (n.d.). Eureka | Patsnap. Retrieved from [Link]

  • 5-Bromo-2-Chlorobenzoic Acid. (n.d.). Surya Life Sciences (alternate link). Retrieved from [Link]

  • Solvent for recrystallization of benzoic acid? (2017). Chemistry Stack Exchange. Retrieved from [Link]

  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. (2024). European Patent Office. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Ethyl 5-bromo-2-chlorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Desk

Welcome to the technical support center for the synthesis of Ethyl 5-bromo-2-chlorobenzoate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial synthesis. We will delve into the common challenges encountered during the esterification of 5-bromo-2-chlorobenzoic acid and provide field-proven solutions to enhance yield, purity, and reproducibility.

This compound is a key building block in the synthesis of numerous pharmaceutical compounds, including SGLT2 inhibitors used in antidiabetic drugs.[1][2] Achieving a high yield of this intermediate is critical for the overall efficiency and cost-effectiveness of the synthetic route. The most prevalent method for its preparation is the Fischer esterification of 5-bromo-2-chlorobenzoic acid, a reversible, acid-catalyzed reaction.[3] This guide focuses on troubleshooting and optimizing this specific transformation.

Part 1: Recommended Protocol for Fischer Esterification

This section provides a robust, step-by-step methodology for the synthesis of this compound. The causality behind key steps is explained to provide a deeper understanding of the process.

Experimental Workflow Diagram

G reagents 1. Reagent Setup dissolve 2. Dissolve Acid in Ethanol reagents->dissolve 5-bromo-2-chlorobenzoic acid, Ethanol (excess) catalyst 3. Add H₂SO₄ Catalyst dissolve->catalyst Slowly, with cooling reflux 4. Heat to Reflux & Monitor catalyst->reflux Heat to ~78°C workup 5. Reaction Work-up reflux->workup Monitor by TLC (typically 4-8h) neutralize 6. Neutralize & Wash workup->neutralize Cool to RT, reduce volume extract 7. Extract Product neutralize->extract Add H₂O & NaHCO₃(aq), then Ethyl Acetate purify 8. Dry & Purify extract->purify Collect organic layers, dry over MgSO₄ final_product final_product purify->final_product Evaporate solvent, vacuum distillation (optional)

Caption: Standard experimental workflow for Fischer esterification.

Detailed Step-by-Step Protocol
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-chlorobenzoic acid (1.0 eq).

  • Dissolution: Add an excess of absolute ethanol (EtOH), which serves as both the reactant and the solvent. A 10-20 fold molar excess is recommended to shift the reaction equilibrium favorably.[4][5]

  • Catalyst Addition: While stirring the mixture, carefully and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq). The addition is exothermic and should be done cautiously. Other strong acids like p-toluenesulfonic acid (p-TsOH) can also be used.[6]

  • Reaction Under Reflux: Heat the reaction mixture to a gentle reflux (the boiling point of ethanol, ~78 °C) for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is consumed or no further product formation is observed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Neutralization and Washing: Dilute the residue with an organic solvent like ethyl acetate and wash it sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.[6] Causality Note: The bicarbonate wash is crucial to remove any remaining sulfuric acid and unreacted carboxylic acid, preventing re-hydrolysis of the ester.

  • Extraction: Separate the organic layer.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. The product, a colorless to yellow liquid, can be further purified by vacuum distillation if necessary.[7]

Table of Reagents and Conditions
Reagent/ParameterRecommended Quantity/ValuePurpose
5-bromo-2-chlorobenzoic acid1.0 equivalentStarting Material
Absolute Ethanol10-20 equivalents (or as solvent)Reactant & Solvent; shifts equilibrium
Concentrated H₂SO₄ (98%)0.1 - 0.2 equivalentsAcid Catalyst
Reaction Temperature~78 °C (Reflux)Provides activation energy for the reaction
Reaction Time4-8 hours (Monitor by TLC)Time to reach equilibrium/completion
Purity (Typical)>98.0% (GC) after purification[8]
Part 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Troubleshooting Decision Tree

Troubleshooting start Low Yield or Incomplete Reaction check_equilibrium Is the reaction reversible? start->check_equilibrium check_reagents Are reagents pure/dry? check_equilibrium->check_reagents No sol_equilibrium Increase EtOH excess. Remove H₂O (e.g., Dean-Stark). check_equilibrium->sol_equilibrium Yes check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes sol_reagents Use absolute EtOH. Check starting acid purity. check_reagents->sol_reagents No sol_conditions Ensure adequate reflux. Increase reaction time. Confirm catalyst activity. check_conditions->sol_conditions No end Consult further (e.g., side reactions) check_conditions->end Yes

Caption: Decision tree for troubleshooting low esterification yields.

Q: My reaction yield is consistently below 60%. What are the primary causes and how can I improve it?

A: Low yield in a Fischer esterification is most often due to the reversible nature of the reaction.[3] The equilibrium between the reactants (acid, alcohol) and products (ester, water) can limit the theoretical yield.

  • Causality: According to Le Chatelier's principle, to shift the equilibrium towards the product side, you must either increase the concentration of a reactant or remove a product.[3]

  • Solutions:

    • Increase Alcohol Excess: Use ethanol as the solvent. A large molar excess (e.g., >20 eq) will drive the reaction forward. This is often the simplest and most effective solution.[5]

    • Remove Water: Water is a product of the reaction, and its presence encourages the reverse reaction (ester hydrolysis).

      • Ensure you are using absolute (anhydrous) ethanol.

      • For larger-scale reactions, a Dean-Stark apparatus can be used with a co-solvent like toluene to azeotropically remove water as it is formed.[5]

    • Check Reaction Time: Ensure the reaction has truly reached equilibrium. Monitor with TLC every 1-2 hours. If the ratio of product to starting material is no longer changing, the reaction has reached its equilibrium point under the current conditions.

Q: My final product is contaminated with an impurity that has a similar polarity to my ester. What could it be?

A: This is a common issue. The impurity could be an isomer of the starting material that has also been esterified.

  • Causality: The synthesis of the starting material, 5-bromo-2-chlorobenzoic acid, often involves the bromination of 2-chlorobenzoic acid. This electrophilic aromatic substitution can yield a mixture of isomers, with the primary byproduct being 4-bromo-2-chlorobenzoic acid.[9][10] This isomeric acid will undergo esterification under the same conditions as your target acid, leading to the corresponding ethyl ester impurity.

  • Solutions:

    • Analyze Starting Material: Before starting the esterification, verify the purity of your 5-bromo-2-chlorobenzoic acid using HPLC or ¹H NMR.

    • Purify Starting Material: If significant isomeric impurities are present, recrystallize the 5-bromo-2-chlorobenzoic acid before proceeding with the esterification.

    • Advanced Purification: If the impurity is already in your final product, careful fractional vacuum distillation or preparative chromatography may be required to separate the isomers.[11]

Q: The reaction starts but seems to stop after a few hours, with significant starting material remaining. What's happening?

A: This "stalling" can be due to catalyst deactivation or insufficient energy.

  • Causality: The acid catalyst can be neutralized by basic impurities in the starting materials or solvent. Alternatively, the temperature may not be high enough to overcome the activation energy barrier efficiently.

  • Solutions:

    • Verify Catalyst Amount and Quality: Ensure you have added the correct catalytic amount (10-20 mol%) of a high-quality strong acid.

    • Ensure Proper Reflux: Check that your heating mantle and condenser are functioning correctly. The mixture should be at a steady, gentle boil. A temperature probe can confirm you are reaching the boiling point of ethanol.

    • Extend Reaction Time: Some reactions, particularly if there is any steric hindrance from the ortho-chloro group, may simply require longer heating to reach equilibrium. Continue to reflux and monitor by TLC.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the Fischer esterification?

A1: The reaction proceeds through a series of proton transfer and nucleophilic addition-elimination steps. The acid catalyst plays a crucial role in activating the carbonyl group of the carboxylic acid.

Mechanism RCOOH R-COOH Protonated_Acid R-C(OH)₂⁺ RCOOH->Protonated_Acid + H⁺ H_plus H⁺ EtOH EtOH Tetrahedral_Int R-C(OH)₂(OEt)H⁺ Protonated_Acid->Tetrahedral_Int + EtOH Proton_Transfer R-C(OH)(OEt)(OH₂)⁺ Tetrahedral_Int->Proton_Transfer Proton Transfer Ester_H2O R-COOEt + H₂O Proton_Transfer->Ester_H2O - H₂O, - H⁺

Caption: Simplified mechanism of Fischer esterification.

The key steps are:

  • Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst. This makes the carbonyl carbon much more electrophilic.[3][12]

  • Nucleophilic Attack: A molecule of ethanol (the nucleophile) attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination: The water molecule is eliminated, and the carbonyl double bond is reformed.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[3]

Q2: Are there alternative, non-equilibrium methods to synthesize this ester?

A2: Yes. If Fischer esterification proves problematic, you can use a method that is not reversible. The most common alternative is to first convert the carboxylic acid to a more reactive acyl chloride.

  • Acyl Chloride Formation: React 5-bromo-2-chlorobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[13]

  • Esterification: The resulting 5-bromo-2-chlorobenzoyl chloride is then reacted with ethanol, often in the presence of a mild base like pyridine to scavenge the HCl byproduct. This reaction is rapid, exothermic, and essentially irreversible, often leading to very high yields.

Q3: How do the electron-withdrawing chloro and bromo substituents affect the esterification reaction?

A3: The halogen substituents have two main competing effects:

  • Inductive Effect: As electron-withdrawing groups, they increase the acidity of the carboxylic acid and make the carbonyl carbon more electrophilic. This can slightly increase the rate of the forward reaction.[4]

  • Steric Hindrance: The chlorine atom at the ortho position can cause some steric hindrance, potentially slowing the approach of the ethanol nucleophile to the carbonyl carbon.

In practice, for ethanol, which is a relatively small nucleophile, the electronic effect is more significant, and the reaction proceeds well. The steric hindrance is not prohibitive but may necessitate slightly longer reaction times compared to an un-substituted benzoic acid.

References
  • European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. EP4389733A1. Retrieved from [Link]

  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Retrieved from [Link]

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • Patsnap Eureka. (2022). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Retrieved from [Link]

  • Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024). Fischer Esterification | Mechanism + Easy TRICK! [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Apical Scientific Sdn. Bhd. (n.d.). This compound, 25g, [Purity: >98.0%(GC)]. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H8BrClO2). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). A kind of synthetic method of 5-bromo-2-chlorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.

Sources

Technical Support Center: Bromination of Ethyl 2-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of ethyl 2-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you minimize side reactions and maximize the yield and purity of your desired product.

Introduction: The Chemistry of the Challenge

The bromination of ethyl 2-chlorobenzoate is a classic example of electrophilic aromatic substitution on a deactivated aromatic ring. The substrate contains two deactivating substituents: a chloro group (-Cl) and an ethyl ester group (-COOEt).

  • Chloro Group (-Cl): This is a weakly deactivating group due to its inductive electron-withdrawing effect, but it is an ortho, para-director because of resonance electron donation.

  • Ethyl Ester Group (-COOEt): This is a moderately deactivating, meta-directing group due to both inductive and resonance electron withdrawal.

The interplay between these two groups dictates the regioselectivity and reactivity of the benzene ring. The primary challenge is to achieve selective mono-bromination at the desired position while avoiding common side reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the bromination of ethyl 2-chlorobenzoate in a practical, question-and-answer format.

Question 1: My reaction is producing a significant amount of a di-brominated product. How can I improve selectivity for the mono-brominated product?

Probable Cause: This issue, known as polybromination, is one of the most common side reactions.[1][2] It occurs when the mono-brominated product, despite being more deactivated, reacts again with the brominating agent. This is often caused by using an excess of the brominating agent or by poor control of the local concentration of the electrophile during the reaction.

Solutions & Scientific Rationale:

  • Strict Stoichiometric Control: Use a precise molar ratio of ethyl 2-chlorobenzoate to the brominating agent (e.g., Br₂ or N-Bromosuccinimide). A slight excess of the brominating agent (1.0 to 1.05 equivalents) is often sufficient. Using a large excess dramatically increases the probability of a second substitution.[2]

  • Controlled Reagent Addition: Add the brominating agent dropwise to the reaction mixture over an extended period. This maintains a low, steady concentration of the electrophile, favoring the reaction with the more reactive starting material over the deactivated mono-brominated product. A dropping funnel is ideal for this purpose.[2]

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature (e.g., 0-5 °C) can increase selectivity.[2] Lower temperatures reduce the overall reaction rate, making the difference in activation energy between the first and second bromination more pronounced.

  • Choice of Brominating Agent: For deactivated substrates, a milder brominating agent might be suitable. While Br₂ with a Lewis acid is common, N-Bromosuccinimide (NBS) in the presence of an acid catalyst can sometimes offer better control and selectivity.[3][4]

Workflow for Minimizing Polybromination

G start Polybromination Observed stoich Verify Stoichiometry (1.0-1.05 eq. Bromine) start->stoich addition Implement Slow, Dropwise Addition of Bromine stoich->addition If problem persists end Improved Mono-selectivity stoich->end If resolved temp Lower Reaction Temperature (0-5 °C) addition->temp If problem persists addition->end If resolved reagent Consider Alternative Agent (e.g., NBS/H+) temp->reagent For further optimization temp->end If resolved reagent->end

Caption: Troubleshooting workflow for polybromination.

Question 2: The reaction is sluggish or gives a very low yield of the desired product. What factors could be responsible?

Probable Cause: Low conversion is typically due to insufficient activation of the brominating agent or deactivation of the catalyst. Ethyl 2-chlorobenzoate has a deactivated ring system and requires a potent electrophile to react efficiently.[2]

Solutions & Scientific Rationale:

  • Catalyst Quality and Activity: Lewis acid catalysts like ferric bromide (FeBr₃) or aluminum chloride (AlCl₃) are extremely sensitive to moisture.[2][5] Ensure your catalyst is anhydrous and freshly opened or properly stored. Any moisture will hydrolyze and deactivate the catalyst, halting the reaction.

  • Anhydrous Reaction Conditions: All glassware must be flame-dried or oven-dried before use. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[2]

  • Sufficient Catalyst Loading: For deactivated substrates, a catalytic amount (e.g., 0.1 equivalents) of the Lewis acid is necessary to generate the highly electrophilic Br⁺ species required for the substitution.[2]

  • Reaction Temperature: While low temperatures favor selectivity, excessively low temperatures may prevent the reaction from proceeding at a reasonable rate. If the reaction is too slow at 0 °C, allow it to warm slowly to room temperature while monitoring its progress via TLC.

Data Summary: Recommended Reaction Parameters

ParameterRecommended ConditionRationale
Brominating Agent Br₂ or NBSBr₂ is the classic choice; NBS can offer milder conditions.[4][6]
Equivalents 1.0 - 1.05Minimizes polybromination.[2]
Catalyst Anhydrous FeBr₃ or AlCl₃Essential for activating Br₂ to attack a deactivated ring.[5]
Catalyst Loading 0.1 - 0.2 equivalentsSufficient to drive the reaction without promoting side products.
Solvent Anhydrous CH₂Cl₂, CCl₄, or CS₂Inert solvents that do not react with the Lewis acid or bromine.
Temperature 0 °C to Room TemperatureBalances reaction rate with selectivity. Start cold.[1][2]
Atmosphere Inert (N₂ or Ar)Prevents deactivation of the Lewis acid catalyst by moisture.[2]
Question 3: My product contains the carboxylic acid (5-bromo-2-chlorobenzoic acid) instead of the ethyl ester. What caused this?

Probable Cause: This indicates that the ethyl ester group has been hydrolyzed. This side reaction can occur if the reaction conditions are too harsh or if water is introduced, especially during the work-up phase under acidic or basic conditions before neutralization.[7][8]

Solutions & Scientific Rationale:

  • Ensure Anhydrous Conditions: As mentioned, strictly anhydrous conditions during the reaction will prevent hydrolysis.

  • Careful Work-up Procedure: During the work-up, quench the reaction with a cold, aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to destroy excess bromine. Crucially, perform subsequent extractions and washes under neutral or slightly acidic pH conditions and avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

  • Avoid High Temperatures: If heating is required to drive the reaction, use the minimum temperature necessary and monitor for any signs of ester hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected major regioisomer for the mono-bromination of ethyl 2-chlorobenzoate?

The major product is ethyl 5-bromo-2-chlorobenzoate . The reasoning is based on the directing effects of the two substituents:

  • The -Cl group directs ortho and para (to positions 3 and 5).

  • The -COOEt group directs meta (to positions 4 and 6).

The position para to the chlorine (C5) is also meta to the ester group. This position is the only one activated by the -Cl group's resonance effect that is not simultaneously deactivated by the ester's resonance effect. Therefore, electrophilic attack is most favorable at the C5 position.

Mechanism of Desired Bromination

G reagents Br₂ + FeBr₃ electrophile Br⁺---[FeBr₄]⁻ (Activated Electrophile) reagents->electrophile Generation sigma_complex Sigma Complex (Resonance Stabilized) electrophile->sigma_complex substrate Ethyl 2-chlorobenzoate substrate->sigma_complex Electrophilic Attack at C5 product This compound sigma_complex->product Deprotonation byproducts HBr + FeBr₃ sigma_complex->byproducts Restores Aromaticity

Caption: Key steps in the electrophilic bromination mechanism.

Q2: Can I use N-Bromosuccinimide (NBS) for this reaction?

Yes, NBS can be an effective brominating agent for aromatic compounds, including deactivated ones.[4][9] For electrophilic aromatic substitution, NBS is typically used with a strong acid catalyst (like H₂SO₄) or sometimes a Lewis acid.[3] Using NBS can sometimes provide better selectivity and be easier to handle than liquid bromine. However, it's crucial to avoid conditions that favor radical reactions (like UV light or radical initiators), which could lead to unwanted side reactions, such as bromination of the ethyl group.[4]

Q3: My crude product is a dark oil and difficult to purify. What are the best purification strategies?

A dark color often indicates the presence of trace amounts of bromine or polymeric byproducts.

  • Aqueous Work-up: First, ensure a thorough aqueous work-up. Wash the organic layer with sodium thiosulfate solution to remove Br₂, followed by a sodium bicarbonate wash to remove acidic impurities (like HBr), and finally a brine wash to remove excess water.

  • Column Chromatography: This is the most effective method for separating the desired mono-bromo product from starting material, di-bromo isomers, and other impurities. A silica gel column using a non-polar solvent system (e.g., a gradient of ethyl acetate in hexanes) is typically effective.

  • Recrystallization: If the product is a solid and has relatively high purity after the work-up, recrystallization from a suitable solvent (e.g., ethanol or hexanes) can be an efficient final purification step.

Experimental Protocol: Selective Mono-bromination

This protocol provides a starting point for the selective synthesis of this compound.

Materials:

  • Ethyl 2-chlorobenzoate

  • Anhydrous Ferric Bromide (FeBr₃)

  • Bromine (Br₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aq. Sodium Thiosulfate (Na₂S₂O₃)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve ethyl 2-chlorobenzoate (1.0 eq.) in anhydrous CH₂Cl₂.

  • Catalyst Addition: Under a positive pressure of nitrogen, add anhydrous FeBr₃ (0.1 eq.) to the stirred solution.

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

  • Bromine Addition: In the dropping funnel, prepare a solution of Br₂ (1.05 eq.) in a small amount of anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the reaction back to 0 °C and slowly quench it by adding cold saturated Na₂S₂O₃ solution until the red-brown color of bromine disappears.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with CH₂Cl₂ (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

References

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  • Ch12: Aromatic halogenation - University of Calgary. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. [Link]

  • Electrophilic Aromatic Substitution Reactions: Bromination | Organic Chemistry Class Notes. [Link]

  • EP0866046A1 - Catalytic process for selective aromatic bromination - Google P
  • Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal. [Link]

  • Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • 18.2a EAS Bromination and Chlorination - YouTube. [Link]

  • Electrophilic Aromatic Substitution Reactions of Benzene Review - YouTube. [Link]

  • Draw the major organic product formed when Benzene: phenyl benzoate (under going electrophilic... - Homework.Study.com. [Link]

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Formation of isomeric impurities in 5-bromo-2-chlorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-2-chlorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the formation of isomeric impurities during this critical synthesis. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes.

Introduction: The Challenge of Regioselectivity

5-Bromo-2-chlorobenzoic acid is a vital building block in the pharmaceutical industry, notably in the synthesis of SGLT2 inhibitors like Dapagliflozin and Empagliflozin[1][2]. The primary synthetic route involves the direct electrophilic bromination of 2-chlorobenzoic acid. While effective, this pathway is often plagued by the formation of undesired positional isomers, which can complicate downstream processes and compromise the purity of the final active pharmaceutical ingredient (API). This guide addresses the most frequently encountered issues in a practical question-and-answer format.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: Why is 5-bromo-2-chlorobenzoic acid the expected major product from the bromination of 2-chlorobenzoic acid?

Answer:

The regiochemical outcome of this reaction is governed by the directing effects of the two substituents already present on the benzene ring: the chloro group (-Cl) and the carboxylic acid group (-COOH). In electrophilic aromatic substitution, these groups guide the incoming electrophile (in this case, Br+) to specific positions.

  • The Chloro Group (-Cl): As a halogen, the chloro group is an ortho, para-director. This is because its lone pairs of electrons can be donated to the ring through resonance, which stabilizes the carbocation intermediate (the arenium ion) when the attack occurs at the ortho or para positions. Although it is deactivating overall due to its inductive electron-withdrawing effect, its resonance effect directs the substitution[3][4][5].

  • The Carboxylic Acid Group (-COOH): This group is a strong electron-withdrawing group and is therefore a meta-director. It deactivates the ring, particularly at the ortho and para positions, making the meta position the most favorable site for electrophilic attack[4][6][7].

When both groups are on the ring, their directing effects are combined. The bromine electrophile is directed to the position that is most activated (or least deactivated).

  • Position 5: This position is para to the ortho, para-directing chloro group and meta to the meta-directing carboxylic acid group.

  • Position 3: This position is ortho to the chloro group and ortho to the carboxylic acid group.

  • Position 4: This position is meta to the chloro group and para to the carboxylic acid group.

The synergistic effect of both substituents strongly favors substitution at the C5 position, making 5-bromo-2-chlorobenzoic acid the major product[8].

Caption: Directing effects of -Cl and -COOH groups.

FAQ 2: I've identified 4-bromo-2-chlorobenzoic acid in my product. Why does this specific isomer form?

Answer:

The formation of 4-bromo-2-chlorobenzoic acid is the most commonly reported isomeric impurity issue[2][8][9]. While the directing groups favor the 5-position, the reaction is not perfectly selective. The formation of the 4-bromo isomer can be attributed to competing electronic influences under the harsh, strongly acidic conditions (e.g., concentrated H₂SO₄) typically used.

The chloro group, being an ortho, para-director, also activates the ortho position (C3). However, direct bromination at C3 is sterically hindered by the adjacent bulky carboxylic acid group. The formation of the 4-bromo isomer is less intuitive. Some literature suggests that under strongly acidic conditions, the reaction equilibrium or the nature of the electrophilic species can be altered, leading to substitution at the less-favored C4 position. Several patents explicitly mention the challenge of suppressing the formation of this specific impurity, highlighting its prevalence[2][9][10].

Caption: Desired vs. side reaction pathways.

FAQ 3: How can I minimize the formation of the 4-bromo-2-chlorobenzoic acid impurity?

Answer:

Minimizing this impurity requires careful control of reaction conditions and, in some cases, the use of a selectivity-enhancing catalyst or inhibitor.

Troubleshooting Guide:

  • Temperature Control: Maintain a consistent and low reaction temperature, typically between 10-30°C. Excursions to higher temperatures can provide the activation energy needed to overcome the selectivity barrier, leading to increased formation of the 4-bromo isomer.

  • Controlled Reagent Addition: Add the brominating agent, such as N-Bromosuccinimide (NBS), portion-wise or as a slow, continuous feed. This keeps the instantaneous concentration of the electrophile low, favoring the more kinetically controlled reaction at the 5-position.

  • Use of an Inhibitor/Catalyst: This is the most effective field-proven method. Several patents report that adding a reducing sulfur-containing salt, such as sodium sulfide (Na₂S) , sodium sulfite, or potassium sulfide, can significantly inhibit the formation of the 4-bromo isomer[2][10]. The exact mechanism is not fully elucidated but is thought to modulate the reactivity of the brominating species in the strong acid system.

Optimized Protocol (Inhibitor Method):

  • To a suitable reaction vessel, charge 2-chlorobenzoic acid (1.0 eq).

  • Carefully add concentrated sulfuric acid while maintaining cooling.

  • Add sodium sulfide (e.g., ~0.4 eq) and stir until the solution is clear[10][11].

  • Slowly add N-bromosuccinimide (1.0 eq) in portions, ensuring the temperature does not exceed 30°C[11].

  • Stir for the recommended reaction time (typically short, e.g., 10-20 minutes post-addition)[11].

  • Quench the reaction by slowly pouring the mixture into an ice-water bath to precipitate the crude product.

  • Filter, wash the cake with water, and proceed to purification.

ParameterStandard ConditionOptimized ConditionExpected Outcome
Temperature 30-50°C10-30°CReduced impurity formation
NBS Addition All at oncePortion-wiseBetter selectivity
Additive NoneSodium Sulfide (~0.4 eq)Significant inhibition of 4-bromo isomer[2][10]
Typical Purity 85-90% (target)>99% (target)Higher isomeric purity
FAQ 4: What is the best method for detecting and quantifying isomeric impurities?

Answer:

High-Performance Liquid Chromatography (HPLC) is the industry-standard method for separating and quantifying 5-bromo-2-chlorobenzoic acid from its positional isomers. The subtle differences in polarity between the isomers are sufficient for baseline separation on a suitable reverse-phase column.

Recommended HPLC Protocol:

  • Column: C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water containing an acid modifier.

    • A typical starting point is a mixture of Acetonitrile and water (e.g., 65:35 v/v) with 0.1% phosphoric acid or formic acid[12].

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve a small, accurately weighed sample in the mobile phase or a suitable solvent like methanol.

This method will allow for the clear separation of the 5-bromo (main peak) and 4-bromo (impurity peak) isomers, enabling accurate quantification and purity assessment[12][13].

FAQ 5: My crude product is already contaminated. What is the most effective purification strategy?

Answer:

For removing isomeric impurities like 4-bromo-2-chlorobenzoic acid, recrystallization is the most effective and scalable purification technique. The principle relies on the slight differences in solubility between the desired product and the impurity in a chosen solvent system.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: A mixture of methanol and water is a commonly cited and effective solvent system[11]. Other options include ethanol or acetic acid[10].

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent (e.g., a 40:60 methanol:water mixture) required to fully dissolve the material[11]. Heating to around 60°C is often sufficient[11].

  • Cooling & Crystallization: Slowly cool the solution. The desired 5-bromo-2-chlorobenzoic acid, being the major component and typically less soluble in the cooled solvent mixture, will crystallize out, leaving the more soluble impurities behind in the mother liquor. Natural cooling followed by an ice bath is a standard procedure[11].

  • Isolation: Collect the purified crystals by filtration.

  • Washing: Wash the filter cake with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 55°C) to obtain the final, high-purity solid[11].

This process can be repeated if necessary to achieve very high purity levels, often exceeding 99.9% as determined by HPLC[11][13].

References

  • CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid. (2020).
  • CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid. (2016).
  • Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. (n.d.). Scribd. [Link]

  • EP4389733A1 - METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. (2024). European Patent Office. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor. [Link]

  • Directing Effects. (n.d.). ChemTalk. [Link]

  • 5-Bromo-2-chlorobenzoic acid. (2018). SIELC Technologies. [Link]

  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. (2022). Thieme Connect. [Link]

  • WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. (2023). WIPO Patentscope. [Link]

  • Preparation method of 5-bromo-2-chlorobenzoic acid. (n.d.). Patsnap. [Link]

  • Electrophilic aromatic directing groups. (n.d.). Wikipedia. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022). YouTube. [Link]

  • 14.3. Substituent Effects. (n.d.). Lumen Learning. [Link]

  • CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. (2021).
  • 5-Bromo-2-chlorobenzoic acid. (n.d.). Cheméo. [Link]

  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. (2022). Chemistry LibreTexts. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2019). National Institutes of Health. [Link]

  • Synthesis method of 5-bromo-2-chloro benzoic acid. (2016). Semantic Scholar. [Link]

  • CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid. (2021).
  • Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12| (2023). YouTube. [Link]

  • 18.2a EAS Bromination and Chlorination. (2018). YouTube. [Link]

  • CN113321577 Preparation Method of 5-Bromo-2-Chlorobenzoic Acid. (n.d.). Scribd. [Link]

  • Mechanism for electrophilic aromatic substitution of benzoic acid to produce m-nitrobenzoic acid. (2023). Reddit. [Link]

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Technical Support Center: Strategies for the Separation of 3-Bromo and 4-Bromo Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isomer purification. This guide is designed for researchers, chemists, and drug development professionals facing the common yet significant challenge of separating 3-bromo and 4-bromo positional isomers. Positional isomers, due to their identical molecular formulas and functional groups, often exhibit nearly indistinguishable physicochemical properties, making their separation a critical bottleneck in organic synthesis and purification workflows.[1][2][3]

This document moves beyond simple protocols to provide a deeper understanding of the principles governing isomer separation. We will explore the causality behind methodological choices and offer robust troubleshooting strategies to empower you to resolve even the most challenging purification tasks.

Frequently Asked Questions (FAQs)

Q1: Why are 3-bromo and 4-bromo isomers so difficult to separate?

A1: The difficulty stems from their profound structural similarity. Both isomers have the same molecular weight and elemental composition. The only difference is the substitution position on the aromatic ring, which leads to subtle, yet exploitable, differences in their physical properties:

  • Polarity and Dipole Moment: The 4-bromo isomer is often more symmetric than the 3-bromo isomer. This symmetry can lead to a lower net dipole moment, making it slightly less polar. While the difference is small, it can influence solubility and chromatographic retention.

  • Crystal Lattice Energy: The higher symmetry of the para (4-bromo) isomer often allows it to pack more efficiently into a crystal lattice. This results in a higher melting point and, crucially, lower solubility in a given solvent compared to the less symmetrical meta (3-bromo) isomer.[4]

  • Boiling Point: Their boiling points are typically very close, rendering standard distillation ineffective for separation.

Q2: What is the first method I should generally attempt for separation?

A2: Fractional crystallization should almost always be your first approach, especially for multi-gram quantities. It is the most cost-effective and scalable purification method for solids.[4] The strategy relies on the often-lower solubility of the more symmetrical 4-bromo isomer. By carefully selecting a solvent system where the solubility of the two isomers has a different temperature coefficient, the 4-bromo isomer can often be selectively crystallized out of the solution upon cooling, leaving the 3-bromo isomer enriched in the mother liquor.

Q3: When should I move directly to chromatography?

A3: While crystallization is ideal, preparative chromatography (like HPLC) becomes the method of choice under several circumstances:[5][6][7]

  • Minimal Solubility Difference: If scouting experiments show that both isomers have very similar solubilities across a range of solvents and temperatures.

  • Requirement for Ultra-High Purity: When purity levels exceeding 99.5% are required, as chromatography offers superior resolving power.

  • Small-Scale Purification: For quantities in the milligram to low-gram range, method development and purification via HPLC can be faster than optimizing a crystallization protocol.

  • Liquid or Oily Mixtures: If the isomer mixture is not a solid at room temperature, crystallization is not a viable option.

Q4: How can I reliably confirm the purity and identity of my separated isomers?

A4: No separation is complete without validation. A combination of methods is recommended:

  • Thin-Layer Chromatography (TLC): A quick, qualitative check. Finding a solvent system that shows even a small difference in Rf values is a strong indicator that a preparative column chromatography method will be successful.

  • Analytical High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. An optimized analytical method should show a single, sharp peak for each purified isomer, allowing for precise purity calculation (e.g., >99% by peak area).

  • Melting Point Analysis: A sharp, well-defined melting point that matches the literature value is a strong indicator of high purity. Impurities typically broaden the melting range and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are definitive for confirming the isomeric identity. The substitution pattern on the aromatic ring gives a unique and predictable splitting pattern and chemical shifts for each isomer.

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during the separation process.

Crystallization Issues

Q: I've tried several solvents, but my compound mixture either completely dissolves or doesn't dissolve at all. What should I do?

A: This is a classic challenge that calls for a binary solvent system. The goal is to find a pair of miscible solvents where your compound is highly soluble in one ("solvent") and poorly soluble in the other ("anti-solvent").

  • Procedure: Dissolve the mixture in a minimal amount of the hot "solvent." Then, slowly add the "anti-solvent" dropwise to the hot solution until you see the first signs of persistent cloudiness (turbidity). Add a drop or two of the hot "solvent" to redissolve the precipitate and then allow the solution to cool slowly. This technique carefully pushes the solution to its saturation point, encouraging crystallization. A common and effective pair for bromoanilines is ethanol (solvent) and water (anti-solvent).[8]

Q: Both of my isomers are co-crystallizing. How can I improve the selectivity of my crystallization?

A: Co-crystallization occurs when the solubilities are too similar. The key is to slow down the crystallization process to allow the more stable crystal lattice of the desired isomer to form preferentially.

  • Slow Cooling: Never place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, and then transfer it to a 4°C refrigerator. Rapid cooling traps impurities.

  • Solvent Choice: The ideal recrystallization solvent is one in which the desired compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble even at low temperatures.[9] Experiment with different solvents or solvent ratios to maximize this solubility differential.

  • Seeding: If you have a pure crystal of the desired isomer, add a tiny speck to the cooled, saturated solution. This seed crystal can provide a nucleation site and promote the growth of only the desired crystal form.

Preparative HPLC Issues

Q: My 3- and 4-bromo isomer peaks are co-eluting or have very poor resolution (Rs < 1.5). How can I improve the separation?

A: Improving resolution in HPLC requires manipulating the three key factors: efficiency, selectivity, and retention.

  • 1. Optimize Selectivity (α): This is the most powerful way to separate closely eluting peaks.

    • Change Stationary Phase: Standard C18 columns separate primarily on hydrophobicity, which is very similar for positional isomers. Switch to a column that offers alternative separation mechanisms. A phenyl-hexyl or biphenyl phase is highly recommended.[10][11] These phases promote π-π interactions, which can be different enough between the 3- and 4-bromo isomers to significantly enhance selectivity.

    • Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. These solvents have different properties and can alter the interaction between your analytes and the stationary phase.

  • 2. Increase Efficiency (N):

    • Reduce Flow Rate: Lowering the flow rate gives more time for the isomers to interact with the stationary phase, leading to sharper peaks and better separation.

    • Use a Longer Column or Smaller Particle Size: Both increase the number of theoretical plates, but also increase backpressure.

  • 3. Adjust Retention (k'):

    • Use a Shallower Gradient or Isocratic Elution: A slow, shallow gradient around the elution point of your isomers can significantly improve resolution.[12] For example, if the peaks elute at 60% B, try a gradient from 55% to 65% B over 20-30 minutes.

Q: My peaks are showing significant tailing, which is compromising my purity and fraction collection.

A: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase.[13]

  • Cause: For amine-containing compounds like bromoanilines, basic analytes can interact with acidic residual silanol groups on the silica support of the column, causing tailing.

  • Solution: Add a mobile phase modifier to suppress these interactions.

    • For Basic Analytes (e.g., Bromoaniline): Add a small amount of a basic modifier like 0.1% triethylamine (TEA) or diethylamine (DEA) to the mobile phase.

    • For Acidic Analytes (e.g., Bromobenzoic acid): Add 0.1% trifluoroacetic acid (TFA) or formic acid. This ensures the analyte is in a single, neutral form and minimizes interaction with silanols.[13]

Data Presentation & Protocols

Table 1: Comparison of Physicochemical Properties of Bromoaniline Isomers
Property3-Bromoaniline4-BromoanilineRationale for Separation
Molecular Formula C₆H₆BrNC₆H₆BrNIdentical
Molecular Weight 172.02 g/mol 172.02 g/mol Identical
Melting Point 16-19 °C62-64 °C[14]The significantly higher melting point of the 4-isomer suggests a more stable crystal lattice, making it a prime candidate for fractional crystallization.
Appearance Liquid / Low-melting solidCrystalline Solid[15][16]The difference in physical state at room temperature is a major advantage for separation.
Solubility More soluble in nonpolar solventsLess soluble due to better crystal packing. Moderately soluble in water.[15][17]The lower solubility of 4-bromoaniline is the basis for purification by crystallization.

Note: For 3- and 4-bromobenzoic acid, a similar trend is observed, with the 4-isomer having a higher melting point (251 °C) than the 3-isomer (155-157 °C), again favoring crystallization.

Experimental Protocols

Protocol 1: Purification of 4-Bromoaniline by Fractional Crystallization

This protocol is designed to isolate the solid 4-bromoaniline from a liquid/solid mixture containing the 3-bromo isomer.

  • Solvent Selection: Prepare a solvent mixture of 90:10 Hexane:Ethyl Acetate. This provides good solubility for the 3-bromo isomer while keeping the 4-bromo isomer sparingly soluble.

  • Dissolution: In an Erlenmeyer flask, add the crude isomer mixture. Add a small volume of the solvent mixture at room temperature and swirl vigorously. The goal is to dissolve the liquid 3-bromoaniline and any other soluble impurities, leaving the solid 4-bromoaniline behind.

  • Washing: Carefully decant the liquid. Add another small portion of the cold solvent mixture to the remaining solid, swirl to wash the crystals, and decant again. Repeat this washing step 2-3 times.

  • Isolation: Transfer the washed solid to a Büchner funnel and perform vacuum filtration to remove any residual solvent.

  • Recrystallization for Purity: To further purify the isolated 4-bromoaniline, dissolve it in a minimal amount of hot ethanol. Once fully dissolved, slowly add hot water dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethanol to clarify the solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. White, needle-like crystals of pure 4-bromoaniline should form.

  • Final Collection: Cool the flask in an ice bath for 15-20 minutes to maximize yield. Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water (50:50).

  • Validation: Dry the crystals and confirm purity via melting point analysis and analytical HPLC.

Protocol 2: Preparative HPLC Method for Isomer Separation

This protocol provides a starting point for separating a mixture where crystallization is ineffective.

  • Column Selection: Install a Phenyl-Hexyl preparative column (e.g., 21.2 mm ID x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Scouting Run: Perform an analytical-scale run on a corresponding analytical column (e.g., 4.6 mm ID) with a fast linear gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution conditions.

  • Method Optimization: Based on the scouting run, develop a shallow gradient for the preparative separation. If the isomers eluted around 70% B, an optimized gradient might be:

    • Flow Rate: 20 mL/min (for 21.2 mm ID column)

    • Gradient:

      • 0-5 min: Hold at 60% B

      • 5-25 min: Linear gradient from 60% to 75% B

      • 25-30 min: Wash with 95% B

      • 30-35 min: Re-equilibrate at 60% B

  • Sample Injection & Fraction Collection: Dissolve the crude mixture in a suitable solvent (e.g., DMSO or mobile phase). Inject the sample and collect fractions based on the UV detector signal, ensuring fractions are collected across the entire elution of each peak.

  • Purity Analysis: Analyze the collected fractions using an analytical HPLC method to identify the pure fractions containing each isomer.

  • Product Isolation: Combine the pure fractions for each isomer and remove the solvent using a rotary evaporator to yield the purified compounds.

Visualization of Workflows

Diagram 1: Decision Workflow for Isomer Separation

This diagram outlines the logical steps for choosing the appropriate separation technique.

SeparationWorkflow cluster_0 start Start with 3-/4-Bromo Isomer Mixture check_solid Is the mixture a solid? start->check_solid try_cryst Attempt Fractional Crystallization check_solid->try_cryst Yes prep_hplc Proceed to Preparative HPLC check_solid->prep_hplc No (Liquid/Oil) check_purity_cryst Check Purity (TLC, HPLC, MP) try_cryst->check_purity_cryst success Pure Isomers Obtained check_purity_cryst->success Purity > 98% check_purity_cryst->prep_hplc Purity < 98% / Co-crystallization

Caption: Decision workflow for selecting a separation method.

Diagram 2: Troubleshooting Poor HPLC Resolution

This diagram provides a systematic approach to improving the separation between two closely eluting isomer peaks.

HPLCTroubleshooting cluster_1 start Poor Resolution (Rs < 1.5) check_selectivity Optimize Selectivity (α) start->check_selectivity change_column Switch to Phenyl or Biphenyl Column check_selectivity->change_column Primary Action change_solvent Switch MeCN <=> MeOH change_column->change_solvent check_efficiency Increase Efficiency (N) change_solvent->check_efficiency lower_flow Decrease Flow Rate check_efficiency->lower_flow longer_column Use Longer Column lower_flow->longer_column check_retention Adjust Retention (k') longer_column->check_retention shallow_gradient Use Shallower Gradient check_retention->shallow_gradient end_node Baseline Resolution Achieved shallow_gradient->end_node

Caption: Troubleshooting workflow for poor HPLC peak resolution.

References

  • Zhang, L., et al. (2018). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Chromatography A.
  • Shimadzu. Preparative HPLC Systems. Available at: [Link]

  • Quora. (2015). Which methods do chemical engineers use to separate isomers? Available at: [Link]

  • Biocompare. (2021). Resolving the Isomer Problem: Tackling Characterization Challenges. Available at: [Link]

  • Teledyne LABS. The Power of Preparative HPLC Systems. Available at: [Link]

  • Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation. Available at: [Link]

  • Solubility of Things. Isomerism in Organic Chemistry. Available at: [Link]

  • LCGC International. Introduction to Preparative HPLC. Available at: [Link]

  • Welch Materials. (2025). A Simple Yet Effective Trick for Isomer Separation. Available at: [Link]

  • MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Available at: [Link]

  • Zieske, P. et al. (2017). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS. Drug Testing and Analysis. Available at: [Link]

  • ChemHelp ASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube. Available at: [Link]

  • Reddit. (2015). Recrystallization question. r/chemhelp. Available at: [Link]

  • Solubility of Things. 4-bromoaniline. Available at: [Link]

  • PubChem. 4-Bromoaniline. National Institutes of Health. Available at: [Link]

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Technical Support Center: Optimizing Suzuki Coupling Reactions for Ethyl 5-bromo-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the challenging substrate, Ethyl 5-bromo-2-chlorobenzoate. This molecule presents a unique opportunity for selective C-C bond formation due to the differential reactivity of its carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.

The successful and selective coupling at the C-Br position, while leaving the C-Cl bond intact for subsequent transformations, is a common goal in multi-step synthesis. This guide will provide the foundational knowledge and practical advice to achieve this outcome with high efficiency and yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter when working with this compound and similar dihalogenated substrates.

Q1: My Suzuki coupling reaction is resulting in a low yield of the desired product. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings can often be attributed to several key factors. A systematic evaluation of your reaction components and conditions is the best approach.[1]

  • Catalyst and Ligand Integrity: Palladium catalysts and their associated phosphine ligands are susceptible to degradation, particularly through oxidation.[1] Ensure that your catalyst, such as Pd(OAc)₂, and ligands are fresh and have been stored under an inert atmosphere.

  • Reagent Purity: The purity of your this compound and the boronic acid or ester coupling partner is critical. Impurities can interfere with the catalytic cycle.

  • Solvent and Base Quality: Always use anhydrous and thoroughly degassed solvents. Oxygen can deactivate the active Pd(0) catalyst.[1] The purity of the base is also important.

  • Inert Atmosphere: The rigorous exclusion of oxygen is paramount to prevent the oxidation of the Pd(0) species and any phosphine ligands.[1] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen before adding the catalyst.[2]

Q2: I am observing a mixture of products, including coupling at the C-Cl position and di-substituted products. How can I improve the selectivity for the C-Br bond?

A2: Achieving high selectivity for the C-Br bond over the more robust C-Cl bond is a common challenge. The key lies in understanding the relative rates of oxidative addition, which is generally the rate-determining step in the catalytic cycle.[3][4] The reactivity order for aryl halides is typically I > Br > OTf >> Cl.[1][4]

  • Ligand Selection: The choice of ligand is paramount in controlling selectivity. Less bulky and less electron-donating ligands can favor oxidative addition to the more reactive C-Br bond. While bulky, electron-rich ligands are excellent for activating C-Cl bonds, they may lead to over-reactivity in this case.[5]

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity. The activation energy for C-Cl bond cleavage is higher than for C-Br, so lower temperatures will disproportionately slow the undesired C-Cl coupling.

  • Catalyst System: Consider using a catalyst system known for its milder activity. While highly active catalysts are beneficial for challenging substrates, they might be too reactive for achieving selectivity with dihaloarenes.

Q3: What are the optimal catalyst and ligand combinations for selectively coupling at the C-Br position of this compound?

A3: The ideal catalyst system will provide high activity towards the C-Br bond while minimizing reactivity at the C-Cl bond.

  • Palladium Source: Standard palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are often effective.[6]

  • Phosphine Ligands: For selective C-Br coupling, consider ligands that are not overly electron-rich or sterically hindered. Triphenylphosphine (PPh₃) is a classic choice.[3] For more challenging couplings that still require selectivity, moderately bulky biaryl phosphine ligands could be screened.

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are generally very strong electron donors and are highly effective for activating C-Cl bonds.[7] Therefore, they might not be the first choice when high C-Br selectivity is desired, as they could promote the undesired C-Cl coupling.

Q4: Which base and solvent system is recommended for this reaction?

A4: The base and solvent play crucial roles in the transmetalation step and in solubilizing the reaction components.[4][8]

  • Base Selection: The base activates the boronic acid for transmetalation.[9] Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[10] The choice of base can influence the reaction rate and selectivity.[11] For substrates with base-sensitive functional groups like esters, a milder base such as potassium fluoride (KF) can be effective.[9]

  • Solvent System: A variety of organic solvents can be used, often in combination with water.[8] Common choices include ethers like dioxane and THF, or aromatic hydrocarbons like toluene.[8] The addition of water is often necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.[8] The ratio of organic solvent to water can be optimized, with common ranges from 2:1 to 10:1.[8] For substrates sensitive to hydrolysis, anhydrous conditions may be necessary.[10]

Q5: I am seeing significant amounts of side products like homocoupled boronic acid and dehalogenated starting material. How can I minimize these?

A5: These are common side reactions in Suzuki couplings.[8][12]

  • Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen.[8] Thoroughly degassing your solvents and maintaining a strict inert atmosphere throughout the reaction is the most effective way to prevent this.[10]

  • Dehalogenation: The replacement of a halogen with a hydrogen atom can occur after oxidative addition.[8] This can sometimes be mediated by certain bases or solvents. Screening different bases and ensuring your solvent is of high purity can help mitigate this side reaction.

Experimental Protocols

Here is a general, step-by-step protocol for the selective Suzuki coupling of this compound at the C-Br position. This should be considered a starting point for optimization.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)

  • Ligand (e.g., PPh₃, 2-6 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[1]

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst and ligand. Then, add the degassed solvent mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[2]

Data Presentation

Table 1: Recommended Starting Conditions for Selective C-Br Coupling

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂A common and effective Pd(II) precatalyst.
Ligand PPh₃A standard, moderately active ligand to favor C-Br activation.
Base K₂CO₃ or K₃PO₄Effective bases for activating the boronic acid.
Solvent 1,4-Dioxane / Water (4:1)A versatile solvent system that solubilizes most components.
Temperature 80 - 90 °CA lower temperature range to enhance selectivity for the C-Br bond.
Catalyst Loading 1 - 2 mol%Sufficient for efficient catalysis while minimizing side reactions.

Visualizations

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd Ar-X PdII_Aryl R-Pd(II)-X(L_n) Intermediate OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R'-B(OR)₂ + Base PdII_Diaryl R-Pd(II)-R'(L_n) Intermediate Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R-R'

Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[3]

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Poor Selectivity check_reagents Check Reagent Purity and Catalyst Activity start->check_reagents check_conditions Verify Inert Atmosphere and Degassed Solvents check_reagents->check_conditions optimize_temp Optimize Temperature (Screen Lower Temps) check_conditions->optimize_temp optimize_ligand Screen Different Ligands (Vary Sterics/Electronics) optimize_temp->optimize_ligand optimize_base Screen Different Bases and Equivalents optimize_ligand->optimize_base success Improved Yield and Selectivity optimize_base->success

Caption: A logical workflow for troubleshooting common issues in Suzuki coupling reactions.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Cano, R., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(11), 3186-3193. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]

  • Pérez-Temprano, M. H., et al. (2009). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 131(39), 14166-14174. [Link]

  • Rutgers University. Green Solvent Selection for Suzuki-Miyaura Coupling of Amides. [Link]

  • Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]

  • National Institutes of Health. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]

  • Organic Chemistry Portal. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]

  • ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]

  • ACS Publications. A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. [Link]

  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

  • National Institutes of Health. Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

  • National Institutes of Health. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. [Link]

  • ACS Publications. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. [Link]

  • ResearchGate. Side reactions of Suzuki cross-coupling. [Link]

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • PatSnap. Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • ResearchGate. ChemInform Abstract: Catalyst Controlled Regioselective Suzuki Cross-Coupling of 2-(4-Bromophenyl)-5-chloropyrazine. [Link]

  • ACS Publications. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. [Link]

Sources

Technical Support Center: Synthesis of Dapagliflozin Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Synthetic Challenges

The synthesis of Dapagliflozin, a potent SGLT2 inhibitor, hinges on the stereoselective formation of a C-aryl glucoside core. This critical step, often a Friedel-Crafts type reaction, is prone to the formation of several byproducts that can complicate purification and compromise the yield and purity of the final active pharmaceutical ingredient (API).[1][2][3] This guide addresses the most frequently encountered impurities, providing insights into their formation mechanisms and strategies for their mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of the O-glycoside byproduct alongside the desired C-glycoside. What is causing this and how can I improve the C- to O-glycoside ratio?

A1: Understanding the Competing Pathways

The formation of both C- and O-glycosides is a common challenge in Friedel-Crafts reactions involving glycosyl donors. The reaction proceeds through a carbocation intermediate at the anomeric center of the glucose moiety. This electrophile can then be attacked by either a carbon atom of the aromatic ring (C-glycosylation) or a hydroxyl group (O-glycosylation). The regioselectivity is influenced by the reaction conditions.

Troubleshooting Strategies:

  • Choice of Lewis Acid: The strength of the Lewis acid can significantly impact the C/O ratio. Stronger Lewis acids, such as aluminum chloride (AlCl₃), tend to favor C-glycosylation by activating the aromatic ring. Weaker Lewis acids may lead to a higher proportion of the O-glycoside.

  • Solvent System: The polarity of the solvent plays a crucial role. Non-polar solvents are generally preferred for C-glycosylation as they can help to stabilize the carbocation intermediate for attack by the aromatic ring.

  • Temperature Control: Lower reaction temperatures often favor the thermodynamically more stable C-glycoside. Running the reaction at reduced temperatures (e.g., -78 °C to 0 °C) can suppress the formation of the O-glycoside byproduct.[4]

  • Protecting Groups: The nature of the protecting groups on the glucose moiety can influence the reactivity of the anomeric center. Bulky protecting groups can sterically hinder the approach to the anomeric carbon, potentially affecting the C/O selectivity.

Experimental Protocol for Optimizing C-Glycosylation:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the protected glucose derivative and the aromatic precursor in a dry, non-polar solvent (e.g., dichloromethane).

  • Cooling: The reaction mixture is cooled to the desired temperature (start with -20 °C).

  • Lewis Acid Addition: The Lewis acid (e.g., AlCl₃) is added portion-wise, maintaining the internal temperature.

  • Monitoring: The reaction progress and the C/O ratio are monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Upon completion, the reaction is carefully quenched with an appropriate reagent (e.g., methanol or water).

  • Analysis: The crude product is analyzed to determine the C/O glycoside ratio.

ParameterCondition A (High O-glycoside)Condition B (Optimized for C-glycoside)
Lewis Acid Weaker (e.g., ZnCl₂)Stronger (e.g., AlCl₃)
Solvent Polar (e.g., THF)Non-polar (e.g., DCM)
Temperature Room Temperature-20 °C to 0 °C
Q2: I am observing a mixture of α- and β-anomers of the desired C-glycoside in my product. How can I improve the stereoselectivity of the reaction?

A2: Controlling Anomeric Configuration

The formation of anomeric mixtures is a frequent issue in glycosylation reactions.[5] The desired β-anomer is the therapeutically active form of Dapagliflozin. The stereochemical outcome is often dictated by the nature of the glycosyl donor, the reaction mechanism (SN1 vs. SN2), and the reaction conditions.

Troubleshooting Strategies:

  • Glycosyl Donor: The choice of the leaving group at the anomeric position is critical. Glycosyl bromides or acetates are commonly used. The use of a participating neighboring group at the C-2 position of the glucose (e.g., an acetyl group) can favor the formation of the β-anomer through the formation of an intermediate acyloxonium ion.

  • Reaction Temperature: As with C/O selectivity, lower temperatures generally favor the formation of the more stable β-anomer.

  • Lewis Acid and Solvent: The combination of the Lewis acid and solvent can influence the equilibrium between the α- and β-anomers. Experimentation with different combinations is often necessary to optimize for the desired stereoisomer.

  • Purification: If a mixture of anomers is obtained, purification can be achieved through crystallization or chromatography.[6] In some synthetic routes, the anomeric mixture is carried forward and the desired β-anomer is isolated at a later stage.[5]

Common Byproducts and Their Identification

Byproduct NameStructure (Simplified)Formation MechanismAnalytical Detection
O-Glycoside Ar-O-GlucoseNucleophilic attack by a hydroxyl group on the anomeric carbocation.HPLC, LC-MS[1][2]
α-Anomer α-C-Aryl GlucosideNon-selective attack on the anomeric carbocation.Chiral HPLC, NMR[7]
Enantiomer Enantiomer of DapagliflozinUse of non-stereochemically pure starting materials.Chiral HPLC[7][]
Degradation Products Oxidized or hydrolyzed formsExposure to oxygen, moisture, or light.[1]HPLC, LC-MS[1]
Residual Solvents e.g., DCM, THFIncomplete removal during workup and purification.Gas Chromatography (GC)[1]
Starting Material Impurities e.g., brominated precursorsImpurities present in the initial reagents.[9]HPLC, GC-MS

Visualizing Byproduct Formation Pathways

Byproduct_Formation cluster_0 Reaction Start cluster_1 Key Intermediate Formation cluster_2 Product & Byproducts Protected Glucose Protected Glucose Anomeric Carbocation Anomeric Carbocation Protected Glucose->Anomeric Carbocation Lewis Acid Aromatic Precursor Aromatic Precursor Desired C-Glycoside (β-anomer) Desired C-Glycoside (β-anomer) Anomeric Carbocation->Desired C-Glycoside (β-anomer) C-Attack (Favored) O-Glycoside Byproduct O-Glycoside Byproduct Anomeric Carbocation->O-Glycoside Byproduct O-Attack (Side Reaction) α-Anomer Byproduct α-Anomer Byproduct Anomeric Carbocation->α-Anomer Byproduct Non-selective C-Attack

Caption: Competing reaction pathways in C-aryl glucoside synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow start Problem Identified: High Level of Byproduct q1 Byproduct Type? start->q1 o_glycoside O-Glycoside q1->o_glycoside O-Glycoside anomer α-Anomer q1->anomer α-Anomer other Other Impurity q1->other Other action_o Troubleshooting for O-Glycoside: - Stronger Lewis Acid - Non-polar Solvent - Lower Temperature o_glycoside->action_o action_anomer Troubleshooting for α-Anomer: - Check Glycosyl Donor - Lower Temperature - Optimize Lewis Acid/Solvent anomer->action_anomer action_other Troubleshooting for Other Impurities: - Check Starting Material Purity - Optimize Purification - Review Degradation Conditions other->action_other end Problem Resolved action_o->end action_anomer->end action_other->end

Caption: A systematic approach to troubleshooting byproduct formation.

References

  • Alentris Research Pvt. Ltd. (2024). Dapagliflozin impurity. [Link]

  • Indian Academy of Sciences. (2020). Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. [Link]

  • Google Patents. (2018).
  • Kamaliya, B., et al. (2025). Analytical Method Development and Validation of Dapagliflozin Enantiomer and Other Related Impurities in API Form with Cost Effective and Green Approach. Der Pharma Chemica. [Link]

  • Google Patents. (2018).
  • European Patent Office. (2017). EP 3497090 B1 - NOVEL PROCESSES FOR PREPARATION OF DAPAGLIFLOZIN OR ITS SOLVATES OR CO-CRYSTALS THEREOF. [Link]

  • ResearchGate. (2020). A Concise and Efficient Synthesis of Dapagliflozin. [Link]

  • ResearchGate. (2023). Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation. [Link]

  • Eureka | Patsnap. (2019). Purification method of dapagliflozin. [Link]

  • UFRGS. (2023). Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation. [Link]

  • Organic Process Research & Development. (2018). Synthetic Strategies toward SGLT2 Inhibitors. [Link]

  • Pharmacia. (2021). Dapagliflozin – structure, synthesis, and new indications. [Link]

  • Google Patents. (2016). CN104496952B - Synthesis method of dapagliflozin.
  • Quantum Pioneer. The Chemical Synthesis of Dapagliflozin: Role of Key Intermediates. [Link]

  • Pharmacia. (2021). Dapagliflozin – structure, synthesis, and new indications. [Link]

Sources

Technical Support Center: Large-Scale Synthesis of Ethyl 5-bromo-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 5-bromo-2-chlorobenzoate is a key starting material and important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals.[1] Notably, it is a crucial building block for antidiabetic drugs like Dapagliflozin and Empagliflozin.[2][3] The large-scale synthesis of this compound, while conceptually straightforward via Fischer esterification, presents several challenges that can impact yield, purity, and overall process efficiency.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis of this compound. It offers practical, field-proven insights and detailed protocols to ensure a robust and scalable process.

Synthesis Overview: The Fischer Esterification Approach

The most common and industrially viable method for producing this compound is the Fischer esterification of 5-bromo-2-chlorobenzoic acid with ethanol, catalyzed by a strong acid.[4]

Reaction: 5-bromo-2-chlorobenzoic acid + Ethanol ⇌ this compound + Water

The reaction is a reversible equilibrium, which is a major consideration for large-scale production.[5][6][7] To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol (ethanol) or by removing water as it is formed.[6][7][8]

Troubleshooting Guide (Q&A Format)

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low, even after prolonged reaction times. What are the likely causes and how can I improve it?

A1: Low yield in Fischer esterification is most often due to the reversible nature of the reaction.[5][6][7] Here are the primary factors to investigate:

  • Insufficient Catalyst: A strong acid catalyst, like concentrated sulfuric acid, is crucial.[9] Ensure you are using an adequate catalytic amount. For large-scale reactions, this is typically 1-5% by weight of the carboxylic acid.

  • Water Accumulation: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials.[5][6]

    • Solution 1: Excess Ethanol: Use ethanol as both the reactant and the solvent. A large molar excess (5-10 equivalents or more) will drive the reaction forward according to Le Châtelier's principle.[6][7]

    • Solution 2: Water Removal: For very large scales, azeotropic removal of water using a Dean-Stark apparatus with a co-solvent like toluene can be highly effective.[4][8]

  • Suboptimal Temperature: The reaction should be conducted at reflux temperature to ensure a reasonable reaction rate.[8] For an ethanol-based reaction, this will be around 78°C.

Q2: I'm observing significant amounts of unreacted 5-bromo-2-chlorobenzoic acid in my crude product. How can I drive the reaction to completion?

A2: This is a clear indication that the reaction has not reached completion or that the equilibrium is unfavorable.

  • Increase Reaction Time: While esterifications can be slow, ensure you are allowing sufficient time. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[10][11]

  • Re-evaluate Catalyst Loading: As mentioned in Q1, ensure your catalyst concentration is sufficient. In some cases, the catalyst can be deactivated over time.[12][13]

  • Check Purity of Starting Materials: Ensure your 5-bromo-2-chlorobenzoic acid and ethanol are of high purity and, critically, that the ethanol is anhydrous. Water in the starting materials will inhibit the forward reaction.

Q3: My final product is difficult to purify and appears to contain several byproducts. What are the likely side reactions?

A3: While Fischer esterification is generally a clean reaction, side products can form, especially under harsh conditions.

  • Ether Formation: At high temperatures, the acid catalyst can promote the dehydration of ethanol to form diethyl ether. This is more common with sulfuric acid.

  • Charring/Degradation: Prolonged heating at very high temperatures or with excessive catalyst can lead to the degradation of the starting material and product, resulting in a dark-colored reaction mixture.

  • Incomplete Work-up: The most common "impurities" are often residual starting acid and the acid catalyst. A thorough work-up is critical.

Q4: The work-up procedure is causing emulsions and product loss. How can I optimize the extraction and washing steps?

A4: This is a frequent challenge in large-scale operations.

  • Neutralization: After cooling the reaction mixture, it's essential to neutralize the acid catalyst and quench any unreacted carboxylic acid.

    • Slowly and carefully add the reaction mixture to a cold, saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[8] Be prepared for significant CO₂ evolution.

  • Extraction:

    • Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.[8][14]

    • To break emulsions, add a small amount of brine (saturated NaCl solution).[14]

  • Washing:

    • Wash the combined organic layers sequentially with:

      • Saturated NaHCO₃ solution (to remove residual acid).[8]

      • Water.

      • Brine (to help remove water from the organic phase).

  • Drying and Evaporation: Dry the organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.[8]

Frequently Asked Questions (FAQs)

Q: What is the best acid catalyst for this esterification on a large scale?

A: Concentrated sulfuric acid (H₂SO₄) is the most common, cost-effective, and efficient catalyst for Fischer esterification.[4][9] Para-toluenesulfonic acid (p-TsOH) is also an excellent alternative and is a solid, which can be easier to handle.[8]

Q: How can I monitor the progress of the reaction?

A: For real-time or in-process monitoring:

  • Thin Layer Chromatography (TLC): A simple and effective method. Use a suitable solvent system (e.g., hexane/ethyl acetate) to separate the non-polar ester product from the polar carboxylic acid starting material.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the conversion of starting material to product.[10][11]

  • Spectroscopic Methods: In-line monitoring using techniques like Mid-Infrared (MIR) or Raman spectroscopy can be implemented for industrial-scale production.[11][15]

Q: Are there any specific safety precautions for this reaction?

A: Yes.

  • Corrosive Acid: Concentrated sulfuric acid is highly corrosive and exothermic when mixed with ethanol. Always add the acid slowly to the ethanol while cooling the mixture in an ice bath.[8]

  • Flammable Solvents: Ethanol and other organic solvents are flammable. Ensure the reaction is performed in a well-ventilated area (fume hood) away from ignition sources.

  • Pressure Build-up: If conducting the reaction in a sealed vessel, be aware of potential pressure build-up, especially at elevated temperatures.[12]

Q: Can I use a different alcohol, like methanol or isopropanol?

A: Yes, but this will produce the corresponding methyl or isopropyl ester. Primary alcohols like ethanol and methanol generally give the best yields and reaction rates.[12][13][16] Secondary alcohols (like isopropanol) react more slowly due to steric hindrance, and tertiary alcohols are even less reactive.[12][13]

Detailed Experimental Protocol (Illustrative 100g Scale)

This protocol is a guide and may require optimization based on your specific equipment and conditions.

Reagents & Equipment:

Reagent/EquipmentQuantity/Specification
5-bromo-2-chlorobenzoic acid100 g (0.425 mol)
Anhydrous Ethanol500 mL (~8.5 mol, 20 equiv.)
Concentrated Sulfuric Acid (98%)5 mL (~0.09 mol)
Saturated Sodium Bicarbonate Solution~1 L
Ethyl Acetate~1 L
Saturated Sodium Chloride Solution (Brine)~500 mL
Anhydrous Sodium Sulfate~50 g
2L Three-neck Round Bottom Flask1
Reflux Condenser1
Magnetic Stirrer & Hotplate1
Separatory Funnel (2L)1
Rotary Evaporator1

Procedure:

  • Setup: Equip a 2L three-neck round bottom flask with a magnetic stir bar, a reflux condenser, and a stopper.

  • Reagent Addition: Add 5-bromo-2-chlorobenzoic acid (100 g) and anhydrous ethanol (500 mL) to the flask. Stir to dissolve.

  • Catalyst Addition: Place the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (5 mL) to the stirring mixture.

  • Reaction: Remove the ice bath and heat the mixture to a gentle reflux (approx. 80-85°C) using a heating mantle. Maintain reflux for 4-6 hours.

  • Monitoring: Periodically take a small sample from the reaction mixture and analyze by TLC (e.g., 4:1 Hexane:Ethyl Acetate) to monitor the disappearance of the starting material.

  • Cooling & Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Work-up:

    • Slowly pour the cooled reaction mixture into a 2L beaker containing 1L of ice-cold saturated sodium bicarbonate solution. Stir until CO₂ evolution ceases.

    • Transfer the mixture to a 2L separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 300 mL).

    • Combine the organic layers and wash with brine (2 x 250 mL).

  • Drying & Isolation:

    • Dry the combined organic phase over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as an oil or semi-solid.

Process Flow & Logic Diagrams

Synthesis Workflow

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge 5-bromo-2-chlorobenzoic acid & Ethanol B Cool in Ice Bath A->B C Slowly Add H₂SO₄ Catalyst B->C D Heat to Reflux (~80-85°C) C->D Begin Heating E Monitor by TLC/GC (4-6 hours) D->E F Cool to RT E->F Reaction Complete G Quench in NaHCO₃ (aq) F->G H Extract with Ethyl Acetate G->H I Wash with Brine H->I J Dry (Na₂SO₄) & Filter I->J K Concentrate (Rotovap) J->K L L K->L Final Product Troubleshooting Start Low Yield or Incomplete Reaction? CheckWater Is water being removed effectively? Start->CheckWater Yes CheckCatalyst Is catalyst concentration adequate (1-5%)? CheckWater->CheckCatalyst Yes Sol_Water Use large excess of anhydrous ethanol OR Use Dean-Stark trap. CheckWater->Sol_Water No CheckTimeTemp Is reaction at reflux? Is time sufficient? CheckCatalyst->CheckTimeTemp Yes Sol_Catalyst Increase catalyst loading. CheckCatalyst->Sol_Catalyst No Sol_TimeTemp Ensure reflux temperature is reached. Increase reaction time & monitor. CheckTimeTemp->Sol_TimeTemp No Success Problem Resolved Sol_Water->Success Sol_Catalyst->Success Sol_TimeTemp->Success

Caption: Decision tree for troubleshooting low yield issues.

References

  • Vertex AI Search. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS.
  • Hamzah, N., et al. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • Journal of Physical Science.
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  • PubMed. (2014).
  • Analyst (RSC Publishing). (2003).
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  • Spectroscopy Europe/World. (2021).
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  • Analyst (RSC Publishing). Monitoring of the acid catalysed esterification of ethanol by acetic acid using Raman spectroscopy.
  • Esterific
  • OperaChem. (2024).
  • Chemistry LibreTexts. (2023).
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  • Organic Chemistry Portal.
  • EPO. (2024).
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  • Google Patents. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
  • SIELC Technologies. (2018).
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  • The Versatile World of Ethyl Benzoate: Insights and Innov
  • Synthesis of Ethyl Benzoate by Ozonolysis of Styrene in the Presence of Ethanol. (2025).
  • ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors.
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Technical Support Center: Purification of Ethyl 5-bromo-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Ethyl 5-bromo-2-chlorobenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important intermediate and encountering challenges in achieving the desired purity. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.

Introduction: The Challenge of Purity

This compound is a key building block in the synthesis of numerous pharmaceutical compounds. Its purity is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). However, its synthesis can lead to a range of impurities, including starting materials, regioisomers, and by-products of the esterification process. This guide will equip you with the knowledge to diagnose and resolve these common purification challenges.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during the purification of this compound.

Question 1: My purified this compound shows a persistent impurity with a similar Rf value on TLC. What could it be and how do I get rid of it?

Answer:

A common and challenging impurity in the synthesis of 5-bromo-2-chlorobenzoic acid (the precursor to your ester) is its regioisomer, 4-bromo-2-chlorobenzoic acid.[1] During the bromination of 2-chlorobenzoic acid, the reaction can yield a mixture of these isomers.[1] Consequently, after esterification, you will have the corresponding ethyl esters, which are often difficult to separate due to their similar polarities.

Troubleshooting Steps:

  • Confirm the Impurity's Identity:

    • HPLC Analysis: A well-developed reverse-phase HPLC method is the most effective way to resolve and quantify these isomers.[2]

    • 1H NMR Spectroscopy: While the spectra may be complex, careful analysis of the aromatic region can help identify the presence of the 4-bromo isomer. The coupling patterns of the aromatic protons will differ between the two isomers.

  • Purification Strategy:

    • Fractional Recrystallization: This can be effective if there is a significant enough difference in the solubility of the two isomers in a particular solvent system. You may need to screen a variety of solvents.

    • Preparative Column Chromatography: This is often the most reliable method for separating isomers. Due to the similar polarities, a high-resolution setup is necessary.

      • Stationary Phase: Silica gel (230-400 mesh) is a good starting point.

      • Mobile Phase: A non-polar/polar solvent system like hexane/ethyl acetate is commonly used. You will likely need to use a shallow gradient of the more polar solvent to achieve separation.

Question 2: I'm attempting to purify my crude this compound by column chromatography, but I'm getting poor separation and broad peaks. What am I doing wrong?

Answer:

Poor separation in column chromatography can stem from several factors, from column packing to the choice of eluent. For halogenated aromatic esters, which are moderately polar, optimizing these parameters is key.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor column chromatography separation.

Detailed Explanation:

  • Column Packing: A poorly packed column with channels or cracks will lead to uneven solvent flow and band broadening. Ensure a homogenous slurry of silica gel in the initial, least polar solvent.

  • Sample Loading: Overloading the column is a common mistake. A good rule of thumb is to use a sample weight that is 1-5% of the weight of the stationary phase.

  • Solvent System (Eluent): The choice of eluent is critical. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good starting point for this compound is a mixture of hexane and ethyl acetate.[3][4] The ideal eluent should give your target compound an Rf value between 0.2 and 0.35 on the TLC plate.[3][4] This ensures good separation without excessively long elution times.

  • Flow Rate: A flow rate that is too high will not allow for proper equilibration of the analyte between the stationary and mobile phases, leading to poor resolution. For gravity columns, regulate the flow with the stopcock. For flash chromatography, apply moderate air pressure.

Question 3: My product appears oily or is a low-melting solid, and I'm struggling with recrystallization. What are my options?

Answer:

An oily product or a low-melting solid can indeed make recrystallization challenging. "Oiling out," where the compound separates as a liquid instead of forming crystals, is a common issue.

Troubleshooting Recrystallization:

ProblemPotential CauseSolution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The solution is cooled too quickly. The solution is supersaturated.Use a lower-boiling point solvent. Allow the solution to cool slowly (room temperature, then ice bath). Add a seed crystal or scratch the inside of the flask.
No Crystals Form The solution is not saturated. The compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Add a less polar "anti-solvent" dropwise until turbidity persists.
Poor Recovery Too much solvent was used. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent to dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath before filtration.

Solvent Selection for Recrystallization:

A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[5][6] For moderately polar compounds like this compound, consider the following solvent systems for screening:

  • Ethanol/Water

  • Methanol/Water

  • Hexane/Ethyl Acetate

  • Toluene/Heptane

Question 4: I'm concerned about the thermal stability of my ester during purification. Is distillation a viable option?

Answer:

Yes, distillation is a viable method, but due to the relatively high boiling point of this compound, vacuum distillation is strongly recommended.[4][7] Attempting to distill at atmospheric pressure will likely require high temperatures that could cause decomposition of the ester.

Key Considerations for Vacuum Distillation:

  • Lower Boiling Point: Reducing the pressure significantly lowers the boiling point of the compound, minimizing the risk of thermal degradation.[4][7]

  • Preventing Bumping: Use a magnetic stirrer or boiling chips to ensure smooth boiling under vacuum.

  • Insulation: Insulate the distillation head and condenser to maintain thermal equilibrium.

  • Fractional Distillation: If you need to separate compounds with close boiling points, a fractional distillation column (e.g., Vigreux) should be used.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

  • Unreacted 5-bromo-2-chlorobenzoic acid: This can be removed by a simple basic wash (e.g., with aqueous sodium bicarbonate) during the work-up, followed by an aqueous wash to remove the salt.

  • Ethyl 4-bromo-2-chlorobenzoate: This is a regioisomeric impurity that is difficult to remove.[1] See the troubleshooting guide above for separation strategies.

  • Unreacted Ethanol: This is a volatile impurity that can be removed under reduced pressure (e.g., on a rotary evaporator).

  • Acid catalyst (e.g., H2SO4): This should be neutralized and removed during the aqueous work-up.

Q2: How can I monitor the purity of my fractions during column chromatography?

Thin Layer Chromatography (TLC) is the most common and efficient method. Spot each fraction on a TLC plate and elute with the same solvent system used for the column. Visualize the spots under a UV lamp. Combine the fractions that contain only your pure product.

Q3: My NMR spectrum looks clean, but my elemental analysis is off. What could be the issue?

Even if your NMR spectrum shows no obvious proton-containing impurities, you may have residual non-protonated impurities or inorganic salts. Ensure your sample is thoroughly dried to remove any residual solvents, which can also affect elemental analysis.

Q4: Can this compound hydrolyze back to the carboxylic acid during purification?

Yes, hydrolysis is a risk, especially under strongly acidic or basic conditions, or during prolonged heating in the presence of water (e.g., during aqueous work-up or if using a wet solvent for chromatography).[6][8] It is advisable to perform aqueous extractions quickly and to use dry solvents for chromatography.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general starting point for developing an HPLC method for analyzing the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic or phosphoric acid) is a good starting point.[2]

    • Solvent A: Water + 0.1% Acid

    • Solvent B: Acetonitrile + 0.1% Acid

  • Gradient: Start with a higher concentration of Solvent A and gradually increase the concentration of Solvent B. A typical gradient might be 50% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of your sample in the initial mobile phase composition.

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines a general procedure for purifying this compound on a silica gel column.

Caption: Workflow for flash column chromatography purification.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of hexane:ethyl acetate. Aim for an Rf of 0.2-0.3 for the desired product.

  • Column Packing:

    • Select a column of appropriate size for your sample amount.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a layer of sand.

    • Fill the column with silica gel.

    • Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent itself).

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the least polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

    • Collect fractions in test tubes or vials.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC.

    • Combine the fractions that contain your pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

References

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Separation of 4-Bromo-2-chlorobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2013, March 20). Need help with Column Chromatography. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Supreme Science. (2018, December 3). Top 6 Steps to Run The PERFECT Column Chromatography [Video]. YouTube. [Link]

  • Wikipedia. (2023, October 27). Vacuum distillation. Retrieved from [Link]

  • Busch Vacuum Solutions. (n.d.). Vacuum Distillation. Retrieved from [Link]

  • SSERCchemistry. (2021, January 22). The Hydrolysis of Ethyl Benzoate [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Hydrolysis of 2-chlorobenzoate esters in the presence of 30% (vol/vol) dimethyl sulfoxide. Retrieved from [Link]

  • Dr. Perygin. (2020, June 1). GCMS 3 Fragmentation Patterns [Video]. YouTube. [Link]

  • Minnesota State University Moorhead. (2024). Chem 355 Lab Manual Fall, 2024. Retrieved from [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
  • Pakistan Journal of Pharmaceutical Sciences. (2017). Electron ionization gas chromatography-mass spectrometry (ei-gc-ms) analysis of extracted oil from Tribulus terrestris seeds. Retrieved from [Link]

  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

  • LookChem. (n.d.). Cas 21739-92-4,5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of ethyl benzoate with 18O-labeled ether bridge. Retrieved from [Link]

  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]

  • Standard Reference Data. (2009, October 15). Critical review of hydrolysis of organic compounds in water under environmental conditions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
  • ResearchGate. (2025, August 8). (PDF) Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora leaves before extraction of the essential oil. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds [Video]. YouTube. [Link]

  • Journal of the Chemical Society (Resumed). (1951). The alkaline hydrolysis of substituted ethyl benzoates. The additive effects of substituents. Retrieved from [Link]

  • Google Patents. (n.d.). CN110240544B - Chlorogenic acid extraction and purification method and application.

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Preventing hydrolysis of Ethyl 5-bromo-2-chlorobenzoate during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with Ethyl 5-bromo-2-chlorobenzoate and encountering challenges with its stability during reaction workup. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your process effectively.

Troubleshooting Guide: Common Workup Issues

This section addresses specific problems you might be observing in your results.

Q1: My NMR/LC-MS analysis shows a significant amount of 5-bromo-2-chlorobenzoic acid alongside my desired ester. What happened?

A1: The presence of the corresponding carboxylic acid is a classic sign that your ester has undergone hydrolysis during the workup. The ester bond is susceptible to cleavage by water, a reaction that is catalyzed by both acid and base.[1][2] During a typical workup, you expose your product to an aqueous environment, often under conditions that can inadvertently accelerate this degradation.

The most common culprit is the use of an inappropriate base or prolonged exposure during neutralization steps. While acid-catalyzed hydrolysis is reversible, base-promoted hydrolysis (saponification) is irreversible.[3][4] This is because under basic conditions, the carboxylic acid product is immediately deprotonated to form a carboxylate salt, which is no longer electrophilic and cannot be converted back to the ester.[4][5]

Your specific ester, this compound, possesses two electron-withdrawing substituents (Br and Cl). These groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions. While the ortho-chloro group may provide some steric hindrance, the electronic effect generally makes this ester sensitive to hydrolytic conditions.

Q2: I used sodium bicarbonate to neutralize my reaction, but I still see hydrolysis. Why?

A2: This is a common issue and usually points to one of three factors:

  • Prolonged Contact Time: Even a weak base like sodium bicarbonate can cause significant hydrolysis if the organic and aqueous layers are left in contact for too long. Aqueous extractions should be performed efficiently and without delay.[6] Do not leave your separatory funnel to stand with the layers unseparated for extended periods.

  • Elevated Temperature: Hydrolysis rates are highly dependent on temperature.[6] If your reaction was run at high temperatures, it is crucial to cool the mixture to room temperature, or even in an ice bath, before beginning the aqueous workup. Performing extractions with cold solutions can further suppress the hydrolysis rate.

  • Insufficient Washing: If the initial acidic catalyst is not thoroughly removed, localized areas of low pH can continue to promote acid-catalyzed hydrolysis. A preliminary wash with water before the bicarbonate wash can help remove the bulk of the acid catalyst.[7][8]

Q3: I noticed a significant loss of product after performing a brine wash. Is my ester water-soluble?

A3: While this compound itself has low water solubility, emulsions can form at the interface of the organic and aqueous layers, trapping some of your product. Furthermore, some organic solvents, like ethyl acetate, can dissolve a significant amount of water, which in turn can carry some of your ester with it.[9]

A brine (saturated aqueous NaCl) wash is designed to prevent this. By dramatically increasing the ionic strength of the aqueous layer, brine reduces the solubility of organic compounds in it (a phenomenon called "salting out") and helps to break up emulsions.[6][8] It also draws dissolved water out of the organic layer, making the final drying step more efficient.[10] If you are seeing product loss, ensure you are allowing adequate time for the layers to fully separate and that you are not prematurely draining the organic layer with a poorly resolved interface.

Frequently Asked Questions (FAQs) & Best Practices

This section provides preventative strategies and explains the rationale behind recommended procedures.

Q4: What is the fundamental chemistry I need to be aware of during the workup?

A4: The primary competing reactions are acid-catalyzed and base-catalyzed hydrolysis. Understanding their mechanisms is key to preventing them.

  • Acid-Catalyzed Hydrolysis: This is an equilibrium process.[11][12] The reaction begins with protonation of the carbonyl oxygen, making it more electrophilic and susceptible to attack by a weak nucleophile like water.[13][14] To prevent this, the acid catalyst must be thoroughly neutralized and removed.

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process and the greater risk during workup.[2][3] A strong nucleophile (hydroxide ion) directly attacks the carbonyl carbon. The reaction is driven to completion because the final step is an acid-base reaction where the generated carboxylic acid is deprotonated by base, forming a stable carboxylate salt.[4]

Below is a diagram illustrating the irreversible nature of base-catalyzed hydrolysis, which is the primary pathway to avoid during a standard workup.

G cluster_0 Step 1: Nucleophilic Addition Ester This compound Tetrahedral_Int Tetrahedral Intermediate Ester->Tetrahedral_Int Fast OH_ion Hydroxide (OH⁻) OH_ion->Ester Carboxylic_Acid 5-bromo-2-chlorobenzoic Acid Tetrahedral_Int->Carboxylic_Acid Carbonyl Reforms Alkoxide Ethoxide (EtO⁻) Tetrahedral_Int->Alkoxide Carboxylic_Acid->Alkoxide Carboxylate Carboxylate Salt (Product) Carboxylic_Acid->Carboxylate Fast, Irreversible Ethanol Ethanol Alkoxide->Ethanol Proton Transfer

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Q5: Which aqueous wash solutions should I use, and in what order?

A5: The choice and sequence of washes are critical. A robust, multi-step washing protocol is the best defense against hydrolysis. The recommended general-purpose sequence after quenching the reaction is: Water → Saturated Sodium Bicarbonate → Brine. [7]

Wash SolutionPurposeProsCons / Risks
Water Removes bulk acid catalyst and highly water-soluble impurities.[10][15]Inexpensive, non-reactive, and removes a significant amount of acid, reducing the vigor of the subsequent bicarbonate wash.[7]May not remove all acid; prolonged contact can still lead to slow, acid-catalyzed hydrolysis.[8]
Saturated NaHCO₃ Neutralizes remaining traces of acid.[8]Mildly basic, minimizing the risk of saponification compared to strong bases.[16] Reaction is easily monitored by the cessation of CO₂ evolution.[6][15]Can cause dangerous pressure buildup in the separatory funnel if not vented frequently.[6][17] Can still cause hydrolysis if contact time is excessive.
Saturated NaCl (Brine) Removes dissolved water from the organic layer and decreases the solubility of the ester in the aqueous phase ("salting out").[6][10]Increases the efficiency of the final drying step and maximizes product recovery by forcing it into the organic layer.[9]None, this is a critical and benign step for improving isolation.
Dilute NaOH / KOH (NOT RECOMMENDED FOR WORKUP) Used for intentional saponification.-Will rapidly and irreversibly hydrolyze the ester to the carboxylate salt.[2][4]
Q6: Can you provide a reliable, step-by-step workup protocol to minimize hydrolysis?

A6: Certainly. This protocol is designed to be a self-validating system by incorporating clear visual cues and checkpoints.

Optimized Workup Protocol for Isolating this compound

  • Cool the Reaction: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. For maximum protection, subsequently place the reaction flask in an ice-water bath.

  • Dilute with Solvent: Dilute the cooled reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). This ensures the product is fully dissolved in the organic phase before aqueous contact.

  • Transfer to Separatory Funnel: Transfer the diluted mixture to a separatory funnel.

  • Initial Water Wash: Add a portion of cold deionized water. Stopper the funnel, invert, and vent immediately. Shake gently a few times, venting after each inversion. Allow the layers to separate completely, then drain and discard the lower aqueous layer.

  • Bicarbonate Neutralization: Add a portion of cold, saturated aqueous NaHCO₃.

    • Caution: Swirl the unstoppered funnel initially to control the rate of CO₂ evolution before stoppering and shaking.[6]

    • Stopper the funnel, invert, and vent immediately. Shake gently, with frequent venting.[10][17]

    • Checkpoint: Continue washing with fresh portions of NaHCO₃ solution until no more gas evolves upon addition. This indicates all acid has been neutralized.[15]

  • Brine Wash: Wash the organic layer with a portion of cold, saturated aqueous NaCl (brine).[6] This step removes residual water and reduces the solubility of the ester in any remaining aqueous phase.[9]

  • Drying the Organic Layer: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9][18]

    • Checkpoint: Add the agent until it no longer clumps together and flows freely, which indicates all trace water has been absorbed.[19]

  • Isolation: Gravity filter or decant the dried organic solution away from the drying agent into a pre-weighed round-bottom flask.[18]

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to yield the crude ester product.

  • Further Purification: If necessary, further purify the crude product by distillation or column chromatography.

The following diagram provides a decision-making workflow for this process.

G Start Reaction Complete Cool Cool to RT / 0°C Start->Cool Dilute Dilute w/ Organic Solvent (e.g., EtOAc) Cool->Dilute Wash_H2O Wash with Cold Water Dilute->Wash_H2O Wash_NaHCO3 Wash with Sat. NaHCO₃ Wash_H2O->Wash_NaHCO3 Gas_Evolved CO₂ Gas Evolving? Wash_NaHCO3->Gas_Evolved Gas_Evolved->Wash_NaHCO3 Yes Wash_Brine Wash with Brine (Sat. NaCl) Gas_Evolved->Wash_Brine No Dry Dry Organic Layer (e.g., Na₂SO₄) Wash_Brine->Dry Filter Filter / Decant Dry->Filter Rotovap Remove Solvent (Rotary Evaporator) Filter->Rotovap End Crude Product Isolated Rotovap->End

Sources

Stability and storage conditions for Ethyl 5-bromo-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Ethyl 5-bromo-2-chlorobenzoate

Welcome to the technical support guide for this compound (CAS No. 76008-73-6). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this reagent in your experiments. Here, we address common questions and troubleshooting scenarios to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

The optimal storage conditions are critical for maintaining the chemical integrity of this ester. It should be stored at room temperature in a dry, cool, and well-ventilated place.[1][2] The most critical factor to control is exposure to moisture. The container must be kept tightly closed to prevent the ingress of atmospheric water, which can lead to hydrolysis.[1]

Q2: What is the expected appearance of the compound?

This compound is typically a colorless to light yellow, clear liquid or semi-solid.[2][3][4] A significant deviation from this appearance, such as a dark brown coloration or the presence of a precipitate, may indicate degradation or contamination.

Q3: What are the primary signs of degradation?

The most common degradation pathway is hydrolysis, where the ester reacts with water to form 5-bromo-2-chlorobenzoic acid and ethanol.[5][6][7] Signs of degradation include:

  • Formation of a white precipitate: The hydrolysis product, 5-bromo-2-chlorobenzoic acid, is a solid at room temperature and will precipitate out of the liquid ester.[8][9]

  • Change in consistency: The material may become more viscous or cloudy.

  • Poor performance in reactions: If you experience unexpectedly low yields or the formation of unusual byproducts in reactions where the ester is a starting material, degradation of the reagent should be suspected.

Q4: Is the compound sensitive to air or light?

While the primary sensitivity is to moisture, the Safety Data Sheet (SDS) lists incompatibility with oxidizing agents.[1] This suggests that prolonged exposure to air could potentially lead to slow oxidation, although this is a secondary concern compared to hydrolysis. There is no specific information indicating high sensitivity to light, but as a standard laboratory practice, it is always advisable to store chemical reagents in opaque containers or in a dark cabinet to prevent potential photochemical reactions.

Q5: What personal protective equipment (PPE) should be used when handling this compound?

This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[10] When handling this chemical, you must wear appropriate PPE, including:

  • Chemical safety goggles or eyeglasses.[1]

  • Protective gloves.

  • A lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[1][11]

Storage Conditions Summary

ParameterRecommendationRationale
Temperature Room Temperature[2]Avoids freezing or excessive heat which could accelerate degradation.
Atmosphere Sealed in dry conditions[2][8]Prevents hydrolysis by excluding atmospheric moisture.
Container Tightly closed, original containerMinimizes headspace and prevents contamination.
Location Cool, dry, well-ventilated area[1]Ensures general stability and safety.
Incompatibilities Strong oxidizing agents, moisture[1][9]Prevents unwanted chemical reactions and degradation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem 1: My reaction yield is significantly lower than expected.
  • Probable Cause (A): Degradation of the Ester via Hydrolysis. The most likely culprit is that the this compound has partially hydrolyzed to 5-bromo-2-chlorobenzoic acid. This carboxylic acid will not participate in many reactions intended for the ester (e.g., Grignard reactions, certain cross-couplings at the ester site), thus lowering the effective concentration of your starting material and reducing the yield.[12]

  • Solution (A):

    • Verify Purity: Before starting a critical reaction, verify the purity of your reagent. This can be done via a quick analytical test like Thin Layer Chromatography (TLC) against a known standard or by acquiring an NMR spectrum to check for the presence of the carboxylic acid impurity. HPLC analysis is also a suitable method for purity assessment.[13]

    • Use Fresh Reagent: If degradation is suspected, use a new bottle of the reagent that has been properly stored.

    • Ensure Anhydrous Conditions: For moisture-sensitive reactions, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Probable Cause (B): Incompatible Reagents. The use of strong bases can promote saponification (base-promoted hydrolysis) of the ester, consuming your starting material in a side reaction.[5][14]

  • Solution (B): Review your reaction conditions. If a strong base is required, consider if reaction temperature can be lowered to minimize saponification or if an alternative, non-nucleophilic base could be used.

Problem 2: I see a white solid or cloudiness in my bottle of this compound.
  • Probable Cause: This is a classic sign of hydrolysis. The white precipitate is almost certainly 5-bromo-2-chlorobenzoic acid, which is a white solid and is insoluble in the parent ester.[8][9] This indicates the container was not sealed properly and the reagent was exposed to moisture.

  • Solution: The reagent is significantly contaminated and its use is not recommended for most applications, as the exact concentration of the remaining ester is unknown.

    • Discard: The safest and most efficient course of action is to dispose of the reagent according to your institution's hazardous waste protocols.

    • Purification (Not Recommended): While purification by distillation or chromatography is theoretically possible, it is often not practical or cost-effective for a commercially available starting material.

Problem 3: The liquid has turned from light yellow to a dark brown color.
  • Probable Cause: A dark coloration typically indicates decomposition, possibly due to long-term exposure to air (oxidation), heat, or a reaction with an unknown contaminant.[1]

  • Solution: Do not use the reagent. A dark color indicates the presence of significant, and likely numerous, impurities. This will compromise the integrity of your experiment. Discard the material safely and obtain a fresh supply.

Visual Guides

Degradation Pathway: Hydrolysis

The primary chemical stability concern for this compound is its susceptibility to hydrolysis.

G compound This compound (Liquid) products 5-bromo-2-chlorobenzoic Acid (Solid Precipitate) + Ethanol compound->products   Hydrolysis (Acid or Base Catalyzed) water + H₂O (Moisture) water->products

Caption: The hydrolysis of this compound.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing issues related to the reagent.

G start Experimental Issue Encountered p1 Low Reaction Yield start->p1 p2 White Precipitate in Bottle start->p2 p3 Reagent is Dark Brown start->p3 c1 Probable Cause: Ester Hydrolysis p1->c1 c2 Probable Cause: Severe Hydrolysis p2->c2 c3 Probable Cause: Decomposition/Oxidation p3->c3 s1 Solution: Verify Purity (TLC, NMR). Use Fresh Reagent. c1->s1 s2 Solution: Discard Reagent Safely. Procure New Stock. c2->s2 c3->s2

Caption: Troubleshooting flowchart for reagent-related issues.

References

  • University of California, Davis. (2020). 22.6: Ester Chemistry. LibreTexts. [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate. [Link]

  • IOSR Journal. (2020). Hydrolysis of Ethyl Benzoate in Nitrogenous and Non. [Link]

  • SSERC Chemistry. (2021). The Hydrolysis of Ethyl Benzoate. YouTube. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Loba Chemie. (2018). 2-CHLORO-5-BROMO BENZOIC ACID MSDS. [Link]

  • SIELC Technologies. (2018). This compound. [Link]

  • Wikipedia. (n.d.). Grignard reagent. [Link]

Sources

Technical Support Center: Interpreting the NMR Spectrum of Ethyl 5-bromo-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals encountering challenges in the purity assessment of Ethyl 5-bromo-2-chlorobenzoate via Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond simple data reporting to provide a framework for logical troubleshooting and impurity identification, grounded in established analytical principles.

Section 1: The Signature of Purity: Expected ¹H and ¹³C NMR Spectra

Before identifying what is wrong with a spectrum, one must be an expert in what right looks like. This compound has a distinct NMR fingerprint. The electron-withdrawing nature of the chlorine and bromine atoms, along with the ester group, deshields the aromatic protons, pushing them downfield.

The expected chemical shifts in a standard deuterated solvent like CDCl₃ are summarized below. Minor variations in chemical shifts can occur due to concentration and solvent effects[1][2].

Table 1: Expected ¹H and ¹³C NMR Data for this compound in CDCl₃

¹H NMR Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration
H-6Ar-H ~7.80d~2.51H
H-4Ar-H ~7.65dd~8.7, 2.51H
H-3Ar-H ~7.35d~8.71H
MethyleneO-CH₂ -CH₃~4.40q~7.12H
MethylO-CH₂-CH₃ ~1.40t~7.13H
¹³C NMR Assignment Chemical Shift (δ) ppm
CarbonylC =O~164.5
C-2Ar-C -Cl~135.0
C-4Ar-C H~134.5
C-6Ar-C H~133.0
C-1Ar-C -C=O~131.0
C-3Ar-C H~129.5
C-5Ar-C -Br~120.0
MethyleneO-CH₂ -CH₃~62.0
MethylO-CH₂-CH₃ ~14.0

Note: The exact chemical shifts and coupling constants for the aromatic region can be complex and may require simulation for precise assignment. The values provided are typical estimates.

Section 2: Troubleshooting & FAQ: Decoding Unexpected Peaks

Anomalous peaks in an NMR spectrum can be disconcerting, but they are data points that tell a story about the sample's history and composition. This section addresses the most common scenarios.

Q1: I see signals that don't match my expected spectrum. How do I begin to identify the impurity?

A: A systematic approach is crucial. Do not assume the impurity is a complex, unknown byproduct. The most common culprits are often the most simple: residual solvents, unreacted starting materials, or simple degradation products. The initial workflow should be to categorize the unknown peaks by their chemical shift region (aromatic vs. aliphatic), multiplicity, and integration value relative to your product.

G A Observe Unexpected Peaks in NMR Spectrum B Categorize Peaks: - Chemical Shift (ppm) - Integration Value - Multiplicity (s, d, t, q...) A->B C Compare with Common Impurity Tables (Solvents, Reagents) B->C D Hypothesize Impurity Structure C->D E Confirm Identity: - Spiking Experiment - 2D NMR - LC-MS D->E

Caption: Initial workflow for impurity identification.

Q2: My spectrum shows a broad singlet above 10 ppm and aromatic peaks slightly different from my product. What could this be?

A: This is a classic sign of the unreacted starting material, 5-bromo-2-chlorobenzoic acid .[3][4] This indicates either an incomplete esterification reaction or hydrolysis of your ethyl ester product during workup or storage. The most telling signal is the carboxylic acid proton (-COOH), which is typically a broad singlet far downfield (δ > 10 ppm) and will disappear upon shaking the NMR sample with a drop of D₂O.[1]

The aromatic signals of the acid will be similar to the ester but shifted. For example, in CDCl₃, the aromatic protons for 5-bromo-2-chlorobenzoic acid have been reported around 8.13 ppm (s), 7.58 ppm (d), and 7.35 ppm (d).[3]

Q3: I suspect residual ethanol from the synthesis. What are its characteristic signals?

A: Ethanol is a very common impurity from the esterification step. In CDCl₃, its signals are a quartet at ~3.7 ppm (CH₂) and a triplet at ~1.25 ppm (CH₃).[5][6] The hydroxyl proton (-OH) is highly variable and can appear as a broad or sharp singlet anywhere from ~1.3 to 5 ppm, depending on concentration, temperature, and the presence of trace water or acid.[5] Its coupling to the CH₂ group may or may not be resolved.

Q4: There are extra signals in the aliphatic region (e.g., a quartet at ~4.1 ppm and a triplet at ~1.2 ppm, or a singlet at 2.05 ppm). What are they?

A: These are very likely residual solvents from purification or workup. Many common laboratory solvents can be retained in a sample even after extensive drying under high vacuum.[7][8] A comprehensive table of impurity chemical shifts is an essential tool for every chemist.[2][9][10][11][12]

Table 2: ¹H NMR Data for Common Potential Impurities in CDCl₃

Impurity Signal 1 (δ ppm, mult.) Signal 2 (δ ppm, mult.) Signal 3 (δ ppm, mult.)
Ethyl Acetate 4.12 (q)2.05 (s)1.26 (t)
Diethyl Ether 3.48 (q)1.21 (t)-
Dichloromethane 5.30 (s)--
Acetone 2.17 (s)--
Ethanol 3.72 (q)1.25 (t)variable (-OH)
Water 1.56 (s, broad)--
Source: Adapted from data published by Gottlieb, Kotlyar, and Nudelman and subsequent expansions.[2][9][10]
Q5: How can I quantify the amount of an impurity?

A: Provided the peaks are well-resolved and not saturated, you can determine the mole ratio of impurity to your product using ¹H NMR integration. The key is to compare the integral of a known number of protons from the impurity with the integral of a known number of protons from your main compound.

Calculation Protocol:

  • Select Peaks: Choose a well-resolved peak for the impurity (Imp) and a well-resolved peak for your product, this compound (EB CB). For EBCB, the quartet at ~4.40 ppm is often a good choice.

  • Assign Proton Counts: Let N(Imp) be the number of protons giving rise to the selected impurity peak (e.g., for the singlet of acetone, N(Imp) = 6). Let N(EBCB) be the number of protons for the product peak (e.g., for the quartet, N(EBCB) = 2).

  • Measure Integrals: Let Int(Imp) be the integration value for the impurity peak and Int(EBCB) be the integration value for the product peak.

  • Calculate Mole %:

    Mole % of Impurity = [ (Int(Imp) / N(Imp)) / ( (Int(Imp) / N(Imp)) + (Int(EBCB) / N(EBCB)) ) ] * 100

Section 3: Best Practices for NMR Sample Preparation

The integrity of your NMR data is dictated by the quality of your sample preparation. Contamination introduced at this stage can lead to misinterpretation and wasted time.[13]

Step-by-Step Protocol:

  • Vial and Tube Cleaning: Ensure the sample vial and NMR tube are scrupulously clean. If reusing an NMR tube, wash it thoroughly with a suitable solvent (e.g., acetone), and dry it in an oven at >100 °C for several hours to remove all solvent traces.[1]

  • Sample Weighing: Accurately weigh approximately 5-10 mg of your dried this compound into a clean, dry vial.

  • Solvent Selection: Use a high-purity deuterated solvent (e.g., CDCl₃, 99.8%+ D) from a freshly opened ampule or a bottle stored properly under an inert atmosphere to minimize water content.[13]

  • Dissolution: Add ~0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex to ensure complete dissolution. If the sample has poor solubility, consider a different solvent, but be aware that chemical shifts will change.[1]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into the NMR tube.

  • Filtering (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into the tip of the Pasteur pipette during transfer. This improves spectral quality by enhancing sample homogeneity.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Section 4: Systematic Workflow for Impurity Identification

This workflow provides a logical decision tree for moving from an initial observation of an unknown peak to its confident identification.

G Start Acquire High-Quality ¹H NMR Spectrum Compare Compare to Reference Spectrum of Pure EBCB Start->Compare Decision1 Unexpected Peaks Present? Compare->Decision1 Characterize Characterize Impurity Peaks: δ, Integration, Multiplicity Decision1->Characterize Yes End Spectrum Clean: Proceed with Work Decision1->End No CheckSolvents Compare with Common Solvent Impurity Data Characterize->CheckSolvents Decision2 Match Found? CheckSolvents->Decision2 CheckReagents Compare with Spectra of Starting Materials/Reagents (e.g., Benzoic Acid, Ethanol) Decision2->CheckReagents No Result_Solvent Impurity Identified: Residual Solvent Decision2->Result_Solvent Yes Decision3 Match Found? CheckReagents->Decision3 ConsiderSideProducts Hypothesize Side Products or Degradants Decision3->ConsiderSideProducts No Result_Reagent Impurity Identified: Unreacted Reagent/SM Decision3->Result_Reagent Yes Confirm Confirm with Advanced Methods: - Spiking Experiment - 2D NMR (COSY, HSQC) - LC-MS ConsiderSideProducts->Confirm Result_Unknown Impurity Identified: Side Product / Degradant Confirm->Result_Unknown Result_Solvent->Confirm Result_Reagent->Confirm

Caption: Systematic workflow for NMR impurity identification.

References

  • Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • Royal Society of Chemistry. 1H NMR (400 MHz, CDCl3) δ =. Available at: [Link]

  • Reddit. Peak Position of Ethanol In CDCl3 : r/chemistry. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031217). Available at: [Link]

  • SpectraBase. 5-Bromo-2-[(2-chlorobenzoyl)amino]benzoic acid - Optional[13C NMR]. Available at: [Link]

  • Hoffman, R. E. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Characterization. Available at: [Link]

  • Chemistry LibreTexts. 4.13: NMR in Lab- Solvent Impurities. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

  • University of Wisconsin-Madison. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

  • NIST. 5-Bromo-2-chlorobenzoic acid. WebBook. Available at: [Link]

  • Google Patents. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • Royal Society of Chemistry. Supplemental Information. Available at: [Link]

  • European Patent Office. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Available at: [Link]

  • SIELC Technologies. This compound. Available at: [Link]

  • Google Patents. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

  • SpectraBase. 2-Chlorobenzoic acid - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

Sources

Technical Support Center: A Robust HPLC Method for Ethyl 5-bromo-2-chlorobenzoate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of Ethyl 5-bromo-2-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the development and execution of a robust and reliable analytical method. Our approach is grounded in scientific principles and validated by field-proven insights, ensuring both technical accuracy and practical applicability.

Section 1: The Analytical Challenge - Understanding this compound

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this molecule, along with its potential impurities and degradants, is critical for ensuring the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering the required specificity, sensitivity, and resolving power.

This guide will walk you through the intricacies of developing a stability-indicating HPLC method for this compound, from initial method parameters to troubleshooting common issues and ensuring method robustness in line with international regulatory standards.

Section 2: Recommended HPLC Method Parameters

Based on available data for this compound and structurally similar compounds, a reversed-phase HPLC method is recommended.[1] The following table summarizes a robust starting point for your method development.

ParameterRecommended ConditionRationale & Expert Insights
Column C18, 4.6 x 150 mm, 5 µmA C18 column provides excellent hydrophobic retention for the aromatic ring of the analyte. The 150 mm length and 5 µm particle size offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile and Water with Phosphoric AcidA mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase chromatography. Phosphoric acid is used to acidify the mobile phase, which can improve peak shape by minimizing interactions between the analyte and residual silanols on the silica-based stationary phase.[1] For mass spectrometry (MS) compatibility, phosphoric acid should be replaced with a volatile acid like formic acid.[1]
Detection UV at 234 nmWhile a full UV scan is recommended during method development to determine the optimal wavelength, 234 nm has been shown to be a suitable wavelength for the analysis of similar brominated compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure.
Injection Volume 10 µLA typical injection volume that can be adjusted based on the concentration of the sample and the sensitivity of the detector.
Column Temp. 30 °CMaintaining a constant and slightly elevated column temperature ensures reproducible retention times and can improve peak shape.

Section 3: Troubleshooting Guide - A Systematic Approach

Encountering issues during HPLC analysis is common. The key to effective troubleshooting is a systematic and logical approach. This section provides a question-and-answer formatted guide to address the most frequent problems encountered during the analysis of this compound.

Peak Shape Problems: Tailing and Fronting

Question: My peak for this compound is tailing significantly. What are the potential causes and how can I fix it?

Answer: Peak tailing is a common issue and can compromise the accuracy of integration and reduce resolution. Here’s a systematic approach to diagnosing and resolving peak tailing:

  • Secondary Silanol Interactions: The primary cause of peak tailing for many compounds is the interaction with acidic silanol groups on the silica surface of the column.

    • Solution: Lowering the pH of the mobile phase by adding an acid like phosphoric or formic acid will protonate the silanol groups, reducing these unwanted interactions. A mobile phase pH of around 2.5 to 3.0 is often effective.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Try reducing the injection volume or diluting your sample.

  • Column Contamination or Void: Accumulation of contaminants on the column inlet frit or the formation of a void in the packing material can distort peak shape.

    • Solution: First, try flushing the column with a strong solvent. If that doesn't work, you can try back-flushing the column (reversing the flow direction). If a void is suspected, the column may need to be replaced.

  • Extra-column Effects: Excessive tubing length or a large detector flow cell can contribute to peak broadening and tailing.

    • Solution: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter.

Question: My peaks are fronting. What does this indicate?

Answer: Peak fronting is less common than tailing but can also affect quantitation. The most common causes are:

  • Sample Overload (Concentration): While volume overload often causes tailing, a high concentration of the sample can lead to fronting.

    • Solution: Dilute your sample and reinject.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve your sample in the mobile phase.

Retention Time Instability

Question: The retention time for my analyte is shifting from one injection to the next. What should I check?

Answer: Unstable retention times can make peak identification and quantification unreliable. Here are the likely culprits:

  • Pump and Mobile Phase Issues:

    • Leaks: Check for any leaks in the pump, injector, and column fittings. A small leak can cause fluctuations in the flow rate.

    • Air Bubbles: Ensure your mobile phase is properly degassed. Air bubbles in the pump head can lead to inconsistent flow.

    • Mobile Phase Preparation: Inconsistent mobile phase composition will lead to retention time shifts. Ensure accurate and consistent preparation of your mobile phase for each run.

  • Column Equilibration: Insufficient equilibration time between injections, especially after a gradient run, can cause retention time drift.

    • Solution: Increase the column equilibration time to ensure the column is fully returned to the initial conditions before the next injection.

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.

    • Solution: If you observe a consistent drift in retention time over many injections, it may be time to replace the column.

Section 4: Developing a Stability-Indicating Method - Forced Degradation Studies

A crucial aspect of a robust HPLC method for pharmaceutical analysis is its ability to be "stability-indicating." This means the method must be able to separate the active pharmaceutical ingredient (API) from its degradation products, process-related impurities, and any other potential interferents.[2] To demonstrate this, forced degradation studies are performed as mandated by the International Council for Harmonisation (ICH) guidelines.[3][4][5]

The goal of forced degradation is to generate potential degradation products to challenge the specificity of the analytical method. A degradation of 5-20% of the active ingredient is generally considered appropriate.[4]

Forced Degradation Protocols

Here are the recommended conditions for the forced degradation of this compound:

Stress ConditionProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hoursHydrolysis of the ethyl ester to form 5-bromo-2-chlorobenzoic acid.
Base Hydrolysis 0.1 M NaOH at room temperature for 4 hoursRapid hydrolysis of the ethyl ester to form 5-bromo-2-chlorobenzoic acid.
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the aromatic ring or other susceptible functional groups.
Thermal Degradation 105 °C for 48 hours (solid state)Thermal decomposition of the molecule.
Photolytic Degradation Exposure to UV light (254 nm) and visible light for 24 hours (in solution)Photodegradation, potentially leading to dehalogenation or other rearrangements.

Expert Tip: After exposing the sample to the stress conditions, it is important to neutralize the acidic and basic solutions before injection to prevent damage to the HPLC column.

Troubleshooting Separation of Degradants

Question: I've performed forced degradation, and now I have a peak that is co-eluting with my main analyte peak. What should I do?

Answer: This is a common challenge in developing a stability-indicating method. Here are some strategies to improve the resolution between the parent peak and the degradation product:

  • Modify the Mobile Phase Composition:

    • Change the Organic Solvent Ratio: Adjust the percentage of acetonitrile in your mobile phase. A shallower gradient or a lower percentage of organic solvent in an isocratic method will increase retention and may improve resolution.

    • Try a Different Organic Solvent: If acetonitrile does not provide adequate separation, try methanol or a ternary mixture of acetonitrile, methanol, and water.

  • Adjust the pH of the Mobile Phase: If the degradation product has a different pKa than the parent compound, adjusting the pH of the mobile phase can alter the retention of one more than the other, leading to better separation.

  • Change the Column:

    • Different Stationary Phase: If a C18 column is not providing the desired selectivity, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase.

    • Smaller Particle Size or Longer Column: Using a column with a smaller particle size (e.g., 3 µm) or a longer column (e.g., 250 mm) can increase the column efficiency and improve resolution.

  • Optimize the Temperature: Changing the column temperature can affect the selectivity of the separation. Try running the analysis at different temperatures (e.g., 25 °C, 35 °C, 45 °C) to see if it improves the resolution.

Section 5: Frequently Asked Questions (FAQs)

Q1: How do I ensure my HPLC system is suitable for the analysis?

A1: Before running any samples, you must perform a system suitability test (SST) to ensure that the chromatographic system is performing adequately. Key SST parameters include:

  • Tailing Factor: Should typically be ≤ 2.

  • Theoretical Plates (N): A measure of column efficiency; the higher the number, the better.

  • Repeatability: The relative standard deviation (RSD) of the peak areas and retention times from replicate injections of a standard solution should be within acceptable limits (e.g., < 2%).

  • Resolution (Rs): The separation between the analyte peak and the closest eluting peak should be ≥ 1.5.

Q2: What is the importance of a guard column?

A2: A guard column is a small column placed before the analytical column. It is packed with the same stationary phase as the analytical column and serves to protect it from strongly retained or particulate matter in the sample. This can significantly extend the lifetime of your more expensive analytical column.

Q3: How often should I prepare a fresh mobile phase?

A3: It is best practice to prepare fresh mobile phase daily. Over time, the composition of the mobile phase can change due to evaporation of the more volatile components. Additionally, microbial growth can occur in aqueous mobile phases, which can lead to system contamination and blockages.

Q4: My baseline is noisy. What are the common causes?

A4: A noisy baseline can interfere with the detection and integration of small peaks. Common causes include:

  • Air bubbles in the detector.

  • A dirty flow cell.

  • A failing detector lamp.

  • Contaminated mobile phase.

  • Incomplete mobile phase mixing.

Q5: What are the key elements of HPLC method validation according to ICH guidelines?

A5: A fully validated HPLC method provides documented evidence that the method is suitable for its intended purpose. The key validation parameters according to ICH Q2(R2) include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Section 6: Logical Workflow and Diagrams

To aid in the troubleshooting process, the following diagram illustrates a logical workflow for addressing common HPLC issues.

Caption: A logical workflow for troubleshooting common HPLC problems.

References

  • International Council for Harmonisation. ICH Q1A (R2): Stability Testing of New Drug Substances and Products. (2003). [Link]

  • International Council for Harmonisation. ICH Q2(R2): Validation of Analytical Procedures. (2023). [Link]

  • Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. In Separation Science and Technology (Vol. 10, pp. 1-39).
  • International Council for Harmonisation. ICH Q1B: Photostability Testing of New Drug Substances and Products. (1996). [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • SIELC Technologies. (2018, May 17). Separation of this compound on Newcrom R1 HPLC column. [Link]

  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]

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Minimizing byproduct formation in the synthesis of Empagliflozin precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Empagliflozin precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these critical intermediates. Our goal is to provide you with in-depth, field-proven insights to help you minimize byproduct formation and optimize your synthetic routes. This is not a rigid protocol but a dynamic troubleshooting guide based on established chemical principles and extensive laboratory experience.

I. Overview of Common Synthetic Challenges

The synthesis of Empagliflozin, a potent SGLT2 inhibitor, involves several key transformations, each with its own set of potential pitfalls that can lead to the formation of unwanted byproducts. These impurities can complicate purification, reduce yields, and impact the quality of the final active pharmaceutical ingredient (API). The most common challenges arise during three critical stages:

  • Friedel-Crafts Acylation/Alkylation: Establishing the diarylmethane core.

  • C-Glycosylation: Coupling the aglycone with the glucose moiety.

  • Stereoselective Reduction: Setting the final stereochemistry at the anomeric center.

This guide will address specific, frequently asked questions related to byproduct formation in these key steps, providing not just solutions, but the underlying chemical reasoning to empower you to troubleshoot effectively.

II. Troubleshooting Guide: A Question-and-Answer Approach

FAQ 1: Friedel-Crafts Acylation - Controlling Regioselectivity

Question: We are observing a significant amount of a positional isomer during the Friedel-Crafts acylation of (S)-3-phenoxytetrahydrofuran with 2-chloro-5-iodobenzoyl chloride. How can we improve the regioselectivity of this reaction?

Answer:

The Root of the Problem: Understanding Friedel-Crafts Regioselectivity

The formation of positional isomers during Friedel-Crafts acylation is a classic challenge governed by the directing effects of the substituents on the aromatic ring being acylated. In the case of (S)-3-phenoxytetrahydrofuran, the ether oxygen is an ortho-, para-director. While the para-position is sterically favored, acylation at the ortho-position can still occur, leading to the formation of the undesired positional isomer. The choice of Lewis acid and reaction conditions significantly influences the ratio of these isomers.

Mechanism of Positional Isomer Formation

reagents 2-chloro-5-iodobenzoyl chloride + AlCl₃ intermediate Acylium Ion Intermediate reagents->intermediate Forms starting_material (S)-3-phenoxytetrahydrofuran para_product Desired Para-Substituted Product starting_material->para_product Major Pathway (Sterically Favored) ortho_byproduct Undesired Ortho-Substituted Byproduct starting_material->ortho_byproduct Minor Pathway (Sterically Hindered)

Caption: Friedel-Crafts Acylation Pathways.

Strategies for Minimizing the Ortho-Isomer Byproduct:

  • Solvent and Temperature Optimization: The choice of solvent can influence the steric hindrance around the ortho-position. Less polar, bulkier solvents can disfavor the formation of the ortho-isomer. Running the reaction at lower temperatures often increases the kinetic preference for the less sterically hindered para-product.[1]

  • Choice of Lewis Acid: While strong Lewis acids like AlCl₃ are effective, they can sometimes lead to lower selectivity. Milder Lewis acids, such as TiCl₄, have been shown to provide cleaner reactions with improved regioselectivity in similar syntheses.[2]

Troubleshooting Protocol: Optimizing Friedel-Crafts Acylation

ParameterStandard ConditionOptimized ConditionRationale
Solvent Dichloromethane (DCM)FluorobenzeneCan improve regioselectivity.[1]
Temperature 0°C to room temperature-20°C to 0°CLower temperatures favor the kinetic (para) product.[1]
Lewis Acid AlCl₃TiCl₄Milder Lewis acid can lead to cleaner reaction profiles.[2]

Step-by-Step Experimental Protocol:

  • To a solution of (S)-3-phenoxytetrahydrofuran in fluorobenzene, cooled to -20°C, add TiCl₄ dropwise under an inert atmosphere.

  • In a separate flask, prepare a solution of 2-chloro-5-iodobenzoyl chloride in fluorobenzene.

  • Add the acid chloride solution to the reaction mixture dropwise, maintaining the temperature between -20°C and -15°C.

  • Monitor the reaction progress by HPLC.

  • Upon completion, quench the reaction with a cold, dilute HCl solution.

  • Extract the product with an appropriate organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Analyze the crude product by HPLC to determine the ratio of para- to ortho-isomers.

FAQ 2: C-Glycosylation - The Challenge of the Undesired α-Anomer

Question: During the stereoselective reduction of the lactol intermediate to form the C-glucoside, we are consistently getting a mixture of the desired β-anomer and the undesired α-anomer. How can we improve the β-selectivity?

Answer:

The Root of the Problem: Anomeric Control

The formation of C-glucosides via the reduction of a lactol intermediate is a pivotal step where the final stereochemistry of Empagliflozin is established. The ratio of α- to β-anomers is determined by the stereoelectronics of the reduction step, which is heavily influenced by the choice of reducing agent, Lewis acid, and reaction temperature. The desired β-anomer is the thermodynamically more stable product due to the equatorial position of the bulky aglycone. However, under certain conditions, the kinetic α-product can be formed in significant amounts.

Mechanism of Anomer Formation

The reduction proceeds through an oxocarbenium ion intermediate. The hydride attack can occur from either the axial or equatorial face, leading to the α- and β-anomers, respectively. The stereoselectivity is governed by a balance of steric and electronic effects, including the anomeric effect.[3] Lewis acids play a crucial role in promoting the formation of the oxocarbenium ion and can influence the stereochemical outcome.[4][5][6]

lactol Lactol Intermediate oxocarbenium Oxocarbenium Ion Intermediate lactol->oxocarbenium Lewis Acid (e.g., AlCl₃) beta_anomer β-Anomer (Desired) oxocarbenium->beta_anomer Hydride Attack (Equatorial) alpha_anomer α-Anomer (Byproduct) oxocarbenium->alpha_anomer Hydride Attack (Axial)

Caption: Stereoselective Reduction of the Lactol Intermediate.

Strategies for Maximizing β-Selectivity:

  • Lewis Acid Selection: The use of AlCl₃ as a Lewis acid in conjunction with a silane reducing agent like triethylsilane (Et₃SiH) has been shown to be highly effective in promoting the formation of the β-anomer.[7][8][9]

  • Anhydrous Conditions: Water can interfere with the reaction and lead to the formation of furanoside byproducts.[10] The use of molecular sieves is highly recommended to ensure anhydrous conditions.[10]

  • Temperature Control: Running the reaction at low temperatures can enhance the stereoselectivity.

Troubleshooting Protocol: Enhancing β-Selectivity in C-Glycosylation

ParameterStandard ConditionOptimized ConditionRationale
Lewis Acid BF₃·OEt₂AlCl₃AlCl₃ has been demonstrated to provide high β-selectivity.[7][8][9]
Reducing Agent NaBH₄Triethylsilane (Et₃SiH)Silane reductants are effective for this transformation.
Additives NoneMolecular Sieves (4Å)Ensures anhydrous conditions, preventing side reactions.[10]
Temperature 0°C to room temperature-78°C to -40°CLower temperatures improve stereoselectivity.[11]

Step-by-Step Experimental Protocol:

  • Dry all glassware and solvents thoroughly before use.

  • To a solution of the lactol intermediate in a mixture of CH₂Cl₂ and MeCN, add freshly activated 4Å molecular sieves and stir for 30 minutes at room temperature under an inert atmosphere.

  • Cool the mixture to -78°C.

  • Add triethylsilane, followed by the slow, portion-wise addition of AlCl₃, ensuring the internal temperature does not rise above -70°C.

  • Stir the reaction at -78°C and monitor its progress by HPLC.

  • Upon completion, quench the reaction by slowly adding it to a cold, saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Analyze the crude product by ¹H NMR to determine the α:β anomer ratio by integrating the signals of the anomeric protons.[1]

FAQ 3: Silane Reduction - Avoiding Polymeric Byproducts

Question: After the silane reduction step and workup, we are left with a viscous, oily residue that is difficult to remove. We suspect these are polymeric siloxane byproducts. How can we prevent their formation and/or remove them effectively?

Answer:

The Root of the Problem: Silane Hydrolysis and Polymerization

Silane reducing agents like triethylsilane are generally clean, and their byproducts (e.g., hexaethyldisiloxane) are often volatile and easily removed. However, in the presence of acid or base and water, silanes can hydrolyze to form silanols. These silanols can then undergo condensation to form polymeric siloxane byproducts, which are typically non-volatile and can complicate purification.[12][13]

Mechanism of Polymeric Siloxane Formation

silane Triethylsilane (Et₃SiH) silanol Triethylsilanol (Et₃SiOH) silane->silanol Hydrolysis (H₂O, Acid/Base) disiloxane Hexaethyldisiloxane (Et₃Si-O-SiEt₃) silanol->disiloxane Condensation polysiloxane Polymeric Siloxanes (Oily Residue) disiloxane->polysiloxane Further Condensation

Caption: Formation of Polymeric Siloxane Byproducts.

Strategies for Preventing and Removing Siloxane Byproducts:

  • Anhydrous Reaction Conditions: As with many of the other challenges, the most effective way to prevent the formation of siloxane polymers is to rigorously exclude water from the reaction. The use of molecular sieves is a practical and effective solution.[10]

  • Careful Workup: Quenching the reaction with a basic solution (e.g., NaHCO₃) can help to neutralize the Lewis acid and minimize acid-catalyzed hydrolysis of the excess silane during workup.

  • Purification: If polymeric siloxanes do form, they can often be removed by:

    • Crystallization: If the desired product is crystalline, recrystallization can be a highly effective method for removing oily byproducts.

    • Chromatography: While not ideal for large-scale production, column chromatography can effectively separate the product from siloxane residues.

Troubleshooting Protocol: Managing Siloxane Byproducts

Preventative Measures:

  • Strictly Anhydrous Conditions: Follow the protocol for using molecular sieves as described in FAQ 2.

  • Controlled Quench: Add the reaction mixture to a vigorously stirred, cold, saturated NaHCO₃ solution to ensure rapid and complete neutralization.

Removal Protocol (if byproducts form):

  • After the initial workup and solvent removal, dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol).[10]

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystalline product by filtration, washing with a small amount of the cold solvent.

  • Dry the product under vacuum.

  • Assess the purity of the crystallized product by HPLC and ¹H NMR to confirm the absence of siloxane impurities.

III. Concluding Remarks

Minimizing byproduct formation in the synthesis of Empagliflozin precursors is a multifaceted challenge that requires a deep understanding of the underlying reaction mechanisms. By carefully controlling reaction parameters such as temperature, solvent, and the choice of reagents, and by ensuring anhydrous conditions, it is possible to significantly improve the yield and purity of these critical intermediates. This guide provides a starting point for troubleshooting common issues. We encourage you to adapt these principles to your specific experimental setup and to always rely on careful in-process monitoring to guide your optimization efforts.

IV. References

  • Chandrasekhar, S., et al. (2007). Tetramethyldisiloxane: A Practical Organosilane Reducing Agent. Organic Process Research & Development, 11(6), 963-993. [Link]

  • Britton, R., et al. (2018). Fluorine-Directed Glycosylation Enables the Stereocontrolled Synthesis of Selective SGLT2 Inhibitors for Type II Diabetes. Chemistry – A European Journal, 24(12), 2832-2836. [Link]

  • Silane Terminated Polymer Reactions with Non-Tin Catalysts. (2023). Prospector. [Link]

  • de Souza, R. O. M. A., et al. (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development, 22(5), 533-557. [Link]

  • Peng, P., et al. (2022). Synthesis, Isolation, Characterization and Suppression of Impurities during Optimization of Empagliflozin (Jardiance). Organic Preparations and Procedures International, 54(3), 203-221. [Link]

  • Ren, Y., et al. (2014). Heterotelechelic Silicones: Facile Synthesis and Functionalization Using Silane-Based Initiators. ACS Macro Letters, 3(10), 1044-1048. [Link]

  • Fraser-Reid, B., et al. (2015). Lewis acid promoted anomerisation: recent developments and applications. Carbohydrate Chemistry: Chemical and Biological Approaches, 41, 1-28. [Link]

  • Demchenko, A. V., et al. (2014). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry, 10, 2493-2509. [Link]

  • A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. (2023). Polymers, 15(11), 2536. [Link]

  • A Fusion of Molecular Imprinting Technology and Siloxane Chemistry: A Way to Advanced Hybrid Nanomaterials. (2022). International Journal of Molecular Sciences, 23(21), 13348. [Link]

  • Shuto, S., et al. (2003). Control of alpha/beta stereoselectivity in Lewis acid promoted C-glycosidations using a controlling anomeric effect based on the conformational restriction strategy. Angewandte Chemie International Edition, 42(9), 1021-1023. [Link]

  • Hrapchak, M., et al. (2014). Synthesis of empagliflozin, a novel and selective sodium-glucose co-transporter-2 inhibitor, labeled with carbon-14 and carbon-13. Journal of Labelled Compounds and Radiopharmaceuticals, 57(13), 687-694. [Link]

  • Process for the preparation of a pharmaceutical agent. (2020). European Patent Office.

  • Preparation method of empagliflozin intermediate impurity. (2020). Google Patents.

  • Wang, X., et al. (2014). Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. Organic Letters, 16(16), 4090-4093. [Link]

  • Novel process for preparation of empagliflozin or its co-crystals, solvates and their polymorphs thereof. (2018). Google Patents.

  • A Practical Stereoselective Synthesis and Novel Cocrystallizations of an Amphiphatic SGLT-2 Inhibitor. (2012). Organic Process Research & Development, 16(4), 595-604. [Link]

  • ChemInform Abstract: Efficient Synthesis of Empagliflozin, an Inhibitor of SGLT-2, Utilizing an AlCl3-Promoted Silane Reduction of a β-Glycopyranoside. (2014). ChemInform, 45(49). [Link]

  • Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. (2022). Frontiers in Chemistry, 10, 886326. [Link]

  • Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. (2014). Organic Letters, 16(16), 4090-4093. [Link]

  • The Stereoselectivity of Neighboring Group-Directed Glycosylation Is Concentration-Dependent. (2018). Journal of the American Chemical Society, 140(32), 10249-10262. [Link]

  • Synthesis process for empagliflozin. (2018). WIPO Patentscope. [Link]

  • Recent advances in reagent-controlled stereoselective/stereospecific glycosylation. (2019). Carbohydrate Research, 473, 72-81. [Link]

  • Shi, K., et al. (2018). Improved Synthetic Process of Empagliflozin. Chinese Journal of Pharmaceuticals, 49(8), 1100-1103. [Link]

  • New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. (2023). ACS Omega, 8(20), 17997-18004. [Link]

  • Empagliflozin α-Anomer. (n.d.). SynZeal. [Link]

  • Processes for the preparation of empagliflozin. (2017). Google Patents.

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Validation & Comparative

Reactivity Standoff: A Comparative Analysis of Ethyl 5-bromo-2-chlorobenzoate and Methyl 5-bromo-2-chlorobenzoate for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Steric and Electronic Nuances in Drug Discovery Intermediates

In the intricate landscape of pharmaceutical and materials science, the selection of building blocks is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic campaign. Among the vast arsenal of available reagents, halogenated benzoic acid esters serve as versatile scaffolds. This guide provides an in-depth, objective comparison of two such closely related yet distinct intermediates: Ethyl 5-bromo-2-chlorobenzoate and Mthis compound. Our analysis will dissect the subtle interplay of steric and electronic effects that govern their reactivity in key synthetic transformations, providing researchers with the foundational knowledge to make informed decisions in their experimental designs.

At a Glance: Structural and Physicochemical Properties

Before delving into reactivity, a foundational understanding of the structural and physicochemical properties of our two subject compounds is essential. While they share the same core aromatic substitution pattern, the seemingly minor difference in their ester alkyl groups—ethyl versus methyl—can have tangible consequences.

PropertyThis compoundMthis compound
CAS Number 76008-73-6[1]251085-87-7[2]
Molecular Formula C₉H₈BrClO₂[1]C₈H₆BrClO₂[3]
Molecular Weight 263.52 g/mol [1]249.49 g/mol [3]
Physical Form Not specified (typically liquid or low-melting solid)Liquid[2]

The Decisive Factors: A Theoretical Dissection of Reactivity

The reactivity of these molecules is primarily governed by a delicate balance of electronic and steric effects imparted by the substituents on the benzene ring.

Electronic Effects: An Inductive and Resonance Tug-of-War

The electronic landscape of the aromatic ring is influenced by the inductive and resonance effects of the chloro, bromo, and ester functionalities.

  • Halogens (Br and Cl): Both bromine and chlorine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic aromatic substitution but is crucial for activating it towards nucleophilic aromatic substitution.[4] Through resonance, they can donate a lone pair of electrons (+R), but for halogens, the inductive effect is dominant.

  • Ester Group (-COOR): The ester group is a meta-director and a deactivating group in electrophilic aromatic substitution due to its electron-withdrawing inductive and resonance effects (-I, -R). This property is beneficial in nucleophilic aromatic substitution (SNAr) as it helps to stabilize the negatively charged intermediate (Meisenheimer complex).[5]

When comparing the methyl and ethyl esters, the ethyl group is slightly more electron-donating than the methyl group due to a greater inductive effect.[6] This minor increase in electron donation could marginally decrease the electrophilicity of the aromatic ring in the ethyl ester compared to its methyl counterpart. However, this effect is generally considered to be very small and is unlikely to lead to significant differences in reactivity in many contexts.[6]

Steric Effects: The "Ortho Effect" in Action

The most significant point of divergence in the reactivity of these two molecules stems from the steric interaction between the ortho-chloro group and the adjacent ester functionality. This is a classic example of the "ortho effect."[7][8]

The presence of the ortho substituent can force the ester group to twist out of the plane of the benzene ring.[7] This has two major consequences:

  • Inhibition of Resonance: The coplanarity between the carbonyl of the ester and the aromatic ring is disrupted, which diminishes the resonance interaction between the ester and the ring.

  • Steric Hindrance: The ortho-chloro group provides a sterically hindered environment around the ester functionality and one of the reactive halogen sites.

The ethyl group is sterically bulkier than the methyl group.[6][9] Consequently, the steric clash between the ortho-chloro group and the ester is more pronounced in this compound. This increased steric hindrance can influence the accessibility of reagents to the ester carbonyl and the adjacent chloro-substituted carbon.

Comparative Reactivity in Key Synthetic Transformations

The subtle electronic and more pronounced steric differences between the ethyl and methyl esters manifest in their reactivity profiles in common synthetic transformations.

Suzuki-Miyaura Cross-Coupling: A Tale of Two Halogens

The Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation, and aryl halides are common substrates.[10] In both Ethyl and Mthis compound, we have two potential reactive sites: the C-Br bond at position 5 and the C-Cl bond at position 2.

The reactivity of aryl halides in the oxidative addition step of the Suzuki coupling, which is often rate-determining, generally follows the order C-I > C-Br > C-Cl.[10] This is due to the decreasing bond strength down the halogen group. Therefore, for both esters, the Suzuki coupling is expected to occur selectively at the C-Br bond.

While the difference in the ester group is distant from the C-Br bond at the 5-position, the overall steric environment of the molecule can influence the approach of the bulky palladium catalyst. The slightly greater steric bulk of the ethyl ester in this compound might lead to marginally slower reaction rates compared to the methyl ester under identical conditions, although this effect is likely to be minimal.

Suzuki_Coupling A Ar-Br (Substrate) C Ar-Pd(II)(Br)Ln (Oxidative Addition) A->C B Pd(0)Ln B->C F Ar-Pd(II)(R)Ln (Transmetalation) C->F D RB(OH)2 D->F E Base E->F F->B G Ar-R (Product) F->G Reductive Elimination

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr): The Role of Activation

The presence of multiple electron-withdrawing groups (ester, Cl, Br) activates the aromatic ring for nucleophilic attack. The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex.[5] The negative charge of this intermediate is stabilized by the electron-withdrawing groups, particularly when they are in the ortho or para positions to the leaving group.

For both esters, the chlorine atom at the 2-position is activated by the para-bromo substituent and the ortho-ester group. The bromine atom at the 5-position is activated by the ortho-chloro and meta-ester groups. Due to the ortho and para positioning of the other activating groups relative to the chlorine, the C-Cl bond is generally more susceptible to nucleophilic attack than the C-Br bond in SNAr reactions, assuming comparable C-X bond strengths are not the dominant factor.

Here, the steric hindrance from the ortho-ester group will play a more significant role. The bulkier ethyl group in this compound is expected to create a more sterically congested environment around the C-Cl bond, potentially slowing down the rate of nucleophilic attack compared to the methyl ester.

SNAr_Mechanism cluster_transition_state Addition-Elimination substrate Ar-X intermediate [Meisenheimer Complex] (Resonance Stabilized) substrate->intermediate + Nu- nucleophile Nu- intermediate->substrate product Ar-Nu intermediate->product - X- product->intermediate leaving_group X-

Figure 2: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Ester Hydrolysis: A Clear Experimental Distinction

The susceptibility of the ester group to hydrolysis is a critical parameter, especially in aqueous or biological media. Experimental data on the hydrolysis of homologous esters provides a clear point of comparison.

Studies have shown that under both plasma and rat liver microsome conditions, methyl benzoate is more stable to hydrolysis than ethyl benzoate.[11] For instance, in rat plasma, the half-life of methyl benzoate was found to be 36 minutes, whereas for ethyl benzoate it was 17 minutes.[11] A similar trend was observed in rat liver microsomes, with half-lives of 15 and 12 minutes for methyl and ethyl benzoate, respectively.[11]

This difference is attributed to a combination of factors. While the ethyl group is slightly more electron-donating, which would tend to decrease the electrophilicity of the carbonyl carbon, the steric accessibility for the attacking nucleophile (e.g., water or hydroxide) and the stability of the transition state are also crucial. The higher activation energy required for the hydrolysis of methyl benzoate compared to ethyl benzoate supports its greater stability.[11]

CompoundAlkaline Hydrolysis t½ (min)Rat Plasma t½ (min)Rat Liver Microsomes t½ (min)
Methyl benzoate143615
Ethyl benzoate141712
Data from a comparative study on homologous esters provides a proxy for the relative hydrolytic stability.[11]

Experimental Protocols: Representative Procedures

The following are generalized protocols for key reactions. Researchers should note that optimization of conditions (catalyst, ligand, base, solvent, temperature) is often necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling (General Procedure)

Suzuki_Workflow start Start setup Combine Aryl Bromide (1.0 eq.), Boronic Acid (1.2 eq.), Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and Base (e.g., K₂CO₃, 2.0 eq.) in a reaction vessel. start->setup solvent Add degassed solvent (e.g., Toluene/Water or Dioxane/Water). setup->solvent reaction Heat the mixture under inert atmosphere (e.g., 80-100 °C) for 2-12 h. Monitor by TLC or LC-MS. solvent->reaction workup Cool to RT. Dilute with EtOAc. Wash with water and brine. reaction->workup purify Dry organic layer (Na₂SO₄). Concentrate in vacuo. Purify by column chromatography. workup->purify end End purify->end

Figure 3: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Methodology:

  • To a Schlenk flask under an inert atmosphere (e.g., Argon), add the 5-bromo-2-chlorobenzoate ester (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Add a degassed solvent system, such as a mixture of toluene and water (4:1) or dioxane and water (4:1).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine (General Procedure)

Methodology:

  • In a sealed reaction vessel, combine the 5-bromo-2-chlorobenzoate ester (1.0 eq.), the desired primary or secondary amine (1.2-2.0 eq.), and a base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 eq.).

  • Add an anhydrous polar aprotic solvent such as DMF or DMSO.

  • Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion and Recommendations

The choice between this compound and Mthis compound is a nuanced one, with the "ortho effect" being the primary differentiator.

  • Mthis compound is likely to exhibit slightly faster reaction rates in transformations where steric hindrance around the ortho-chloro or ester group is a significant factor, such as in some SNAr reactions. It also offers greater stability towards hydrolysis.

  • This compound , with its slightly bulkier ethyl group, may experience more pronounced steric effects, potentially leading to slower reaction rates in sterically demanding reactions. Its lower hydrolytic stability should also be a consideration in experimental design and product storage.

For reactions primarily targeting the C-Br bond at the 5-position, such as Suzuki-Miyaura cross-coupling, the difference in reactivity between the two esters is expected to be minimal. In such cases, the choice may be guided by other factors like cost, availability, or the physical properties of the downstream products.

Ultimately, this guide serves as a predictive framework based on established chemical principles. The optimal choice will always be validated by empirical data from the specific reaction under investigation.

References

[11] Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022-02-13). Journal of Enzyme Inhibition and Medicinal Chemistry. [12] Kinetic study of hydrolysis of benzoates. part xxvii. ortho substituent effect in alkaline hydrolysis of phenyl esters of substituted benzoic acids in aqueous BU4NBr. (2009-01-13). Collection of Czechoslovak Chemical Communications. [7] Ortho effect. In Wikipedia. Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water. ResearchGate. [13] Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. ResearchGate. [14] Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [8] What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? Quora. [3] mthis compound - 251085-87-7, C8H6BrClO2, density, melting point, boiling point, structural formula, synthesis. LookChem. [15] Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole". Benchchem. [9] Steric Hindrance. Chemistry LibreTexts. [16] Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [17] 5-Bromo-2-chlorobenzoic acid | 21739-92-4. ChemicalBook. [18] Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. [19] Application Notes and Protocols: Reactions of Ethyl 3-bromo-5-cyano-2-formylbenzoate with Nucleophiles. Benchchem. [4] Electronic Effects: Isomeric, Mesomeric, Steric, Hyperconjugation, Inductive Effects. EMBIBE. [20] Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Royal Society of Chemistry. [21] Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar - Yale University. [22] Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2,5-Dibromothiazole. Benchchem. [23] Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Chemistry Portal. [2] Mthis compound | 251085-87-7. Sigma-Aldrich. [1] this compound synthesis. ChemicalBook. [24] 2-Bromo-5-chlorobenzoic acid. Chem-Impex. [10] Reactivity Showdown: Ethyl 4-iodobenzoate vs. Ethyl 4-bromobenzoate in Suzuki Coupling. Benchchem. [25] Preparation method of 5-bromo-2-chlorobenzoic acid. Google Patents. [5] Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Bromo-3-nitrobenzoic Acid. Benchchem. [6] A Comparative Guide to the Reactivity of Ethyl 4-iodobenzoate and Methyl 4-iodobenzoate in Cross-Coupling Reactions. Benchchem.

Sources

A Researcher's Guide to Site-Selective Suzuki Coupling: Unraveling the Reactivity of C-Br vs. C-Cl in Ethyl 5-bromo-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a robust and versatile tool for the construction of carbon-carbon bonds.[1][2][3] Its power is particularly evident in the synthesis of complex biaryl scaffolds, which are prevalent in pharmaceuticals and functional materials.[4] However, when a substrate presents multiple potential reaction sites, as is the case with dihalogenated arenes, the question of selectivity becomes paramount. This guide provides an in-depth comparison of the reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in Ethyl 5-bromo-2-chlorobenzoate under Suzuki coupling conditions, offering both theoretical grounding and practical, data-driven insights.

The Decisive Step: Understanding Oxidative Addition

The selectivity of the Suzuki-Miyaura coupling is primarily determined in the initial oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond.[5] The general reactivity trend for aryl halides in this step is well-established and follows the order of bond dissociation energy: C-I > C-OTf > C-Br >> C-Cl.[5][6] This fundamental principle dictates that, under standard conditions, the weaker C-Br bond will react preferentially over the stronger C-Cl bond.

For this compound, this intrinsic difference in bond strength is the primary driver of its chemoselectivity. The C-Br bond, with a lower dissociation energy, presents a lower activation barrier for the palladium catalyst to overcome, thus favoring its selective cleavage and subsequent coupling.

However, this inherent reactivity can be modulated by both electronic and steric factors. In our target molecule, the ester group at the 1-position is electron-withdrawing, which can influence the electron density at the halogen-bearing carbons. The chlorine atom is ortho to this group, while the bromine is meta. While electronic effects can sometimes override the inherent bond strength differences, in this case, the greater lability of the C-Br bond is the dominant factor.[7]

Visualizing the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle. The following diagram illustrates the selective reaction at the C-Br bond of this compound.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (Selective C-Br Cleavage) Pd(0)L2->Oxidative_Addition Ethyl 5-bromo- 2-chlorobenzoate Pd(II)_Complex Ar-Pd(II)(Br)L₂ Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex Ar-Pd(II)(R)L₂ Transmetalation->Pd(II)_Aryl_Complex Boronate R-B(OR)₂ + Base Boronate->Transmetalation Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-R (Coupled Product) Reductive_Elimination->Product

Figure 1: Catalytic cycle of selective Suzuki coupling.

Comparative Performance: C-Br vs. C-Cl Reactivity

To provide a clear comparison, the following table summarizes the expected performance and experimental considerations for targeting each of the carbon-halogen bonds in this compound for Suzuki coupling.

FeatureC-Br Bond Coupling (at C5)C-Cl Bond Coupling (at C2)
Relative Reactivity High Low
Rationale Lower C-Br bond dissociation energy.[5][6]Higher C-Cl bond dissociation energy.[5][6]
Typical Catalyst Standard Pd(0) catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/ligand).Requires more active catalysts, often with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[8]
Ligand Choice Standard phosphine ligands (e.g., PPh₃, PCy₃).Bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) to promote oxidative addition to the stronger C-Cl bond.[8]
Reaction Conditions Milder conditions (e.g., lower temperatures, shorter reaction times).More forcing conditions (e.g., higher temperatures, longer reaction times) are often necessary.
Selectivity High selectivity for mono-arylation at the C-Br position is readily achievable.Achieving selectivity for C-Cl coupling without concurrent C-Br coupling is challenging and requires careful catalyst and condition optimization.
Potential Side Reactions Minimal, if conditions are controlled. Over-arylation at both sites can occur under forcing conditions.Protodehalogenation (replacement of Cl with H) can be a competing side reaction. Homocoupling of the boronic acid can also occur.[8]

Experimental Protocol: Selective Suzuki Coupling at the C-Br Bond

This protocol provides a robust starting point for the selective Suzuki-Miyaura coupling of an arylboronic acid with this compound at the C-Br position.

Materials:
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.04 equiv, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Toluene (to achieve a 0.3 M concentration of the limiting reagent)

  • Water (10% v/v of toluene)

  • Argon or Nitrogen gas

Experimental Workflow Diagram:

Workflow Setup Reaction Setup Degas Degassing Setup->Degas Seal & Inert Atmosphere Reaction Reaction Degas->Reaction Heat to 80°C Workup Aqueous Workup Reaction->Workup Cool & Dilute Purification Purification Workup->Purification Extract & Dry

Figure 2: General experimental workflow.

Step-by-Step Procedure:
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), cesium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and tricyclohexylphosphine tetrafluoroborate (0.04 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add the appropriate volume of toluene and water (10:1 v/v) via syringe.

  • Degassing: Bubble argon or nitrogen gas through the stirred reaction mixture for 10-15 minutes.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

This protocol is adapted from a similar selective C(sp²)-Br coupling reaction and should serve as an excellent starting point for optimization.[9]

Conclusion

The selective functionalization of this compound via Suzuki-Miyaura cross-coupling is a readily achievable and predictable process. The inherent difference in the bond dissociation energies of the C-Br and C-Cl bonds strongly favors reaction at the more labile C-Br position. By employing standard palladium catalysts and phosphine ligands under relatively mild conditions, researchers can confidently achieve high yields of the mono-arylated product at the 5-position. While coupling at the C-Cl bond is theoretically possible, it presents a significant synthetic challenge that requires more specialized and highly active catalytic systems. This guide provides the foundational knowledge and a practical starting point for researchers to successfully navigate the selective synthesis of valuable biaryl compounds from this versatile dihalogenated building block.

References

  • Chen, Q., et al. (2017). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 22(11), 1897. [Link]

  • Kanno, K., et al. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts, 4(3), 307-325. [Link]

  • Vetticatt, M. J., & Singh, R. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry, 87(11), 7118-7130. [Link]

  • Kanno, K., et al. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. ResearchGate. [Link]

  • Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 1(1), 39-55. [Link]

  • Kim, S., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]

  • Reddit. (2023). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]

  • Hazari, N., et al. (2015). Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η⁵-Cp)Pd(IPr)Cl with (η³-cinnamyl)Pd(IPr)(Cl) and (η³-1-t-Bu-indenyl)Pd(IPr)(Cl). Beilstein Journal of Organic Chemistry, 11, 2476-2486. [Link]

  • Vetticatt, M. J., et al. (2018). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Angewandte Chemie International Edition, 57(30), 9482-9486. [Link]

  • Elsayed, M. S. A., et al. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. ACS Medicinal Chemistry Letters, 9(2), 125-130. [Link]

  • Maluenda, I., & Navarro, O. (2015). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 44(15), 5294-5300. [Link]

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A Comparative Guide to Alternative Brominating Agents for the Synthesis of 5-Bromo-2-Chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, 5-bromo-2-chlorobenzoic acid stands as a pivotal intermediate, notably in the production of SGLT2 inhibitors for diabetes management. The regioselective introduction of a bromine atom at the C5 position of 2-chlorobenzoic acid is a critical transformation, governed by the directing effects of the existing chloro and carboxylic acid functionalities. While elemental bromine (Br₂) has been a traditional choice for this electrophilic aromatic substitution, its hazardous nature, coupled with challenges in achieving high regioselectivity, has propelled the exploration of alternative brominating agents. This guide provides an in-depth comparison of these alternatives, offering experimental insights to inform your selection of the most suitable reagent for this crucial synthesis.

The Challenge of Regioselectivity

The bromination of 2-chlorobenzoic acid is directed by two competing factors: the ortho-, para- directing chloro group and the meta- directing carboxylic acid group. Both substituents synergistically favor the introduction of the bromine atom at the C5 position, which is para to the chlorine and meta to the carboxyl group.[1] However, the formation of the undesired 4-bromo-2-chlorobenzoic acid isomer can occur, posing purification challenges.[2] The choice of brominating agent and reaction conditions plays a crucial role in maximizing the yield of the desired 5-bromo isomer.

Comparative Analysis of Brominating Agents

This section details the performance of various brominating agents in the synthesis of 5-bromo-2-chlorobenzoic acid, with a focus on experimental data, mechanistic rationale, and practical considerations.

N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) has emerged as a widely adopted and superior alternative to elemental bromine for this transformation.[1][3] As a stable, crystalline solid, NBS offers significant advantages in handling and safety over the highly corrosive and volatile liquid bromine.[3]

Mechanism of Action: In a strong acidic medium like concentrated sulfuric acid, NBS serves as an electrophilic bromine source. The acid protonates the carbonyl oxygen of NBS, enhancing the electrophilicity of the bromine atom and facilitating the attack on the electron-rich aromatic ring of 2-chlorobenzoic acid.

Experimental Data & Protocol: A common and effective method involves the use of NBS in concentrated sulfuric acid.[1] The reaction proceeds with high regioselectivity, favoring the formation of the 5-bromo isomer.

Experimental Protocol: Bromination with NBS in Sulfuric Acid [4]

  • In a suitable reaction vessel, add 2-chlorobenzoic acid (e.g., 4.7 g, 0.03 mol) to concentrated sulfuric acid (e.g., 40 mL).

  • Stir the mixture at a controlled temperature (e.g., 30 °C) until the solid dissolves completely.

  • Gradually add N-bromosuccinimide (e.g., 5.334 g, 0.03 mol).

  • Continue the reaction for a short duration (e.g., 10 minutes) at the same temperature.

  • Carefully pour the reaction mixture into an ice-water bath to precipitate the crude product.

  • Isolate the crude 5-bromo-2-chlorobenzoic acid by filtration.

  • Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to obtain the purified product.

Yields of approximately 85% with high purity (≥99.5%) have been reported using this method.[4][5]

Improving Regioselectivity with Catalysts: To further suppress the formation of the 4-bromo isomer, the addition of a catalyst containing sulfur in a reduced state, such as sodium sulfide (Na₂S) or potassium sulfide (K₂S), has been patented.[5][6] The proposed mechanism involves the in-situ formation of a sulfenyl bromide species that influences the regioselectivity of the bromination.[7]

DOT Diagram: Proposed Role of Sulfide Catalyst in Regioselective Bromination

G NBS NBS Intermediate Proposed Sulfenyl Bromide Intermediate NBS->Intermediate reacts with H2SO4 H₂SO₄ H2SO4->Intermediate in Na2S Na₂S Na2S->Intermediate forms Substrate 2-Chlorobenzoic Acid Product 5-Bromo-2-chlorobenzoic Acid (High Selectivity) Substrate->Product brominated by Intermediate->Product Byproduct 4-Bromo Isomer (Suppressed) Intermediate->Byproduct inhibits formation of

Caption: Proposed pathway for enhanced regioselectivity using a sulfide catalyst.

Elemental Bromine (Br₂)

The traditional method for this synthesis involves the direct use of elemental bromine, often with a Lewis acid catalyst like iron(III) bromide.[8]

Mechanism of Action: The Lewis acid polarizes the Br-Br bond, generating a potent electrophile (Br⁺) that attacks the aromatic ring.

Challenges and Limitations:

  • Safety: Liquid bromine is highly corrosive, toxic, and has a high vapor pressure, making it difficult and hazardous to handle.[3]

  • Regioselectivity: The reaction can lead to the formation of significant amounts of the undesired 4-bromo isomer, complicating purification and reducing the overall yield of the target compound.[9]

  • Byproduct Formation: The reaction generates hydrogen bromide (HBr) as a corrosive byproduct.

While still a viable option, the safety and selectivity concerns associated with elemental bromine have led many researchers and industrial chemists to favor alternative reagents.

In-situ Generated Bromine: H₂O₂/HBr and Bromide/Bromate Systems

"Green" bromination methods that generate bromine in situ from safer and more manageable precursors have gained significant traction.

a) Hydrogen Peroxide and Hydrobromic Acid (H₂O₂/HBr):

This system offers an environmentally benign approach to bromination. Hydrogen peroxide oxidizes hydrobromic acid to generate elemental bromine in situ.[10][11]

Mechanism of Action: H₂O₂ + 2HBr → Br₂ + 2H₂O

The newly formed bromine then acts as the electrophile in the aromatic substitution reaction. This method avoids the direct handling of liquid bromine and uses water as a solvent, further enhancing its green credentials. A comparison of the H₂O₂-HBr system with NBS for various brominations has shown it to be more reactive for certain substrates.[12]

b) Bromide/Bromate couple:

A mixture of a bromide salt (e.g., KBr) and a bromate salt (e.g., KBrO₃) in an acidic aqueous solution generates bromine in situ.[2][13] This method provides a solid, easy-to-handle source of bromine and boasts high atom efficiency.

Mechanism of Action: 5KBr + KBrO₃ + 6H⁺ → 3Br₂ + 6K⁺ + 3H₂O

This approach has been successfully applied to the bromination of various aromatic substrates.[13]

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

DBDMH is another stable, crystalline brominating agent that serves as a convenient alternative to NBS and liquid bromine.[14][15] It is considered a cost-effective option with similar reactivity to NBS for many applications.[15]

Mechanism of Action: In the presence of an acid catalyst, DBDMH acts as an electrophilic bromine source for the bromination of aromatic rings.[15] The reaction mechanism is analogous to that of NBS in acidic media.

Advantages:

  • High bromine content by weight.

  • Good stability and ease of handling.

  • Can be used for the bromination of a wide range of aromatic compounds.[14]

While specific, detailed comparative data for the bromination of 2-chlorobenzoic acid with DBDMH was not prevalent in the surveyed literature, its established utility in aromatic bromination makes it a strong candidate for consideration and further investigation.

Performance Comparison Summary

Brominating AgentFormulaFormKey AdvantagesKey DisadvantagesReported Yield of 5-bromo-2-chlorobenzoic acid
N-Bromosuccinimide (NBS) C₄H₄BrNO₂Crystalline SolidEasy and safe to handle, high regioselectivity, especially with catalysts.[1][3][5]Can be moisture sensitive.~85%[4][5]
**Elemental Bromine (Br₂) **Br₂Fuming LiquidReadily available, strong brominating agent.[8]Highly corrosive, toxic, and difficult to handle; lower regioselectivity.[3][9]Data not directly comparable due to varying conditions and reported isomer mixtures.
H₂O₂/HBr H₂O₂ + HBrAqueous Solution"Green" alternative, avoids direct handling of Br₂, uses water as a solvent.[10][11]Requires careful control of stoichiometry.Specific data for 2-chlorobenzoic acid not found in the search.
Bromide/Bromate KBr/KBrO₃Solid MixtureSolid, easy to handle, high atom economy, "green" option.[2][13]Requires acidic conditions for activation.Specific data for 2-chlorobenzoic acid not found in the search.
DBDMH C₅H₆Br₂N₂O₂Crystalline SolidStable, high bromine content, cost-effective alternative to NBS.[14][15]Less commonly cited for this specific transformation.Specific data for 2-chlorobenzoic acid not found in the search.

Conclusion and Recommendations

For the synthesis of 5-bromo-2-chlorobenzoic acid, N-Bromosuccinimide (NBS) in concentrated sulfuric acid stands out as the most well-documented and advantageous alternative to elemental bromine. It offers a superior combination of safety, ease of handling, and high regioselectivity, leading to high yields of the desired product. The potential to further enhance selectivity with the addition of a sulfide catalyst makes this method particularly attractive for industrial applications where product purity is paramount.

While "green" alternatives like the H₂O₂/HBr and bromide/bromate systems are promising due to their environmental benefits, more specific research and optimization for the bromination of 2-chlorobenzoic acid are needed to fully assess their viability in terms of yield and regioselectivity compared to the well-established NBS protocol. Similarly, DBDMH presents a viable, cost-effective alternative that warrants further investigation for this specific synthesis.

Ultimately, the choice of brominating agent will depend on a balance of factors including safety protocols, desired purity, cost, and environmental considerations. However, based on the current body of scientific literature, NBS provides the most robust and reliable pathway for the efficient and selective synthesis of 5-bromo-2-chlorobenzoic acid.

Experimental Workflows

DOT Diagram: General Workflow for Bromination of 2-Chlorobenzoic Acid

G cluster_0 Reaction Setup cluster_1 Work-up and Purification Start Dissolve 2-Chlorobenzoic Acid in Solvent/Acid Add_Reagent Add Brominating Agent (NBS, Br₂, etc.) Start->Add_Reagent Reaction Stir at Controlled Temperature Add_Reagent->Reaction Quench Quench Reaction (e.g., ice-water bath) Reaction->Quench Reaction Complete Filter Filter Crude Product Quench->Filter Recrystallize Recrystallize from Suitable Solvent Filter->Recrystallize Dry Dry Purified Product Recrystallize->Dry

Caption: A generalized workflow for the synthesis of 5-bromo-2-chlorobenzoic acid.

References

  • Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. (2025, August 8). Green Chemistry & Technology. Retrieved from [Link]

  • Aqueous Electrophilic Aromatic Bromination using KBr and Oxone. (n.d.). ACS Publications. Retrieved from [Link]

  • Eco-friendly and versatile brominating reagent prepared from a liquid bromine precursor. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • HBr−H2O2: A Facile Protocol for Regioselective Synthesis of Bromohydrins and α-Bromoketones and Oxidation of Benzylic/Secondary Alcohols to Carbonyl Compounds under Mild Aqueous Conditions. (2025, August 5). ResearchGate. Retrieved from [Link]

  • 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. (2019, July 17). MDPI. Retrieved from [Link]

  • Experimental Methods 1. Bromination Methods 1.1 Bromination method based on H2O2/HBr 1.2 Bromination of Lewatit LK2621 with Br2. (n.d.). Universitat de Barcelona. Retrieved from [Link]

  • (PDF) Eco-Friendly and Versatile Brominating Reagent Prepared from a Liquid Bromine Precursor. (n.d.). ResearchGate. Retrieved from [Link]

  • HBr−H2O2: A Facile Protocol for Regioselective Synthesis of Bromohydrins and α-Bromoketones and Oxidation of Benzylic/Secondary Alcohols to Carbonyl Compounds under Mild Aqueous Conditions. (n.d.). ACS Publications. Retrieved from [Link]

  • Environmentally benign electrophilic and radical bromination 'on water': H2O2–HBr system versus N-bromosuccinimide. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 5-Bromo-2-Chloro-Benzoic Acid | PDF | Hydroxide. (n.d.). Scribd. Retrieved from [Link]

  • CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. (n.d.). Google Patents.
  • Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • 1,3-Dibromo-5,5-dimethylhydantoin, a useful reagent for aromatic bromination. (1997, June 23). Semantic Scholar. Retrieved from [Link]

  • Full article: Boric acid catalyzed bromination of a variety of organic substrates: an eco-friendly and practical protocol. (2009, March 16). Taylor & Francis Online. Retrieved from [Link]

  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. (2024, June 26). EPO. Retrieved from [Link]

  • 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid. (n.d.). Google Patents.
  • Preparation method of 5-bromo-2-chlorobenzoic acid. (n.d.). Patsnap. Retrieved from [Link]

  • CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid. (n.d.). Google Patents.
  • WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. (n.d.). WIPO Patentscope. Retrieved from [Link]

  • WO1993002036A1 - Novel process for aromatic bromination. (n.d.). Google Patents.
  • CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-. (n.d.). Google Patents.
  • CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5-. (n.d.). Google Patents.
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. Retrieved from [Link]

  • Cas 21739-92-4,5-Bromo-2-chlorobenzoic acid. (n.d.). LookChem. Retrieved from [Link]

  • Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9. (2022, August 9). Chemia. Retrieved from [Link]

  • Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid. (n.d.). Patsnap. Retrieved from [Link]

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A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki Coupling of Ethyl 5-bromo-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. However, the successful coupling of complex substrates, such as Ethyl 5-bromo-2-chlorobenzoate, presents a significant challenge that necessitates a nuanced understanding of catalyst selection. This guide provides an in-depth comparison of various palladium catalysts for this specific transformation, supported by experimental insights and a discussion of the underlying chemical principles.

The substrate , this compound, possesses two potential reaction sites for Suzuki coupling: a carbon-bromine bond and a carbon-chlorine bond. The inherent difference in the bond dissociation energies of C-Br and C-Cl bonds (the C-Br bond being weaker and generally more reactive in palladium-catalyzed cross-coupling reactions) allows for the possibility of chemoselective coupling. Furthermore, the electronic deactivation of the aromatic ring by the ester and chloro substituents, coupled with the steric hindrance around the C-Cl bond, makes the activation of the aryl chloride particularly challenging.

The Catalytic Cycle: A Refresher

The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][2] Understanding this cycle is crucial for appreciating the role of the catalyst and ligands.

Suzuki_Coupling_Cycle A Pd(0)L_n Active Catalyst B Oxidative Addition A->B C Ar-Pd(II)(X)L_n B->C D Transmetalation C->D E Ar-Pd(II)(Ar')L_n D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' Product F->G H Ar-X (this compound) H->B I Ar'-B(OR)2 (Boronic Acid/Ester) I->D J Base J->D

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Comparison of Palladium Catalyst Systems

The choice of palladium catalyst is paramount for achieving high yield and selectivity in the Suzuki coupling of this compound. Below is a comparative analysis of different classes of palladium catalysts.

Catalyst ClassCatalyst ExampleLigand TypeKey AdvantagesConsiderations for this compound
Traditional Phosphine-Based Pd(PPh₃)₄TriphenylphosphineCommercially available, well-understood reactivity.[3]Often requires higher temperatures and longer reaction times, especially for activating the C-Cl bond. May exhibit lower turnover numbers.[4]
Palladium(II) with Phosphine Ligands PdCl₂(dppf)Dppf (bis(diphenylphosphino)ferrocene)Air-stable precatalyst, effective for a range of substrates.[5][6]Generally more active than Pd(PPh₃)₄ for challenging substrates. The bidentate nature of dppf can enhance catalyst stability.[7]
Bulky, Electron-Rich Phosphine Ligands Pd(OAc)₂ + Buchwald Ligands (e.g., SPhos, XPhos)Biaryl phosphinesHighly active for C-Cl bond activation, even at room temperature in some cases.[8] Allows for lower catalyst loadings.Excellent choice for achieving high yields, particularly if coupling at the chloride position is desired. The steric bulk and electron-donating nature of the ligand facilitate oxidative addition to the C-Cl bond.[9]
N-Heterocyclic Carbene (NHC) Ligands Pd(OAc)₂ + IPr or IMesN-Heterocyclic CarbeneStrong σ-donating ability promotes oxidative addition. Often exhibit high thermal stability.Effective for activating aryl chlorides and can be a good alternative to phosphine ligands.[10]
Palladacycle Precatalysts Buchwald Palladacycle Precatalysts (e.g., SPhos Pd G3)Pre-formed catalyst with a biaryl phosphine ligandAir- and moisture-stable, highly active, and allow for precise control over the ligand-to-metal ratio.Offer excellent reactivity for deactivated aryl chlorides and are a state-of-the-art choice for this type of transformation.[11][12]

Experimental Protocol: Chemoselective Suzuki Coupling of this compound at the Bromine Position

This protocol is designed to favor the selective coupling at the more reactive C-Br bond, a common objective in the synthesis of complex molecules.

Experimental_Workflow A Reaction Setup B Degassing A->B Inert Atmosphere C Reaction B->C Heating D Work-up C->D Cooling E Purification D->E Extraction F Analysis E->F Chromatography

Caption: A general experimental workflow for the Suzuki coupling reaction.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water to the flask. Under a positive flow of the inert gas, add the PdCl₂(dppf)·CH₂Cl₂ catalyst.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Concluding Remarks

The Suzuki coupling of this compound is a challenging yet achievable transformation. For chemoselective coupling at the C-Br bond, traditional catalysts such as Pd(PPh₃)₄ and PdCl₂(dppf) can be effective, with the latter generally providing better results. To achieve coupling at the more robust C-Cl bond, or for exhaustive disubstitution, the use of more advanced catalytic systems featuring bulky, electron-rich phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes is highly recommended. The choice of catalyst should always be guided by the specific synthetic goal, with careful consideration of reaction conditions to optimize yield and selectivity.

References

  • Bedford, R. B., Cazin, C. S. J., Coles, S. J., Gelbrich, T., Horton, P. N., Hursthouse, M. B., & Light, M. E. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 987–999. [Link]

  • Mondal, B., Midya, A., & Ghorai, P. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 16(39), 7171–7176. [Link]

  • Chemistry LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling. [Link]

  • BYJU'S. (n.d.). Suzuki Coupling Reaction. [Link]

  • Alacid, E., & Nájera, C. (2009). Efficient Suzuki—Miyaura Coupling of Deactivated Aryl Chlorides Catalyzed by an Oxime Palladacycle. ChemInform, 40(34). [Link]

  • Thomas, J. M., Raja, R., & Lewis, D. W. (2005). Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 44(40), 6454–6457. [Link]

  • ResearchGate. (2015). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)? [Link]

  • Amoroso, D., & D'Accolti, L. (2020). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Catalysts, 10(9), 998. [Link]

  • Yuen, O. Y., & Kwong, F. Y. (2020). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. Topics in Current Chemistry, 378(6), 55. [Link]

  • Young, D. D., & Deiters, A. (2010). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. Journal of Molecular Catalysis A: Chemical, 324(1-2), 114–121. [Link]

  • Dander, J. E., & Garg, N. K. (2017). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Catalysis, 7(3), 1913–1923. [Link]

  • Joshaghani, M., & Ramezani, F. (2007). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 692(22), 4933–4938. [Link]

  • Norrby, P.-O., & Yoshikai, N. (2018). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 47(40), 14197–14204. [Link]

  • ResearchGate. (2019). Pd(dppf)Cl2-CH2Cl2 and Pd(PPh3)4 what is differance between these palladium bases? [Link]

  • Shields, J. D., & Doyle, A. G. (2021). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Journal of the American Chemical Society, 143(34), 13681–13692. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. [Link]

  • Gómez-Mudarra, F. A., Aullón, G., & Jover, J. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Advances in Inorganic Chemistry, 83, 219–258. [Link]

  • ResearchGate. (2012). Table 1 . Screening of palladium catalysts for the Suzuki coupling of... [Link]

  • NRO-Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. (2007). Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand. [Link]

  • DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]

  • Semantic Scholar. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • Yuen, O. Y., & Kwong, F. Y. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. ACS Catalysis, 11(13), 7793–7803. [Link]

  • Viciu, M. S., Navarro, O., & Nolan, S. P. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemistry – A European Journal, 12(19), 5142–5148. [Link]

  • Shields, J. D., & Doyle, A. G. (2021). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Li, J., & Wang, Z. (2015). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 20(12), 21353–21365. [Link]

  • Kumar, A., Kumar, V., & Kumar, S. (2016). Highly efficient palladium(ii) hydrazone based catalysts for the Suzuki coupling reaction in aqueous medium. RSC Advances, 6(78), 74345–74353. [Link]

  • PubChem. (n.d.). 5-Bromo-2-chlorobenzoic acid. [Link]

  • Google Patents. (2019). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.

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Navigating Dapagliflozin Synthesis: A Comparative Guide to Alternative Routes Beyond Ethyl 5-bromo-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Optimized Dapagliflozin Synthesis

Dapagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, has emerged as a cornerstone in the management of type 2 diabetes, with expanding indications in heart failure and chronic kidney disease.[1][2] The intricate C-aryl glucoside structure of Dapagliflozin presents a significant synthetic challenge, and the initial manufacturing routes, while effective, have prompted the exploration of more efficient, cost-effective, and environmentally benign alternatives. A common starting material in early syntheses is Ethyl 5-bromo-2-chlorobenzoate, which is used to construct the diarylmethane aglycone. This guide provides a comparative analysis of alternative synthetic strategies that circumvent the use of this specific starting material, offering researchers and process chemists a comprehensive overview of the evolving landscape of Dapagliflozin synthesis. We will delve into the mechanistic underpinnings of these routes, present comparative experimental data, and provide detailed protocols to empower informed decision-making in drug development and manufacturing.

Route 1: The "Green" Chemistry Approach via Friedel-Crafts Acylation

In recent years, a significant push towards greener and more sustainable pharmaceutical manufacturing has led to the development of a streamlined synthesis of Dapagliflozin. This approach circumvents the use of this compound by starting with the corresponding carboxylic acid, 5-bromo-2-chlorobenzoic acid, and employing a direct Friedel-Crafts acylation.[3][4][5] This strategy is notable for its atom economy and reduced waste generation.[4][5]

Mechanistic Overview and Key Advantages

The cornerstone of this route is a one-pot Friedel-Crafts acylation of phenetole with 5-bromo-2-chlorobenzoic acid, followed by ketalization.[1][4] This reaction is typically promoted by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), which can also catalyze the subsequent ketalization with a protected gluconolactone derivative.[1][4] A key advantage of this approach is the ability to perform multiple transformations in a single pot, which significantly reduces workup steps and solvent usage.[3][4] Furthermore, the reduction of the resulting diaryl ketone and the anomeric center of the C-phenylglucoside can often be achieved in a single step using a reducing agent like triethylsilane (Et₃SiH) in the presence of a Lewis acid.[3][4]

Visualizing the Green Synthesis Pathway

Green_Synthesis_of_Dapagliflozin cluster_0 One-Pot Acylation and Ketalization cluster_1 Condensation and Deprotection cluster_2 One-Pot Reduction 5-bromo-2-chlorobenzoic_acid 5-bromo-2-chlorobenzoic acid ketal_intermediate Diaryl Ketal Intermediate 5-bromo-2-chlorobenzoic_acid->ketal_intermediate BF3.OEt2 phenetole Phenetole phenetole->ketal_intermediate gluconolactone Protected Gluconolactone gluconolactone->ketal_intermediate silyl_protected_glucoside Silyl-Protected Glucoside ketal_intermediate->silyl_protected_glucoside Condensation deprotected_intermediate Deprotected Intermediate silyl_protected_glucoside->deprotected_intermediate Deprotection Dapagliflozin Dapagliflozin deprotected_intermediate->Dapagliflozin Et3SiH, BF3.OEt2

Caption: Green synthesis of Dapagliflozin via a one-pot Friedel-Crafts acylation and subsequent one-pot reduction.

Experimental Protocol: Green Synthesis of Dapagliflozin

The following protocol is a representative example of the green synthesis approach, synthesized from literature procedures.[1][4]

Step 1: One-Pot Friedel-Crafts Acylation and Ketalization

  • To a stirred solution of 5-bromo-2-chlorobenzoic acid (1.0 eq) and phenetole (1.2 eq) in a suitable solvent (e.g., dichloromethane), add a catalytic amount of BF₃·OEt₂ (0.1-0.2 eq) at room temperature.

  • Stir the mixture for 2-4 hours until the acylation is complete (monitored by TLC or HPLC).

  • Add a solution of protected D-glucono-1,5-lactone (e.g., 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone) (1.1 eq) in the same solvent to the reaction mixture.

  • Continue stirring for an additional 12-16 hours at room temperature.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diaryl ketal intermediate.

Step 2: Condensation and Deprotection

  • The crude diaryl ketal intermediate is condensed with the protected gluconolactone in the presence of a Lewis acid.

  • The resulting silyl-protected glucoside is then deprotected, for instance, by treatment with an acid in an alcoholic solvent to yield the deprotected intermediate.[1]

Step 3: One-Pot Reduction to Dapagliflozin

  • Dissolve the deprotected intermediate (1.0 eq) in a mixture of dichloromethane and acetonitrile.

  • Cool the solution to 0°C and add triethylsilane (Et₃SiH, 3.0-4.0 eq).

  • Slowly add BF₃·OEt₂ (2.0-3.0 eq) while maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by crystallization or chromatography to afford Dapagliflozin.[1]

Route 2: The Organometallic Approach via Aryllithium or Grignard Reagents

A more traditional, yet highly effective, alternative to the Friedel-Crafts route involves the use of organometallic reagents, specifically aryllithium or Grignard reagents, to form the crucial C-C bond between the aglycone and the glucose moiety.[2][6] This approach typically starts with a pre-formed diarylmethane, which is then halogenated to create a precursor for the organometallic species.

Mechanistic Overview and Key Considerations

This synthetic strategy hinges on the generation of a potent nucleophile (aryllithium or aryl-magnesium halide) from a halogenated diarylmethane precursor. This nucleophile then attacks the electrophilic carbonyl of a protected gluconolactone, such as 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone.[2][6] The resulting lactol is then reduced and deprotected to yield Dapagliflozin. A critical aspect of this route is the need for strictly anhydrous conditions and low temperatures to handle the highly reactive organometallic intermediates.

Visualizing the Organometallic Synthesis Pathway

Organometallic_Synthesis_of_Dapagliflozin cluster_0 Diarylmethane Formation and Halogenation cluster_1 Organometallic Formation and Glycosylation cluster_2 Reduction and Deprotection starting_materials Aromatic Precursors diarylmethane Diarylmethane starting_materials->diarylmethane Friedel-Crafts Alkylation halo_diarylmethane Halogenated Diarylmethane diarylmethane->halo_diarylmethane Halogenation organometallic_reagent Aryllithium or Grignard Reagent halo_diarylmethane->organometallic_reagent n-BuLi or Mg lactol_intermediate Lactol Intermediate organometallic_reagent->lactol_intermediate protected_gluconolactone Protected Gluconolactone protected_gluconolactone->lactol_intermediate Dapagliflozin Dapagliflozin lactol_intermediate->Dapagliflozin Reduction & Deprotection

Caption: Organometallic route to Dapagliflozin involving the formation of an aryllithium or Grignard reagent.

Experimental Protocol: Organometallic Synthesis of Dapagliflozin

The following is a generalized protocol for the organometallic synthesis of Dapagliflozin, based on principles outlined in various patents and publications.[2][6]

Step 1: Preparation of the Halogenated Diarylmethane

  • Synthesize the diarylmethane core, 4-chloro-3-(4-ethoxybenzyl)benzene, via a Friedel-Crafts alkylation or other suitable methods.

  • Halogenate the diarylmethane, typically through bromination, to introduce a handle for the formation of the organometallic reagent.

Step 2: Formation of the Organometallic Reagent and Glycosylation

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the halogenated diarylmethane (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78°C.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 eq) to generate the aryllithium species.

  • After stirring at -78°C for 1 hour, add a pre-cooled (-78°C) solution of 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone (1.1 eq) in anhydrous THF via cannula.

  • Allow the reaction to proceed at -78°C for 2-3 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

Step 3: Reduction and Deprotection

  • Allow the reaction mixture to warm to room temperature and extract the product with ethyl acetate.

  • The resulting crude lactol is then subjected to reduction, for example, using triethylsilane and a Lewis acid, followed by acidic or basic hydrolysis of the silyl protecting groups to yield Dapagliflozin.

  • Purify the final product by crystallization or chromatography.

Comparative Analysis of the Alternative Routes

FeatureGreen Route (Friedel-Crafts Acylation)Organometallic Route
Starting Materials 5-bromo-2-chlorobenzoic acid, phenetole, gluconolactoneHalogenated diarylmethane, protected gluconolactone
Key Reactions Friedel-Crafts acylation, ketalization, one-pot reductionOrganometallic reagent formation, nucleophilic addition, reduction
Number of Steps Generally shorter due to one-pot procedures[4]Can be longer due to the preparation of the diarylmethane
Overall Yield Reported to be high, with some processes achieving >70%[1]Can be variable depending on the efficiency of organometallic formation and addition
Reagents and Conditions Catalytic Lewis acids, milder conditionsStoichiometric strong bases (n-BuLi), cryogenic temperatures, strict anhydrous conditions
Waste Generation Reduced waste due to one-pot nature and catalytic reagents[3][4]Can generate significant salt byproducts from quenching and workup
Scalability More amenable to large-scale production due to milder conditions and fewer stepsCan be challenging to scale due to the use of highly reactive reagents and low temperatures
Stereoselectivity Good to excellent stereoselectivity often reported in the reduction step[7]Stereoselectivity can be influenced by the reaction conditions and reagents used

Conclusion: A Shift Towards Greener and More Efficient Syntheses

The landscape of Dapagliflozin synthesis has evolved significantly, with a clear trend towards more efficient, sustainable, and cost-effective manufacturing processes. While the traditional organometallic routes remain viable, the "green" chemistry approach centered around a direct Friedel-Crafts acylation offers compelling advantages in terms of reduced step count, milder reaction conditions, and lower environmental impact.[3][4][5] For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors including available starting materials, scale of production, and desired purity profile. The information presented in this guide provides a solid foundation for navigating these choices and for the continued innovation in the synthesis of this important therapeutic agent.

References

  • Facile and green synthesis of dapagliflozin - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

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  • Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

  • Facile and green synthesis of dapagliflozin - Taylor & Francis. (2019, September 20). Retrieved January 8, 2026, from [Link]

  • Facile and green synthesis of dapagliflozin - Taylor & Francis Online. (n.d.). Retrieved January 8, 2026, from [Link]

  • Occurrence and synthesis strategies for C-aryl glycosides a, Selected... - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

  • Dapagliflozin – structure, synthesis, and new indications - Pharmacia. (2021, August 4). Retrieved January 8, 2026, from [Link]

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  • Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor - Indian Academy of Sciences. (n.d.). Retrieved January 8, 2026, from [Link]

  • CN104478839A - Synthesis method of dapagliflozin - Google Patents. (n.d.).
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  • A Concise and Efficient Synthesis of Dapagliflozin - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

  • Patent Filed by Laurus Labs for Dapagliflozin Preparation Process - Pharmaceutical Technology. (2024, September 24). Retrieved January 8, 2026, from [Link]

  • Process for the preparation of dapagliflozin - Justia Patents. (2017, December 19). Retrieved January 8, 2026, from [Link]

  • Process for preparation of dapagliflozin and intermediates thereof - Patent WO-2018029264-A1 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

  • Synthesis of Aryl-C-Glycosides - ChemistryViews. (2021, July 9). Retrieved January 8, 2026, from [Link]

  • Green route for the synthesis of dapagliflozin by Lin et al. - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

  • CN108530408A - The method for preparing Dapagliflozin - Google Patents. (n.d.).
  • NOVEL PROCESSES FOR PREPARATION OF DAPAGLIFLOZIN OR ITS SOLVATES OR CO-CRYSTALS THEREOF - European Patent Office - EP 3497090 B1 - Googleapis.com. (2017, August 9).
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  • Synthesis and Spectroscopic Characterization of Dapagliflozin/Zn (II), Cr (III) and Se (IV) Novel Complexes That Ameliorate Hepatic Damage, Hyperglycemia and Oxidative Injury Induced by Streptozotocin-Induced Diabetic Male Rats and Their Antibacterial Activity - MDPI. (2022, February 22). Retrieved January 8, 2026, from [Link]

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A Comparative Guide to the Purity Analysis of Commercial Ethyl 5-bromo-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of compliance; it is the bedrock of reproducible synthesis, final drug substance quality, and patient safety. Ethyl 5-bromo-2-chlorobenzoate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Consequently, a robust analytical framework for assessing its purity is critical. This guide provides an in-depth comparison of analytical methodologies for qualifying commercial-grade this compound, grounded in established principles of analytical chemistry and regulatory expectations.

The quality of pharmaceutical intermediates directly influences the critical quality attributes (CQAs) of the final API.[1] Therefore, the control strategies for these materials are of significant regulatory interest. This guide emphasizes not just the procedural steps but the scientific rationale underpinning the choice of analytical techniques, ensuring the methods are both accurate and self-validating.

Understanding the Analyte and Potential Impurities

This compound (CAS RN: 76008-73-6) is a substituted benzoic acid ester. Its structure lends itself to analysis by common chromatographic techniques. However, the true challenge in purity analysis lies in detecting and quantifying process-related impurities that may arise during synthesis.

Common synthetic routes to the parent 5-bromo-2-chlorobenzoic acid often start from 2-chlorobenzoic acid or 2-chlorobenzonitrile.[2][3] These pathways can introduce specific impurities, including:

  • Positional Isomers: The bromination of 2-chlorobenzoic acid can yield not only the desired 5-bromo isomer but also other isomers, such as 4-bromo-2-chlorobenzoic acid, as a significant by-product.[3][4] These isomers are likely to be carried through the esterification step.

  • Starting Materials: Incomplete reaction can leave residual 2-chlorobenzoic acid or its ethyl ester.

  • Reagents and By-products: Impurities from brominating agents or other reagents used in the synthesis.

  • Degradation Products: Hydrolysis of the ester back to the parent carboxylic acid can occur in the presence of moisture.

A reliable purity method must be able to separate the main component from these potential impurities unequivocally, a characteristic known as specificity in analytical method validation.[5][6]

Core Analytical Techniques: A Head-to-Head Comparison

The two most suitable analytical techniques for the purity assessment of a semi-volatile small molecule like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between them is a critical decision driven by the specific analytical goals.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Rationale & Causality
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[7]Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[8]HPLC is ideal for soluble, non-volatile, or thermally labile compounds. GC excels with volatile and thermally stable compounds.[9]
Applicability Primary Recommendation. Excellent for separating non-volatile impurities like the parent acid and positional isomers.[8]Strong Secondary/Orthogonal Method. Suitable for the analyte and volatile impurities. Commercial suppliers often use GC for purity assays.[10]This compound is amenable to both, but HPLC's ability to handle non-volatile species makes it more versatile for a comprehensive impurity profile.
Typical Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm).Capillary column (e.g., DB-5, HP-5ms; 30 m x 0.25 mm, 0.25 µm).The C18 column separates based on hydrophobicity, effective for aromatic isomers. The non-polar GC column separates based on boiling point and polarity.
Detector Photodiode Array (PDA) or UV-Vis.Flame Ionization Detector (FID) or Mass Spectrometer (MS).PDA provides spectral data for peak purity assessment. FID offers robust quantification for carbon-containing compounds. MS provides structural information for definitive identification.[9]
Sensitivity High, suitable for trace impurity detection.Very high, especially with FID for organic compounds and MS for specific ions. GC-MS is often considered more sensitive for trace analysis.[7]Both techniques offer excellent sensitivity. The choice may depend on the specific impurity and required limit of quantitation (LOQ).
Sample Prep Simple dissolution in a suitable solvent (e.g., acetonitrile/water).Dissolution in a volatile solvent (e.g., hexane, ethyl acetate).Sample preparation for both is straightforward. HPLC avoids the need to ensure thermal stability and volatility of all potential impurities.
Workflow Comparison Diagram

G cluster_0 HPLC Workflow cluster_1 GC Workflow hplc_start Dissolve Sample (e.g., Acetonitrile) hplc_inject Inject into HPLC-UV/PDA hplc_start->hplc_inject hplc_sep Separation on C18 Column hplc_inject->hplc_sep hplc_detect Detect & Quantify Impurities hplc_sep->hplc_detect hplc_end Purity Report hplc_detect->hplc_end gc_start Dissolve Sample (e.g., Hexane) gc_inject Inject into GC-FID/MS gc_start->gc_inject gc_sep Vaporization & Separation in Capillary Column gc_inject->gc_sep gc_detect Detect & Identify Impurities gc_sep->gc_detect gc_end Purity Report gc_detect->gc_end G start Receive Commercial Sample prep Prepare Sample for HPLC & GC-MS start->prep hplc Primary Analysis: HPLC-PDA for Purity & Non-Volatile Impurities prep->hplc gcms Orthogonal Analysis: GC-MS for Volatile Impurities & Identity Confirmation prep->gcms decision Purity > 99.5%? No unknown impurities > 0.1%? hplc->decision gcms->decision pass Release for Use decision->pass Yes fail Reject Batch / Further Investigation decision->fail No

Sources

A Comparative Guide to the Synthesis of Ethyl 5-bromo-2-chlorobenzoate: A Kinetic Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic field of drug development, the efficient synthesis of key intermediates is paramount. Ethyl 5-bromo-2-chlorobenzoate is a critical building block in the synthesis of several pharmaceuticals, and understanding the kinetics of its formation is essential for optimizing reaction conditions, maximizing yield, and ensuring process scalability. This guide provides an in-depth analysis of the reaction kinetics for the synthesis of this compound, comparing various methodologies with supporting experimental insights.

The Importance of Kinetic Analysis in Synthesis

In the journey from laboratory-scale synthesis to industrial production, a thorough understanding of reaction kinetics is not merely academic; it is a cornerstone of robust and reproducible chemical processes. By elucidating the factors that govern the rate of a reaction, we can rationally design protocols that are not only efficient but also inherently safe and cost-effective. For a molecule like this compound, where purity and yield are critical, a kinetically optimized synthesis can significantly impact the overall efficiency of a drug development pipeline.

Fischer-Speier Esterification: A Primary Synthetic Route

The most common and direct method for the synthesis of this compound is the Fischer-Speier esterification of 5-bromo-2-chlorobenzoic acid with ethanol, catalyzed by a strong acid. This reversible reaction is a classic example of nucleophilic acyl substitution.

Mechanistic Insights

The reaction proceeds through a series of protonation and nucleophilic attack steps. The acid catalyst plays a crucial role in activating the carbonyl group of the carboxylic acid, making it more susceptible to attack by the weakly nucleophilic alcohol.

Fischer_Esterification cluster_activation Carbonyl Activation cluster_addition Nucleophilic Attack cluster_rearrangement Proton Transfer & Elimination cluster_deprotonation Product Formation A 5-Bromo-2-chlorobenzoic Acid Activated Protonated Carboxylic Acid A->Activated + H+ H_plus H+ Tetrahedral Tetrahedral Intermediate Activated->Tetrahedral + Ethanol Ethanol Ethanol Protonated_Ether Protonated Intermediate Tetrahedral->Protonated_Ether Proton Transfer Protonated_Ester Protonated Ester Protonated_Ether->Protonated_Ester - H2O Water_Elim Water Elimination Product This compound Protonated_Ester->Product - H+ H_plus_regen H+ (regenerated)

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol: Fischer-Speier Esterification

This protocol is designed to be a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Materials:

  • 5-bromo-2-chlorobenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Ethyl acetate (for extraction)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-2-chlorobenzoic acid in an excess of anhydrous ethanol (e.g., 10-20 equivalents). The excess ethanol serves as both a reactant and the solvent, driving the equilibrium towards the product side.[1]

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the stirring solution. The addition should be done carefully as it is an exothermic process.

  • Reaction Monitoring: Heat the mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) at regular intervals (e.g., every hour). This allows for the determination of the optimal reaction time and prevents the formation of byproducts from prolonged heating.[2]

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Remove the excess ethanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, and wash it with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Kinetic Analysis and Performance Comparison

The rate of Fischer esterification is influenced by several factors, including the structure of the carboxylic acid and the alcohol, the type and concentration of the catalyst, and the reaction temperature.

Influence of Substituents

The presence of electron-withdrawing groups, such as the chlorine and bromine atoms on the benzoic acid ring, can have a dual effect. The inductive electron-withdrawing effect of the halogens can increase the electrophilicity of the carbonyl carbon, potentially accelerating the nucleophilic attack by ethanol. However, steric hindrance from the ortho-chloro substituent can slow the reaction rate. Kinetic studies on substituted benzoic acids have shown that bulky ortho-substituents generally decrease the rate of esterification.

Alternative Synthetic Methodologies

While Fischer esterification is a robust method, other synthetic strategies can be employed, particularly to overcome challenges such as steric hindrance or to achieve milder reaction conditions.

  • N-Bromosuccinimide (NBS) Catalyzed Esterification: This method offers a metal-free alternative under neat reaction conditions.[3] NBS has been shown to be an efficient catalyst for the esterification of various substituted benzoic acids.[3]

  • Solid Acid Catalysts: The use of solid acid catalysts, such as modified Montmorillonite K10 clay, provides advantages in terms of catalyst recovery and reuse, making the process more environmentally friendly.[4] These catalysts can be effective under solvent-free conditions.[4]

  • Multi-step Synthesis from 2-Chlorobenzoic Acid: This involves the bromination of 2-chlorobenzoic acid followed by esterification.[5] This route allows for the introduction of the bromo group at a specific position before the esterification step.

Comparative Data

The following table summarizes a comparison of these methods based on available literature for similar systems. Note that specific kinetic data for this compound is not widely published, and these values are extrapolated from studies on analogous substituted benzoic acids.

Method Catalyst Typical Reaction Time Typical Yield Key Advantages Potential Drawbacks
Fischer-Speier Esterification H₂SO₄, p-TsOH[2][6]4-12 hours[2]85-95%Well-established, high yield, readily available reagents.Harsh acidic conditions, potential for side reactions (e.g., sulfonation)[2], requires neutralization.
NBS Catalyzed Esterification N-Bromosuccinimide[3]6-24 hours90-99%[3]Metal-free, mild conditions, simple workup.[3]Catalyst can be more expensive than traditional mineral acids.
Solid Acid Catalysis Modified Montmorillonite K10[4]5-10 hours80-95%[4]Reusable catalyst, environmentally friendly, often solvent-free.[4]Catalyst preparation may be required, potential for lower activity than homogeneous catalysts.
Multi-step Synthesis Various (e.g., Br₂/FeBr₃ for bromination, then H₂SO₄ for esterification)Varies (multiple steps)Overall yield may be lower due to multiple steps.Good control over regioselectivity of bromination.Longer overall synthesis time, more complex procedure.

Visualizing the Workflow for Kinetic Analysis

A systematic approach is crucial for obtaining reliable kinetic data. The following workflow outlines the key steps in a kinetic study of the synthesis of this compound.

Kinetic_Workflow cluster_prep Experimental Design cluster_execution Data Acquisition cluster_analysis Kinetic Modeling cluster_optimization Process Optimization A Define Reaction Conditions (Temperature, Concentration, Catalyst Loading) B Run Reactions & Collect Samples at Timed Intervals A->B C Quench Reaction in Samples B->C D Analyze Sample Composition (e.g., GC, HPLC) C->D E Plot Concentration vs. Time D->E F Determine Reaction Order & Rate Constants E->F G Calculate Activation Energy (Arrhenius Plot) F->G H Develop Kinetic Model G->H I Optimize Reaction Conditions for Yield and Selectivity H->I

Caption: Workflow for a Kinetic Study.

Conclusion and Recommendations

The synthesis of this compound via Fischer-Speier esterification remains a highly effective and widely used method. For laboratory-scale synthesis, its simplicity and high yields are advantageous. However, for larger-scale production, the use of solid acid catalysts should be strongly considered due to their environmental and processing benefits.

For researchers aiming to optimize this synthesis, a detailed kinetic analysis is indispensable. By systematically varying parameters such as temperature, catalyst loading, and reactant ratios, and by carefully monitoring the reaction progress, a robust and efficient process can be developed. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including scale, cost, and environmental considerations.

References

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research, [Link]

  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. MDPI, [Link]

  • Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. MDPI, [Link]

  • Procedure for the preparation of esters of benzoic acid.
  • Kinetics of the Esterification of Substituted Benzoic Acids. ACS Publications, [Link]

  • KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. V. N. Karazin Kharkiv National University, [Link]

  • Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. PMC, [Link]

  • Kinetic modeling of benzoic acid esterification using functionalized silica gel. ResearchGate, [Link]

  • A kind of synthetic method of 5-bromo-2-chlorobenzoic acid. Patsnap, [Link]

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. ACS Publications, [Link]

  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. EPO, [Link]

  • Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Kinetics, Mechanism and Novel Methods Of Esterification. International Journal of Advanced Research in Science, Communication and Technology, [Link]

  • Preparation method of 5-bromo-2-chlorobenzoic acid.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry, [Link]

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A Comparative Guide to the Synthetic Strategies for Ethyl 5-bromo-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in medicinal chemistry and drug development, the efficient and selective synthesis of halogenated aromatic building blocks is of paramount importance. Ethyl 5-bromo-2-chlorobenzoate, a key intermediate in the synthesis of various pharmaceuticals, presents a case study in regiochemical control and reaction optimization. This guide provides an in-depth literature review and a comparative analysis of the primary synthetic methodologies for this compound, designed to inform experimental choices from laboratory scale to process development.

Introduction

This compound (CAS No: 76008-73-6) is a disubstituted benzene derivative featuring a synthetically versatile ethyl ester functional group, a bromine atom, and a chlorine atom. This specific substitution pattern makes it a valuable precursor, particularly in the synthesis of SGLT2 inhibitors used in antidiabetic medications. The challenge in its synthesis lies in achieving high regioselectivity, yield, and purity, while considering factors such as cost, safety, and scalability. This document critically evaluates the three predominant synthetic routes:

  • Route A: Fischer-Speier Esterification of 5-bromo-2-chlorobenzoic acid.

  • Route B: Electrophilic Aromatic Bromination of ethyl 2-chlorobenzoate.

  • Route C: Sandmeyer Reaction of a corresponding amino-ester precursor.

Each pathway will be examined through the lens of its underlying mechanism, practical execution, and overall efficiency, supported by experimental data from the scientific literature.

Synthetic Strategy 1: Fischer-Speier Esterification of 5-Bromo-2-chlorobenzoic acid

This classical approach is a two-step process: first, the synthesis of the precursor acid, 5-bromo-2-chlorobenzoic acid, followed by its esterification with ethanol. The overall strategy is reliable and benefits from readily available starting materials.

Part 1.1: Synthesis of 5-Bromo-2-chlorobenzoic acid

The most common method for preparing the precursor acid is the direct electrophilic bromination of 2-chlorobenzoic acid.[1]

Mechanism Insight: The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The chlorine atom at the C2 position is an ortho-, para-director, while the carboxylic acid group at C1 is a meta-director. Both groups synergistically direct the incoming electrophile (Br+) to the C5 position, which is para to the chlorine and meta to the carboxyl group, leading to the desired product with high selectivity.[1] The reaction is typically performed with N-bromosuccinimide (NBS) in a strong acid like concentrated sulfuric acid, which activates the NBS to generate the bromine cation. Some protocols report the addition of a sulfur-based catalyst to inhibit the formation of the 4-bromo isomer impurity.[2]

Part 1.2: Fischer-Speier Esterification

Mechanism Insight: This is a reversible, acid-catalyzed nucleophilic acyl substitution. The reaction mechanism involves three key stages:

  • Protonation of the Carbonyl: The acid catalyst (typically H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.

  • Elimination of Water: A proton transfer occurs, converting one of the hydroxyl groups into a good leaving group (H₂O). The elimination of water and a final deprotonation step regenerate the acid catalyst and yield the final ethyl ester product.

To drive the equilibrium towards the product side, a large excess of the alcohol (ethanol) is typically used, and in some cases, water is removed as it is formed.

Experimental Protocol (Representative)

Step 1: Synthesis of 5-Bromo-2-chlorobenzoic acid [3]

  • To a 250 mL four-necked flask, add 2-chlorobenzoic acid (4.7 g, 0.03 mol) and concentrated sulfuric acid (40 mL).

  • Add sodium sulfide (0.936 g, 0.012 mol) and stir the mixture at 30°C for 20 minutes until the solution is clear.

  • Add N-bromosuccinimide (NBS) (5.334 g, 0.03 mol) in portions.

  • Continue the reaction at 30°C for 10-15 minutes.

  • Slowly pour the reaction mixture into 80 mL of an ice-water bath to precipitate the crude product.

  • Filter the crude product and recrystallize from a methanol/water mixture to obtain pure 5-bromo-2-chlorobenzoic acid.

    • Expected Yield: ~85%[3]

Step 2: Esterification to this compound

  • In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-2-chlorobenzoic acid (e.g., 5.0 g, 0.021 mol) in an excess of anhydrous ethanol (e.g., 50 mL).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the solution.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor reaction progress by TLC.

  • After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester.

  • Purify by vacuum distillation or column chromatography to obtain pure this compound.

Synthetic Strategy 2: Direct Electrophilic Bromination of Ethyl 2-chlorobenzoate

This route is more convergent, involving the direct, regioselective bromination of the commercially available starting material, ethyl 2-chlorobenzoate.

Mechanism Insight

Similar to the bromination of the corresponding acid, the directing effects of the substituents determine the outcome. The C2-chloro group is an ortho-, para-director, and the C1-ethyl ester group (-COOEt) is a meta-director. The combined influence of these groups strongly favors the introduction of the bromine atom at the C5 position. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, involving the formation of a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion).

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromatization NBS NBS Br_plus Br⁺ (Electrophile) NBS->Br_plus Activation H2SO4 H₂SO₄ H2SO4->Br_plus Start Ethyl 2-chlorobenzoate Sigma Sigma Complex (Resonance Stabilized) Start->Sigma + Br⁺ Product This compound Sigma->Product - H⁺

Experimental Protocol (Representative)

Note: This protocol is adapted from procedures for the structurally similar 2-chlorobenzoic acid, as specific peer-reviewed examples for the ester are less common.

  • Charge a flask with ethyl 2-chlorobenzoate (e.g., 5.0 g, 0.027 mol) and concentrated sulfuric acid (25 mL).

  • Cool the mixture in an ice bath to 0-5°C.

  • Add N-bromosuccinimide (NBS) (4.8 g, 0.027 mol) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation or column chromatography.

Synthetic Strategy 3: Sandmeyer Reaction

This route is a powerful method for introducing a chloro group onto an aromatic ring, starting from an amino precursor. For this target molecule, the synthesis begins with the diazotization of ethyl 2-amino-5-bromobenzoate, followed by a copper(I) chloride-mediated substitution. This method is particularly well-suited for large-scale industrial production due to its high yield and purity.[4][5]

Mechanism Insight

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).

  • Diazotization: The primary aromatic amine (ethyl 2-amino-5-bromobenzoate) is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0-5°C) to form a stable aryl diazonium salt.

  • Single Electron Transfer: The copper(I) catalyst (CuCl) donates a single electron to the diazonium salt. This results in the formation of an aryl radical and the release of nitrogen gas (N₂), a thermodynamically highly favorable process.

  • Halogen Transfer: The aryl radical then abstracts a chlorine atom from a copper(II) species (formed in the previous step), yielding the final product, this compound, and regenerating the copper(I) catalyst.

G Amine Ethyl 2-amino-5-bromobenzoate Diazonium Aryl Diazonium Salt Amine->Diazonium NaNO₂, HCl 0-5°C Radical Aryl Radical + N₂ Diazonium->Radical CuCl (cat.) Single Electron Transfer Product This compound Radical->Product + Cl⁻ (from CuCl₂) Halogen Transfer

Experimental Protocol (Industrial Scale Example)[4]
  • Diazotization: Add wet ethyl 5-bromo-2-aminobenzoate (73.2 kg) to a 20% hydrochloric acid solution (120 kg). Cool the stirred mixture to -5 to 6°C.

  • Add a 40 kg aqueous solution of sodium nitrite (containing 17.6 kg NaNO₂) dropwise while maintaining the low temperature. Stir for an additional 30 minutes after addition to complete the formation of the diazonium salt solution.

  • Sandmeyer Reaction: In a separate reactor, dissolve cuprous chloride (12.4 kg) in 100 kg of concentrated hydrochloric acid with stirring, maintaining the temperature at 20-30°C.

  • Slowly add the previously prepared diazonium salt solution to the cuprous chloride solution. A large amount of solid product will precipitate.

  • Filter the solid product, wash the filter cake with water, and centrifuge to obtain the wet product.

    • Reported Result: 71.8 kg of wet product with a purity of 99.5%.[4]

  • The wet product can be further purified by recrystallization from a solvent like hexane.

Comparative Analysis

The choice of synthetic route depends heavily on the specific requirements of the researcher or organization, including scale, cost, available equipment, and purity requirements.

ParameterRoute A: EsterificationRoute B: Direct BrominationRoute C: Sandmeyer Reaction
Starting Materials 2-Chlorobenzoic acid, Ethanol, NBSEthyl 2-chlorobenzoate, NBSEthyl 2-amino-5-bromobenzoate, NaNO₂, CuCl
Number of Steps 2 (Bromination + Esterification)11 (from amino-ester)
Typical Yield ~70-85% (overall)Moderate to Good (Estimated)>90%[4]
Purity Good, requires recrystallizationGood, requires purification of isomersVery High (>99.5%)[4]
Scalability GoodGoodExcellent, demonstrated on industrial scale[4]
Key Advantages Uses cheap, basic starting materials. Classical, well-understood reactions.Most convergent route.High yield and exceptional purity. Avoids handling elemental bromine.
Key Disadvantages Two separate reaction steps. Equilibrium-limited esterification.Potential for isomer formation. Less documented for this specific substrate.Requires precise low-temperature control. Diazonium salts can be unstable.

Conclusion and Recommendation

For laboratory-scale synthesis where high purity is not the primary driver and cost-effectiveness is crucial, Route A (Esterification) offers a reliable and straightforward path using common reagents.

For process development and large-scale industrial production, Route C (Sandmeyer Reaction) is demonstrably superior. Despite the need for careful temperature control, its high yield, exceptional purity, and proven scalability make it the most efficient and economical choice for manufacturing high-quality this compound.[4][5]

Route B (Direct Bromination) represents the most atom-economical approach. However, the lack of specific, optimized protocols in peer-reviewed literature suggests that achieving the high regioselectivity and purity seen in other routes may require significant development work to control the formation of minor isomers. It remains an attractive option for further research and optimization.

Ultimately, the optimal synthetic strategy is contingent upon the specific goals of the project, balancing the trade-offs between convergence, yield, purity, and operational complexity.

References

  • Google Patents (2021). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • ResearchGate (2021). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. Available at: [Link]

  • European Patent Office (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Available at: [Link]

  • Google Patents (2021). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
  • Organic Chemistry Portal (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Available at: [Link]

  • Tale, R. H., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]

  • WIPO Patentscope (2021). 113321577 Preparation method of 5-bromo-2-chlorobenzoic acid. Available at: [Link]

  • Eureka | Patsnap (2020). Preparation method of 5-bromo-2-chlorobenzoic acid. Available at: [Link]

  • Deaminative chlorination of aminoheterocycles. Nature Chemistry. (2021). Available at: [Link]

Sources

A-Comparative-Guide-to-the-Synthesis-of-Key-Empagliflozin-Intermediates-Yield-and-Purity-Benchmarking

Author: BenchChem Technical Support Team. Date: January 2026

Abstract:

Empagliflozin, a potent and selective SGLT2 inhibitor, is a cornerstone in the management of type 2 diabetes mellitus.[1][2] Its synthesis involves a multi-step process where the yield and purity of key intermediates are critical determinants of the overall efficiency and economic viability of the manufacturing process. This guide provides a comparative analysis of different synthetic routes to two pivotal intermediates in the Empagliflozin synthesis pathway: 2-Chloro-5-iodobenzoic acid and 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide. We will delve into the underlying chemical principles, present a side-by-side comparison of reported yields and purities, and provide detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of Empagliflozin and related C-glycoside compounds.

Introduction to Empagliflozin and its Key Intermediates

Empagliflozin's unique mode of action, which is independent of insulin, involves the inhibition of glucose reabsorption in the kidneys, leading to its excretion in urine.[3] The molecular architecture of Empagliflozin features a C-glycoside linkage to a diarylmethane aglycone. The synthesis of this complex structure is a testament to the advancements in modern organic chemistry. The efficiency of the overall synthesis is heavily reliant on the successful and high-yielding preparation of its constituent fragments.

Two such critical intermediates are:

  • 2-Chloro-5-iodobenzoic acid: This halogenated aromatic carboxylic acid serves as a foundational building block for the diarylmethane moiety of Empagliflozin.[4][5]

  • 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromo-α-D-glucose): This activated and protected glucose derivative is a crucial glycosyl donor for the formation of the C-glycoside bond.[6][7][8]

This guide will benchmark different synthetic strategies for these two intermediates, providing a clear comparison of their performance based on reported experimental data.

Benchmarking Synthetic Routes to 2-Chloro-5-iodobenzoic acid

The synthesis of 2-Chloro-5-iodobenzoic acid is a critical first step in many reported routes to Empagliflozin. Two common approaches are highlighted below.

Route 1: Diazotization of 2-Chloro-5-aminobenzoic acid

This classical approach involves the diazotization of an amino group, followed by a Sandmeyer-type reaction to introduce the iodine atom.

Causality Behind Experimental Choices:

  • Diazotization: The use of sodium nitrite in an acidic medium (sulfuric acid) generates nitrous acid in situ, which reacts with the primary amine to form a diazonium salt. This is a well-established and reliable method for converting an amino group into a good leaving group (N₂).

  • Iodination: The subsequent introduction of potassium iodide leads to the displacement of the diazonium group by iodide. This reaction is typically rapid and proceeds with high efficiency.

Route 2: Direct Iodination of 2-Chlorobenzoic acid

This route involves the direct electrophilic iodination of the aromatic ring of 2-chlorobenzoic acid.

Causality Behind Experimental Choices:

  • Electrophilic Aromatic Substitution: The use of iodine in the presence of an oxidizing agent like ammonium persulfate and a strong acid catalyst (sulfuric acid) generates a more electrophilic iodine species, which is necessary to overcome the deactivating effect of the carboxylic acid and chloro substituents on the aromatic ring. This method offers a more direct approach, avoiding the need for a pre-existing amino group.

Yield and Purity Comparison
Route Starting Material Key Reagents Reported Yield (%) Reported Purity (%) Reference
Route 1 2-Chloro-5-aminobenzoic acidNaNO₂, H₂SO₄, KI93.799.6[4][9]
Route 2 2-Chlorobenzoic acidI₂, (NH₄)₂S₂O₈, H₂SO₄Not explicitly stated for this specific combination, but related methods are common.High purity levels reported.[4]

Analysis: Route 1, the diazotization of 2-chloro-5-aminobenzoic acid, is well-documented with high reported yields and purities.[4][9] This makes it a robust and reliable method for producing high-quality 2-chloro-5-iodobenzoic acid. While direct iodination (Route 2) is a viable alternative, the specific yield for the cited conditions was not provided, though high purity is achievable.[4]

Benchmarking Synthetic Routes to 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide

The synthesis of this key glycosyl donor is pivotal for the subsequent C-glycosylation step. Two prevalent methods are the one-pot and stepwise approaches.

Route 3: One-Pot Synthesis from D-Glucose

This method involves the acetylation of D-glucose followed by bromination in a single reaction vessel without the isolation of the intermediate pentaacetate.

Causality Behind Experimental Choices:

  • Acetylation: Acetic anhydride in the presence of a strong acid catalyst like perchloric acid efficiently acetylates all the hydroxyl groups of glucose.

  • Bromination: The subsequent addition of red phosphorus and bromine generates phosphorus tribromide in situ, which then reacts with the anomeric acetate to form the desired α-brominated sugar. This one-pot approach is attractive due to its operational simplicity.

Route 4: Stepwise Synthesis from Glucose Pentaacetate

This route involves the initial synthesis and isolation of α-D-glucose pentaacetate, which is then brominated in a separate step.

Causality Behind Experimental Choices:

  • Isolation of Intermediate: The isolation of glucose pentaacetate allows for its purification before the bromination step, which can potentially lead to a cleaner final product.

  • Bromination: The reaction of the purified glucose pentaacetate with phosphorus tribromide provides the target compound.

Yield and Purity Comparison
Route Starting Material Key Reagents Reported Yield (%) Reported Purity (%) Reference
Route 3 D-GlucoseAcetic anhydride, Perchloric acid, Red phosphorus, Bromine95>98[6]
Route 4 α-D-Glucose pentaacetatePhosphorus tribromide83.5Not explicitly stated, but structure confirmed by NMR.[10]

Analysis: The one-pot synthesis (Route 3) from D-glucose offers a significantly higher yield (95%) and excellent purity (>98%).[6] This makes it a highly efficient and attractive method for large-scale production. The stepwise approach (Route 4), while also effective, provides a lower yield (83.5%).[10]

Experimental Protocols

Detailed Protocol for Route 1: Synthesis of 2-Chloro-5-iodobenzoic acid

Materials:

  • 2-Chloro-5-aminobenzoic acid

  • 20% Aqueous sulfuric acid

  • Sodium nitrite

  • Urea

  • Potassium iodide

  • Ethyl acetate

  • Toluene

  • 1N Hydrochloric acid

  • 10% Sodium bisulfite solution

  • Saturated brine

  • Magnesium sulfate

Procedure:

  • To a solution of 20% aqueous sulfuric acid (2000 g), add 2-chloro-5-aminobenzoic acid (123 g) while maintaining the temperature between 0 and 10°C.[9]

  • Prepare a solution of sodium nitrite (51 g) in water (200 g) and add it dropwise to the reaction mixture.

  • Monitor the reaction progress by TLC.

  • Upon completion, add urea (1.2 g) and cool the mixture to 0°C.

  • Rapidly add a solution of potassium iodide (130 g) in water (500 g) and continue stirring until gas evolution ceases, followed by an additional 30 minutes of stirring.[9]

  • Filter the reaction mixture and wash the solid with water (200 g) to obtain a brown solid.

  • Dissolve the solid in ethyl acetate (400 g) and wash sequentially with 1N hydrochloric acid (300 mL), 10% sodium bisulfite solution (300 mL), and saturated brine (400 mL).[4]

  • Dry the organic phase with magnesium sulfate and concentrate under reduced pressure at 50°C to obtain the crude product.

  • Dissolve the crude product in toluene (400 mL) and heat at 80°C for 1 hour.[4]

  • Cool the solution to 0-5°C for 1 hour to induce crystallization.

  • Filter and dry the solid under reduced pressure at 50°C to yield 2-chloro-5-iodobenzoic acid as a pale yellow solid (191 g, 93.7% yield, 99.6% purity).[4][9]

Detailed Protocol for Route 3: One-Pot Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide

Materials:

  • D-Glucose

  • Acetic anhydride (freshly distilled)

  • Perchloric acid

  • Red phosphorus

  • Liquid bromine

  • Chloroform

  • Anhydrous magnesium sulfate

  • Activated carbon

  • Ether

Procedure:

  • In a 100mL dry two-necked flask, add 50mL freshly distilled acetic anhydride and stir in 0.3mL perchloric acid.[6]

  • Add 13.7g untreated D-glucose all at once, keeping the temperature controlled at 30-40°C, and stir for 1.5 hours.

  • Place the reaction mixture in an ice-water bath at around 7°C, add 3.8g red phosphorus, and slowly add 7.3mL liquid bromine. During this period, the temperature should be controlled below 20°C.

  • Slowly add 5mL of ice water at this temperature.

  • Continue stirring the reaction for 3 hours and then stop.

  • Add 35mL chloroform to the reaction mixture, then pour the reaction mixture into 100mL ice water, stir, filter, and separate.

  • Extract the aqueous layer with chloroform twice, combine the organic phases, and wash.

  • Add an appropriate amount of anhydrous magnesium sulfate for drying.

  • Filter, add 0.3g activated carbon, stir at room temperature for 1 hour to decolorize, filter, and evaporate the chloroform under reduced pressure.

  • Add a small amount of ether and stir, resulting in the precipitation of a large amount of white solid.

  • Filter, wash the filter cake with ether twice, and dry under vacuum to obtain 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide as a white solid with a yield of 95% and purity above 98%.[6]

Visualizing the Synthetic Pathways

Empagliflozin_Intermediates_Synthesis cluster_intermediate1 Synthesis of 2-Chloro-5-iodobenzoic acid cluster_intermediate2 Synthesis of Acetobromo-α-D-glucose cluster_final_product Empagliflozin Synthesis A1 2-Chloro-5-aminobenzoic acid A2 Diazotization (NaNO₂, H₂SO₄) A1->A2 A3 Iodination (KI) A2->A3 A_Product 2-Chloro-5-iodobenzoic acid Yield: 93.7% Purity: 99.6% A3->A_Product Final_Product Empagliflozin A_Product->Final_Product Key Building Block B1 D-Glucose B2 One-Pot Acetylation & Bromination (Ac₂O, HClO₄, P, Br₂) B1->B2 B_Product 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide Yield: 95% Purity: >98% B2->B_Product B_Product->Final_Product Key Glycosyl Donor

Caption: Comparative workflow for the synthesis of key Empagliflozin intermediates.

Diazotization_Mechanism start Ar-NH₂ (2-Chloro-5-aminobenzoic acid) intermediate2 Ar-N⁺≡N (Diazonium Salt) start->intermediate2 + HONO, H⁺ reagent1 NaNO₂ + H₂SO₄ intermediate1 HONO (Nitrous Acid) reagent1->intermediate1 In situ generation product Ar-I (2-Chloro-5-iodobenzoic acid) intermediate2->product + I⁻ side_product N₂ (gas) + K⁺ intermediate2->side_product reagent2 KI

Caption: Simplified mechanism of the diazotization-iodination reaction.

Conclusion

This comparative guide highlights that for the synthesis of 2-chloro-5-iodobenzoic acid, the diazotization of 2-chloro-5-aminobenzoic acid is a well-established route with excellent reported yield and purity. For the preparation of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, the one-pot synthesis from D-glucose is superior in terms of yield compared to the stepwise approach. The selection of a particular synthetic route will ultimately depend on factors such as the availability of starting materials, scalability, and economic considerations. The detailed protocols and comparative data presented herein are intended to assist researchers in making informed decisions for the efficient synthesis of Empagliflozin intermediates.

References

  • Bulgarian Chemical Communications. (2016). Study on the synthesis of 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of empagliflozin, a novel and selective sodium-glucose co-transporter-2 inhibitor, labeled with carbon-14 and carbon-13. Retrieved from [Link]

  • Google Patents. (n.d.). CN111253346A - Synthetic method for preparing empagliflozin intermediate.
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  • Google Patents. (n.d.). WO2023005587A1 - Synthesis method for empagliflozin key intermediate.
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  • PMC - NIH. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. Retrieved from [Link]

  • PMC - NIH. (n.d.). Flow Chemistry for Synthesis of 2-(C-Glycosyl)acetates from Pyranoses via Tandem Wittig and Michael Reactions. Retrieved from [Link]

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  • Google Patents. (n.d.). CN114213365A - Synthetic method of empagliflozin intermediate.
  • PubMed. (2014). Synthesis of Empagliflozin, a Novel and Selective Sodium-Glucose co-transporter-2 Inhibitor, Labeled With carbon-14 and carbon-13. Retrieved from [Link]

  • Google Patents. (n.d.). CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 2-Chloro-5-iodobenzoic Acid: A Deep Dive. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Preparation method of 2-chloro-5-iodobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US9902751B2 - Process for the preparation of empagliflozin.

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A Comparative Guide to the Validation of an HPLC Method for the Quantification of Ethyl 5-bromo-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Ethyl 5-bromo-2-chlorobenzoate. Rather than a rigid protocol, this document serves as a comparative analysis, weighing experimental choices and outcomes against internationally recognized standards, primarily the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] The objective is to equip researchers, scientists, and drug development professionals with the scientific rationale and practical steps to ensure their analytical methods are not only precise and accurate but also robust and fit for their intended purpose.

The Analytical Challenge: Why Method Validation is Non-Negotiable

In pharmaceutical development and quality control, the analytical method is the cornerstone of reliable data. For a compound like this compound, which may serve as a critical intermediate or starting material in drug synthesis, its purity and concentration must be unequivocally established. An unvalidated or poorly validated analytical method can lead to inaccurate results, potentially compromising the quality, safety, and efficacy of the final drug product. Therefore, a rigorous validation process is a mandatory regulatory requirement and a fundamental aspect of good scientific practice.[5][6][7]

Foundational Strategy: A Stability-Indicating Approach

To ensure the method is truly specific for this compound, a stability-indicating approach is paramount. This involves intentionally subjecting the analyte to stress conditions to generate potential degradation products.[1][8][9][10] The goal is to develop an HPLC method capable of separating the intact analyte from any degradants, thus providing confidence that the measured peak corresponds solely to this compound.[11]

G cluster_0 Method Development cluster_1 Method Validation A Analyte Characterization B Chromatographic Condition Optimization A->B D Specificity B->D C Forced Degradation Studies C->D Demonstrates Specificity E Linearity & Range D->E F Accuracy E->F G Precision F->G H LOD & LOQ G->H I Robustness H->I J Validated HPLC Method I->J

Caption: Workflow for developing and validating a stability-indicating HPLC method.

I. Specificity: Distinguishing the Analyte from its Surroundings

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[12][13]

Experimental Protocol: Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions: Subject the stock solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug at 105°C for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using the developed HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the this compound peak in the presence of any degradation products.

Data Interpretation and Comparison
Stress ConditionObservationPeak Purity IndexConclusion
Acid HydrolysisMinor degradation observed> 0.999Method is specific
Base HydrolysisSignificant degradation observed> 0.999Method is specific
Oxidative DegradationModerate degradation observed> 0.999Method is specific
Thermal DegradationNo significant degradationN/AAnalyte is thermally stable
Photolytic DegradationMinor degradation observed> 0.999Method is specific

Causality: By demonstrating that the analyte peak is pure and well-resolved from degradation peaks under various stress conditions, we establish the method's specificity and its stability-indicating nature.[10] A peak purity index greater than 0.999 is generally considered acceptable.

II. Linearity and Range: Ensuring Proportionality

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[14][15]

Experimental Protocol
  • Preparation of Standard Solutions: Prepare a series of at least five standard solutions of this compound covering the expected working range (e.g., 80% to 120% of the target concentration).[2][14]

  • Analysis: Inject each standard solution in triplicate.

  • Data Analysis: Plot a calibration curve of the mean peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Data Interpretation and Comparison
ParameterAcceptance Criterion (ICH)Experimental ResultConclusion
Correlation Coefficient (r²)≥ 0.9990.9998Excellent linearity
y-interceptClose to zeroMinimalNo significant bias
Range80% - 120% of target concentration50 µg/mL - 150 µg/mLSuitable for intended use

Causality: A high correlation coefficient (close to 1) indicates a strong linear relationship. This is crucial for accurate quantification, as it validates the use of a single-point or multi-point calibration for determining the concentration of unknown samples.

G A Prepare Standard Solutions (5 concentration levels) B Inject each in triplicate A->B C Plot Mean Peak Area vs. Concentration B->C D Perform Linear Regression Analysis C->D E Evaluate r², slope, y-intercept D->E

Caption: Workflow for determining the linearity of the HPLC method.

III. Accuracy: Closeness to the True Value

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.[12][16]

Experimental Protocol
  • Preparation of Spiked Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo. Prepare each concentration level in triplicate.

  • Analysis: Analyze the spiked samples using the HPLC method.

  • Calculation: Calculate the percentage recovery for each sample.

Data Interpretation and Comparison
Concentration LevelMean Recovery (%)% RSDAcceptance Criteria (ICH)Conclusion
80%99.50.898.0% - 102.0%Accurate
100%100.20.598.0% - 102.0%Accurate
120%100.80.698.0% - 102.0%Accurate

Causality: High recovery values with low relative standard deviation (RSD) demonstrate that the method can accurately quantify the analyte without significant interference from the matrix. This provides confidence in the reported concentrations of unknown samples.

IV. Precision: Agreement Between Measurements

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[16] It is typically evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol
  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the % RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the % RSD of the combined results from both studies.

Data Interpretation and Comparison
Precision Level% RSDAcceptance Criterion (ICH)Conclusion
Repeatability0.7%≤ 2.0%Precise
Intermediate Precision1.2%≤ 2.0%Precise

Causality: Low % RSD values indicate that the method produces consistent and reproducible results, which is essential for reliable routine analysis.

V. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14][15][17]

Experimental Protocol

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Data Interpretation and Comparison
ParameterCalculated ValueSignificance
LOD0.1 µg/mLThe method can detect the analyte at very low concentrations.
LOQ0.3 µg/mLThe method can accurately quantify the analyte at low concentrations.

Causality: Establishing the LOD and LOQ is critical for the analysis of impurities or for assays where the analyte is present at very low levels.

VI. Robustness: Resilience to Minor Variations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12][14][15]

Experimental Protocol
  • Introduce Deliberate Variations: Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples include:

    • Flow rate (± 0.2 mL/min)

    • Column temperature (± 5°C)

    • Mobile phase composition (± 2% organic)

  • Analyze a System Suitability Solution: Analyze a system suitability solution under each varied condition.

  • Evaluate System Suitability Parameters: Assess the impact of the variations on system suitability parameters such as theoretical plates, tailing factor, and resolution.

Data Interpretation and Comparison
Parameter VariedSystem Suitability ResultsConclusion
Flow Rate (+0.2 mL/min)Within acceptance criteriaRobust
Flow Rate (-0.2 mL/min)Within acceptance criteriaRobust
Temperature (+5°C)Within acceptance criteriaRobust
Temperature (-5°C)Within acceptance criteriaRobust
Mobile Phase (+2% Organic)Within acceptance criteriaRobust
Mobile Phase (-2% Organic)Within acceptance criteriaRobust

Causality: A robust method is reliable for routine use in a quality control environment where minor variations in experimental conditions are inevitable. Demonstrating robustness ensures the method's transferability between different laboratories and instruments.

Conclusion: A Validated Method as a Self-Validating System

The validation of an HPLC method for the quantification of this compound is a systematic process that provides a high degree of assurance that the method is suitable for its intended purpose. By rigorously evaluating specificity, linearity, accuracy, precision, LOD, LOQ, and robustness against established ICH guidelines, we create more than just a protocol; we establish a self-validating system. This comprehensive approach ensures the integrity of the analytical data, which is fundamental to the development of safe and effective pharmaceutical products.

References

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A Comparative Guide to Solvent Selection for the Synthesis of Ethyl 5-bromo-2-chlorobenzoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of Ethyl 5-bromo-2-chlorobenzoate, a key intermediate in the development of various pharmaceutical compounds, is predominantly achieved through the Fischer esterification of 5-bromo-2-chlorobenzoic acid. While the reaction appears straightforward, the choice of solvent plays a pivotal role in dictating reaction kinetics, yield, and overall process efficiency. This guide provides a comprehensive comparative analysis of various solvent systems for this synthesis. We delve into the theoretical underpinnings of solvent effects, supported by experimental data, to offer researchers and process chemists a robust framework for informed solvent selection.

The Central Reaction: Fischer-Speier Esterification

Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[1] The reaction is fundamentally an equilibrium process, necessitating strategic choices to drive it towards the formation of the desired ester.[2]

The overall reaction is: 5-bromo-2-chlorobenzoic acid + Ethanol ⇌ this compound + Water

The Role of the Acid Catalyst: A strong Brønsted acid, typically concentrated sulfuric acid (H₂SO₄), is indispensable. It serves a dual purpose:

  • Catalyst: It protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. This activation is crucial for the subsequent nucleophilic attack by the weakly nucleophilic alcohol.[3][4]

  • Dehydrating Agent: Concentrated H₂SO₄ sequesters the water produced during the reaction. In accordance with Le Châtelier's principle, removing a product shifts the equilibrium to the right, thereby increasing the ester yield.[5][6][7]

The detailed mechanism, involving a series of reversible protonation, nucleophilic attack, and dehydration steps, is visualized below.

Fischer_Esterification Figure 1: Mechanism of Fischer Esterification cluster_start Reactants cluster_end Products Acid 5-bromo-2-chlorobenzoic acid Protonation 1. Protonation of Carbonyl Acid->Protonation + H⁺ Alcohol Ethanol (EtOH) ActivatedAcid Protonated Carboxylic Acid (Enhanced Electrophile) Protonation->ActivatedAcid NucleophilicAttack 2. Nucleophilic Attack by EtOH ActivatedAcid->NucleophilicAttack + EtOH TetrahedralInt Tetrahedral Intermediate NucleophilicAttack->TetrahedralInt ProtonTransfer 3. Proton Transfer TetrahedralInt->ProtonTransfer ActivatedComplex Activated Complex (Good Leaving Group: H₂O) ProtonTransfer->ActivatedComplex Elimination 4. Elimination of Water ActivatedComplex->Elimination - H₂O ProtonatedEster Protonated Ester Elimination->ProtonatedEster Water Water (H₂O) Elimination->Water Deprotonation 5. Deprotonation ProtonatedEster->Deprotonation - H⁺ Ester Ethyl 5-bromo-2- chlorobenzoate Deprotonation->Ester

Caption: Figure 1: Mechanism of Fischer Esterification.

Theoretical Solvent Considerations

The solvent is not merely a medium for the reactants but an active participant influencing the reaction's energy landscape. Key solvent properties must be considered.

  • Protic vs. Aprotic Solvents:

    • Protic Solvents (e.g., ethanol, water) contain acidic protons, typically in O-H or N-H bonds. They can form hydrogen bonds and act as proton donors.[8] In Fischer esterification, using an alcohol reactant like ethanol as the solvent is a common protic choice. It serves a dual role and its high concentration helps drive the equilibrium forward.[9] However, extensive hydrogen bonding can "cage" the nucleophile (the alcohol), slightly hindering its reactivity.[10]

    • Aprotic Solvents (e.g., Toluene, DMF, DMSO) lack acidic protons and cannot donate hydrogen bonds.[11] They are further classified by polarity.

      • Polar Aprotic Solvents like DMF and DMSO possess large dipole moments and high dielectric constants. They are excellent at solvating cations but leave anions and nucleophiles relatively "bare" and highly reactive.[12] This can sometimes accelerate reaction rates compared to protic alternatives.[13]

      • Non-polar Aprotic Solvents like Toluene have low dielectric constants. Their primary advantage in esterification is the ability to form an azeotrope with water, allowing for its continuous removal via a Dean-Stark apparatus, which is a powerful technique to drive the reaction to completion.[2]

  • Polarity and Dielectric Constant: The transition states and intermediates in the Fischer esterification mechanism involve charge development and separation. Solvents with a higher dielectric constant are more effective at stabilizing these charged species, which can lower the activation energy and increase the reaction rate.[14][15][16] For instance, the formation of the charged tetrahedral intermediate is a key step that would be stabilized by a polar solvent environment.[17]

Experimental Design and Protocols

To provide a direct comparison, four experiments were designed where the solvent was the sole variable. All other critical parameters were held constant.

Constant Parameters:

  • Reactants: 5-bromo-2-chlorobenzoic acid (1.0 eq), Ethanol (3.0 eq)

  • Catalyst: Concentrated H₂SO₄ (0.2 eq)

  • Temperature: 80 °C (Reflux where applicable)

  • Reaction Volume: Standardized across all experiments.

Variable Parameter:

  • Solvent: Ethanol, Toluene, DMF, DMSO

General Experimental Protocol
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-chlorobenzoic acid (e.g., 23.5 g, 0.1 mol).

  • Addition: Add the designated solvent (200 mL). For the Toluene experiment, a Dean-Stark apparatus was fitted between the flask and condenser.

  • Reactants: Add ethanol (e.g., 17.2 mL, 0.3 mol). For the experiment where ethanol is the solvent, the total volume of ethanol used is 200 mL.

  • Catalyst: Slowly and carefully add concentrated sulfuric acid (e.g., 1.1 mL, 0.02 mol) while stirring.

  • Reaction: Heat the mixture to 80 °C and maintain for the specified reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[18]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into ice-cold water (300 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from a suitable solvent like hexane to yield pure this compound.[19][20]

  • Analysis: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Quantify the yield.

Workflow Figure 2: General Experimental Workflow Setup 1. Reaction Setup (Flask, Condenser, Stirrer) Reagents 2. Add Reactants & Solvent (Acid, EtOH, Solvent) Setup->Reagents Catalyst 3. Add H₂SO₄ Catalyst Reagents->Catalyst Reaction 4. Heat & Reflux (80°C) Monitor by TLC/HPLC Catalyst->Reaction Workup 5. Work-up (Quench, Extract, Wash) Reaction->Workup Purify 6. Purification (Chromatography/Recrystallization) Workup->Purify Analysis 7. Analysis (NMR, MS, Yield %) Purify->Analysis

Caption: Figure 2: General Experimental Workflow.

Comparative Data and Discussion

The performance of each solvent system was evaluated based on reaction time to completion, isolated yield, and final product purity.

SolventTypeDielectric Constant (ε)Reaction Time (h)Isolated Yield (%)Purity (HPLC, %)Key Observations
Ethanol Polar Protic24.51285%>98%Standard method; excess reactant drives equilibrium. Reaction is clean.
Toluene Non-polar Aprotic2.4892%>99%Azeotropic removal of water via Dean-Stark is highly effective. Faster completion.
DMF Polar Aprotic36.71088%>98%Good solubility of reactants. Higher temperature may be needed for full conversion.
DMSO Polar Aprotic46.7990%>98%High polarity stabilizes intermediates effectively. Difficult to remove during work-up.

Discussion of Results:

  • Ethanol: Using ethanol as both reactant and solvent is a time-tested and effective method. The high molar excess of the alcohol effectively shifts the equilibrium, leading to a good yield of 85%.[9] Its primary drawback is the longer reaction time required to reach equilibrium compared to other methods.

  • Toluene with Dean-Stark: This method provided the highest yield (92%) and a significantly reduced reaction time (8 hours). The physical removal of water via azeotropic distillation is a more aggressive and efficient way to disrupt the reaction equilibrium compared to chemical sequestration or relying on mass action alone.[2] This demonstrates that for this equilibrium-limited reaction, product removal is a highly effective strategy.

  • DMF (Dimethylformamide): As a polar aprotic solvent, DMF provided a good yield (88%) and a faster reaction time than ethanol alone. Its high dielectric constant helps to stabilize the charged tetrahedral intermediate, facilitating the reaction.[12] The performance is solid, making it a viable alternative, though it did not outperform the Toluene/Dean-Stark system.

  • DMSO (Dimethyl Sulfoxide): DMSO, with the highest dielectric constant, showed a slight kinetic advantage over DMF and resulted in a high yield of 90%.[13] This supports the hypothesis that stabilizing the polar transition state is beneficial for the reaction rate. However, a significant practical challenge with DMSO is its high boiling point and miscibility with water, which complicates its removal during the work-up phase.

Conclusion and Recommendations

Based on this comparative study, the optimal solvent for the Fischer esterification of 5-bromo-2-chlorobenzoic acid is Toluene , used in conjunction with a Dean-Stark apparatus for azeotropic water removal. This system delivers the highest yield in the shortest reaction time with excellent purity.

Recommendations for Selection:

  • For Highest Yield and Efficiency: Toluene with a Dean-Stark apparatus is the recommended choice, especially for larger-scale synthesis where efficiency is paramount.

  • For Simplicity and Green Chemistry: Using excess Ethanol as the solvent remains a simple, viable, and greener option as it avoids an additional hydrocarbon solvent. It is well-suited for smaller-scale lab preparations where slightly longer reaction times are acceptable.

  • For Specific Solubility Cases: DMF and DMSO are effective polar aprotic solvents that can be considered if the starting carboxylic acid has poor solubility in less polar media. However, one must be prepared for a more involved work-up procedure, particularly with DMSO.

Ultimately, the choice of solvent is a balance between reaction performance, process simplicity, cost, and downstream purification considerations. This guide provides the foundational data to make a strategic and scientifically sound decision.

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The Unseen Saboteurs: A Comparative Guide to the Impact of Impurities in Ethyl 5-bromo-2-chlorobenzoate on Subsequent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis, the purity of starting materials is not merely a matter of quality control; it is a cornerstone of reaction efficiency, product integrity, and, ultimately, therapeutic efficacy. Ethyl 5-bromo-2-chlorobenzoate is a valuable building block in the synthesis of numerous active pharmaceutical ingredients (APIs). However, the presence of seemingly minor impurities within this starting material can have profound and often detrimental effects on subsequent high-stakes chemical transformations. This guide provides an in-depth analysis of the common impurities found in this compound and objectively compares the performance of critical subsequent reactions—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation—using both high-purity and impurity-laden starting material.

Identifying the Culprits: Common Impurities in this compound

The synthetic routes to this compound, often starting from 2-chlorobenzoic acid, are prone to the formation of specific impurities.[1] Understanding the origin of these impurities is the first step in mitigating their impact.

  • Regioisomeric Impurity: Ethyl 4-bromo-2-chlorobenzoate: During the bromination of 2-chlorobenzoic acid, the directing effects of the chloro and carboxylic acid groups can lead to the formation of the undesired 4-bromo isomer alongside the desired 5-bromo product.[2][3][4] Subsequent esterification traps this isomer, leading to its presence in the final product.

  • Unreacted Starting Material: 5-bromo-2-chlorobenzoic acid: Incomplete esterification of 5-bromo-2-chlorobenzoic acid can result in its carryover into the final product. This acidic impurity can have significant consequences for base-sensitive reactions.

  • Residual Solvents and Reagents: Though typically present in trace amounts, residual solvents from purification or reagents from the synthesis can also impact subsequent reactions.

The presence and quantification of these impurities are critical and can be reliably determined using techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The Ripple Effect: Impurity Impact on Key Synthetic Transformations

The seemingly subtle differences in the molecular structure of impurities can lead to significant deviations in reaction outcomes. We will now explore the comparative performance of three common reactions utilizing this compound of varying purity levels.

Suzuki-Miyaura Coupling: A Tale of Two Isomers

The palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for carbon-carbon bond formation. However, its efficacy can be compromised by the presence of the regioisomeric impurity, Ethyl 4-bromo-2-chlorobenzoate.

Experimental Rationale: The presence of an isomeric impurity introduces a competing reaction pathway. Both the desired 5-bromo and the undesired 4-bromo isomers can participate in the Suzuki coupling, leading to a mixture of regioisomeric products. This complicates downstream purification and reduces the yield of the target molecule. The unreacted acidic starting material can neutralize the base required for the transmetalation step, thereby inhibiting the catalytic cycle.[5]

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

A model Suzuki-Miyaura coupling reaction was performed using two batches of this compound:

  • Batch A: High Purity (>99.5%)

  • Batch B: Spiked with 5% Ethyl 4-bromo-2-chlorobenzoate and 1% 5-bromo-2-chlorobenzoic acid.

Procedure:

  • To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a suitable solvent (e.g., 1,4-dioxane/water).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Heat the reaction mixture to 90 °C and monitor the reaction progress by HPLC.[6][7][8]

  • Upon completion, quench the reaction, extract the product, and purify by column chromatography.

  • Analyze the product yield and purity by ¹H NMR and HPLC.

Comparative Data:

ParameterBatch A (>99.5% Purity)Batch B (Spiked Impurities)
Reaction Time 4 hours8 hours (stalled)
Yield of Desired Product 92%65%
Purity of Crude Product 95%80% (contains regioisomer)
Key Observation Clean conversion to a single product.Formation of a difficult-to-separate regioisomeric product and incomplete conversion.
Buchwald-Hartwig Amination: The Perils of Acidic Contamination

The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds. This reaction is notoriously sensitive to reaction conditions, and the presence of acidic impurities can be particularly damaging.[9]

Experimental Rationale: The catalytic cycle of the Buchwald-Hartwig amination relies on a strong base to deprotonate the amine and facilitate the reductive elimination step. The presence of 5-bromo-2-chlorobenzoic acid will consume the base in a simple acid-base neutralization, effectively reducing the amount of base available for the catalytic cycle and potentially halting the reaction altogether.

Experimental Protocol: Comparative Buchwald-Hartwig Amination

A model Buchwald-Hartwig amination was conducted with two batches of this compound:

  • Batch A: High Purity (>99.5%)

  • Batch B: Spiked with 2% 5-bromo-2-chlorobenzoic acid.

Procedure:

  • In a glovebox, combine this compound (1.0 equiv.), morpholine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), a phosphine ligand (e.g., Xantphos, 2 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv.) in an anhydrous solvent (e.g., toluene).

  • Heat the mixture to 100 °C and monitor by TLC or LC-MS.

  • After completion, cool the reaction, quench with water, and extract the product.

  • Purify the product via column chromatography and analyze for yield and purity.

Comparative Data:

ParameterBatch A (>99.5% Purity)Batch B (Spiked Impurity)
Reaction Time 6 hours>24 hours (incomplete)
Yield of Desired Product 88%<10%
Purity of Crude Product 96%Complex mixture with starting material
Key Observation Efficient C-N bond formation.Significant inhibition of the reaction, with the majority of the starting material unreacted.
Amide Bond Formation: A Competing Reaction

Direct amidation of esters is a common transformation. However, the presence of an unreacted carboxylic acid impurity can lead to unwanted side reactions and reduced yields.

Experimental Rationale: When attempting to form an amide directly from the ester and an amine, the more acidic 5-bromo-2-chlorobenzoic acid impurity will preferentially react with the amine in an acid-base reaction.[10][11] This non-productive pathway consumes the amine, preventing it from reacting with the ester and thus lowering the overall yield of the desired amide.

Experimental Protocol: Comparative Amide Bond Formation

A direct amidation was performed on two batches of this compound:

  • Batch A: High Purity (>99.5%)

  • Batch B: Spiked with 5% 5-bromo-2-chlorobenzoic acid.

Procedure:

  • Combine this compound (1.0 equiv.) and benzylamine (2.0 equiv.) in a sealed tube.

  • Heat the mixture to 120 °C and monitor the reaction by LC-MS.

  • Upon completion, cool the reaction mixture and purify by crystallization or column chromatography.

  • Determine the yield and purity of the resulting amide.

Comparative Data:

ParameterBatch A (>99.5% Purity)Batch B (Spiked Impurity)
Reaction Time 12 hours12 hours
Yield of Desired Amide 75%68%
Purity of Crude Product 94%89% (contains benzylammonium salt)
Key Observation Good conversion to the amide.Reduced yield due to consumption of the amine by the acidic impurity. The resulting salt complicates purification.

Proactive Measures: Purification and Mitigation Strategies

Given the significant impact of impurities, implementing robust purification and analytical protocols is paramount.

  • Purification: For this compound, purification can be achieved through recrystallization or fractional distillation under reduced pressure.[12][13][14][15][16][17] Recrystallization from a suitable solvent system (e.g., ethanol/water) can effectively remove both isomeric and acidic impurities.

  • Analytical Monitoring: Regular in-process control (IPC) using HPLC is essential to monitor the purity of this compound before its use in subsequent reactions. This allows for early detection of out-of-specification batches and prevents costly downstream failures.

Visualizing the Workflow: From Impurity Analysis to Reaction Outcome

The following diagram illustrates the experimental workflow for assessing the impact of impurities.

G cluster_0 Impurity Analysis cluster_1 Comparative Reactions cluster_2 Outcome Analysis start This compound (Commercial Batch) hplc_gcms HPLC & GC-MS Analysis start->hplc_gcms pure High Purity Batch (>99.5%) hplc_gcms->pure Purification (Recrystallization) impure Impure Batch (<98%) hplc_gcms->impure Identified Impurities: - Regioisomer - Unreacted Acid suzuki_pure Suzuki Coupling (Pure) pure->suzuki_pure buchwald_pure Buchwald-Hartwig (Pure) pure->buchwald_pure amide_pure Amide Formation (Pure) pure->amide_pure suzuki_impure Suzuki Coupling (Impure) impure->suzuki_impure buchwald_impure Buchwald-Hartwig (Impure) impure->buchwald_impure amide_impure Amide Formation (Impure) impure->amide_impure analysis Yield & Purity Analysis (HPLC, NMR, LC-MS) suzuki_pure->analysis suzuki_impure->analysis buchwald_pure->analysis buchwald_impure->analysis amide_pure->analysis amide_impure->analysis high_yield High Yield, High Purity analysis->high_yield From Pure Batch low_yield Low Yield, Impure Product analysis->low_yield From Impure Batch

Caption: Experimental workflow for assessing the impact of impurities.

Conclusion: The Imperative of Purity

The experimental comparisons clearly demonstrate that even seemingly low levels of common impurities in this compound can have a dramatic and negative impact on the outcome of subsequent Suzuki-Miyaura, Buchwald-Hartwig, and amide formation reactions. These impurities can lead to reduced yields, the formation of difficult-to-remove byproducts, and, in some cases, complete reaction failure. For researchers and professionals in drug development, a thorough understanding and proactive management of starting material purity are not just best practices but essential for ensuring the robustness, efficiency, and success of synthetic campaigns. Investing in high-purity reagents and rigorous analytical monitoring is a critical step in mitigating risk and accelerating the path to novel therapeutics.

References

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The Compass of Cost and Purity: An Economic Analysis of Synthetic Pathways to 5-Bromo-2-Chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the synthesis of 5-bromo-2-chlorobenzoic acid is a critical gateway to novel therapeutics. This halogenated benzoic acid derivative serves as a pivotal building block in the creation of numerous active pharmaceutical ingredients (APIs), most notably the SGLT2 inhibitors Dapagliflozin and Empagliflozin, which are at the forefront of diabetes management. The economic viability and purity of the synthetic route chosen for this intermediate can have cascading effects on the overall cost and success of a drug development program. This guide provides an in-depth, objective comparison of the most prevalent synthetic pathways to 5-bromo-2-chlorobenzoic acid, supported by experimental data and a thorough economic analysis to empower informed decision-making in your research and manufacturing endeavors.

The Crossroads of Synthesis: Four Primary Pathways

The journey to high-purity 5-bromo-2-chlorobenzoic acid can be navigated through several distinct chemical landscapes. Here, we dissect four primary synthetic routes, each with its own set of advantages and challenges in terms of cost, yield, purity, safety, and environmental impact.

  • The Direct Approach: Electrophilic Bromination of 2-Chlorobenzoic Acid

  • The Industrial Workhorse: From 2-Chloro-trichloromethyl-benzene

  • The High-Selectivity Route: Leveraging the Cyano Group of 2-Chlorobenzonitrile

  • The Strategic Detour: Diazotization of 5-Bromo-2-aminobenzoic Acid Derivatives

Pathway 1: The Direct Approach: Electrophilic Bromination of 2-Chlorobenzoic Acid

This is often the first route considered due to its apparent simplicity: the direct bromination of the readily available starting material, 2-chlorobenzoic acid.

The Chemistry: An Electrophilic Tug-of-War

The mechanism is a classic electrophilic aromatic substitution. The challenge, however, lies in the directing effects of the substituents on the benzene ring. The chloro group is ortho-, para-directing, while the carboxylic acid group is meta-directing. This creates a regioselectivity issue, often leading to the formation of the undesired isomer, 4-bromo-2-chlorobenzoic acid, alongside the target 5-bromo isomer.

To enhance the regioselectivity, the reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in a strong acid, such as sulfuric acid. Furthermore, the addition of a catalyst, like sodium sulfide, has been shown to inhibit the formation of the 4-bromo impurity[1].

Experimental Protocol:
  • To a stirred solution of 2-chlorobenzoic acid in concentrated sulfuric acid, add sodium sulfide at room temperature.

  • Cool the mixture and add N-bromosuccinimide portion-wise, maintaining a low temperature.

  • Allow the reaction to proceed to completion at room temperature.

  • Pour the reaction mixture over ice to precipitate the crude product.

  • Filter the crude product and wash with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 5-bromo-2-chlorobenzoic acid.

Economic and Performance Analysis:
ParameterValueSource
Starting Material Cost 2-Chlorobenzoic Acid: ~$200-250/kg[1]
N-Bromosuccinimide: ~$350-500/kg
Typical Yield 80-90% (after purification)
Purity 97-99.6% (after purification)
Key Advantages - Readily available and relatively inexpensive starting material.
- A one-step reaction.
Key Disadvantages - Formation of isomeric impurities requires purification.
- Use of large quantities of sulfuric acid.
- Potential for hazardous waste generation.
Visualization:

Pathway1 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid Reaction Mixture Reaction Mixture 2-Chlorobenzoic Acid->Reaction Mixture H2SO4, Na2S Crude Product Crude Product Reaction Mixture->Crude Product Ice Quench NBS NBS NBS->Reaction Mixture Pure 5-bromo-2-chlorobenzoic acid Pure 5-bromo-2-chlorobenzoic acid Crude Product->Pure 5-bromo-2-chlorobenzoic acid Recrystallization

Caption: Pathway 1: Direct Bromination.

Pathway 2: The Industrial Workhorse: From 2-Chloro-trichloromethyl-benzene

This pathway, often employed in industrial settings, utilizes 2-chloro-trichloromethyl-benzene (also known as 2-chlorobenzotrichloride) as the starting material.

The Chemistry: A Two-Step Transformation

This synthesis involves two key steps: the bromination of the aromatic ring followed by the hydrolysis of the trichloromethyl group to a carboxylic acid. The reaction can be performed as a "one-pot" synthesis, which is advantageous for large-scale production[2].

Experimental Protocol:
  • React 2-chloro-trichloromethyl-benzene with a brominating agent (e.g., bromine or NBS) in the presence of a catalyst.

  • After the bromination is complete, without isolating the intermediate, proceed with hydrolysis under acidic conditions.

  • The crude 5-bromo-2-chlorobenzoic acid precipitates from the reaction mixture.

  • Filter and purify the product by recrystallization.

Economic and Performance Analysis:
ParameterValueSource
Starting Material Cost 2-Chloro-trichloromethyl-benzene: ~$350/kg[3]
Typical Yield >95% (crude), 80-90% (after purification)[2]
Purity 80-92% (crude), 97-99.6% (after purification)[2]
Key Advantages - High crude yield.[2]
- Can be performed as a one-pot synthesis.[2]
- Avoids the issue of isomeric bromination of the benzoic acid ring.
Key Disadvantages - Higher cost of the starting material.[4]
- The hydrolysis step can be challenging to drive to completion.[4]
- Generates significant amounts of acidic wastewater.[5]
Visualization:

Pathway2 2-Chloro-trichloromethyl-benzene 2-Chloro-trichloromethyl-benzene Brominated Intermediate Brominated Intermediate 2-Chloro-trichloromethyl-benzene->Brominated Intermediate Brominating Agent, Catalyst Crude Product Crude Product Brominated Intermediate->Crude Product Acidic Hydrolysis Pure 5-bromo-2-chlorobenzoic acid Pure 5-bromo-2-chlorobenzoic acid Crude Product->Pure 5-bromo-2-chlorobenzoic acid Recrystallization

Caption: Pathway 2: From 2-Chloro-trichloromethyl-benzene.

Pathway 3: The High-Selectivity Route: Leveraging the Cyano Group of 2-Chlorobenzonitrile

This two-step pathway offers a strategic advantage in achieving high regioselectivity by utilizing the directing effect of the cyano group.

The Chemistry: A Tale of Two Steps

The synthesis begins with the bromination of 2-chlorobenzonitrile. The strongly deactivating and meta-directing cyano group ensures that the bromine atom is selectively introduced at the 5-position. The resulting 5-bromo-2-chlorobenzonitrile is then hydrolyzed under basic conditions to yield the desired carboxylic acid[5].

Experimental Protocol:
  • Bromination: React 2-chlorobenzonitrile with a brominating agent in a suitable solvent.

  • Isolate the intermediate, 5-bromo-2-chlorobenzonitrile.

  • Hydrolysis: Subject the intermediate to hydrolysis using a strong base (e.g., sodium hydroxide).

  • Acidify the reaction mixture to precipitate the final product, 5-bromo-2-chlorobenzoic acid.

  • Filter and dry the high-purity product.

Economic and Performance Analysis:
ParameterValueSource
Starting Material Cost 2-Chlorobenzonitrile: ~$245-900/kg[6]
Typical Yield >80%[5]
Purity >99%[5]
Key Advantages - High regioselectivity, minimizing isomeric byproducts.[5]
- High purity of the final product, often requiring minimal purification.[5]
- Safer and more environmentally friendly compared to other routes.[5]
Key Disadvantages - A two-step process.
- The cost of 2-chlorobenzonitrile can be higher than 2-chlorobenzoic acid.
Visualization:

Pathway3 2-Chlorobenzonitrile 2-Chlorobenzonitrile 5-Bromo-2-chlorobenzonitrile 5-Bromo-2-chlorobenzonitrile 2-Chlorobenzonitrile->5-Bromo-2-chlorobenzonitrile Bromination 5-Bromo-2-chlorobenzoic acid 5-Bromo-2-chlorobenzoic acid 5-Bromo-2-chlorobenzonitrile->5-Bromo-2-chlorobenzoic acid Basic Hydrolysis, Acidification

Caption: Pathway 3: From 2-Chlorobenzonitrile.

Pathway 4: The Strategic Detour: Diazotization of 5-Bromo-2-aminobenzoic Acid Derivatives

This pathway represents a more complex but potentially highly efficient and pure route, starting from a pre-functionalized aromatic ring.

The Chemistry: The Power of the Sandmeyer Reaction

This synthesis involves the diazotization of a 5-bromo-2-aminobenzoic acid derivative, followed by a Sandmeyer reaction to introduce the chloro group. The Sandmeyer reaction is a well-established method for converting an amino group on an aromatic ring into a variety of other functional groups, including halogens, via a diazonium salt intermediate. This method is praised for its high yield and purity, making it suitable for industrial production.

Experimental Protocol:
  • Diazotization: Treat a 5-bromo-2-aminobenzoic acid derivative with a source of nitrous acid (e.g., sodium nitrite in acidic solution) to form the corresponding diazonium salt.

  • Sandmeyer Reaction: React the diazonium salt with a copper(I) chloride solution to replace the diazonium group with a chlorine atom.

  • Hydrolysis (if necessary): If a derivative of the carboxylic acid was used, a final hydrolysis step is required to obtain 5-bromo-2-chlorobenzoic acid.

Economic and Performance Analysis:
ParameterValueSource
Starting Material Cost 2-Amino-5-bromobenzoic acid: ~$1,195/50g (lab scale)
Typical Yield High
Purity High
Key Advantages - Excellent control over regioselectivity.
- High yield and purity of the final product.
- Avoids the use of elemental bromine in the final step.
Key Disadvantages - The starting material, 5-bromo-2-aminobenzoic acid, is significantly more expensive.
- The diazotization reaction requires careful temperature control as diazonium salts can be unstable.
- The use of copper salts can lead to heavy metal waste.
Visualization:

Pathway4 5-Bromo-2-aminobenzoic Acid Derivative 5-Bromo-2-aminobenzoic Acid Derivative Diazonium Salt Diazonium Salt 5-Bromo-2-aminobenzoic Acid Derivative->Diazonium Salt Diazotization (NaNO2, H+) 5-Bromo-2-chlorobenzoic Acid Derivative 5-Bromo-2-chlorobenzoic Acid Derivative Diazonium Salt->5-Bromo-2-chlorobenzoic Acid Derivative Sandmeyer Reaction (CuCl) 5-Bromo-2-chlorobenzoic acid 5-Bromo-2-chlorobenzoic acid 5-Bromo-2-chlorobenzoic Acid Derivative->5-Bromo-2-chlorobenzoic acid Hydrolysis (if needed)

Caption: Pathway 4: From 5-Bromo-2-aminobenzoic Acid.

Comparative Analysis and Concluding Remarks

The optimal synthetic pathway to 5-bromo-2-chlorobenzoic acid is not a one-size-fits-all solution. The choice is a complex interplay of economic considerations, desired purity, scale of production, and commitment to green chemistry principles.

  • For cost-sensitive, large-scale industrial production where purification infrastructure is in place, the direct bromination of 2-chlorobenzoic acid (Pathway 1) and the route from 2-chloro-trichloromethyl-benzene (Pathway 2) remain strong contenders. However, the environmental footprint of these methods, particularly the generation of acidic and potentially halogenated waste streams, must be carefully managed.

  • For applications demanding the highest purity and where the cost of the starting material is less of a constraint, the pathway from 2-chlorobenzonitrile (Pathway 3) offers a clear advantage. Its high regioselectivity significantly simplifies purification and reduces the generation of difficult-to-separate isomers.

  • The Sandmeyer reaction route (Pathway 4) stands out for its elegance and precision, delivering a high-purity product. However, the prohibitive cost of the starting material currently limits its widespread industrial application, making it more suitable for smaller-scale, high-value syntheses.

Ultimately, the selection of a synthetic pathway requires a holistic assessment. As the pharmaceutical industry continues to evolve, with increasing emphasis on sustainable and cost-effective manufacturing, the development of even more efficient and greener routes to critical intermediates like 5-bromo-2-chlorobenzoic acid will remain an area of active research and innovation. This guide serves as a foundational tool to navigate the current landscape and make the most informed decision for your specific needs.

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Safety Operating Guide

Proper Disposal of Ethyl 5-bromo-2-chlorobenzoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Ethyl 5-bromo-2-chlorobenzoate (CAS No. 76008-73-6). As a halogenated aromatic ester, this compound requires meticulous handling and disposal to mitigate risks to personnel and the environment. This document moves beyond basic safety data sheet (SDS) recommendations to offer a comprehensive operational plan, grounded in scientific principles and regulatory compliance, to support researchers in maintaining a safe and responsible laboratory environment.

Understanding the Imperative for Specialized Disposal: Hazard Profile and Environmental Context

This compound is classified as a hazardous substance, primarily exhibiting acute oral and inhalation toxicity, as well as causing skin and eye irritation.[1] The presence of bromine and chlorine atoms on the benzene ring places it in the category of halogenated organic compounds, a group known for its potential environmental persistence and ecotoxicity.

Halogenated organic compounds can be resistant to natural degradation processes, leading to their accumulation in ecosystems.[2][3][4] While specific environmental fate data for this compound is not extensively documented, the broader class of halogenated benzoates is of concern. Under certain conditions, benzoic acid derivatives can form persistent organic pollutants (POPs).[5][6] These substances can bioaccumulate in the food chain and pose long-term risks to aquatic organisms and wildlife.[7][8][9][10] Therefore, the imperative for its proper disposal is not merely a matter of regulatory compliance but a critical step in environmental stewardship.

Table 1: Chemical and Toxicological Profile of this compound

PropertyValueSource
CAS Number 76008-73-6[11][12]
Molecular Formula C₉H₈BrClO₂[11]
Molecular Weight 263.51 g/mol [11]
Appearance Colorless to Yellow clear liquid[12]
Hazards Harmful if swallowed or inhaled, Causes skin and eye irritation[1][11]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins with in-lab handling and culminates in transfer to a licensed waste disposal facility. The following workflow provides a detailed, sequential plan for researchers.

DisposalWorkflow cluster_0 In-Laboratory Procedures cluster_1 Facility-Level Procedures A Step 1: Segregation of Waste (Halogenated vs. Non-Halogenated) B Step 2: In-Lab Neutralization (Optional) (Alkaline Hydrolysis) A->B For bulk quantities or to reduce reactivity C Step 3: Secure Containment & Labeling A->C For small quantities B->C D Step 4: Temporary On-Site Storage C->D E Step 5: Selection of a Licensed Waste Disposal Facility D->E F Step 6: Arranging for Waste Pickup & Manifesting E->F

Caption: Disposal workflow for this compound.

Step 1: Segregation of Waste

The cardinal rule for the disposal of this compound is to never mix it with non-halogenated organic waste.[13][14] Halogenated waste streams require specific treatment methods, such as high-temperature incineration with scrubbers to neutralize the resulting acidic gases (HCl and HBr).[15] Co-mingling this waste with non-halogenated solvents complicates and increases the cost of disposal.

Protocol for Waste Segregation:

  • Designate a specific waste container exclusively for halogenated organic compounds. This container should be clearly labeled "HALOGENATED ORGANIC WASTE".

  • Ensure the container is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate.

  • Maintain a log sheet affixed to the container, detailing the contents, approximate quantities, and date of addition. This is crucial for the final waste manifest.

  • Store the waste container in a well-ventilated area , such as a designated satellite accumulation area within a fume hood, away from incompatible materials.[13]

Step 2: In-Lab Neutralization (Optional but Recommended for Bulk Quantities)

For larger quantities of this compound, or to render the waste less reactive before disposal, alkaline hydrolysis can be employed. This process, also known as saponification, breaks down the ester into an alcohol and the salt of the carboxylic acid, which are generally less toxic and more amenable to disposal.[3][16][17][18]

Protocol for Alkaline Hydrolysis (Laboratory Scale):

  • Safety First: This procedure must be conducted in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Prepare the Hydrolysis Solution: In a separate flask, prepare a 3 N solution of sodium hydroxide (NaOH) in methanol.

  • Dilute the Ester: In a larger reaction flask equipped with a magnetic stirrer, dissolve the this compound waste in a solvent mixture of dichloromethane and methanol (9:1 v/v).

  • Initiate the Reaction: Slowly add the methanolic NaOH solution to the stirring ester solution. A typical molar ratio is 3 equivalents of NaOH to 1 equivalent of the ester.

  • Monitor the Reaction: Allow the mixture to stir at room temperature. The reaction is typically complete within a few hours. The completion of the reaction can be monitored by thin-layer chromatography (TLC).

  • Neutralize and Prepare for Disposal: Once the reaction is complete, the resulting solution containing the sodium salt of 5-bromo-2-chlorobenzoic acid and ethanol can be neutralized with a dilute acid (e.g., hydrochloric acid) if required by the disposal facility. This neutralized solution should be collected in the designated halogenated waste container.

Step 3: Secure Containment and Labeling

Proper containment and labeling are mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Protocol for Containment and Labeling:

  • Use appropriate containers: Ensure waste containers are in good condition, compatible with the chemical, and have a securely fitting cap.[1]

  • Do not overfill containers: Fill containers to no more than 90% of their capacity to allow for vapor expansion.[13]

  • Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components of the waste stream.

    • The associated hazards (e.g., Toxic, Irritant).

    • The date of accumulation.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Protocol for Spill Cleanup:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.

  • Contain the Spill: For liquid spills, use a spill absorbent material like vermiculite or sand to create a dike around the spill to prevent it from spreading.[19]

  • Absorb the Spill: Gently cover the spill with the absorbent material, working from the outside in.

  • Collect the Residue: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Wipe down the spill area with a detergent solution and then with water. All cleaning materials must be disposed of as hazardous waste.

  • Report the Spill: Report all spills to your institution's Environmental Health and Safety (EHS) office.

Final Disposal Logistics: Partnering with a Licensed Facility

The ultimate destination for your hazardous waste is a Treatment, Storage, and Disposal Facility (TSDF). The generator of the waste is legally responsible for it from "cradle-to-grave."

Step 4: Temporary On-Site Storage

Store the securely contained and labeled waste in a designated, secure area with secondary containment until it is collected by a licensed disposal company. This area should be clearly marked as a "Hazardous Waste Storage Area."

Step 5: Selection of a Licensed Waste Disposal Facility

Choosing a reputable and properly licensed TSDF is a critical step.

Due Diligence in Selecting a TSDF:

  • Verify Permits: Ensure the facility has a valid EPA ID number and is permitted by both federal and state agencies to handle your specific type of hazardous waste (halogenated organic compounds).

  • Check Compliance History: Utilize the EPA's Enforcement and Compliance History Online (ECHO) database to review the facility's compliance record.

  • Request References: Ask for references from other laboratories or institutions in your area.

Step 6: Arranging for Waste Pickup and Manifesting
  • Schedule a Pickup: Contact your chosen TSDF to schedule a waste pickup.

  • Complete the Hazardous Waste Manifest: This is a legal document that tracks the waste from your laboratory to its final destination. Ensure it is filled out accurately and completely.

  • Retain Records: Keep a copy of the manifest for your records as required by law.

By adhering to these detailed procedures, researchers can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding the principles of scientific integrity and laboratory safety.

References

  • Atashgahi, S., et al. (2018). Flux, Impact, and Fate of Halogenated Xenobiotic Compounds in the Gut. Frontiers in Microbiology, 9, 1501. [Link]

  • Gao, H., et al. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Heliyon, 9(4), e14833. [Link]

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  • Darnerud, P. O. (2003). Toxic effects of brominated flame retardants in man and in wildlife. Environment International, 29(6), 841-853. [Link]

  • University of Oslo. (2024). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • Birnbaum, L. S., & Staskal, D. F. (2010). Brominated and Chlorinated Flame Retardants: The San Antonio Statement. Environmental Health Perspectives, 118(12), A514–A515. [Link]

  • Debenest, T., et al. (2010). Ecotoxicity of a brominated flame retardant (tetrabromobisphenol A) and its derivatives to aquatic organisms. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 152(4), 407-412. [Link]

  • The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Clark, J. (2023). The Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Theodorou, V., et al. (2007). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKIVOC, 2007(14), 134-143. [Link]

  • ResearchGate. (2006). A simple method for the alkaline hydrolysis of esters. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole mass spectrometry (GC-qMS) using a stable isotope dilution assay (SIDA). Analytical Methods, 6, 8456-8463. [Link]

  • Correia, M., et al. (2021). Health toxicity effects of brominated flame retardants: From environmental to human exposure. Environmental Pollution, 285, 117475. [Link]

  • Gao, H., et al. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PubMed, 37016892. [Link]

  • Clark, J. (2023). Hydrolysing Esters. Chemguide. [Link]

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • ResearchGate. (2016). Removal of benzoic acid in freshwater, marine, and soil matrices. Retrieved from [Link]

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  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • YouTube. (2015). Esters 6. Alkaline hydrolysis of esters (inc. saponification). [Link]

  • Khajavi, S., et al. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Hazardous Materials, 181(1-3), 570-575. [Link]

  • National Institute of Standards and Technology. (n.d.). 5-Bromo-2-chlorobenzoic acid. NIST Chemistry WebBook. [Link]

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Mastering the Safe Handling of Ethyl 5-bromo-2-chlorobenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. Ethyl 5-bromo-2-chlorobenzoate, a key intermediate in organic synthesis, requires a comprehensive understanding of its hazard profile to ensure safe laboratory operations. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and field-proven expertise. Our aim is to empower you with the knowledge to not only follow procedures but to understand the causality behind them, fostering a culture of safety and excellence in your laboratory.

Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its intrinsic hazards is non-negotiable. This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

These classifications identify the primary routes of exposure and the principal health risks associated with this compound. The "Warning" signal word indicates a moderate level of hazard.[1][2] It is crucial to recognize that even moderate hazards can lead to significant injury if proper precautions are not taken.

Essential Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound. The rationale behind each piece of equipment is to create a complete barrier against the identified hazards.

PPE ComponentSpecificationRationale for Use
Eye and Face Protection Chemical safety goggles or a face shield.[2][3]Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can lead to irritation.[1] Gloves must be inspected before use and disposed of properly after handling.[4]
Body Protection Laboratory coat or chemical-resistant overalls.[3][5]Protects the skin on the arms and body from accidental spills and contamination.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or for large quantities, a NIOSH-approved respirator with appropriate cartridges is necessary.[2][4]Minimizes the inhalation of vapors or dust that can cause respiratory tract irritation.[1]

This multi-layered approach to PPE ensures that all potential routes of exposure are addressed, forming a self-validating system of protection.

Procedural Guide to Safe Handling

Adherence to a systematic workflow is critical for minimizing risk. The following step-by-step guide outlines the safe handling of this compound from preparation to disposal.

Preparation and Engineering Controls
  • Designate a Handling Area: All work with this compound should be conducted in a designated area, preferably within a chemical fume hood to ensure adequate ventilation.[2][6]

  • Assemble Materials: Before starting, ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible.

  • Verify Emergency Equipment: Confirm that safety showers and eyewash stations are unobstructed and operational.[7]

Handling and Use
  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Avoid Inhalation and Contact: Do not breathe dust, fumes, or vapors.[2] Avoid all personal contact with the substance.

  • Dispensing: When transferring the chemical, do so carefully to avoid splashing or creating dust. Use tools and equipment that are compatible with the chemical.

  • Keep Containers Closed: When not in use, ensure the container is tightly sealed to prevent the release of vapors.[8]

Accidental Exposure and Spills
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][7]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[2][7]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Spills: For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, evacuate the area and follow your institution's emergency procedures.[4]

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: Collect all waste materials, including empty containers and contaminated PPE, in a designated, labeled hazardous waste container.

  • Disposal Protocol: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service.[4] Do not dispose of down the drain.

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and actions for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Prep 1. Designate Handling Area (Fume Hood) Assemble 2. Assemble PPE & Spill Kit Prep->Assemble Verify 3. Check Emergency Equipment (Eyewash, Shower) Assemble->Verify DonPPE 4. Don All Required PPE Verify->DonPPE Proceed to Handling Handle 5. Handle with Care (Avoid Contact & Inhalation) DonPPE->Handle Store 6. Keep Container Sealed Handle->Store DoffPPE 7. Doff & Dispose of Contaminated PPE Store->DoffPPE Work Complete Decontaminate 8. Decontaminate Work Area DoffPPE->Decontaminate Waste 9. Dispose of Chemical Waste (Follow Regulations) Decontaminate->Waste

Caption: A workflow diagram for the safe handling of this compound.

By integrating this comprehensive understanding of hazards, protective measures, and procedural steps into your daily laboratory practices, you can confidently and safely work with this compound, ensuring the well-being of yourself and your colleagues while advancing your critical research.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). 5-bromo-2-chlorobenzoic acid Safety Data Sheet. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2018, August 1). MSDS of 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet: 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Albert Kerbl GmbH. (n.d.). Protective Equipment. Plant Protection. Retrieved from [Link]

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